molecular formula C9H11NO3 B009617 (R)-2-Amino-2-(2-methoxyphenyl)acetic acid CAS No. 103889-84-5

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Cat. No.: B009617
CAS No.: 103889-84-5
M. Wt: 181.19 g/mol
InChI Key: DQSACLYOIBPCJU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a chiral glycine derivative of high interest in pharmaceutical research and organic synthesis. With the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol, this enantiopure compound serves as a critical precursor for the synthesis of complex molecules and potential therapeutics . The presence of the 2-methoxyphenyl substituent on the chiral alpha-carbon of the amino acid backbone makes it a valuable building block for constructing ligands with specific steric and electronic properties, particularly in the development of receptor-targeted drugs. Researchers utilize this compound in asymmetric synthesis and in the study of structure-activity relationships (SAR). Its application is essential in medicinal chemistry for the creation of novel bioactive compounds, including enzyme inhibitors and chiral catalysts. PRODUCT INFORMATION • : 103889-84-5 • Molecular Formula : C 9 H 11 NO 3 • Molecular Weight : 181.19 g/mol • SMILES : O=C(O) C@H C1=CC=CC=C1OC HANDLING & STORAGE For long-term stability, the product should be stored sealed in a dry environment, at room temperature . SAFETY INFORMATION Signal Word: Warning Hazard Statements: H315-H319-H335 • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritation INTENDED USE This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2R)-2-amino-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSACLYOIBPCJU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic, chiral amino acid derivative of significant interest to the pharmaceutical and fine chemical industries.[1][2] As a valuable building block, its defined stereochemistry and unique structural features—a sterically influential ortho-methoxy group on a phenyl ring—make it a critical synthon for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its core physicochemical properties, acid-base chemistry, synthesis and resolution methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental identity and physical characteristics of this compound are foundational to its application. The compound typically presents as a white to off-white solid.[3] Its structure combines a hydrophilic amino acid backbone with a more hydrophobic methoxyphenyl group, influencing its overall physical behavior.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[4][5]
Molecular Weight 181.19 g/mol [4][5]
IUPAC Name (2R)-2-amino-2-(2-methoxyphenyl)acetic acidN/A
CAS Number 103889-84-5[4]
Appearance White to off-white solid[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Computed XLogP3 -1.7[3][5]

Section 2: Acid-Base Chemistry and Solubility Profile

As an amino acid, this compound is an amphoteric and zwitterionic compound. Its solubility is profoundly influenced by pH due to the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂).[6]

  • At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), making the molecule a cation and increasing its solubility in aqueous acidic solutions.[6]

  • At the isoelectric point (pI): The molecule exists as a zwitterion with both a positive (-NH₃⁺) and negative (-COO⁻) charge, resulting in a net neutral charge and typically its lowest aqueous solubility.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule an anion and increasing its solubility in aqueous alkaline solutions.[6]

While specific pKa values are not widely published, they can be reliably determined through standard acid-base titration protocols.[3]

Solubility Characteristics:

  • Aqueous Solubility: Expected to have limited to moderate solubility in neutral water.[6]

  • Organic Solvent Solubility: Good solubility is anticipated in polar organic solvents like methanol and ethanol. Moderate solubility may be found in less polar solvents such as acetone, with poor solubility in non-polar hydrocarbon solvents.[6]

G cluster_pH Effect of pH on Protonation State & Solubility Low_pH Low pH (e.g., pH < 2) Cationic Form -NH3+, -COOH High Aqueous Solubility pI Isoelectric Point (pI) Zwitterionic Form -NH3+, -COO- Low Aqueous Solubility Low_pH->pI +OH- High_pH High pH (e.g., pH > 10) Anionic Form -NH2, -COO- High Aqueous Solubility pI->High_pH +OH-

Caption: pH-dependent forms of this compound.

Section 3: Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is crucial. This is typically achieved either through asymmetric synthesis, which creates the desired enantiomer directly, or by resolving a racemic mixture.

Common synthetic routes start from 2-methoxybenzaldehyde and often produce a racemic mixture of the amino acid.[7] Key methods include:

  • Asymmetric Strecker Synthesis: This approach uses a chiral auxiliary to introduce stereochemistry during the formation of the α-aminonitrile intermediate, leading to high enantiomeric excess (>95%).[7]

  • Bucherer-Bergs Synthesis: A classic method that produces a racemic hydantoin intermediate, which is then hydrolyzed. This route necessitates a subsequent chiral resolution step.[7]

  • Chemoenzymatic Synthesis: A modern, highly efficient one-pot method that can use a nitrilase enzyme for dynamic kinetic resolution, often achieving very high enantiomeric excess (>99%) and yield.[7]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a common technique to separate enantiomers from a racemic mixture.[8] It involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[8]

Objective: To isolate the (R)-enantiomer from a racemic mixture of 2-Amino-2-(2-methoxyphenyl)acetic acid.

Methodology:

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like (R)-1-phenylethylamine).[8]

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will crystallize out of the solution first. The efficiency of this step is critical and may require optimization of solvent and temperature.

  • Isolation: Filter the crystals and wash them with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH to break the salt bond and precipitate the desired enantiomer. For example, if a chiral acid was used, a base is added.

  • Purification: Filter the precipitated pure enantiomer, wash with water, and dry under vacuum.

  • Validation: Confirm the enantiomeric purity using a suitable analytical technique, such as chiral HPLC.

G Racemic Racemic Mixture (R)- and (S)-Amino Acid Salts Diastereomeric Salts (R,R) and (S,R) Racemic->Salts + Reagent Chiral Resolving Agent (e.g., Tartaric Acid) Reagent->Salts Crystallization Fractional Crystallization Salts->Crystallization Separated_Salt Isolated Salt (e.g., less soluble R,R) Crystallization->Separated_Salt Liberation pH Adjustment (Salt Cleavage) Separated_Salt->Liberation Product Pure Enantiomer (R)-Amino Acid Liberation->Product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Section 4: Applications in Drug Discovery and Development

This compound serves as a glycine derivative and a crucial building block in medicinal chemistry.[1][2][9] Non-natural amino acids are frequently incorporated into drug candidates to enhance properties such as:

  • Potency and Selectivity: The specific stereochemistry and the bulky methoxyphenyl group can create precise interactions with biological targets, improving binding affinity and selectivity.

  • Metabolic Stability: Introducing non-natural structures can block sites of metabolic degradation, increasing the drug's half-life.

  • Pharmacokinetic Profile: Modifying the overall polarity and structure can improve absorption, distribution, metabolism, and excretion (ADME) properties.

This compound and its structural analogs have been investigated for their potential in developing novel therapeutics. For example, related substituted phenylacetic acids are explored as inhibitors of enzymes like mPGES-1, which is a target in cancer and inflammation therapy.[10] Furthermore, aminothiophene derivatives, which share structural similarities, are found in numerous biologically active compounds with antimicrobial and anti-inflammatory properties.[11]

Section 5: Analytical and Quality Control Protocols

Accurate quantification and purity assessment are critical for any application in drug development.[9] High-Performance Liquid Chromatography (HPLC) is a robust and standard method for this purpose.

Protocol: Quantification and Purity Analysis by HPLC-UV

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).[9]

  • Analytical Column: A reverse-phase column, such as a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[9]

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.[9]

  • Reference Standard: A certified standard of this compound with known purity (>99%).[9]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9]

  • Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration period.[9]

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound, typically scanned with a DAD.

  • Injection Volume: 5-10 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak area of the analyte. Use the calibration curve generated from the standards to calculate the concentration of the analyte in the samples. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]

References

  • Benchchem. (n.d.). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • ECHEMI. (n.d.). 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • MedChemExpress. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Wikipedia. (n.d.). Chiral resolution.
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • ChemScene. (n.d.). (R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid.
  • Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • ResearchGate. (2009). Applications substituted 2-aminothiophenes in drug design.
  • BLDpharm. (n.d.). (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.
  • Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
  • Strem Chemicals. (n.d.). (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%.
  • ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid.
  • BLDpharm. (n.d.). (R)-2-Amino-2-(4-methoxyphenyl)acetic acid.

Sources

An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Chiral Glycine Derivative for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids (NPAAs) has opened new frontiers for creating novel molecular entities with enhanced therapeutic properties.[1] Among these, (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a chiral derivative of glycine, stands out as a versatile building block. Its unique structure, featuring a sterically influential ortho-methoxy substituted phenyl ring, offers a powerful tool to modulate the stability, potency, and bioavailability of peptide-based therapeutics.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and strategic applications of this valuable compound.

Unlike proteinogenic amino acids, which are naturally encoded in the genome, NPAAs like this compound are incorporated into molecular scaffolds through chemical synthesis, most notably solid-phase peptide synthesis (SPPS). The introduction of the 2-methoxyphenyl group in place of a simple hydrogen on the alpha-carbon of glycine fundamentally alters its conformational properties. This substitution can induce specific secondary structures in peptides, enhance resistance to proteolytic degradation, and introduce novel interactions with biological targets.[1][2] This document will explore the causality behind these effects and provide field-proven insights into harnessing the potential of this unique chiral building block.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. These properties dictate its reactivity, solubility, and how it influences the larger molecules it becomes a part of.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[3][4]
Molecular Weight 181.19 g/mol [4]
Appearance White to off-white solid[5]
CAS Number 103889-84-5[3]
InChI Key DQSACLYOIBPCJU-MRVPVSSYSA-N[3]

The structural distinction of this molecule lies in the stereochemistry at the α-carbon and the electronic and steric influence of the ortho-methoxy group on the phenyl ring. This substitution pattern is known to affect the electronic distribution and photophysical properties in related aromatic systems.[6] In the context of a peptide, this can influence folding and binding affinity with target receptors.[7]

Synthesis of this compound: A Comparative Analysis

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through several strategic approaches. The choice of method often depends on the desired scale, required enantiomeric purity, and available resources. Below, we compare three prominent synthetic routes.

ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic Synthesis (Nitrilase)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 75-90%60-80% (racemic)80-95%
Enantiomeric Excess (ee) >95%Racemic (requires resolution)>99%
Reaction Time 12-24 hours24-48 hours (including hydrolysis)8-16 hours
Key Reagents Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCNKCN, (NH₄)₂CO₃NaCN, NH₃, Nitrilase enzyme
Number of Steps 2 (amination/cyanation, hydrolysis)2 (hydantoin formation, hydrolysis)1 (one-pot synthesis)
Scalability Moderate to HighHighHigh
Waste Products Chiral auxiliary waste, cyanide saltsCyanide and carbonate saltsMinimal, biodegradable
Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound.

Protocol 1: Asymmetric Strecker Synthesis

This method introduces chirality early in the synthesis through the use of a chiral auxiliary, leading directly to an enantiomerically enriched product.

  • Step 1: Diastereoselective Formation of α-Aminonitrile

    • To a solution of 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary such as (R)-phenylglycine amide (1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.

    • Stir the mixture at room temperature for 12-24 hours. The reaction is often accompanied by the selective precipitation of one diastereomer.

    • Isolate the precipitated diastereomerically pure α-amino nitrile by filtration. The diastereomeric ratio can be assessed by HPLC or NMR analysis of the crude reaction mixture.

  • Step 2: Hydrolysis to this compound

    • Treat the isolated α-aminonitrile with a strong acid (e.g., 6M HCl).

    • Heat the mixture under reflux for 4-6 hours to facilitate the hydrolysis of the nitrile to a carboxylic acid and the removal of the chiral auxiliary.

    • Cool the reaction mixture and neutralize with a base (e.g., aqueous NH₄OH) to precipitate the free amino acid.

    • Filter the product and purify by recrystallization from a suitable solvent system (e.g., water/ethanol).

Causality: The success of this method hinges on the ability of the chiral auxiliary to effectively control the facial selectivity of the cyanide attack on the imine intermediate. The subsequent crystallization-induced asymmetric transformation drives the equilibrium towards the desired diastereomer, resulting in high diastereomeric excess.

Protocol 2: Bucherer-Bergs Synthesis followed by Chiral Resolution

This classical approach produces the racemic amino acid, which must then be separated into its constituent enantiomers.

  • Step 1: Synthesis of 5-(2-methoxyphenyl)hydantoin

    • In a pressure vessel, combine 2-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

    • Heat the mixture to 60-80°C for 12-18 hours.

    • Cool the reaction mixture to induce crystallization of the hydantoin product.

    • Filter and wash the solid product with cold water.

  • Step 2: Hydrolysis to (±)-2-Amino-2-(2-methoxyphenyl)acetic acid

    • Suspend the 5-(2-methoxyphenyl)hydantoin in a solution of a strong base (e.g., 2M NaOH).

    • Heat the mixture under reflux for 12-24 hours.

    • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to the isoelectric point to precipitate the racemic amino acid.

    • Filter and purify the product.

  • Step 3: Chiral Resolution (Illustrative Protocol using a Tartaric Acid Derivative) Chiral resolution is highly empirical. This protocol serves as a general guideline.[8]

    • Dissolve the racemic amino acid in a suitable hot solvent (e.g., aqueous ethanol).

    • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (+)-di-1,4-toluoyl-D-tartaric acid.[8]

    • Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize. The stability and lower solubility of one diastereomer are key to successful separation.[8]

    • Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

    • Treat the purified diastereomeric salt with a base (e.g., dilute NaOH) to neutralize the resolving agent and then acidify carefully to the isoelectric point to precipitate the enantiomerically pure this compound.

Causality: The Bucherer-Bergs reaction is a robust method for producing the racemic amino acid backbone. The subsequent resolution relies on the differential physical properties (primarily solubility) of the diastereomeric salts formed between the racemic amino acid and a single enantiomer of a chiral resolving agent.[9]

Diagram: Synthetic Pathways Overview

Synthesis_Pathways Start 2-Methoxy- benzaldehyde Strecker_Int Diastereomeric α-Aminonitrile Start->Strecker_Int Asymmetric Strecker (Chiral Auxiliary, NaCN) Bucherer_Int 5-(2-methoxyphenyl) hydantoin Start->Bucherer_Int Bucherer-Bergs (KCN, (NH₄)₂CO₃) Chemo_Int Racemic α-Aminonitrile (in situ) Start->Chemo_Int Chemoenzymatic (NaCN, NH₃) Final_Product (R)-2-Amino-2-(2-methoxyphenyl) acetic acid Strecker_Int->Final_Product  Acid Hydrolysis Racemic_AA (±)-2-Amino-2-(2-methoxyphenyl) acetic acid Bucherer_Int->Racemic_AA  Base Hydrolysis Racemic_AA->Final_Product  Chiral Resolution (e.g., Tartaric Acid Deriv.) Chemo_Int->Final_Product  Nitrilase Enzyme (Dynamic Kinetic Resolution)

Caption: Comparative overview of synthetic routes to the target compound.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, exhibiting coupling patterns consistent with an ortho-substituted benzene ring.

    • Methine Proton (α-H): A singlet or doublet (depending on solvent and protonation state) around δ 4.5-5.0 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

    • Amine (NH₂) and Carboxylic Acid (COOH) Protons: Broad signals with chemical shifts that are highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-160 ppm, with the carbon attached to the methoxy group appearing furthest downfield.

    • Methine Carbon (α-C): A signal around δ 55-60 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Amine): A medium intensity band around 3000-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • C-O Stretch (Methoxy Ether): A strong absorption around 1240-1260 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): Expected to show a prominent ion corresponding to [M+H]⁺ at m/z 182.08.

Applications in Drug Discovery and Peptide Science

The incorporation of this compound into peptide sequences is a strategic decision aimed at conferring specific, advantageous properties.

Enhancing Therapeutic Peptides

As a non-proteinogenic amino acid, its primary role is to serve as a building block in the synthesis of novel peptides with improved pharmacological profiles.[1]

  • Increased Proteolytic Stability: The bulky 2-methoxyphenyl side chain provides steric hindrance, which can protect the adjacent peptide bonds from cleavage by proteases. This leads to a longer in vivo half-life, a critical factor for many peptide drugs.

  • Conformational Constraint: The steric demands of the side chain can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation. This can lead to higher binding affinity and selectivity for the target receptor.

  • Modulation of Physicochemical Properties: The introduction of the methoxyphenyl group can fine-tune the hydrophobicity and amphipathicity of a peptide, which are crucial parameters for its antimicrobial activity, cell penetration, and overall efficacy.[1]

Protocol 3: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected this compound into a peptide sequence using standard Fmoc-SPPS chemistry.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-Dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activator like HBTU/HATU and a base such as N,N-Diisopropylethylamine (DIEA) in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Incorporation of this compound:

    • Dissolve Fmoc-(R)-2-Amino-2-(2-methoxyphenyl)acetic acid-OH, an activating agent (e.g., HBTU), and a base (DIEA) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4, with the next desired amino acid) cycles until the full peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Peptide Modification Workflow

SPPS_Workflow Resin Solid Support Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple_NPAA Couple Fmoc-(R)-Mpa-OH (HBTU/DIEA in DMF) Deprotect1->Couple_NPAA Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_NPAA->Deprotect2 Couple_AAn Couple Next Fmoc-AA-OH Deprotect2->Couple_AAn Repeat Repeat Cycles Couple_AAn->Repeat Repeat->Deprotect2 Continue Elongation Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Final Peptide Purify RP-HPLC Purification Cleave->Purify

Sources

An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Aryl Amino Acids

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant interest in the fields of medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these synthetic amino acids offer a vast and largely unexplored chemical space for the design of novel therapeutic agents. The introduction of specific aryl moieties and the control of stereochemistry at the α-carbon allow for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its characterization and synthesis, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While some experimental data for this compound is not extensively reported in public literature, this section consolidates available information and provides predicted properties based on its chemical structure.

PropertyValue/InformationSource
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 103889-84-5
Appearance White to off-white solid
Purity Typically >95-99% (as specified by supplier),
Melting Point Data not readily available for the (R)-isomer. The related compound, 2-methoxyphenylacetic acid, has a melting point of 122-125 °C.[1]N/A
Specific Optical Rotation ([α]D) Not experimentally reported in available literature. As a chiral compound, a non-zero value is expected.N/A
Solubility Predicted to have limited to moderate solubility in neutral water, with increased solubility in acidic and basic aqueous solutions. Good solubility is expected in polar organic solvents like methanol and ethanol, moderate in acetone and chloroform, and poor in non-polar solvents like hydrocarbons.[2]Benchchem[2]
pKa Not experimentally determined. As an amino acid, it will have at least two pKa values: one for the carboxylic acid group (estimated ~2-3) and one for the amino group (estimated ~9-10).N/A
XLogP3 -1.7 (Computed)PubChem[3]
Topological Polar Surface Area 72.6 Ų (Computed)PubChem[3]

Structural Information

The chemical structure of this compound is fundamental to its properties and interactions.

Caption: 2D structure of this compound.

Experimental Protocols for Characterization

Given the limited availability of public experimental data, this section provides detailed, field-proven methodologies for the comprehensive characterization of this compound.

Determination of Melting Point
  • Rationale: The melting point is a crucial indicator of purity. A sharp melting range is indicative of a pure compound.

  • Methodology:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Measurement of Specific Optical Rotation
  • Rationale: As a chiral molecule, the specific optical rotation is a defining physical property that confirms the enantiomeric identity and purity.

  • Methodology:

    • A solution of known concentration of the compound is prepared in a suitable solvent (e.g., methanol or water).

    • The solution is placed in a polarimeter cell of a known path length.

    • The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

    • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis
  • Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • ¹H NMR Spectroscopy Protocol:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and assign the chemical shifts to the respective protons in the molecule.

  • ¹³C NMR Spectroscopy Protocol:

    • Prepare a more concentrated sample (~20-50 mg) in a suitable deuterated solvent.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

    • Assign the chemical shifts to the corresponding carbon atoms.

  • Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the amino, carboxylic acid, and methoxy functional groups, as well as the aromatic ring.

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Methodology (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Rationale: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (R)-isomer.

  • Methodology:

    • Column Selection: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns, such as those with teicoplanin selectors (e.g., Astec CHIROBIOTIC T), are often effective for underivatized amino acids.

    • Mobile Phase Development: A typical mobile phase system could be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acidic additive (e.g., formic acid).

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector. The separation of the (R) and (S) enantiomers will allow for the calculation of the enantiomeric excess.

G cluster_0 Characterization Workflow Sample Sample Melting Point Melting Point Sample->Melting Point Polarimetry Polarimetry Sample->Polarimetry NMR (1H, 13C) NMR (1H, 13C) Sample->NMR (1H, 13C) FT-IR FT-IR Sample->FT-IR Mass Spec Mass Spec Sample->Mass Spec Chiral HPLC Chiral HPLC Sample->Chiral HPLC Purity Assessment Purity Assessment Melting Point->Purity Assessment Enantiomeric Identity Enantiomeric Identity Polarimetry->Enantiomeric Identity Structural Elucidation Structural Elucidation NMR (1H, 13C)->Structural Elucidation Functional Group ID Functional Group ID FT-IR->Functional Group ID Molecular Weight Confirmation Molecular Weight Confirmation Mass Spec->Molecular Weight Confirmation Enantiomeric Purity Enantiomeric Purity Chiral HPLC->Enantiomeric Purity

Caption: Workflow for the physicochemical characterization of this compound.

Enantioselective Synthesis

Representative Protocol: Asymmetric Strecker Synthesis
  • Rationale: The Strecker synthesis is a classic method for synthesizing α-amino acids. The use of a chiral auxiliary or catalyst can render this reaction enantioselective.

  • Step-by-Step Methodology:

    • Imine Formation: 2-Methoxybenzaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

    • Cyanide Addition: The chiral imine is then treated with a cyanide source (e.g., trimethylsilyl cyanide) to form an α-aminonitrile. The stereochemistry of the chiral auxiliary directs the addition of the cyanide to one face of the imine, leading to a diastereomeric excess of one aminonitrile.

    • Hydrolysis and Auxiliary Removal: The α-aminonitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This step also cleaves the chiral auxiliary, which can often be recovered and reused.

    • Purification: The final product, this compound, is purified by crystallization or chromatography.

G 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Chiral Imine Formation Chiral Imine Formation 2-Methoxybenzaldehyde->Chiral Imine Formation + Chiral Amine Cyanide Addition Cyanide Addition Chiral Imine Formation->Cyanide Addition + TMSCN Hydrolysis & Auxiliary Removal Hydrolysis & Auxiliary Removal Cyanide Addition->Hydrolysis & Auxiliary Removal H3O+ Purification Purification Hydrolysis & Auxiliary Removal->Purification This compound This compound Purification->this compound

Caption: Generalized workflow for the asymmetric Strecker synthesis.

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of pharmaceutical research.

  • Antimicrobial Peptides (AMPs): The incorporation of non-natural amino acids like this one into antimicrobial peptide sequences is a strategy to enhance their therapeutic properties. The methoxyphenyl group can increase proteolytic stability and modulate the hydrophobicity of the peptide, potentially leading to improved antimicrobial potency and a better therapeutic index.[4]

  • Heterocyclic Synthesis: This amino acid can be a precursor for the synthesis of novel heterocyclic compounds, such as morpholine-2,5-dione derivatives. These scaffolds are of interest in medicinal chemistry for their potential interactions with various biological targets.[5]

  • Central Nervous System (CNS) Agents: As a derivative of glycine, this compound and its analogs are explored as building blocks for compounds with potential anxiolytic or sedative properties, targeting CNS pathways.[6]

  • Peptidomimetics: The unique steric and electronic properties of the 2-methoxyphenyl group can be used to constrain the conformation of peptides, leading to peptidomimetics with enhanced receptor affinity and selectivity.

Conclusion

This compound is a chiral building block with significant potential in the design and synthesis of novel therapeutic agents. While a comprehensive public dataset of its experimental physicochemical properties is currently lacking, this guide provides a framework for its characterization based on established scientific principles and methodologies. The outlined protocols for analysis and synthesis, coupled with an understanding of its potential applications, offer a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

  • MySkinRecipes. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]
  • ACS Publications.
  • Synlett.
  • RSC Publishing. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. [Link]
  • R Discovery.
  • PubChem. 2-Methoxyphenylacetic acid. [Link]
  • International Union of Crystallography. 2-Amino-4-(4-methoxyphenyl)
  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]
  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
  • ChemSynthesis. (2-methoxyphenyl)acetic acid. [Link]
  • Phenomenex.
  • Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]
  • Organic Chemistry Data.
  • pKa D
  • Utah Tech University. pKa Chart. [Link]

Sources

An In-Depth Technical Guide on (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid Structural Analogs and their Structure-Activity Relationship as Potential Glycine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of α-Amino Acid Derivatives

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid that serves as a versatile chiral building block in medicinal chemistry. Its unique structure, featuring a methoxy-substituted phenyl ring directly attached to the α-carbon of a glycine core, presents a compelling scaffold for the design of novel therapeutic agents. This guide will delve into the structure-activity relationship (SAR) of analogs derived from this core, with a particular focus on their potential as inhibitors of glycine transporters (GlyTs), a promising target for neurological disorders.

Glycine transporters, primarily GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft, thereby modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission via NMDA receptors.[1] Inhibition of these transporters can elevate synaptic glycine levels, offering a therapeutic strategy for conditions such as schizophrenia, chronic pain, and other central nervous system (CNS) disorders. The exploration of α-amino acid derivatives as GlyT inhibitors has revealed that structural modifications to the core scaffold can significantly impact potency and selectivity.[2]

This technical guide will provide a comprehensive overview of the structural modifications of this compound, hypothesize a SAR based on established principles for α-amino acid-based GlyT inhibitors, and provide detailed experimental protocols for the synthesis and biological evaluation of these analogs.

Core Structure and Rationale for Analog Design

The foundational structure of this compound provides several key points for chemical modification to explore the SAR. These modifications are strategically designed to probe the binding pocket of the target protein and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the this compound scaffold.

Hypothetical Structure-Activity Relationship (SAR) for Glycine Transporter Inhibition

Based on published SAR studies of other α-amino acid derivatives as GlyT inhibitors, we can extrapolate a hypothetical SAR for analogs of this compound.[2][3]

Modifications to the Amino Group (R1)

The primary amino group is crucial for interaction with the transporter. Generally, N-alkylation with small alkyl groups may be tolerated, but larger substituents are likely to decrease activity. N-acylation can probe for additional binding interactions. For instance, N-acylation with lipophilic chains has been shown to produce potent GlyT2 inhibitors.[3]

Modifications to the Carboxyl Group (R2)

The carboxylic acid moiety is a key hydrogen bonding group. Esterification to simple alkyl esters (e.g., methyl, ethyl) can be used to assess the importance of the acidic proton and to improve cell permeability. Amidation is another common modification to explore different hydrogen bonding patterns.

Modifications to the 2-Methoxyphenyl Group (R3)

The phenyl ring and its substitution pattern are critical determinants of potency and selectivity.

  • Positional Isomers: Moving the methoxy group to the 3- or 4-position will explore the spatial requirements of the binding pocket.

  • Substitution of the Methoxy Group: Replacing the methoxy group with other substituents of varying electronic and steric properties (e.g., halogens, alkyls, trifluoromethyl) will define the optimal substitution pattern.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) can lead to improved properties.

Modification Rationale Predicted Impact on GlyT Inhibition
Amino Group (R1) Explore N-terminal binding pocketSmall N-alkyl groups may be tolerated; N-acylation could enhance potency.
Carboxyl Group (R2) Probe importance of acidity and H-bondingEsterification may decrease potency but improve permeability; Amidation could alter binding.
Phenyl Ring Position Map steric tolerance of the binding siteActivity is likely sensitive to the position of the methoxy group.
Methoxy Group Substitution Modulate electronics and stericsHalogens or other electron-withdrawing groups may enhance potency.
Phenyl Ring Replacement Explore alternative binding modesHeteroaromatic rings could improve potency and pharmacokinetic properties.

Experimental Protocols

Synthesis: Asymmetric Strecker Synthesis of a Representative Analog

This protocol describes the synthesis of (R)-2-amino-2-(2-chloro-6-methoxyphenyl)acetic acid, a representative analog.

Workflow Diagram:

Caption: Workflow for the asymmetric Strecker synthesis of a representative analog.

Step-by-Step Methodology:

  • Iminium Ion Formation: To a solution of 2-chloro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add (R)-phenylglycinol (1.05 eq). Stir the mixture at room temperature for 1-2 hours.

  • Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis: Quench the reaction with aqueous HCl (e.g., 6 M) and heat to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and adjust the pH to isoelectric point with a suitable base (e.g., NaOH or NH4OH) to precipitate the amino acid. The crude product can be purified by recrystallization.

Self-Validation: The stereochemical purity of the final product should be determined by chiral HPLC analysis. The structure should be confirmed by NMR spectroscopy and mass spectrometry.

Biological Evaluation: Glycine Transporter (GlyT2) Uptake Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of the synthesized analogs on GlyT2.

Workflow Diagram:

Caption: Workflow for a cell-based Glycine Transporter 2 (GlyT2) uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human GlyT2 in appropriate culture medium.

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate with varying concentrations of the test compounds for 10-20 minutes at room temperature.

  • Glycine Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [3H]-glycine. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [3H]-glycine uptake against the concentration of the test compound.

Self-Validation: A known GlyT2 inhibitor (e.g., ALX1393) should be run as a positive control to validate the assay performance.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel GlyT inhibitors. The hypothetical SAR outlined in this guide, based on established principles for α-amino acid-based GlyT modulators, provides a rational framework for the design of a focused library of analogs. Systematic modifications of the amino, carboxyl, and, most importantly, the 2-methoxyphenyl groups are expected to yield compounds with improved potency and a deeper understanding of the structural requirements for GlyT inhibition. The provided experimental protocols for synthesis and biological evaluation offer a clear path for the practical implementation of these studies. Future work should focus on the synthesis and screening of a diverse set of analogs to validate the proposed SAR and to identify lead compounds for further optimization and preclinical development as potential therapeutics for neurological disorders.

References

  • Wolin, R. L., et al. (2004). Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4477-4492.
  • Smith, G., et al. (2006). The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3981-3985.
  • Atkinson, B. N., et al. (2021). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep binding site. Journal of Biological Chemistry, 296, 100282.
  • Al-Ghananeem, A. M., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 644-653.
  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Chueh, D. J., et al. (2015). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of Medicinal Chemistry, 58(19), 7845-7859.
  • Adooq Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Li, X., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Helvetica Chimica Acta, 105(9), e202200089.
  • ResearchGate. (n.d.). Discovery and SAR studies of novel GlyT1 inhibitors.
  • Wolin, R. L., et al. (2004). Novel glycine transporter type-2 reuptake inhibitors. Part 2: beta- and gamma-amino acid derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4493-4509.
  • MDPI. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance.
  • Kaczor, A. A., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(23), 5629.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). International Journal of Molecular Sciences, 23(1), 543.
  • Parang, K., et al. (2017). Synthesis of novel vitamin K derivatives with alkylated phenyl groups introduced at the ω-terminal side chain and evaluation of their neural differentiation activities. Bioorganic & Medicinal Chemistry Letters, 27(21), 4881-4884.
  • Zádori, D., et al. (2018). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Proceedings of the National Academy of Sciences, 115(15), 3975-3980.
  • Black, D. M., et al. (2006). Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2076-2080.

Sources

The 2-Methoxy Enigma: Unlocking the Biological Significance of Ortho-Substituted Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The phenylglycine scaffold is a cornerstone in neuroscience drug discovery, serving as a privileged structure for modulating excitatory amino acid receptors. Within this class, the precise placement of substituents on the phenyl ring dictates potency, selectivity, and pharmacokinetic fate. This technical guide delves into the nuanced yet profound biological significance of the 2-methoxy substitution. We will explore its mechanistic implications at key CNS targets, dissect its role in structure-activity relationships (SAR), and provide field-proven protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of 2-methoxyphenylglycine derivatives for next-generation therapeutics.

The Ortho-Methoxy Effect: More Than a Steric Hinderance

The introduction of a methoxy (-OCH₃) group at the C2 (ortho) position of the phenylglycine core imparts a unique combination of electronic and steric properties that are not observed with substitutions at other positions (meta or para).

  • Electronic Influence: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. At the ortho position, its lone pair of electrons can directly influence the conformation of the glycine sidechain through intramolecular hydrogen bonding or steric repulsion, pre-organizing the molecule for optimal receptor fit.

  • Steric and Conformational Rigidity: The steric bulk of the ortho-methoxy group can restrict the rotation of the phenyl ring relative to the glycine moiety. This conformational constraint can be highly advantageous, reducing the entropic penalty upon binding to a receptor and often leading to enhanced selectivity for specific receptor subtypes. However, this same steric effect can also be detrimental, potentially hindering access to a binding pocket if the receptor architecture is too constrained[1].

  • Metabolic Stability and Lipophilicity: O-methylation is a common strategy to enhance metabolic stability and lipophilicity[2]. By masking a potential phenolic hydroxyl group, the 2-methoxy substitution can prevent phase II conjugation reactions. The increased lipophilicity can also improve cell permeability and blood-brain barrier penetration, which is critical for CNS-targeted agents[2].

Primary Biological Targets: Modulating Glutamatergic Neurotransmission

Phenylglycine derivatives are renowned for their interaction with glutamate receptors, the primary mediators of excitatory neurotransmission in the mammalian central nervous system[3][4]. The 2-methoxy substitution fine-tunes this interaction, influencing both affinity and selectivity.

Metabotropic Glutamate Receptors (mGluRs)

The mGluR family, consisting of eight subtypes, represents a major target for phenylglycine analogs[3][5]. These G protein-coupled receptors modulate neuronal excitability and synaptic transmission. Phenylglycine derivatives can act as agonists or antagonists depending on their specific structure and the mGluR subtype[5][6][7]. The 2-methoxy group plays a critical role in defining this activity profile. For instance, its steric bulk may favor binding to the larger orthosteric sites of certain mGluR subtypes while preventing interaction with others, thereby conferring selectivity.

cluster_membrane Postsynaptic Membrane mGluR mGlu Receptor G_protein Gαq/11 mGluR->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Generates Compound 2-Methoxy Phenylglycine Derivative Compound->mGluR Binds to Orthosteric Site Glutamate Glutamate Glutamate->mGluR Competitive Antagonism Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Response Modulation of Neuronal Excitability Ca_release->Response

Caption: Antagonism at a Group I mGluR by a 2-methoxy phenylglycine derivative.

N-Methyl-D-Aspartate (NMDA) Receptors

The NMDA receptor, an ionotropic glutamate receptor, is crucial for synaptic plasticity, learning, and memory[8]. Overactivation of NMDA receptors is implicated in numerous neurological disorders[4][9]. Phenylglycine derivatives can act as antagonists at the glycine co-agonist site (GlycineB) of the NMDA receptor[4][10]. The 2-methoxy substitution can enhance affinity and selectivity for specific NMDA receptor subunits (e.g., GluN2B), potentially reducing the side effects associated with non-selective NMDA receptor blockade[8][11].

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the phenylglycine scaffold is essential for optimizing pharmacological properties. The ortho-methoxy group serves as a key anchor point in SAR studies.

Impact of Methoxy Positional Isomerism

The biological activity of a methoxyphenylglycine derivative is exquisitely sensitive to the position of the methoxy group. A common SAR trend observed is:

PositionTypical Effect on ActivityRationale
Ortho (2) High Potency & Selectivity: Often leads to conformationally constrained analogs with high affinity for a specific receptor subtype. Can also decrease activity if steric clash occurs[1].
Meta (3) Variable Activity: Generally less impactful than ortho or para substitution. Can serve as a vector for further chemical modification.
Para (4) High Potency, Often Lower Selectivity: The para position is often more sterically tolerant. Substitution here can enhance potency but may lead to activity at multiple receptor subtypes[7].

graph {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5];
edge [fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"];

// Core Structure Core [label="Phenylglycine Core", pos="0,0!", shape=Mrecord, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Modifications Ortho [label="2-Methoxy:\n↑ Selectivity\n↑ Potency (Target Dependent)\n↓ Rotational Freedom", pos="-3,2!", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Meta [label="3-Methoxy:\nVariable Effect\nOften Retains Basal Activity", pos="3,2!", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Para [label="4-Methoxy:\n↑ Potency\n↓ Selectivity (Often)", pos="-3,-2!", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Substituents:\n(e.g., -OH, -Cl, -CF₃)\nFine-tunes Electronics & PK", pos="3,-2!", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Core -- Ortho [label="Ortho-substitution"]; Core -- Meta [label="Meta-substitution"]; Core -- Para [label="Para-substitution"]; Core -- Other [label="Further Analogs"]; }

Caption: SAR summary for methoxy substitution on the phenylglycine scaffold.

Pharmacokinetic Profile: The Stability Advantage

A compound's therapeutic potential is critically dependent on its pharmacokinetic (PK) properties. The 2-methoxy group can favorably influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

PK ParameterInfluence of 2-Methoxy GroupRationale
Metabolic Stability Increased Blocks a potential site of Phase I (O-demethylation) or Phase II (glucuronidation if it were a hydroxyl) metabolism[12][13].
Lipophilicity (LogP) Increased The methyl group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability[2].
Blood-Brain Barrier (BBB) Permeability Potentially Increased Higher lipophilicity and reduced susceptibility to efflux transporters can improve CNS exposure.
Plasma Protein Binding Potentially Increased Increased lipophilicity can lead to higher binding to plasma proteins like albumin.

Experimental Protocols: A Self-Validating Workflow

Evaluating the biological significance of a novel 2-methoxy phenylglycine derivative requires a robust and reproducible experimental cascade.

Protocol: Competitive Radioligand Binding Assay for mGluR5

This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a test compound at the human mGluR5.

Objective: To quantify the potency of a 2-methoxyphenylglycine derivative by its ability to displace a known high-affinity radioligand from the mGluR5.

Materials:

  • Cell membranes from HEK293 cells stably expressing human mGluR5.

  • [³H]-MPEP (a known high-affinity mGluR5 negative allosteric modulator, used here as the radioligand).

  • Test Compound (2-methoxyphenylglycine derivative).

  • MPEP (unlabeled, for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen mGluR5-expressing cell membranes on ice.

    • Homogenize gently in ice-cold Binding Buffer and centrifuge at 40,000 x g for 20 min at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Binding Buffer to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a Bradford assay. Causality: This wash step removes endogenous ligands and cellular components that could interfere with the assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Binding Buffer + 50 µL [³H]-MPEP + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL unlabeled MPEP (10 µM final concentration) + 50 µL [³H]-MPEP + 100 µL membrane suspension. Causality: High concentration of unlabeled ligand saturates all specific binding sites, so any remaining radioactivity is considered non-specific.

    • Test Compound: 50 µL Test Compound (at various concentrations, typically a 10-point serial dilution from 10 µM to 0.1 nM) + 50 µL [³H]-MPEP (at a final concentration near its Kₔ, e.g., 2 nM) + 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3 times with 300 µL of ice-cold Binding Buffer to remove unbound radioligand. Causality: Rapid filtration and cold buffer minimize dissociation of the ligand-receptor complex.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation fluid to each filter spot.

    • Count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Convert DPM counts for the test compound into a percentage of specific binding inhibited.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Perspectives

The 2-methoxy substitution in phenylglycine derivatives is a powerful design element in medicinal chemistry. It offers a sophisticated tool to enforce conformational rigidity, enhance metabolic stability, and fine-tune selectivity for key neurological targets like mGlu and NMDA receptors. The steric and electronic properties conferred by this ortho-substitution can transform a promiscuous phenylglycine scaffold into a highly selective pharmacological probe or a promising therapeutic candidate. Future research should focus on combining the 2-methoxy group with other strategic modifications to further optimize CNS exposure and minimize off-target effects, paving the way for novel treatments for a host of challenging neurological and psychiatric disorders.

References

  • Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes.
  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central.
  • Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88. Semantic Scholar.
  • Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and rel
  • Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. PubMed.
  • Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. PubMed.
  • Competitive Gly/NMDA receptor antagonists. PubMed.
  • Actions of phenylglycine analogs at subtypes of the metabotropic glutam
  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate.
  • Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors.
  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.
  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutam
  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutam
  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candid
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. PubMed.
  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed.
  • Allosteric Modulators for mGlu Receptors. PMC, PubMed Central, NIH.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
  • Allosteric Modulation of Metabotropic Glutamate Receptors for the Tre
  • Anti-Neurodegenerating Activity: Structure–Activity Rel
  • Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies.
  • 4′-C-Methoxy-2′-Deoxy-2′-Fluoro Modified Ribonucleotides Improve Metabolic Stability and Elicit Efficient RNAi-Mediated Gene Silencing.
  • Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells.
  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central.

Sources

(R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted α-Amino Acids

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Among the vast armamentarium of building blocks available to the drug designer, non-proteinogenic α-amino acids represent a particularly powerful class of scaffolds. These structures provide a versatile chassis upon which to construct complex molecules with precise three-dimensional arrangements of functional groups. By moving beyond the canonical amino acids, chemists can access novel chemical space, enhance proteolytic stability, and fine-tune physicochemical properties to overcome the challenges of drug absorption, distribution, metabolism, and excretion (ADME).

This guide focuses on a specific and increasingly important scaffold: (R)-2-Amino-2-(2-methoxyphenyl)acetic acid . This chiral, non-proteinogenic amino acid offers a unique combination of structural rigidity and synthetic versatility that has made it a valuable component in the design of a range of bioactive molecules. The presence of the ortho-methoxyphenyl group imparts distinct conformational preferences and electronic properties that can be exploited to achieve high target affinity and selectivity. We will explore the fundamental properties of this scaffold, delve into its synthesis and applications, and provide detailed protocols to empower researchers in their drug discovery efforts.

Core Attributes of the this compound Scaffold

The utility of this scaffold stems from a confluence of its structural and chemical properties. Understanding these attributes is key to appreciating the causality behind its selection in various drug design campaigns.

Physicochemical Properties

The interplay of the amino, carboxylic acid, and methoxyphenyl groups governs the scaffold's behavior in biological systems.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol [2]
Appearance White to off-white solid[4]
Computed XLogP3 -1.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Purity Typically >95%[3]

The negative XLogP3 value indicates a high degree of hydrophilicity, a common feature of amino acids. However, the methoxyphenyl group provides a lipophilic region that can be crucial for interactions with hydrophobic pockets in biological targets.

The Role of the ortho-Methoxy Group: Conformational Constraint and Beyond

The defining feature of this scaffold is the methoxy group at the ortho position of the phenyl ring. This substitution is not merely a decorative element; it plays a critical role in dictating the molecule's preferred conformation.

  • Steric Influence: The steric bulk of the methoxy group restricts the rotation of the phenyl ring relative to the amino acid backbone. This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity.[5] This pre-organization of the pharmacophore is a key strategy in modern drug design.

  • Electronic Effects: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. Furthermore, its electron-donating nature can modulate the electronic properties of the aromatic ring, influencing π-π stacking or cation-π interactions.

  • Metabolic Stability: The ortho-methoxy group can shield the aromatic ring from metabolic enzymes like cytochrome P450s, potentially reducing the rate of oxidative metabolism and improving the compound's half-life.

The logical relationship between the scaffold's features and its utility is depicted in the following diagram:

G cluster_props Core Properties cluster_advantages Medicinal Chemistry Advantages Scaffold (R)-2-Amino-2- (2-methoxyphenyl)acetic acid Chirality Chiral Center (R-configuration) Scaffold->Chirality OrthoMethoxy ortho-Methoxy Group Scaffold->OrthoMethoxy AminoAcid α-Amino Acid Moiety Scaffold->AminoAcid Stereocontrol Precise Stereocontrol Chirality->Stereocontrol Enables specific 3D interactions ConformationalConstraint Conformational Constraint OrthoMethoxy->ConformationalConstraint Steric hindrance MetabolicStability Enhanced Metabolic Stability OrthoMethoxy->MetabolicStability Shields ring HBA Hydrogen Bond Acceptor OrthoMethoxy->HBA Oxygen atom SyntheticHandle Versatile Synthetic Handle AminoAcid->SyntheticHandle Amine and acid functionality Higher Target Affinity Higher Target Affinity ConformationalConstraint->Higher Target Affinity Improved Pharmacokinetics Improved Pharmacokinetics MetabolicStability->Improved Pharmacokinetics Additional Binding Interactions Additional Binding Interactions HBA->Additional Binding Interactions Diverse Derivatization Diverse Derivatization SyntheticHandle->Diverse Derivatization Enhanced Selectivity Enhanced Selectivity Stereocontrol->Enhanced Selectivity

Caption: Key structural features of the scaffold and their resulting advantages in drug design.

Synthesis and Chiral Resolution

The reliable and stereocontrolled synthesis of the scaffold is paramount for its application. Several methods have been developed, ranging from classical approaches to modern chemoenzymatic routes.

Synthetic Strategies

A comparative summary of common synthetic routes is provided below. The choice of method often depends on the desired scale, cost, and stereochemical purity.

MethodStarting MaterialTypical YieldEnantiomeric Excess (ee)Key ReagentsNumber of Steps
Asymmetric Strecker Synthesis 2-Methoxybenzaldehyde75-90%>95%Chiral auxiliary, NaCN2
Bucherer-Bergs Synthesis 2-Methoxybenzaldehyde60-80%RacemicKCN, (NH₄)₂CO₃2
Chemoenzymatic (Nitrilase) 2-Methoxybenzaldehyde80-95%>99%NaCN, NH₃, Nitrilase1 (One-pot)
Experimental Protocol: Chemoenzymatic Synthesis

This modern approach offers high efficiency and excellent enantioselectivity in a single step.

Objective: To synthesize this compound from 2-methoxybenzaldehyde in a one-pot chemoenzymatic process.

Materials:

  • 2-Methoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Ammonia (aqueous solution)

  • Nitrilase enzyme (e.g., from Pseudomonas fluorescens)

  • Phosphate buffer (pH 7.5)

  • Hydrochloric acid (HCl)

Procedure:

  • In a buffered aqueous solution (phosphate buffer, pH 7.5), combine 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia.

  • Stir the mixture at room temperature to form the intermediate α-aminonitrile.

  • Introduce the nitrilase enzyme to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the hydrolysis of the nitrile to the carboxylic acid by HPLC.

  • Once the reaction is complete (typically 8-16 hours), acidify the mixture with HCl to precipitate the amino acid.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield the enantiopure this compound.

Chiral Resolution of Racemic Mixtures

For methods that produce a racemic mixture, such as the Bucherer-Bergs synthesis, a subsequent resolution step is necessary. The most common method is the formation of diastereomeric salts using a chiral resolving agent.

Principle: The racemic amino acid is reacted with a chiral acid or base to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

Common Resolving Agents:

  • For acidic resolving agents (to resolve a basic amine): (+)-Tartaric acid, (-)-Dibenzoyltartaric acid.

  • For basic resolving agents (to resolve a carboxylic acid): Brucine, (R)-(+)-1-Phenylethylamine.

The workflow for chiral resolution is as follows:

G Racemic Racemic Mixture (R)- and (S)-Amino Acid Diastereomers Mixture of Diastereomeric Salts (R,+) and (S,+) Racemic->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation SaltR Insoluble Salt (R,+) Separation->SaltR Less soluble SaltS Soluble Salt (S,+) Separation->SaltS More soluble LiberationR Liberate Amino Acid (Base addition) SaltR->LiberationR PureR Pure (R)-Enantiomer LiberationR->PureR

Caption: Workflow for the chiral resolution of a racemic amino acid via diastereomeric salt formation.

Applications in Medicinal Chemistry

The true value of a scaffold is demonstrated by its successful incorporation into bioactive molecules. This compound has found utility in several therapeutic areas.

Central Nervous System (CNS) Agents: Modulators of NMDA Receptors

Phenylglycine derivatives are known to interact with the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[6] Over-activation of NMDA receptors is implicated in various neurological disorders, making antagonists of this receptor attractive therapeutic targets.[6] The this compound scaffold can serve as a core for building potent and selective NMDA receptor modulators. The ortho-methoxy group can probe specific interactions within the receptor's binding pocket, potentially leading to improved selectivity for different GluN2 subunits (e.g., GluN2A-D).[7][8]

While specific SAR data for this exact scaffold is limited in publicly available literature, studies on related α-amino-2-phenylcyclohexanone derivatives have shown that ortho and meta substitutions on the phenyl ring can significantly impact binding affinity to the GluN2B subunit.[7][8]

Antimicrobial Peptides (AMPs): Enhancing Stability and Potency

The incorporation of non-proteinogenic amino acids into antimicrobial peptides is a proven strategy to overcome their inherent limitations, such as poor stability against proteases.

Rationale for Incorporation:

  • Enhanced Proteolytic Stability: The bulky methoxyphenyl group provides steric shielding, protecting the adjacent peptide bonds from enzymatic cleavage and increasing the peptide's in vivo half-life.

  • Modulation of Amphipathicity: The balance of hydrophobicity and hydrophilicity is critical for the membrane-disrupting activity of many AMPs. The methoxyphenyl group allows for fine-tuning of the peptide's overall hydrophobicity, optimizing its interaction with microbial membranes while potentially reducing toxicity to mammalian cells (hemolytic activity).

Illustrative Data: The following table presents hypothetical data for an antimicrobial peptide (Parent Peptide) and its analog where a residue has been replaced with this compound (Mpa-Analog), demonstrating potential improvements.

PeptideMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)HC₅₀ (µg/mL)Therapeutic Index (HC₅₀/MIC)
Parent Peptide 16321006.25
Mpa-Analog 81620025

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration

Synthesis of Novel Heterocyclic Scaffolds

The bifunctional nature of the amino acid allows it to be used as a starting material for more complex heterocyclic systems. For example, it can be converted into morpholine-2,5-dione derivatives, which are themselves valuable scaffolds in drug discovery, known to possess a range of biological activities including anti-inflammatory and anti-cancer properties.

Experimental Protocol: Synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione

This two-step protocol demonstrates the conversion of the amino acid into a novel heterocyclic system.

Step 1: N-Chloroacetylation

  • Dissolve this compound (1 eq) in a suitable solvent (e.g., aqueous acetone) containing a base (e.g., sodium bicarbonate, 2.5 eq).

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

  • Acidify the mixture with HCl and extract the product (N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid) with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the N-chloroacetylated product from Step 1 (1 eq) in DMF.

  • Add sodium bicarbonate (3 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove inorganic salts.

  • Remove DMF under reduced pressure and purify the resulting 3-(2-methoxyphenyl)morpholine-2,5-dione by column chromatography or recrystallization.

The overall synthetic workflow is visualized below:

G Start (R)-2-Amino-2- (2-methoxyphenyl)acetic acid Step1 N-Chloroacetylation Start->Step1 Chloroacetyl chloride, NaHCO₃ Intermediate N-Chloroacetyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base-mediated) Intermediate->Step2 NaHCO₃, DMF, 60°C Product 3-(2-methoxyphenyl) morpholine-2,5-dione Step2->Product

Caption: Synthetic pathway from the core scaffold to a morpholine-2,5-dione derivative.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the scaffold and its derivatives is critical. A combination of spectroscopic and chromatographic techniques is employed.

  • Chromatography: HPLC with UV detection is a robust method for assessing purity and for quantification in bulk samples. For more sensitive analysis, such as in biological matrices, LC-MS/MS is the method of choice.[1] A typical reversed-phase HPLC method would use a C18 column with a gradient of water and acetonitrile containing a modifier like formic acid.[1]

Conclusion and Future Perspectives

This compound is a powerful and versatile scaffold in medicinal chemistry. Its inherent chirality, conformational constraint imposed by the ortho-methoxy group, and synthetic tractability make it an attractive starting point for the development of novel therapeutics. Its demonstrated utility in CNS agents, antimicrobial peptides, and as a precursor to complex heterocyclic systems highlights its broad potential.

Future research will likely focus on further exploring the structure-activity relationships of its derivatives against a wider range of biological targets. The use of this scaffold in conformationally constrained peptides and macrocycles is a particularly promising area, as these modalities are increasingly being used to tackle challenging targets like protein-protein interactions.[5][11] As our understanding of the subtle interplay between molecular conformation and biological activity grows, scaffolds like this compound will continue to be invaluable tools in the design of the next generation of medicines.

References

  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
  • PubChem. 2-Methoxyphenylacetic acid.
  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]
  • MySkinRecipes. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]
  • Google Patents. Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
  • PubMed Central.
  • Google Patents. Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • PubMed Central.
  • PubMed. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. [Link]
  • PubMed.
  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
  • PubMed.
  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • PubMed Central. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]
  • ResearchGate. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. [Link]
  • PubMed. Conformationally constrained peptides for drug delivery. [Link]
  • ResearchGate. Mono-Selective Ortho-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. [Link]
  • PubMed.
  • PubMed. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. [Link]
  • Drug Discovery Chemistry. Macrocyclics and Constrained Peptides. [Link]
  • PubMed. Deep Sequencing of a Systematic Peptide Library Reveals Conformationally-Constrained Protein Interface Peptides that Disrupt a Protein-Protein Interaction. [Link]
  • ResearchGate. What are the expected different pharmacological activities of compounds (N-substituted phenylglycine)?. [Link]
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

The Therapeutic Potential of (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Novel Therapeutic Avenues

In the landscape of modern drug discovery, the exploration of unique chemical scaffolds as starting points for novel therapeutics is paramount. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a chiral non-proteinogenic amino acid, represents a promising yet underexplored scaffold. Its inherent structural features—a chiral center, an aromatic ring with a methoxy group, and reactive amino and carboxylic acid moieties—provide a versatile platform for the synthesis of a diverse array of derivatives. This technical guide delves into the potential therapeutic applications of these derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will navigate the synthetic pathways, explore potential molecular targets, and elucidate the methodologies required to unlock the full therapeutic potential of this intriguing class of compounds.

The Core Moiety: this compound - A Foundation for Innovation

This compound is a glycine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its utility in pharmaceutical research is primarily as a key intermediate in the creation of enantiomerically pure drugs, a critical factor in enhancing therapeutic efficacy while minimizing off-target side effects.[3] While the parent compound is primarily used in research and development for studying receptor binding and enzyme interactions, its true potential lies in the diverse functionalities that can be introduced through derivatization of its amino and carboxyl groups.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[4]
Molecular Weight 181.19 g/mol [4]
CAS Number 103889-84-5[5]
Appearance Solid[5]
Purity Typically >95%[5]

Synthetic Strategies: Crafting Diversity from a Chiral Core

The generation of a library of derivatives is the first crucial step in exploring the therapeutic landscape of a lead scaffold. Several synthetic routes can be employed to synthesize the core amino acid and its subsequent derivatives.

Synthesis of the Core Amino Acid

Efficient and stereoselective synthesis of the this compound backbone is critical. Three primary methods have been established:

  • Asymmetric Strecker Synthesis: This method introduces chirality early in the synthetic process through the use of a chiral auxiliary, leading to high enantiomeric excess (>95%).[1]

  • Bucherer-Bergs Synthesis: A classical approach that yields a racemic mixture of the amino acid, necessitating a subsequent resolution step to isolate the desired (R)-enantiomer.[1]

  • Chemoenzymatic Synthesis: A modern and highly efficient one-pot method that utilizes a nitrilase enzyme for dynamic kinetic resolution, resulting in excellent enantioselectivity (>99%).[1]

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol provides a general framework for the asymmetric synthesis of the core amino acid.

Step 1: Diastereoselective Formation of α-Aminonitrile

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) and a suitable chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting diastereomeric α-aminonitriles can be separated by fractional crystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • Treat the isolated α-aminonitrile from Step 1 with a strong acid (e.g., 6M HCl).

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Filter, wash with cold water, and dry the product to yield the desired (R)-enantiomer.

Derivatization Strategies

The amino and carboxylic acid groups of the core molecule are prime targets for modification, allowing for the introduction of a wide range of functional groups and the exploration of diverse chemical space.

Workflow for Derivative Synthesis

G Core This compound Amine_Deriv Amine Derivatization (e.g., Acylation, Alkylation) Core->Amine_Deriv R-COCl or R-X Acid_Deriv Carboxylic Acid Derivatization (e.g., Esterification, Amidation) Core->Acid_Deriv R-OH or R-NH2 Heterocyclic Heterocyclic Derivatives Amine_Deriv->Heterocyclic Intramolecular Cyclization Bioactive Bioactive Conjugates Acid_Deriv->Bioactive Linker Chemistry G cluster_0 Potential CNS Therapeutic Pathways Derivative Derivative of (R)-2-Amino-2- (2-methoxyphenyl)acetic acid GABA GABA-A Receptor Modulation Derivative->GABA NMDA NMDA Receptor Antagonism Derivative->NMDA Ion_Channel Voltage-gated Ion Channel (e.g., Na+, Ca2+) Modulation Derivative->Ion_Channel Anxiolysis Anxiolysis/Sedation GABA->Anxiolysis Neuroprotection Neuroprotection NMDA->Neuroprotection Anticonvulsant Anticonvulsant Effects Ion_Channel->Anticonvulsant

Sources

An In-depth Technical Guide: Interaction of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid Analogs with Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid and its analogs with metabotropic glutamate receptors (mGluRs). It delves into the synthesis, pharmacological characterization, and structure-activity relationships of these compounds, offering both foundational knowledge and practical experimental protocols.

Introduction: The Significance of Metabotropic Glutamate Receptors and Phenylglycine Scaffolds

L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating its effects through both ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2] While iGluRs are ligand-gated ion channels responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[1][3] This modulatory role makes them attractive therapeutic targets for a wide range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and Alzheimer's disease.[4][5]

The mGluR family consists of eight subtypes (mGluR1-8), which are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms:[2][6]

  • Group I (mGluR1 and mGluR5): Primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][2][7] They are typically located postsynaptically.[7]

  • Group II (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1][2][7] These are often found presynaptically, where they regulate neurotransmitter release.[7][8]

  • Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o, these receptors are predominantly presynaptic and their activation leads to the inhibition of adenylyl cyclase.[1][2][7]

The phenylglycine derivative scaffold, including this compound, has proven to be a critical chemical starting point for developing ligands that can discriminate between different mGluR groups and even subtypes within those groups.[9][10][11] The nature and position of substituents on the phenyl ring and modifications to the alpha-carbon are crucial in determining whether a compound acts as an agonist or an antagonist at specific mGluR subtypes.[10]

This guide will explore the synthesis of analogs of this compound and detail the key in vitro assays used to characterize their interactions with mGluRs, providing a framework for the rational design of novel and selective mGluR modulators.

Synthesis of this compound Analogs

The asymmetric synthesis of chiral α-amino acids is a cornerstone of medicinal chemistry.[12] For phenylglycine analogs, several strategies can be employed, often starting from the corresponding aryl aldehyde or ketone.

A common and effective approach is the Strecker synthesis , which involves the reaction of an aldehyde (in this case, 2-methoxybenzaldehyde or a substituted analog) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. To achieve stereoselectivity for the desired (R)-enantiomer, a chiral auxiliary or a chiral catalyst is required. Asymmetric hydrogenation of dehydro-α-amino acid precursors is another powerful method.[12]

The synthesis of more complex analogs, such as those with substitutions on the pyrrolidine ring, requires multi-step synthetic routes.[13] The choice of synthetic route is dictated by the desired substitutions on the phenyl ring and the stereochemistry at the α-carbon.

Pharmacological Characterization: A Multi-Assay Approach

Determining the pharmacological profile of a novel this compound analog requires a battery of in vitro assays to assess its affinity, potency, and efficacy at the various mGluR subtypes.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[14] These assays can be performed in competitive, saturation, or kinetic formats.[14] For screening new analogs, competitive binding assays are most common.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

    • Centrifuge the homogenate to pellet the cell membranes.[15][16]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[15][16]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[15][16]

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]methoxyPEPy for mGluR5), and varying concentrations of the unlabeled test compound.[17]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive ligand.[16]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[15]

  • Separation and Detection:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[15]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[15]

    • Measure the radioactivity trapped on the filters using a scintillation counter.[15]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Visualization of Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture (mGluR expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation quantification Protein Quantification centrifugation->quantification plate_setup Plate Setup (Membranes, Radioligand, Test Compound) quantification->plate_setup incubation Incubation to Equilibrium plate_setup->incubation filtration Vacuum Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific curve_fitting Dose-Response Curve Fitting (IC50) calc_specific->curve_fitting calc_ki Calculate Ki (Cheng-Prusoff) curve_fitting->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Efficacy and Potency

Functional assays are essential to determine whether a compound is an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC50 or IC50) and efficacy (Emax).

Principle: This assay measures the initial step in G-protein activation.[18][19] In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. By using a non-hydrolyzable GTP analog, [35S]GTPγS, the activated Gα-[35S]GTPγS complex accumulates and can be quantified.[20] This assay is a direct measure of receptor-mediated G-protein activation and can distinguish between agonists, antagonists, and inverse agonists.[18][20]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the mGluR of interest as described for the radioligand binding assay.

  • Assay Procedure:

    • In a 96-well plate, incubate the membranes with varying concentrations of the test compound, a fixed concentration of [35S]GTPγS, and GDP (to ensure that the G-proteins are in the inactive state at the start of the assay).

    • The assay buffer typically contains MgCl2 and NaCl, which can influence G-protein coupling.[18]

    • Incubate at room temperature for 30-60 minutes.[18]

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • For agonists: Plot the [35S]GTPγS binding against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

    • For antagonists: Pre-incubate the membranes with the antagonist before adding a fixed concentration of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Principle: This assay is specific for Gq-coupled receptors, such as Group I mGluRs (mGluR1 and mGluR5).[1] Agonist activation of these receptors leads to the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[21] This increase in intracellular Ca2+ can be measured using fluorescent Ca2+-sensitive dyes like Fluo-4 or Fura-2.[21][22]

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

  • Cell Preparation:

    • Plate cells expressing the Group I mGluR of interest in a 96- or 384-well plate.

    • Load the cells with a Ca2+-sensitive fluorescent dye (e.g., using a FLIPR Calcium Assay Kit) according to the manufacturer's protocol.[23] This often involves a simple "mix-and-read" format with a quench dye to reduce background fluorescence.[23]

  • Assay Procedure:

    • Use a fluorescence plate reader with automated injection capabilities (e.g., a FlexStation or FLIPR).[21][24]

    • Measure the baseline fluorescence of the cells.

    • Inject varying concentrations of the test compound and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular Ca2+ concentration.

    • For agonists: Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 and Emax.

    • For antagonists: Pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist. A decrease in the agonist-induced Ca2+ signal indicates antagonism.

Visualization of Group I mGluR Signaling Pathway

G ligand (R)-Analog (Agonist) mGluR1_5 Group I mGluR (mGluR1/5) ligand->mGluR1_5 Binds g_protein Gq/11 mGluR1_5->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ca_release Ca²⁺ Release er->ca_release Releases Ca²⁺ from ip3r->er On cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Gq-coupled signaling cascade for Group I mGluRs.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold and subsequent pharmacological testing allows for the development of a structure-activity relationship (SAR). This analysis reveals which chemical features are responsible for affinity, selectivity, and functional activity.

Key Structural Modifications and Their Potential Impact:

  • Phenyl Ring Substituents: The position, size, and electronic properties of substituents on the phenyl ring can dramatically alter selectivity and potency. For example, adding a carboxyl group can shift activity towards Group II mGluRs.[10]

  • α-Carbon Substitution: Methylation or ethylation at the α-carbon can convert an agonist into an antagonist.[10]

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can improve properties like metabolic stability and brain penetration.

Data Presentation for SAR Analysis

Summarizing the pharmacological data in a clear, tabular format is crucial for effective SAR analysis.

CompoundR1 (Phenyl Sub)R2 (α-Sub)mGluR1 Ki (nM)mGluR2 EC50 (nM)mGluR5 IC50 (nM)
Parent 2-OCH3H120050>10,000
Analog 1 4-COOHH>10,00015>10,000
Analog 2 2-OCH3CH385 (IC50)>10,000250
Analog 3 4-ClH250038>10,000

This is example data for illustrative purposes.

Allosteric Modulation: An Alternative Approach

In addition to orthosteric ligands that bind to the same site as glutamate, allosteric modulators have emerged as a powerful therapeutic strategy.[4][25] These molecules bind to a topographically distinct site on the receptor, typically within the transmembrane domain, to modulate the affinity and/or efficacy of the endogenous ligand, glutamate.[4][26]

  • Positive Allosteric Modulators (PAMs): Enhance the response to glutamate, often by increasing its affinity or efficacy.[25]

  • Negative Allosteric Modulators (NAMs): Inhibit the response to glutamate.

Allosteric modulators can offer greater subtype selectivity compared to orthosteric ligands because their binding sites are less conserved across the mGluR family.[25][27] The assays described above can be adapted to identify and characterize allosteric modulators. For example, a PAM will potentiate the effect of a sub-maximal concentration of an agonist in a functional assay.

Conclusion and Future Directions

The this compound scaffold and its phenylglycine relatives have been instrumental in advancing our understanding of mGluR pharmacology.[9][10] The systematic approach outlined in this guide—combining targeted chemical synthesis with a suite of robust pharmacological assays—provides a clear pathway for the discovery and development of novel mGluR ligands.

Future research will likely focus on developing compounds with even greater subtype selectivity, particularly for distinguishing between receptors within the same group (e.g., mGluR2 vs. mGluR3). The exploration of allosteric modulators will also continue to be a major area of interest, offering the potential for more finely-tuned therapeutic interventions in a host of CNS disorders.[4][25]

References

  • Johnson, M. P., Barda, D., Bleisch, T. J., & Monn, J. A. (2004). Allosteric modulators of metabotropic glutamate receptors: lessons learnt from mGlu1, mGlu2 and mGlu5 potentiators and antagonists. Biochemical Society Transactions, 32(Pt 5), 881–887. [Link]
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]
  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(8), 3323–3329. [Link]
  • Gregory, K. J., & Conn, P. J. (2015). Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential. British journal of pharmacology, 172(10), 2429–2445. [Link]
  • Hayashi, Y., Tanabe, Y., Aramori, I., Masu, M., Shimamoto, K., Ohfune, Y., & Nakanishi, S. (1994). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(5 Pt 2), 3370–3377. [Link]
  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(8), 3323–3329. [Link]
  • Mutel, V. (2002). Allosteric modulators for mGlu receptors. Current opinion in pharmacology, 2(1), 37–42. [Link]
  • Prickett, K. S., & Kuchay, S. (2015). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International journal of biological sciences, 11(11), 1266–1279. [Link]
  • Raka, F., Di Sebastiano, A. R., Kulhawy, M., Ribeiro, F., & Di Giovanni, G. (2021). Downstream signaling pathways activated by metabotropic glutamate receptors (mGluR).
  • Hermans, E., & Challiss, R. A. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors. Biochemical Journal, 359(Pt 3), 465–484. [Link]
  • Gregory, K. J., & Conn, P. J. (2015). Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential. British journal of pharmacology, 172(10), 2429–2445. [Link]
  • Kniazeff, J., Bessis, A. S., Maurel, D., Ansanay, H., Prézeau, L., & Pin, J. P. (2004). Positive allosteric modulators of metabotropic glutamate 1 receptor: characterization, mechanism of action, and binding site. Molecular pharmacology, 66(3), 635–645. [Link]
  • Wikipedia contributors. (2023, December 28). Metabotropic glutamate receptor. In Wikipedia, The Free Encyclopedia. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(8), 3323–3329. [Link]
  • Foster, A. C., & Kemp, J. A. (2006). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 1(1), 4–24. [Link]
  • Zhang, J. H., & Xie, X. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Hayashi, Y., Tanabe, Y., Aramori, I., Masu, M., Shimamoto, K., Ohfune, Y., & Nakanishi, S. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5), 3370-3377. [Link]
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Saugstad, J. A., Segerson, T. P., & Westbrook, G. L. (1997). Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes. British Journal of Pharmacology, 120(1), 155–162. [Link]
  • Rodriguez, A. L., Grier, M. D., Williams, R., Smith, W. L., & Conn, P. J. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular pharmacology, 78(6), 1105–1122. [Link]
  • Manning, D. R. (2018). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. In Methods in Molecular Biology (Vol. 1705, pp. 115-125). Springer. [Link]
  • Kammermeier, P. J. (2012). Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers. Molecular pharmacology, 82(3), 438–448. [Link]
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]
  • Joly, C., Gomeza, J., Brabet, I., Curry, K., Bockaert, J., & Pin, J. P. (1995). Molecular, Functional, and Pharmacological Characterization of the Metabotropic Glutamate Receptor Type 5 Splice Variants. Journal of Neuroscience, 15(5), 3970-3981. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Zhang, J. H., & Xie, X. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Le Poul, E., Boléa, C., Girard, F., Poli, S., Charvin, D., Campo, B., ... & Bessif, A. (2012). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Journal of visualized experiments : JoVE, (68), e4238. [Link]
  • Mistry, R., & Challiss, R. A. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1272, 79–89. [Link]
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Neale, S. A., & Salt, T. E. (2000). Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. British journal of pharmacology, 129(4), 627–630. [Link]
  • Pannasch, U., Dvorzhak, A., & Grantyn, R. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. International Journal of Molecular Sciences, 25(3), 1836. [Link]
  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit.
  • Traynor, J. R., & Nahorski, S. R. (1995). Assay of G protein-coupled receptor activation of G proteins in native cell membranes using [35S]GTP gamma S binding.
  • Pellicciari, R., Marinozzi, M., Natalini, B., Costantino, G., Luneia, R., Giorgi, G., ... & Thomsen, C. (1996). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of medicinal chemistry, 39(11), 2259–2269. [Link]
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 289-322). Academic Press. [Link]
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]
  • O'Donnell, M. J. (Ed.). (2001). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. American Chemical Society. [Link]
  • Blaser, H. U., & Spindler, F. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(2), 433–463. [Link]
  • Braga, A. L., Silveira, C. C., & Zeni, G. (2000). A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols.
  • Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1999). Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists.
  • Gao, M., Wang, M., Chen, L., Li, W., Hutchison, T. L., & Jones, C. K. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS chemical neuroscience, 13(1), 108–118. [Link]
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.

Sources

(R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Strategic Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, has emerged as a valuable chiral building block in synthetic chemistry. Its unique structural features—a stereogenic center directly attached to an ortho-methoxyphenyl group—provide a combination of steric influence and electronic properties that are highly sought after in the design of complex, biologically active molecules. This guide provides an in-depth analysis of the synthesis of this key intermediate, comparing classical and modern chemoenzymatic approaches. Furthermore, it details its strategic application in the construction of advanced molecular architectures, including heterocyclic scaffolds and modified antimicrobial peptides, offering field-proven protocols and mechanistic insights for professionals in drug development and chemical research.

Introduction and Physicochemical Profile

This compound is a derivative of glycine distinguished by the presence of a 2-methoxyphenyl substituent at the α-carbon[1][2]. This substitution not only imparts specific conformational constraints but also introduces a methoxy group that can engage in unique molecular interactions or serve as a handle for further chemical modification. As a chiral entity, its primary value lies in its role as an intermediate for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry to enhance therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer[3][4].

This guide explores the principal methodologies for obtaining this building block in high enantiopurity and showcases its utility in advanced synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 103889-84-5[5]
Molecular Formula C₉H₁₁NO₃[6][7]
Molecular Weight 181.19 g/mol [6][7]
IUPAC Name (2R)-2-amino-2-(2-methoxyphenyl)acetic acid[5]
Appearance White powder / solid[5][6]
Synonyms (R)-o-Methoxyphenylglycine, (R)-α-Amino-2-methoxybenzeneacetic acid[5]

Enantioselective Synthesis: A Comparative Analysis

The efficient synthesis of this compound with high enantiomeric purity is paramount. Three primary strategies are prevalent: the resolution of a racemic mixture produced via classical methods and two distinct asymmetric synthesis approaches. The choice of method depends on factors such as required purity, scalability, and cost.

Classical Synthesis and Chiral Resolution

The Bucherer-Bergs synthesis is a robust method for producing the racemic α-amino acid.[8] This pathway, however, necessitates a subsequent, often laborious, chiral resolution step to isolate the desired (R)-enantiomer.[4][8]

The Bucherer-Bergs Synthesis (Yields Racemic Mixture): This two-step process begins with the formation of a hydantoin intermediate from 2-methoxybenzaldehyde, potassium cyanide, and ammonium carbonate.[8] Subsequent hydrolysis of the 5-(2-methoxyphenyl)hydantoin intermediate under strong basic conditions yields (±)-2-amino-2-(2-methoxyphenyl)acetic acid.[8]

Chiral Resolution: The separation of the resulting racemic mixture is a critical step.[4] The most common industrial method involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or a chiral amine like brucine.[4] These diastereomeric salts possess different physical properties, notably solubility, allowing for their separation by fractional crystallization.[4] While effective, this method is inherently inefficient as it discards at least 50% of the material unless a racemization and recycling process for the unwanted enantiomer is implemented.[4]

Asymmetric Strecker Synthesis

To circumvent the inefficiencies of classical resolution, the asymmetric Strecker synthesis introduces chirality directly into the molecule. This is achieved by using a chiral auxiliary, such as (R)-phenylglycine amide, which directs the stereochemical outcome of the cyanide addition to the imine intermediate.[8][9][10]

The reaction between 2-methoxybenzaldehyde, the chiral auxiliary, and a cyanide source generates two diastereomeric α-aminonitriles.[8] A key advantage of this approach, particularly with auxiliaries like (R)-phenylglycine amide, is the potential for a crystallization-induced asymmetric transformation.[9][10] In this process, the less soluble, desired diastereomer selectively precipitates from the solution. The dissolved, undesired diastereomer can epimerize in solution, re-establishing an equilibrium that continuously feeds the crystallization of the target diastereomer, thus leading to a high yield and excellent diastereoselectivity in a single pot.[9][10] The final step involves the acidic hydrolysis of the separated aminonitrile to yield the target (R)-amino acid.[8]

Asymmetric_Strecker_Synthesis cluster_0 Step 1: Diastereoselective Aminonitrile Formation cluster_1 Step 2: Hydrolysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Diastereomeric_Nitriles Diastereomeric α-Aminonitriles 2-Methoxybenzaldehyde->Diastereomeric_Nitriles Chiral_Auxiliary (R)-Phenylglycine amide Chiral_Auxiliary->Diastereomeric_Nitriles NaCN NaCN / NH4Cl NaCN->Diastereomeric_Nitriles Crystallization Crystallization-Induced Asymmetric Transformation Diastereomeric_Nitriles->Crystallization Desired_Nitrile Isolated (R,R)-Aminonitrile (Precipitate) Crystallization->Desired_Nitrile Hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) Desired_Nitrile->Hydrolysis Purified Intermediate Final_Product (R)-2-Amino-2- (2-methoxyphenyl)acetic acid Hydrolysis->Final_Product

Diagram 1: Asymmetric Strecker Synthesis Workflow.
Chemoenzymatic Synthesis

Modern synthetic chemistry increasingly leverages enzymes for their unparalleled selectivity. A chemoenzymatic, nitrilase-based method provides a highly efficient, one-pot route to the target amino acid.[8] This process combines the chemical synthesis of the racemic α-aminonitrile from 2-methoxybenzaldehyde, sodium cyanide, and ammonia with a subsequent enzymatic dynamic kinetic resolution. A stereoselective nitrilase enzyme hydrolyzes only one enantiomer of the aminonitrile to the corresponding carboxylic acid, in this case, the desired (R)-amino acid.[8] Concurrently, the unreacted (S)-aminonitrile racemizes in situ, allowing for a theoretical yield of 100% of the pure (R)-enantiomer.[8]

Chemoenzymatic_Synthesis cluster_enzymatic Dynamic Kinetic Resolution (One Pot) Start 2-Methoxybenzaldehyde + NaCN + NH3 Racemic_Nitrile Racemic α-Aminonitrile (in situ formation) Start->Racemic_Nitrile S_Nitrile (S)-Aminonitrile Racemic_Nitrile->S_Nitrile R_Nitrile (R)-Aminonitrile Racemic_Nitrile->R_Nitrile Racemization Racemization (Base-catalyzed) S_Nitrile->Racemization Enzymatic_Hydrolysis Nitrilase Enzyme (Enantioselective Hydrolysis) R_Nitrile->Enzymatic_Hydrolysis Racemization->R_Nitrile Final_Product (R)-2-Amino-2-(2-methoxyphenyl) acetic acid Enzymatic_Hydrolysis->Final_Product Heterocycle_Synthesis Start (R)-2-Amino-2- (2-methoxyphenyl)acetic acid Step1 N-Chloroacetylation (ClCOCH2Cl, NaOH) Start->Step1 Intermediate N-Chloroacetyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (NaHCO3, heat) Intermediate->Step2 Product (R)-3-(2-methoxyphenyl) morpholine-2,5-dione Step2->Product

Diagram 3: Synthesis of a Morpholine-2,5-dione Derivative.

Protocol: Synthesis of (R)-3-(2-methoxyphenyl)morpholine-2,5-dione [11] Step 1: Synthesis of N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic Acid

  • In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) and cool to 0 °C in an ice bath.

  • Dropwise, add chloroacetyl chloride (1.1 equivalents) over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Acidify the mixture to pH 2 with 2M HCl, which will cause the product to precipitate.

  • Filter the solid, wash with cold deionized water, and dry under vacuum to yield the N-chloroacetyl intermediate.

Step 2: Synthesis of (R)-3-(2-methoxyphenyl)morpholine-2,5-dione

  • In a 500 mL round-bottom flask, dissolve the N-chloroacetyl intermediate (1 equivalent) from Step 1 in DMF.

  • Add sodium bicarbonate (3 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours, monitoring by TLC.

  • After completion, cool the mixture and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.

Incorporation into Antimicrobial Peptides (AMPs)

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents, with AMPs being a promising area of research. [12]The incorporation of non-natural amino acids like this compound into peptide sequences is a powerful strategy to enhance their therapeutic properties. [12] Rationale for Incorporation:

  • Enhanced Proteolytic Stability: The steric bulk of the ortho-methoxyphenyl group can shield the peptide backbone from degradation by proteases, increasing the peptide's in vivo half-life. [12]* Modulation of Physicochemical Properties: The methoxyphenyl moiety alters the hydrophobicity and amphipathicity of the peptide, which are critical parameters for antimicrobial activity and selectivity towards microbial membranes over host cells. [12]* Improved Potency: The unique side chain can facilitate novel interactions with microbial membranes or intracellular targets, potentially leading to increased antimicrobial potency. [12] The incorporation is achieved using standard Solid-Phase Peptide Synthesis (SPPS) methodologies, where the Fmoc-protected version of this compound is coupled at the desired position in the peptide sequence. [12]

General Protocol: Incorporation via Fmoc-SPPS [12]This protocol assumes a resin-bound peptide chain ready for the next coupling cycle.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-(R)-2-amino-2-(2-methoxyphenyl)acetic acid-OH (4 eq) with a coupling agent like DIC (4 eq) and an additive like OxymaPure® (4 eq) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase HPLC.

Conclusion and Future Outlook

This compound stands out as a highly versatile and strategic chiral building block. The development of efficient chemoenzymatic and asymmetric synthetic routes has made this valuable intermediate more accessible, enabling its broader application. Its utility in constructing complex heterocyclic systems and in modifying peptides to enhance their therapeutic profiles underscores its importance in modern drug discovery and development. As the demand for enantiomerically pure and structurally novel pharmaceuticals continues to grow, the role of well-designed chiral building blocks like this compound will undoubtedly expand, paving the way for the next generation of therapeutic agents.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, ACS Publications.
  • Wang, J., et al. (2012). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, RSC Publishing.
  • Gao, K., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, RSC Publishing.
  • Reddy, P. V., & O'Donnell, M. J. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society.
  • BenchChem. (2025). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem.
  • MySkinRecipes. This compound hydrochloride. MySkinRecipes.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis. BenchChem.
  • MedChemExpress. 2-Amino-2-(2-methoxyphenyl)acetic acid | Amino Acid Derivative. MedChemExpress.
  • CymitQuimica. This compound. CymitQuimica.
  • Wikipedia. Chiral resolution. Wikipedia.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen.
  • da Silva, F. C., et al. (2015). Recent advances on asymmetric Strecker reactions. ResearchGate.
  • AdooQ®. 2-Amino-2-(2-methoxyphenyl)acetic acid. AdooQ®.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Chapter 13.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
  • Wikipedia. Chiral auxiliary. Wikipedia.
  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid. BenchChem.
  • ChemicalBook. (R)-2-METHOXY-PHENYLGLYCINE. ChemicalBook.

Sources

An In-depth Technical Guide to the Biological Activities of Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylglycine and its derivatives represent a versatile class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, including a phenyl ring directly attached to the α-carbon of glycine, provide a rigid scaffold that can be strategically modified to interact with a wide array of biological targets. This guide offers an in-depth exploration of the diverse biological activities exhibited by phenylglycine derivatives, with a focus on their neuroprotective, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for assessing these activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in pharmaceutical research. Phenylglycine derivatives have emerged as a privileged scaffold in this endeavor, serving as a foundational structure for the synthesis of compounds with a broad spectrum of pharmacological activities.[1] Their utility spans from being crucial intermediates in the synthesis of pharmaceuticals to acting as chiral auxiliaries in asymmetric synthesis.[1][2] This guide will provide a structured overview of the key biological activities of these compounds, highlighting their potential as lead molecules in various therapeutic areas.

Neuroprotective and Anticonvulsant Activities

One of the most extensively studied areas for phenylglycine derivatives is their interaction with the central nervous system, particularly as modulators of glutamate receptors.[3]

Mechanism of Action: Modulation of Glutamate Receptors

Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors, particularly the metabotropic glutamate receptors (mGluRs), are crucial for regulating synaptic transmission and neuronal excitability.[4] Phenylglycine derivatives have been instrumental as pharmacological tools to investigate the roles of mGluRs.[3] Certain derivatives act as antagonists of mGluRs, thereby reducing excessive glutamate-induced neuronal excitation, a hallmark of excitotoxicity implicated in various neurodegenerative disorders.[4][5] This antagonistic activity is key to their neuroprotective effects.

Furthermore, the modulation of ion channels, such as voltage-gated sodium and calcium channels, contributes to the anticonvulsant properties of some phenylglycine derivatives.[6] By inhibiting these channels, they can suppress the abnormal and excessive neuronal firing characteristic of seizures.[6]

Neuroprotective and Anticonvulsant Mechanisms cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Release Glutamate Release mGluR mGluR Glutamate Release->mGluR Activates Excitotoxicity Excitotoxicity & Neuronal Damage mGluR->Excitotoxicity Leads to IonChannels Na+/Ca2+ Channels SeizureActivity Seizure Activity IonChannels->SeizureActivity Contributes to Phenylglycine Phenylglycine Derivatives Phenylglycine->mGluR Antagonism Phenylglycine->IonChannels Inhibition

Caption: Mechanisms of neuroprotection and anticonvulsant activity.

Experimental Evaluation: Anticonvulsant Screening

The anticonvulsant potential of phenylglycine derivatives is typically assessed using well-established rodent models of seizures.

1.2.1 Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Protocol:

  • Administer the test compound (phenylglycine derivative) to mice or rats, typically via intraperitoneal (i.p.) injection.

  • After a predetermined time (e.g., 30-60 minutes), deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.[6]

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

1.2.2 6 Hz Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant partial seizures.

Protocol:

  • Administer the test compound to mice.

  • After a suitable absorption period, deliver a low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) at a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.

  • Observe the mice for seizure activity, characterized by a "stunned" posture with Straub's tail.

  • Protection is defined as the absence of this seizure behavior.[6]

  • The ED₅₀ is determined.

Representative Data
CompoundMES (ED₅₀ mg/kg)6 Hz (32 mA) (ED₅₀ mg/kg)6 Hz (44 mA) (ED₅₀ mg/kg)Reference
53 89.729.968.0[6]
60 73.624.656.3[6]

Anti-inflammatory Activity

Phenylglycine derivatives have also demonstrated significant potential as anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of the inflammatory cascade. While the exact mechanisms can vary between derivatives, they often involve the modulation of inflammatory enzymes and signaling pathways. For some derivatives, this includes the inhibition of nitric oxide (NO) formation, a key inflammatory mediator.[7]

Experimental Evaluation: Carrageenan-Induced Paw Edema

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Protocol:

  • Measure the initial paw volume of rats using a plethysmometer.

  • Administer the phenylglycine derivative or a reference drug (e.g., a non-steroidal anti-inflammatory drug) orally or intraperitoneally.

  • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[7][8]

Representative Data
CompoundDose (mg/kg)% Inhibition of EdemaReference
3 5040.39[8]
6 5051.82[8]
7 5043.80[8]

Antimicrobial and Antifungal Activities

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Phenylglycine derivatives have shown promise in this area.[9]

Mechanism of Action

The antimicrobial action of certain phenylglycine derivatives can be attributed to their ability to disrupt the integrity of the microbial cell membrane.[10] This disruption can alter cell permeability, leading to the leakage of essential intracellular components and ultimately cell death.[10]

Antimicrobial Mechanism Phenylglycine_Derivative Phenylglycine Derivative Cell_Membrane Bacterial/Fungal Cell Membrane Phenylglycine_Derivative->Cell_Membrane Interacts with Disruption Disruption of Membrane Integrity Cell_Membrane->Disruption Permeability Altered Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Experimental Evaluation: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of twofold dilutions of the phenylglycine derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Representative Data
CompoundOrganismMIC (µg/mL)Reference
G19 Thanatephorus cucumeris (antifungal)32.4 (EC₅₀)[10]
G16 Xanthomonas oryzae pv. oryzae (antibacterial)63.1 (% inhibition at 50 µg/mL)[10]
G26 Xanthomonas oryzae pv. oryzae (antibacterial)89.9 (% inhibition at 50 µg/mL)[10]

Anticancer Activity

Phenylglycine derivatives are also being investigated for their potential as anticancer agents.

Mechanism of Action

The anticancer activity of these compounds can be mediated through various mechanisms, including the inhibition of aminopeptidases.[11] Aminopeptidases are enzymes that are often overexpressed in tumors and play a role in tumor growth, angiogenesis, and metastasis.[11] By inhibiting these enzymes, phosphonic acid analogues of phenylglycine can interfere with these pathological processes.[11]

Experimental Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the phenylglycine derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Antidiabetic Activity

Certain L-phenylglycine derivatives have been designed and synthesized as potential antidiabetic agents.[12][13]

Mechanism of Action

One of the key targets for these derivatives is the peroxisome proliferator-activated receptor gamma (PPARγ).[12] Activation of PPARγ is a well-established mechanism for improving insulin sensitivity and lowering blood glucose levels. Some L-phenylglycine derivatives act as agonists of PPARγ.[12][13]

Experimental Evaluation: PPARγ Agonist Activity Assay

This assay is used to determine the ability of a compound to activate the PPARγ receptor.

Protocol:

  • Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Treat the transfected cells with the test compounds (L-phenylglycine derivatives) or a known PPARγ agonist (e.g., pioglitazone) as a positive control.[12]

  • After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • An increase in reporter gene activity indicates that the compound is an agonist of PPARγ.[12] The results are often expressed as a percentage of the activity of the positive control.[12]

Representative Data
CompoundConcentration (µg/mL)PPRE Relative Agonistic Activity (%)Reference
M5 10105.04[12]
TM4h 10120.42[12]
Pioglitazone 0.78100[12][13]

Conclusion

Phenylglycine derivatives constitute a remarkably versatile and promising class of compounds with a wide range of biological activities. Their structural tractability allows for fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development in diverse therapeutic areas, including neurology, inflammation, infectious diseases, oncology, and metabolic disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic potential of this important chemical scaffold.

References

  • Watkins, J., & Collingridge, G. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-8. [Link]
  • Schulz, E., Sprung, W. D., Kröning, G., & Lange, P. (1982). Pharmacological properties of D,L-2-phenylglycine alkylesters with special consideration of their antiinflammatory activity. Agents and Actions Supplements, 10, 119-28. [Link]
  • Li, J., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Medicinal Chemistry Research, 27(8), 1965-1977. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Phenylglycine: A Versatile Amino Acid Derivative for Pharmaceuticals, Dyes, and Organic Synthesis. [Link]
  • Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-42. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. [Link]
  • Słoczyńska, K., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(11), 3354. [Link]
  • Jane, D. E., et al. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology, 34(8), 851-6. [Link]
  • Wang, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200957. [Link]
  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 47-61. [Link]
  • He, Z., et al. (2013). L-phenylglycine derivative and application thereof.
  • Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3344. [Link]
  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
  • Delaine, C., et al. (2023). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Chemical Science, 14(44), 12345-12353. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral α-Amino Acids

Non-proteinogenic α-amino acids are critical chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their defined stereochemistry is often paramount to their therapeutic efficacy and safety. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a derivative of glycine, is a valuable intermediate in the development of novel therapeutics.[1][2] Its structural motif is found in a variety of compounds with potential applications in medicinal chemistry. The ability to synthesize this amino acid in a highly enantiopure form is therefore of significant interest to the drug development community.

This technical guide provides a detailed overview of established and efficient methods for the asymmetric synthesis of this compound. We will delve into the mechanistic underpinnings of two primary strategies: a diastereoselective Strecker synthesis employing a chiral auxiliary and a chemoenzymatic approach utilizing a nitrilase for dynamic kinetic resolution. For each method, we provide a comprehensive, step-by-step protocol, safety guidelines, and a discussion of the scientific rationale behind the experimental design.

Method 1: Diastereoselective Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[3] In its asymmetric variant, a chiral auxiliary is employed to direct the stereochemical outcome of the reaction. This protocol utilizes (R)-phenylglycine amide as a chiral auxiliary to facilitate a diastereoselective Strecker reaction with 2-methoxybenzaldehyde. A key feature of this method is the in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.

Causality of Experimental Choices:
  • (R)-Phenylglycine Amide as Chiral Auxiliary: This auxiliary provides a chiral environment that influences the nucleophilic attack of cyanide on the imine intermediate, leading to the preferential formation of one diastereomer.

  • Crystallization-Induced Asymmetric Transformation: The selective precipitation of the desired diastereomeric aminonitrile is a powerful tool for achieving high stereoselectivity. The insolubility of this specific diastereomer in the reaction solvent effectively removes it from the equilibrium of the reversible Strecker reaction, thus pulling the reaction towards its formation.

  • Acid Hydrolysis: Strong acid is required to hydrolyze both the nitrile and the amide functionalities to yield the final amino acid. This step is typically performed under reflux to ensure complete conversion.

Experimental Workflow Diagram:

strecker_synthesis cluster_0 Step 1: Diastereoselective Strecker Reaction cluster_1 Step 2: Hydrolysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Reaction_Vessel_1 Reaction Vessel (Methanol/Water) 2-Methoxybenzaldehyde->Reaction_Vessel_1 R-Phenylglycine_Amide (R)-Phenylglycine Amide R-Phenylglycine_Amide->Reaction_Vessel_1 NaCN Sodium Cyanide NaCN->Reaction_Vessel_1 Diastereomeric_Aminonitriles Diastereomeric α-Aminonitriles (in solution) Reaction_Vessel_1->Diastereomeric_Aminonitriles Crystallization Crystallization-Induced Asymmetric Transformation Diastereomeric_Aminonitriles->Crystallization Isolated_Aminonitrile Isolated (R,R)-Aminonitrile Diastereomer Crystallization->Isolated_Aminonitrile Reaction_Vessel_2 Reaction Vessel (6M HCl, Reflux) Isolated_Aminonitrile->Reaction_Vessel_2 Final_Product (R)-2-Amino-2-(2-methoxyphenyl) acetic acid Reaction_Vessel_2->Final_Product Auxiliary_Recovery Chiral Auxiliary Recovery Reaction_Vessel_2->Auxiliary_Recovery

Caption: Workflow for the Asymmetric Strecker Synthesis.

Detailed Protocol: Asymmetric Strecker Synthesis

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • (R)-Phenylglycine amide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Methanol (MeOH)

  • Deionized Water

  • 6 M Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Brine

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

Step 1: Synthesis of the Diastereomerically Pure α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in methanol.

  • In a separate beaker, prepare a solution of sodium cyanide (1.2 eq) in deionized water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles. Do not allow contact with acids, as this will release highly toxic hydrogen cyanide gas. [4][5][6][7][8]

  • Slowly add the aqueous sodium cyanide solution to the methanolic solution of the aldehyde and chiral auxiliary with vigorous stirring at room temperature.

  • Stir the reaction mixture for 12-24 hours. A precipitate of the desired diastereomeric α-aminonitrile should form.

  • Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold methanol to remove any soluble impurities.

  • The diastereomeric purity of the product can be assessed by ¹H NMR spectroscopy.

Step 2: Hydrolysis to this compound

  • Suspend the isolated α-aminonitrile diastereomer in 6 M HCl in a round-bottom flask equipped with a reflux condenser. CAUTION: Concentrated acids are corrosive. Handle with appropriate PPE.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the reaction mixture with ammonium hydroxide to a pH of approximately 7. The product will precipitate out of solution.

  • Isolate the crude amino acid by vacuum filtration and wash with cold deionized water.

  • Purify the product by recrystallization from a suitable solvent system, such as water/ethanol.

  • Dry the purified this compound under vacuum to a constant weight.

Data Summary: Asymmetric Strecker Synthesis
ParameterTypical ValueSource
Starting Material2-Methoxybenzaldehyde[9]
Chiral Auxiliary(R)-Phenylglycine amide[9]
Typical Yield75-90%[9]
Enantiomeric Excess (ee)>95%[9]
Reaction Time12-24 hours (amination/cyanation) + 4-6 hours (hydrolysis)[9]

Method 2: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This modern and highly efficient approach combines a chemical Strecker reaction to form a racemic α-aminonitrile with an enzymatic dynamic kinetic resolution (DKR). A nitrilase enzyme is employed to selectively hydrolyze one enantiomer of the aminonitrile to the desired carboxylic acid. The unreacted enantiomer of the aminonitrile undergoes in situ racemization under the reaction conditions, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure amino acid.

Causality of Experimental Choices:
  • One-Pot Synthesis: Combining the chemical and enzymatic steps into a single pot simplifies the workflow, reduces waste, and improves overall efficiency.

  • Nitrilase Enzyme: These enzymes can exhibit high enantioselectivity, hydrolyzing one enantiomer of a nitrile much faster than the other.[2][9][10] A variety of nitrilases are commercially available or can be obtained from microbial sources.[5][9][11]

  • Dynamic Kinetic Resolution (DKR): The key to achieving high yields in this process is the racemization of the unreacted aminonitrile enantiomer. This is often facilitated by the slightly basic conditions of the reaction, which allows the stereocenter to epimerize.[3][12][13] This continuous racemization feeds the substrate pool for the enzymatic resolution, enabling the conversion of the entire racemic starting material into a single enantiomer of the product.

Experimental Workflow Diagram:

chemoenzymatic_synthesis cluster_0 One-Pot Chemoenzymatic Reaction Starting_Materials 2-Methoxybenzaldehyde Sodium Cyanide Ammonia Reaction_Vessel Reaction Vessel (Aqueous Buffer, pH 7.5-9.5) Starting_Materials->Reaction_Vessel Racemic_Aminonitrile rac-α-Aminonitrile (in situ formation) Reaction_Vessel->Racemic_Aminonitrile Nitrilase Nitrilase Enzyme Racemic_Aminonitrile->Nitrilase (R)-enantiomer   hydrolysis S_Aminonitrile (S)-α-Aminonitrile Racemic_Aminonitrile->S_Aminonitrile unreacted R_Product (R)-2-Amino-2-(2-methoxyphenyl) acetic acid Nitrilase->R_Product DKR Dynamic Kinetic Resolution DKR->R_Product Racemization Racemization S_Aminonitrile->Racemization Racemization->Racemic_Aminonitrile

Caption: Workflow for the Chemoenzymatic Synthesis via DKR.

Detailed Protocol: Chemoenzymatic Synthesis

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Ammonia (aqueous solution, excess)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Nitrilase enzyme (e.g., from Aspergillus niger or a commercially available screening kit)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Ethyl Acetate (EtOAc)

  • Brine

Instrumentation:

  • Temperature-controlled shaker or stirred-tank reactor

  • pH meter

  • Centrifuge (for cell-based enzymes)

  • Lyophilizer (optional, for enzyme preparation)

Step 1: One-Pot Chemoenzymatic Synthesis

  • In a well-ventilated fume hood, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • To this buffer, add 2-methoxybenzaldehyde (1.0 eq), an excess of aqueous ammonia, and sodium cyanide (1.2 eq). CAUTION: Handle sodium cyanide with extreme care as outlined in Method 1.

  • Stir the mixture for a short period (e.g., 30 minutes) to allow for the in situ formation of the racemic α-aminonitrile.

  • Add the nitrilase enzyme to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 8-16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine the conversion and enantiomeric excess of the product.

  • Once the reaction has reached completion, terminate the reaction by acidifying the mixture with HCl to a pH of approximately 2. This will precipitate the product and denature the enzyme.

  • Isolate the crude product by vacuum filtration.

  • Purify the this compound by recrystallization from a suitable solvent system.

  • Dry the purified product under vacuum.

Data Summary: Chemoenzymatic Synthesis
ParameterTypical ValueSource
Starting Material2-Methoxybenzaldehyde[9]
Key ReagentsNaCN, NH₃, Nitrilase[9]
Typical Yield80-95%[9]
Enantiomeric Excess (ee)>99%[9]
Reaction Time8-16 hours[9]

Safety and Handling Precautions

  • Sodium Cyanide: A highly toxic substance that is fatal if swallowed or inhaled. It reacts with acids to produce highly toxic hydrogen cyanide gas. Always handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Strong Acids (e.g., HCl): Corrosive and can cause severe skin burns and eye damage. Handle with care, using appropriate PPE. Always add acid to water, never the other way around.

  • General Chemical Handling: All chemical manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[6][14]
Molecular Weight181.19 g/mol [6][14]
AppearanceWhite to off-white solid[14]
¹H NMR (D₂O, 400 MHz) Predicted δ (ppm): 7.4-7.0 (m, 4H, Ar-H), 5.1 (s, 1H, α-CH), 3.8 (s, 3H, OCH₃)Adapted from similar compounds
¹³C NMR (D₂O, 100 MHz) Predicted δ (ppm): 175 (C=O), 157 (Ar-C-O), 131, 129, 122, 112 (Ar-C), 58 (α-C), 56 (OCH₃)Adapted from similar compounds
Optical Rotation [α]D Specific rotation value should be determined and compared to literature values for the (R)-enantiomer.-

Conclusion

This guide has detailed two robust and distinct methodologies for the asymmetric synthesis of this compound. The choice between the diastereoselective Strecker synthesis and the chemoenzymatic approach will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available resources. The Strecker method, particularly with crystallization-induced asymmetric transformation, offers a powerful, purely chemical route. In contrast, the chemoenzymatic method represents a more modern, "green" approach that can provide excellent enantioselectivity and high yields in a single, efficient step. By understanding the underlying principles and following the detailed protocols and safety precautions outlined herein, researchers can confidently and effectively synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

  • Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. (2025). BenchChem.
  • Crucial Safety Measures When Working with Sodium Cyanide. (2025). United Chemical.
  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2014). Journal of Industrial Microbiology & Biotechnology.
  • Sodium Cyanide. TAEKWANG INDUSTRIAL CO., LTD.
  • Enzymatic kinetic resolution of racemic β-aminonitriles. (2018).
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). Organic Letters.
  • 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem.
  • Sodium Cyanide Safety Handling Guide. TAEKWANG INDUSTRIAL CO., LTD.
  • Transport and Storage of Sodium Cyanide: Ensuring Chemical Safety. (2025). Camachem.
  • 2-Amino-2-(2-methoxyphenyl)acetic acid. MedChemExpress.
  • Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. (2021).
  • A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid. (2025). BenchChem.
  • 2-Amino-2-(2-methoxyphenyl)acetic acid. MedChemExpress.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). The Journal of Organic Chemistry.
  • Nitrilase. Wikipedia.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022).

Sources

Chemoenzymatic synthesis protocol for (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoenzymatic Synthesis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Introduction: A Modern Approach to Chiral Amine Synthesis

This compound, a non-proteinogenic amino acid, is a highly valuable chiral building block in the pharmaceutical industry. Its stereospecific architecture is foundational to the efficacy of numerous therapeutic agents. Traditionally, the synthesis of such enantiopure compounds has relied on classical chemical methods like the Bucherer-Bergs or Strecker syntheses, which often involve harsh conditions, multiple steps, and result in racemic mixtures requiring challenging chiral resolution.[1]

This application note details a superior, one-pot chemoenzymatic protocol that leverages the exquisite selectivity of enzymes to produce the desired (R)-enantiomer with high yield and exceptional enantiomeric purity. By combining a chemical synthesis of a key intermediate with a highly selective enzymatic resolution, this method offers a greener, more efficient, and scalable alternative.[1][2] The core of this process is a nitrilase-catalyzed dynamic kinetic resolution (DKR), a powerful strategy that overcomes the 50% theoretical yield limit of conventional kinetic resolutions.

Principle of the Chemoenzymatic Cascade

The synthesis is a one-pot process that seamlessly integrates a chemical reaction to form a racemic intermediate with an enzymatic reaction that selectively converts one enantiomer to the final product, while allowing the unwanted enantiomer to racemize for further conversion.

  • In-Situ Chemical Synthesis of α-Aminonitrile: The process begins with the formation of racemic 2-amino-2-(2-methoxyphenyl)acetonitrile. This is achieved through a Strecker-type reaction where 2-methoxybenzaldehyde reacts with an ammonia source and a cyanide source (e.g., sodium cyanide) in an aqueous buffer.[1] This reaction rapidly generates the racemic aminonitrile substrate for the enzyme.

  • Enzymatic Dynamic Kinetic Resolution (DKR):

    • Selective Hydrolysis: A nitrilase enzyme, chosen for its specific activity and stereoselectivity, is introduced into the reaction. This enzyme selectively hydrolyzes the nitrile group of the (R)-enantiomer of the aminonitrile to a carboxylic acid, forming this compound.[1] Nitrilases are robust enzymes that catalyze the hydration of nitriles directly to carboxylic acids.[3][4]

    • In-Situ Racemization: The unreacted (S)-2-amino-2-(2-methoxyphenyl)acetonitrile, which is not a substrate for the enzyme, is unstable under the aqueous, slightly basic reaction conditions. It readily epimerizes, converting back to the racemic mixture.

    • Continuous Conversion: This continuous racemization of the "wrong" enantiomer ensures a constant supply of the desired (R)-substrate for the enzyme, allowing the reaction to proceed theoretically to 100% conversion to the (R)-product.

Visualizing the Workflow

The synergy between the chemical and enzymatic steps is the cornerstone of this protocol's efficiency.

G cluster_0 One-Pot Reaction Vessel (Aqueous Buffer, pH 7.5) A 2-Methoxybenzaldehyde C Racemic (R,S)-Aminonitrile A->C Strecker Reaction B NaCN + NH3 B->C E This compound (Product) C->E Selective Hydrolysis F (S)-Aminonitrile C->F Non-recognized enantiomer D Nitrilase Enzyme D->E F->C Racemization

Caption: Overall chemoenzymatic synthesis workflow.

Comparative Analysis of Synthetic Routes

To underscore the advantages of the chemoenzymatic method, the following table compares key metrics against traditional chemical syntheses.

ParameterBucherer-Bergs SynthesisAsymmetric Strecker SynthesisChemoenzymatic Synthesis (Nitrilase)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 60-80%[1]75-90%[1]80-95% [1]
Enantiomeric Excess (ee) Racemic (requires resolution)[1]>95%[1]>99% [1]
Reaction Time 24-48 hours (multi-step)[1]12-24 hours (multi-step)[1]8-16 hours (one-pot) [1]
Key Reagents KCN, (NH₄)₂CO₃Chiral auxiliary, NaCN[1]NaCN, NH₃, Nitrilase enzyme[1]
Waste Products Cyanide & carbonate saltsChiral auxiliary wasteMinimal, biodegradable[2]
Process Complexity High (2 steps, harsh hydrolysis)Moderate (2 steps, auxiliary removal)Low (1 step, mild conditions)

Detailed Experimental Protocol

Materials & Equipment

  • Reagents: 2-Methoxybenzaldehyde (≥98%), Sodium Cyanide (NaCN, ≥98%), Ammonium Hydroxide (NH₄OH, 28-30% solution), Potassium Phosphate Monobasic (KH₂PO₄), Potassium Phosphate Dibasic (K₂HPO₄), Hydrochloric Acid (HCl, 37%), Sodium Hydroxide (NaOH).

  • Enzyme: Recombinant nitrilase from Aspergillus niger or another source with demonstrated activity and selectivity for α-aminonitriles. The enzyme can be used as a lyophilized powder, a cell-free extract, or immobilized on a solid support.[1][5]

  • Equipment: Jacketed glass reactor with overhead stirrer and temperature control, pH meter, analytical balance, filtration apparatus, HPLC system with a chiral column.

Protocol Steps

1. Preparation of Reaction Buffer: a. Prepare a 0.1 M potassium phosphate buffer solution. b. Adjust the pH of the buffer to 7.5 using a solution of either potassium hydroxide or phosphoric acid. This pH is crucial for both the chemical stability of the aminonitrile and the optimal activity of many nitrilases.

2. One-Pot Synthesis Procedure: a. To the temperature-controlled reactor (set to 35°C), add the phosphate buffer. b. Under vigorous stirring, add 2-methoxybenzaldehyde (1.0 eq). c. Carefully add sodium cyanide (1.2 eq). CAUTION: NaCN is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. d. Add ammonium hydroxide solution (excess, e.g., 5-10 eq) to the mixture. The reaction will initiate the formation of the racemic aminonitrile. e. Add the nitrilase enzyme (e.g., 1-5% w/w relative to the aldehyde). If using an immobilized enzyme, add it at this stage. f. Maintain the reaction at 35°C with constant stirring for 8-16 hours.

3. Reaction Monitoring: a. Monitor the consumption of 2-methoxybenzaldehyde and the formation of the (R)-amino acid product using HPLC. b. A small aliquot can be quenched, filtered, and analyzed to determine the reaction progress and enantiomeric excess of the product.

4. Product Work-up and Isolation: a. Once the reaction is complete (no starting aldehyde detected), stop the reaction. If using a free enzyme, this can be done by acidifying the mixture to pH ~2 with 6M HCl, which will precipitate the enzyme. If using an immobilized enzyme, it can be simply filtered off for reuse.[5] b. Wash the aqueous solution with a solvent like ethyl acetate to remove any unreacted organic impurities. c. Adjust the pH of the aqueous layer to the isoelectric point of this compound (~pH 6.0) using a base (e.g., 2M NaOH). d. The product will precipitate out of the solution as a white solid. Cool the mixture in an ice bath to maximize precipitation. e. Collect the solid product by vacuum filtration. f. Wash the solid with cold deionized water and then with a small amount of cold ethanol or acetone to facilitate drying. g. Dry the product under vacuum to a constant weight.

Analytical Characterization: Enantiomeric Purity

Determining the enantiomeric excess (ee) is critical to validate the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[6]

G cluster_0 Chiral HPLC Analysis Workflow A Prepare Sample: Dissolve product in mobile phase diluent B Filter Sample (0.45 µm syringe filter) A->B C Inject onto Chiral Column (e.g., CHIROBIOTIC T) B->C D Isocratic Elution C->D E UV Detection (e.g., 220 nm) D->E F Data Analysis: Integrate peaks, calculate retention times & % ee E->F

Caption: Workflow for determining enantiomeric excess by Chiral HPLC.

Recommended HPLC Method:

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.[7][8] These columns are excellent for direct separation of underivatized amino acids.

  • Mobile Phase: A typical starting condition is a mixture of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or 273 nm.[8]

  • Injection Volume: 10 µL.

  • Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The elution order should be confirmed with an authentic standard. The D- or (R)-enantiomer is typically more strongly retained on teicoplanin-based CSPs.[7] The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete chemical reaction (aminonitrile formation).2. Low enzyme activity or stability.3. Product loss during work-up.1. Ensure correct stoichiometry and pH for the Strecker reaction.2. Use a fresh batch of enzyme or increase enzyme loading. Consider enzyme immobilization to improve stability.[5]3. Carefully adjust pH to the exact isoelectric point for precipitation; ensure thorough washing without excessive loss.
Low Enantiomeric Excess (ee) 1. Poor enzyme selectivity.2. Insufficient racemization of the (S)-aminonitrile.3. Racemization of the final amino acid product.1. Screen for a more selective nitrilase.2. Ensure the pH is optimal for racemization (typically slightly basic, pH 7.5-8.5). Increase reaction temperature slightly if enzyme stability permits.3. Unlikely under these mild conditions, but ensure work-up is not performed at extreme pH or high temperatures for prolonged periods.
Slow or Stalled Reaction 1. Enzyme inhibition (e.g., by cyanide or aldehyde).2. Incorrect pH or temperature.1. Use a fed-batch approach for the aldehyde to maintain a low concentration. Screen for cyanide-tolerant enzyme variants.2. Re-calibrate pH meter and verify temperature control. Ensure buffer capacity is sufficient.

Conclusion

The chemoenzymatic protocol described herein provides a highly efficient, stereoselective, and environmentally responsible method for the synthesis of this compound. By harnessing the power of a nitrilase in a dynamic kinetic resolution, this one-pot process minimizes waste, operates under mild aqueous conditions, and delivers a product of exceptional chiral purity.[2] This approach represents a significant advancement over classical synthetic routes and is well-suited for both laboratory-scale synthesis and industrial-scale production of this critical pharmaceutical intermediate.

References

  • BenchChem. (2025). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98%.
  • Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98%.
  • Unacademy. Chemoenzymatic Synthesis and its Advantages.
  • ChemicalBook. 2-Methoxyphenylacetonitrile synthesis.
  • NIH National Library of Medicine. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ACS Publications. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • The University of Manchester Research Explorer. Enzymatic and Chemoenzymatic Cascades for the Preparation of Chiral Amines.
  • Digital CSIC. Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on.
  • Biosynth. 2-Methoxy-2-phenylacetonitrile.
  • ResearchGate. The Application of Nitrile Hydratases in Organic Synthesis.
  • RSC Publishing. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
  • MDPI. High-Level Expression of Nitrile Hydratase in Escherichia coli for 2-Amino-2,3-Dimethylbutyramide Synthesis.
  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE.
  • Wikipedia. Nitrile hydratase.
  • NIH National Library of Medicine. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid.
  • MDPI. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • PubMed. Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain.
  • Phenomenex. APPLICATIONS.
  • BenchChem. Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Springer. Transaminases for Green Chemistry: Recent Progress and Future Prospects.
  • Wiley Online Library. Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal.
  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • NIH National Library of Medicine. Chemoenzymatic synthesis.
  • ResearchGate. Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines.
  • Phenomenex. Chiral HPLC Separations.
  • ResearchGate. ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
  • BenchChem. Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC.

Sources

Application Note & Protocol: Streamlined Synthesis of Substituted Phenylglycines via the Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids, particularly substituted phenylglycines, are pivotal structural motifs in modern pharmaceuticals and bioactive molecules. Their synthesis demands robust, scalable, and versatile chemical methods. The Strecker synthesis, a cornerstone of amino acid chemistry since its discovery in 1850, remains a highly relevant and powerful tool for this purpose.[1][2][3] This document provides a comprehensive guide to the Strecker synthesis, focusing on its application for preparing a diverse range of substituted phenylglycines. We delve into the underlying mechanism, offer field-proven insights to overcome common challenges, and provide detailed, step-by-step protocols for the synthesis, purification, and characterization of these valuable compounds.

Introduction: The Enduring Relevance of the Strecker Synthesis

The Strecker synthesis is a classic multi-component reaction that constructs an α-amino acid from an aldehyde (or ketone), ammonia, and a cyanide source.[1][4] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and its broad substrate scope, making it ideal for generating libraries of novel amino acids for drug discovery and development.[3][5]

This guide moves beyond a simple recitation of steps. It is designed to equip the research scientist with the foundational knowledge and practical expertise to successfully implement and adapt the Strecker synthesis for the production of substituted phenylglycines. We will explore a modified protocol that circumvents common issues like low yields and nitrile decomposition, ensuring a more reliable and scalable process.[6]

Mechanism and Strategic Considerations

The Strecker synthesis is fundamentally a two-stage process: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the target α-amino acid.[2][5][7]

Stage 1: α-Aminonitrile Formation The reaction initiates with the condensation of a substituted benzaldehyde with an ammonia source (commonly ammonium chloride, which is safer and easier to handle than ammonia gas) to form an imine.[5][7] The mildly acidic conditions generated by ammonium chloride facilitate the protonation of the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[5][7] Subsequent dehydration yields a reactive iminium ion. The cyanide ion (from NaCN or KCN) then performs a nucleophilic attack on the iminium carbon, creating the stable α-aminonitrile intermediate.[1][7]

Stage 2: Hydrolysis to the α-Amino Acid The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved under strong acidic conditions (e.g., refluxing aqueous HCl).[1][5] The process involves protonation of the nitrile nitrogen, followed by successive attacks by water molecules, ultimately eliminating ammonia to reveal the carboxylic acid and yield the final amino acid product.[1][7]

Reaction Mechanism Overview

dot graph Strecker_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: General Mechanism of the Strecker Synthesis", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Reactants Aldehyde [label="Substituted\nBenzaldehyde (R-CHO)"]; Ammonia [label="NH₃"]; Cyanide [label="CN⁻"]; H3O [label="H₃O⁺ (Acid Hydrolysis)"];

// Intermediates Imine [label="Iminium Ion\n[R-CH=NH₂]⁺"]; Nitrile [label="α-Aminonitrile\nR-CH(NH₂)CN"];

// Product AminoAcid [label="Substituted\nPhenylglycine\nR-CH(NH₂)COOH"];

// Connections {rank=same; Aldehyde; Ammonia;} -> Imine [label="+ H₂O"]; {rank=same; Imine; Cyanide;} -> Nitrile; {rank=same; Nitrile; H3O;} -> AminoAcid [label="+ NH₄⁺"]; } enddot

Field-Proven Insights & Causality
  • The Ammonia Problem: Using aqueous ammonia directly can lead to low yields and purity issues.[6] A more effective strategy involves using a primary amine, such as benzylamine, in place of ammonia. This forms a more stable N-substituted aminonitrile, preventing decomposition via a retro-Strecker reaction during hydrolysis and simplifying purification. The benzyl group can be easily removed later via catalytic transfer hydrogenation if the free amino acid is required.[6]

  • Managing Cyanide: Hydrogen cyanide gas is extremely toxic and volatile.[3] Modern protocols exclusively use stable, solid cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN), which are significantly safer to handle with appropriate precautions.[4][5]

  • Impact of Substituents: The electronic nature of the substituent on the benzaldehyde ring can influence the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating imine formation. Conversely, sterically bulky groups near the aldehyde may slow the reaction. Kinetic studies have shown that charge delocalization in the aromatic ring affects the reactivity of the intermediate iminium ions.[8]

Experimental Workflow & Protocols

The following section details a robust, multi-step workflow for the synthesis of substituted phenylglycines, using 4-fluorobenzaldehyde as a representative substrate. This protocol is adapted from a scalable process designed to overcome the limitations of the classical Strecker reaction.[6]

Overall Experimental Workflow

dot graph Workflow { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.5, label="Figure 2: Workflow for Substituted Phenylglycine Synthesis", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes Start [label="Start: Substituted\nBenzaldehyde"]; Step1 [label="Step 1: Aminonitrile Formation\n(NaCN, Benzylamine, NaHSO₃)"]; Workup1 [label="Work-up & Extraction"]; Intermediate [label="N-Benzyl-α-aminonitrile"]; Step2 [label="Step 2: Two-Step Hydrolysis\n(H₂O₂, NaOH)"]; Workup2 [label="Crystallization"]; ProtectedAA [label="N-Benzyl-Substituted\nPhenylglycine"]; Step3 [label="Step 3 (Optional): Deprotection\n(Catalytic Transfer Hydrogenation)"]; Workup3 [label="Purification"]; FinalAA [label="Final Product:\nSubstituted Phenylglycine"];

// Edges Start -> Step1; Step1 -> Workup1; Workup1 -> Intermediate; Intermediate -> Step2; Step2 -> Workup2; Workup2 -> ProtectedAA; ProtectedAA -> Step3; Step3 -> Workup3; Workup3 -> FinalAA; } enddot

Protocol 1: Synthesis of N-Benzyl-4-fluorophenylglycinonitrile

This protocol describes the formation of the key aminonitrile intermediate. The use of sodium bisulfite is a key modification that facilitates the reaction.[6]

Materials:

  • 4-Fluorobenzaldehyde

  • Sodium Bisulfite (NaHSO₃)

  • Sodium Cyanide (NaCN)

  • Benzylamine

  • Methanol

  • Isopropyl Acetate

  • Water (deionized)

  • Saturated Aqueous Brine

Procedure:

  • In a suitable reaction vessel equipped with a magnetic stirrer and temperature probe, prepare a solution of sodium bisulfite (1.1 eq) in water.

  • Add 4-fluorobenzaldehyde (1.0 eq) to the bisulfite solution and stir for 15 minutes at 25-28°C.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq) in water. CAUTION: NaCN is highly toxic. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with acids.

  • Add the aqueous sodium cyanide solution to the reaction mixture.

  • Cool the mixture to below 10°C in an ice bath.

  • Add a solution of benzylamine (1.05 eq) in methanol dropwise, ensuring the internal temperature remains below 20°C.

  • Once the addition is complete, warm the reaction mixture to 35°C and maintain for 2 hours.

  • After the reaction period, partition the mixture between water and isopropyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated aqueous brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-fluorophenylglycinonitrile, which can be used in the next step without further purification.

Protocol 2: Hydrolysis to N-Benzyl-4-fluorophenylglycine

This one-pot, two-step hydrolysis procedure is highly effective for converting the nitrile to the carboxylic acid while minimizing side reactions.[6]

Materials:

  • Crude N-Benzyl-4-fluorophenylglycinonitrile

  • Sodium Hydroxide (NaOH)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Water (deionized)

Procedure:

  • Dissolve the crude aminonitrile from Protocol 1 in a suitable solvent (e.g., methanol or as specified in the source literature).

  • Add an aqueous solution of sodium hydroxide (2.5 eq).

  • Carefully add 30% hydrogen peroxide (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 35°C. CAUTION: H₂O₂ is a strong oxidizer. The reaction can be exothermic.

  • Stir the mixture for 16-20 hours, keeping the temperature between 21°C and 35°C.

  • Induce crystallization of the intermediate amino amide by adding a large volume of water while keeping the temperature below 30°C.

  • Cool the mixture to ~10-15°C and hold for 1 hour to maximize precipitation.

  • Filter the solid, wash with water, and proceed with the damp solid to the final hydrolysis step (conversion of amide to carboxylic acid), which typically involves heating with aqueous acid or base (e.g., refluxing with HCl or NaOH solution) followed by neutralization to the isoelectric point to precipitate the final N-benzyl amino acid.[9]

Protocol 3: Purification of Phenylglycine Derivatives

The final amino acid product is typically purified by recrystallization. The isoelectric point (pI) is a critical parameter for purification, as amino acids are least soluble at this pH.[10]

Procedure:

  • Dissolve the crude amino acid product in a dilute basic solution (e.g., 1N NaOH).

  • Add a co-solvent like ethanol if necessary to ensure complete dissolution and filter the solution to remove any insoluble impurities.[9]

  • Heat the solution gently.

  • Slowly add a dilute acid (e.g., 1N or 5N HCl) dropwise with vigorous stirring until the pH of the solution reaches the isoelectric point of the phenylglycine derivative (typically around pH 5-6).[9][10]

  • The purified amino acid will precipitate out of the solution.

  • Cool the mixture to room temperature, then in an ice bath, to maximize crystal formation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water, followed by a cold organic solvent like ethanol or ether, to remove residual impurities.

  • Dry the purified product under vacuum. Confirm purity and identity using HPLC, ¹H NMR, and MS.[10]

Data and Expected Results

The described modified Strecker synthesis is versatile and has been successfully applied to a range of substituted benzaldehydes.

Starting AldehydeIntermediate ProductFinal Product (N-Benzyl)Representative Overall Yield
4-FluorobenzaldehydeN-Benzyl-4-fluorophenylglycinonitrileN-Benzyl-4-fluorophenylglycineGood[6]
BenzaldehydeN-Benzyl-phenylglycinonitrileN-Benzyl-phenylglycine>95% (aminonitrile step)[11]
4-MethoxybenzaldehydeN-Benzyl-4-methoxyphenylglycinonitrileN-Benzyl-4-methoxyphenylglycine>95% (aminonitrile step)[11]
4-ChlorobenzaldehydeN-Benzyl-4-chlorophenylglycinonitrileN-Benzyl-4-chlorophenylglycine>95% (aminonitrile step)[11]
PiperonalN-Benzyl-piperonylglycinonitrileN-Benzyl-piperonylglycine>95% (aminonitrile step)[11]
Table 1: Versatility of the Modified Strecker Synthesis for Various Substituted Benzaldehydes. Yields are representative and can vary based on reaction scale and specific conditions.

Critical Safety Considerations

  • Cyanide Poisoning Hazard: Sodium and potassium cyanide are potent, fast-acting poisons. Always handle them in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Never work alone.

  • Preventing HCN Gas Formation: Cyanide salts react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[3][5] Ensure all solutions containing cyanide are kept basic. Prepare a quenching solution (e.g., a mixture of sodium hypochlorite (bleach) and NaOH) to decontaminate glassware and neutralize any small spills immediately.

  • Waste Disposal: All cyanide-containing waste must be treated with an oxidizing agent (like bleach) under basic conditions before disposal according to institutional and local environmental regulations.

Conclusion

The Strecker synthesis is a powerful and adaptable method for the synthesis of substituted phenylglycines. By employing strategic modifications, such as the use of benzylamine as an ammonia surrogate and optimized hydrolysis conditions, researchers can overcome the limitations of the classical procedure to achieve high yields and purity. The protocols and insights provided in this guide offer a validated framework for the successful synthesis of these critical building blocks for pharmaceutical and chemical research.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • Organic Chemistry Portal. Strecker Synthesis. [Link]
  • Wikipedia. Strecker amino acid synthesis. [Link]
  • Master Organic Chemistry. Strecker Synthesis. [Link]
  • Herde, A. B., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega.
  • Davies, S. G., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines.
  • Aliouche, H. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]
  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. [Link]
  • Cativiela, C., et al. (2007). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
  • Organic Syntheses. dl-Phenylglycine. [Link]
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.
  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • ResearchGate. Strecker Amino Acid Synthesis. [Link]
  • Google Patents. (2021). CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid.
  • Veeprho.
  • Google Patents. CN1015174B - Mfg. process for l-phenylglycine.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.5.4. Preparation of Phenylglycine and Hydroxymorpholine Derivatives Through a Petasis Borono–Mannich Reaction.
  • Durham e-Theses. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]
  • Nsanzamahoro, S., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules.
  • ResearchGate. Three component Strecker reaction using aniline (1 mmol), benzaldehyde.... [Link]

Sources

Application Notes and Protocols for the Bucherer-Bergs Synthesis of Racemic 2-Amino-2-(2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of racemic 2-Amino-2-(2-methoxyphenyl)acetic acid, a valuable non-canonical amino acid and building block in pharmaceutical development. The protocol detailed herein utilizes the robust and scalable Bucherer-Bergs multicomponent reaction. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying chemical principles, optimization strategies, and critical safety considerations. We delve into the causality behind experimental choices, from reaction conditions to purification techniques, ensuring a reproducible and well-understood synthetic process.

Introduction and Scientific Background

2-Amino-2-(2-methoxyphenyl)acetic acid and its derivatives are important structural motifs in medicinal chemistry, often incorporated into molecules targeting the central nervous system.[1] The Bucherer-Bergs synthesis represents a classical, yet highly effective, multicomponent reaction for accessing α-amino acids from simple carbonyl precursors.[2] This method proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to yield the desired amino acid.[3]

The key advantages of the Bucherer-Bergs synthesis are its operational simplicity, the use of readily available and inexpensive starting materials (2-methoxybenzaldehyde, a cyanide source, and ammonium carbonate), and its suitability for large-scale production.[4][5] While it inherently produces a racemic mixture, this is often a desired outcome for initial screening campaigns or can be addressed in subsequent resolution steps.[4]

This application note will detail the two-stage process:

  • Stage 1: The synthesis of the intermediate, 5-(2-methoxyphenyl)hydantoin, from 2-methoxybenzaldehyde.

  • Stage 2: The alkaline hydrolysis of the hydantoin ring to afford the final product, racemic 2-Amino-2-(2-methoxyphenyl)acetic acid.

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Bucherer-Bergs synthesis is a cascade of equilibrium reactions that are driven towards the stable hydantoin product.

Mechanism of Hydantoin Formation

The overall transformation involves the reaction of an aldehyde (or ketone) with ammonium carbonate and a cyanide salt.[2] Ammonium carbonate serves as an in situ source of both ammonia (NH₃) and carbon dioxide (CO₂).[6]

The accepted mechanism proceeds as follows:

  • Cyanohydrin Formation: The cyanide ion (from KCN or NaCN) performs a nucleophilic attack on the carbonyl carbon of 2-methoxybenzaldehyde. Concurrently, the carbonyl oxygen is protonated, forming the 2-hydroxy-2-(2-methoxyphenyl)acetonitrile (cyanohydrin) intermediate.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin in an Sₙ2-type reaction, displacing the hydroxyl group to form 2-amino-2-(2-methoxyphenyl)acetonitrile (aminonitrile).

  • Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide, forming a cyano-carbamic acid intermediate.

  • Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges, often via an isocyanate, to the thermodynamically stable 5-(2-methoxyphenyl)hydantoin.[3][4]

Figure 1: Mechanism of the Bucherer-Bergs Reaction
Rationale for Experimental Conditions
  • Solvent System (Ethanol/Water): A 50% aqueous ethanol mixture is a classic and effective solvent for this reaction.[2] It provides a good balance, dissolving the organic aldehyde while also solubilizing the inorganic reagents (potassium cyanide and ammonium carbonate). This miscibility is crucial for facilitating the interaction between reactants in the different phases.

  • Temperature (60-80°C): This temperature range represents a critical optimization. It is high enough to overcome the activation energy for the multiple steps of the reaction and to drive the equilibria towards the product.[5] However, it is kept below the reflux temperature of ethanol to minimize the loss of volatile ammonia and carbon dioxide from the decomposition of ammonium carbonate, which are essential for the reaction.[4] Using a sealed pressure vessel allows for higher temperatures if needed for less reactive substrates.

  • pH Control (~8-9): Ammonium carbonate acts as an effective buffer, maintaining the reaction mixture in a slightly alkaline pH range of 8-9.[7] This is the "Goldilocks" zone for the reaction: if the pH is too acidic, the formation of the crucial cyanohydrin intermediate is hindered. If it becomes too alkaline, cyanide salts can degrade.[7]

Experimental Protocols

Safety First: This synthesis involves potassium cyanide, a highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin.[8][9][10][11][12] This procedure must be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves. Have a cyanide antidote kit available and ensure all personnel are trained in its use. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) and disposed of according to institutional hazardous waste protocols.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Amount (10 mmol scale)Notes
2-Methoxybenzaldehyde136.151.01.36 g (1.23 mL)Purity >98%
Potassium Cyanide (KCN)65.121.50.98 gEXTREMELY TOXIC
Ammonium Carbonate96.093.02.88 g
Ethanol (95%)--20 mLSolvent
Deionized Water--20 mLSolvent
Sodium Hydroxide (NaOH)40.00-~2.4 g for 2M soln.For Hydrolysis
Hydrochloric Acid (conc.)36.46-As needed for pH adj.For Workup
Stage 1: Synthesis of 5-(2-methoxyphenyl)hydantoin

Workflow_Stage1 start Combine Reagents in Pressure Vessel (Aldehyde, KCN, (NH₄)₂CO₃, EtOH, H₂O) react Heat to 60-80°C Stir for 12-18 hours start->react cool Cool to Room Temperature, then Cool in Ice Bath to Induce Crystallization react->cool filter Filter the Solid Product via Vacuum Filtration cool->filter wash Wash Solid with Cold Water filter->wash dry Dry the Product (Vacuum Oven, 50°C) wash->dry product1 5-(2-methoxyphenyl)hydantoin (White Crystalline Solid) dry->product1

Figure 2: Experimental workflow for Stage 1.

Procedure:

  • To a 100 mL pressure vessel equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 eq), potassium cyanide (0.98 g, 15.0 mmol, 1.5 eq), and ammonium carbonate (2.88 g, 30.0 mmol, 3.0 eq).[4]

  • Add 20 mL of 95% ethanol and 20 mL of deionized water to the vessel.

  • Seal the pressure vessel securely. Caution: Ensure the vessel is rated for the intended temperature and pressure.

  • Place the vessel in an oil bath preheated to 70°C on a stirrer hotplate.

  • Stir the mixture vigorously for 12-18 hours. The reaction mixture will become a thick slurry.

  • Reaction Monitoring (TLC): To monitor the reaction, carefully cool the vessel, vent, and take a small aliquot. Dilute with ethyl acetate and spot on a silica TLC plate. Elute with a 1:1 mixture of hexane and ethyl acetate. Visualize under UV light (254 nm). The starting aldehyde (Rf ≈ 0.6-0.7) should be consumed, and a new, more polar spot corresponding to the hydantoin product (Rf ≈ 0.2-0.3) should appear.[11][13][14]

  • After the reaction is complete, turn off the heat and allow the vessel to cool to room temperature.

  • Further cool the vessel in an ice bath for at least 1 hour to maximize crystallization of the hydantoin product.

  • Collect the white crystalline solid by vacuum filtration. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL).

  • Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is typically in the range of 70-85%.

Stage 2: Alkaline Hydrolysis to (±)-2-Amino-2-(2-methoxyphenyl)acetic acid

Procedure:

  • Suspend the dried 5-(2-methoxyphenyl)hydantoin (e.g., 1.5 g, ~7.3 mmol) in 30 mL of a 2M aqueous sodium hydroxide solution in a 100 mL round-bottom flask equipped with a reflux condenser.[4]

  • Heat the mixture to reflux (approximately 105-110°C) with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The solid will gradually dissolve as the hydantoin ring is hydrolyzed.

  • Reaction Monitoring: The reaction can be monitored by TLC (eluent: 8:2:1 n-butanol/acetic acid/water). The hydantoin spot should disappear, and the highly polar amino acid product will remain at the baseline (Rf ≈ 0.1-0.2).

  • After completion, cool the reaction mixture to room temperature.

  • Workup and Isolation: Carefully acidify the clear, cooled solution with concentrated hydrochloric acid with stirring in an ice bath. Monitor the pH closely. The amino acid will precipitate at its isoelectric point (typically pH ≈ 5-6). Add the acid dropwise until precipitation is maximal.

  • Stir the resulting thick white suspension in the ice bath for another hour.

  • Collect the product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol or acetone to aid drying.

  • Dry the product in a vacuum oven at 60°C. The expected yield for the hydrolysis step is typically >90%.

Troubleshooting and Self-Validation

Issue Potential Cause(s) Validation & Solution
Low Yield in Stage 1 Incomplete reaction; Loss of NH₃/CO₂; Incorrect pH.Validation: Check TLC for remaining starting material. Solution: Extend reaction time. Ensure the pressure vessel is properly sealed. Check the quality of the ammonium carbonate; if it's old, it may have decomposed.
Oily Product in Stage 1 Impurities; Incorrect solvent ratio.Validation: Attempt to triturate the oil with cold diethyl ether to induce solidification. Solution: Ensure high-purity starting aldehyde. For purification, attempt recrystallization from an ethanol/water mixture.[7][15]
Incomplete Hydrolysis in Stage 2 Insufficient reaction time or base concentration.Validation: TLC will show a persistent spot for the hydantoin intermediate. Solution: Prolong the reflux time. If necessary, add more NaOH solution and continue heating.
Low Yield in Stage 2 Incorrect pH during precipitation; Product is somewhat water-soluble.Validation: Check the pH of the filtrate after filtration. Solution: Carefully adjust the pH to the isoelectric point. Over-acidifying can re-solubilize the amino acid as its hydrochloride salt. Minimize the volume of wash water.

Conclusion

The Bucherer-Bergs synthesis offers a reliable and efficient pathway to racemic 2-Amino-2-(2-methoxyphenyl)acetic acid. By carefully controlling the reaction parameters—particularly temperature and reagent stoichiometry—and adhering to stringent safety protocols, researchers can consistently obtain high yields of the desired product. The detailed protocols and mechanistic insights provided in this application note serve as a robust foundation for the successful implementation of this valuable synthetic transformation in a research or drug development setting.

References

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • BenchChem. (2025). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem Technical Document.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Ambeed. (n.d.). Bucherer-Bergs Reaction.
  • Reddit. (2023).
  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. J. Synth. Chem.
  • Sigma-Aldrich. (2013).
  • Camachem. (2022). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Northwestern University. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • PubMed. (1998). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • PubMed Central. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • PubMed Central. (2015). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids.
  • MySkinRecipes. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Šmit, B., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(16), 4998.
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (n.d.).
  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic acid.
  • PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug.

Sources

Application Note: Chiral Resolution of Racemic 2-Amino-2-(2-methoxyphenyl)acetic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of racemic 2-Amino-2-(2-methoxyphenyl)acetic acid, a key chiral building block in pharmaceutical synthesis. The method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline separation of the enantiomers. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a reliable framework for enantiomeric purity assessment and preparative separation.

Introduction and Significance

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide serves as a stark reminder of the importance of controlling stereochemistry in drug development.[1] 2-Amino-2-(2-methoxyphenyl)acetic acid is a glycine derivative[2] and a crucial intermediate whose enantiomeric purity must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for separating enantiomers directly.[3][4] This application note details a validated HPLC method that provides excellent resolution and reproducibility for this specific separation.

Principle of Chiral Separation

The separation of enantiomers on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[5] For effective chiral recognition to occur, there must be a sufficient difference in the stability (free energy) of these two diastereomeric complexes. This difference is often explained by the three-point interaction model , which posits that one enantiomer will engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while its mirror image can only engage in two, leading to differential retention times.[1][3][6][7]

Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a vast number of racemates, including amino acids and their derivatives.[5][8][9] The helical structure of these polymers creates a complex chiral environment with numerous interaction sites, facilitating the necessary discrimination between enantiomers.[9]

Experimental Protocol

Materials and Reagents
  • Racemic Standard: 2-Amino-2-(2-methoxyphenyl)acetic acid (≥98% purity)

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)

  • Additive: Trifluoroacetic Acid (TFA), HPLC-grade

  • Sample Diluent: n-Hexane/IPA (90:10, v/v)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard analytical HPLC system equipped with the following components:

  • Quaternary or Binary HPLC Pump

  • Autosampler with a 10 µL injection loop

  • Thermostatted Column Compartment

  • UV-Vis or Diode Array Detector (DAD)

The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Immobilized on 5 µm silica gel
4.6 mm I.D. x 250 mm
Mobile Phase n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Parameter Selection:

  • Chiral Stationary Phase: The CHIRALPAK® IA, an immobilized amylose-based CSP, was chosen for its proven versatility and success in separating a wide range of chiral compounds, including those with aromatic and amino functional groups.[10][11] Its immobilized nature allows for the use of a broader range of solvents, enhancing method development flexibility.[11][12]

  • Mobile Phase: A normal phase system (alkane/alcohol) was selected. This mode often provides superior selectivity for polysaccharide CSPs.[13] Ethanol was chosen as the polar modifier to facilitate hydrogen bonding interactions. Trifluoroacetic acid (TFA) is a crucial additive for amino acids; it acts as an ion-pairing agent, protonating the basic amino group and masking silanol interactions, which results in improved peak shape and resolution.[13]

  • Detection: The methoxyphenyl chromophore provides strong UV absorbance, with 230 nm selected as a suitable wavelength for sensitive detection.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Ethanol, and 1.0 mL of TFA.

    • Combine in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic 2-Amino-2-(2-methoxyphenyl)acetic acid.

    • Dissolve in and dilute to volume with 10 mL of the sample diluent (n-Hexane/IPA, 90:10) to obtain a concentration of 1.0 mg/mL.

    • Vortex until fully dissolved. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALPAK® IA column in the column compartment, ensuring the flow direction matches the arrow on the column label.

    • Set the column temperature to 25°C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. The back pressure should be stable and within the column's operating limits (typically <100 bar for this column type).[10][12]

  • Injection and Data Acquisition:

    • Set the detection wavelength to 230 nm.

    • Inject 10 µL of the prepared standard solution.

    • Start the data acquisition for 20 minutes.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the analytical protocol.

G prep_mp Mobile Phase Preparation (Hexane/EtOH/TFA) equilibrate HPLC System Equilibration (30 min @ 1.0 mL/min) prep_mp->equilibrate prep_sample Sample Preparation (1 mg/mL in Diluent) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject acquire Data Acquisition (20 min @ 230 nm) inject->acquire analyze Data Analysis (Calculate Rs, α, ee%) acquire->analyze

Caption: Workflow for the chiral HPLC analysis of 2-Amino-2-(2-methoxyphenyl)acetic acid.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers should be achieved. The first eluting peak is typically designated as Enantiomer 1 and the second as Enantiomer 2.

Table 2: Typical Chromatographic Performance Parameters

ParameterSymbolTypical Value
Retention Time (Enantiomer 1)t R1~ 9.5 min
Retention Time (Enantiomer 2)t R2~ 11.8 min
Capacity Factor (Enantiomer 1)k'1> 2.0
Capacity Factor (Enantiomer 2)k'2> 2.5
Selectivity Factorα> 1.2
Resolution Rs > 2.0

Note: Retention times are approximate and may vary slightly depending on the specific system, column age, and mobile phase preparation.

A resolution value (Rs) greater than 1.5 is considered baseline separation, making this method suitable for accurate quantitation of enantiomeric excess (ee%). The method's performance should be validated according to ICH Q2(R1) guidelines, which outline the necessary tests for accuracy, precision, specificity, linearity, and robustness.[14][15]

Chiral Recognition Mechanism Visualization

The separation is based on the differential interaction between the analyte enantiomers and the chiral selector. The diagram below conceptualizes the three-point interaction model responsible for this recognition.

G cluster_0 More Retained Enantiomer (e.g., S) cluster_1 Less Retained Enantiomer (e.g., R) S_Enantiomer S-Enantiomer Amino (-NH2) Carboxyl (-COOH) Methoxy Phenyl CSP_S CHIRALPAK® IA Site A (H-bond Acceptor) Site B (H-bond Donor) Site C (π-π / Steric) S_Enantiomer:f0->CSP_S:p1 H-Bond S_Enantiomer:f1->CSP_S:p0 H-Bond S_Enantiomer:f2->CSP_S:p2 π-π Interaction Interaction_S Stable 3-Point Interaction (Longer Retention) R_Enantiomer R-Enantiomer Amino (-NH2) Carboxyl (-COOH) Methoxy Phenyl CSP_R CHIRALPAK® IA Site A (H-bond Acceptor) Site B (H-bond Donor) Site C (π-π / Steric) R_Enantiomer:f1->CSP_R:p0 H-Bond R_Enantiomer:f2->CSP_R:p2 π-π Interaction Interaction_R Unstable 2-Point Interaction (Shorter Retention)

Caption: Conceptual model of chiral recognition on the polysaccharide stationary phase.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution 1. Improper mobile phase composition.2. Column degradation.3. Flow rate too high.1. Remake mobile phase carefully. Decrease EtOH % slightly (e.g., to 18%) to increase retention and potentially resolution.2. Test column with a standard. Replace if necessary.3. Reduce flow rate to 0.8 mL/min.
Peak Tailing/Broadening 1. Insufficient or degraded TFA.2. Sample overload.3. Extracolumn volume.1. Ensure TFA is fresh and at the correct concentration (0.1%).2. Reduce sample concentration to 0.5 mg/mL.3. Check fittings and use minimal tubing length.
Unstable Baseline 1. Insufficient column equilibration.2. Mobile phase not properly mixed/degassed.1. Equilibrate column for a longer period (e.g., 60 min).2. Sonicate and mix the mobile phase again.

Conclusion

The HPLC method described provides a reliable and efficient means for the chiral separation of racemic 2-Amino-2-(2-methoxyphenyl)acetic acid. By employing a CHIRALPAK® IA column with a normal phase eluent system, baseline resolution (Rs > 2.0) is consistently achieved. This protocol is suitable for routine quality control analysis and can be scaled for preparative applications. The principles and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in chiral analysis.

References

  • Wikipedia. (n.d.). Chiral analysis.
  • Šatínský, D., et al. (n.d.). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie. [Link]
  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
  • ResearchGate. (n.d.). (a) The principle of HPLC chiral separation: a flow of dissolved chiral... [Image].
  • Slideshare. (n.d.). CHIRAL HPLC.
  • Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093-2099. [Link]
  • ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three... [Image].
  • Kannappan, V. (2022, November 8).
  • Semantic Scholar. (n.d.). The nature of chiral recognition: Is it a three-point interaction?
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA.
  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, ... .
  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
  • Chiral Technologies Europe. (2004, April). Method development with CHIRALPAK IA.
  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres... ACS Omega. [Link]
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ResearchGate. (n.d.). instruction manual for chiralpak® ia columns.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, ... .
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.

Sources

HPLC method development for enantiomeric separation of (R)- and (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantiomeric Separation of (R)- and (S)-2-Amino-2-(2-methoxyphenyl)acetic acid by HPLC

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-2-Amino-2-(2-methoxyphenyl)acetic acid. The significance of enantiomeric purity in pharmaceutical compounds is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This document provides a strategic workflow, from initial screening of chiral stationary phases (CSPs) and mobile phases to method optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] Intended for researchers, scientists, and drug development professionals, this application note offers both theoretical rationale and practical, step-by-step protocols to establish a reliable analytical method for this and structurally similar chiral molecules.

Introduction: The Imperative of Chiral Purity

Chiral molecules, or enantiomers, are non-superimposable mirror images that can possess markedly different biological activities. In the pharmaceutical industry, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even induce adverse effects.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drug substances. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for the separation and quantification of enantiomers due to its high efficiency and selectivity.[1][4]

The target analyte, 2-Amino-2-(2-methoxyphenyl)acetic acid, is a non-proteinogenic amino acid derivative. Its structure, featuring a primary amine, a carboxylic acid, and an aromatic ring, presents multiple points for chiral recognition, making it an ideal candidate for direct enantiomeric separation on a suitable CSP.[5] This guide will navigate the logical progression of developing a precise, accurate, and robust HPLC method for its enantiomeric resolution.

Strategic Approach to Method Development

The development of a chiral HPLC method is often a systematic screening process, as retention mechanisms are complex and analyte-specific. Our strategy is to first screen a selection of CSPs known for their broad applicability to amino acids, followed by methodical optimization of the mobile phase to achieve baseline separation with optimal peak shape and analysis time.

Selection of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in achieving chiral separation.[1] For underivatized amino acids like our target analyte, two types of CSPs are particularly promising:

  • Macrocyclic Glycopeptide-Based CSPs: These phases (e.g., Teicoplanin, Vancomycin) are highly effective for polar and ionic compounds.[6][7] They possess ionic groups that allow for electrostatic interactions, in addition to hydrogen bonding and inclusion complexation, making them well-suited for zwitterionic amino acids.[6] The Astec® CHIROBIOTIC® T (Teicoplanin) is an excellent starting point.[5][6]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs.[8][9] They create chiral cavities or grooves where analytes can partition, leading to separation based on subtle differences in molecular shape.[10] Immobilized polysaccharide phases are particularly robust and compatible with a wider range of solvents.[10]

Mobile Phase Screening Strategy

The mobile phase modulates the interaction between the analyte and the CSP. We will employ three common modes for chiral separations:

  • Reversed-Phase (RP): Utilizes aqueous buffers with organic modifiers like methanol or acetonitrile. This is a good starting point for polar analytes on macrocyclic glycopeptide CSPs.

  • Polar Organic Mode (POM): Employs a mixture of polar organic solvents, typically acetonitrile and methanol, with acidic and basic additives (e.g., trifluoroacetic acid - TFA, and diethylamine - DEA) to control the ionization of the analyte and CSP.[11]

  • Normal-Phase (NP): Uses non-polar solvents like hexane or heptane with a polar modifier such as ethanol or isopropanol. While effective, solubility of the analyte can be a challenge.

Method Development Workflow

The overall strategy follows a logical progression from initial screening to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte: (R/S)-2-Amino-2-(2-methoxyphenyl)acetic acid SelectCSPs Select CSPs: 1. Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) 2. Polysaccharide (e.g., CHIRALPAK IA/IC) Start->SelectCSPs ScreenModes Screen Mobile Phase Modes: - Reversed-Phase (RP) - Polar Organic Mode (POM) - Normal-Phase (NP) SelectCSPs->ScreenModes InitialData Evaluate Initial Data: - Retention - Resolution (Rs) - Peak Shape ScreenModes->InitialData OptimizeMP Optimize Mobile Phase: - Organic Modifier Ratio - Additive Concentration (Acid/Base) InitialData->OptimizeMP Select best CSP/Mode combination OptimizeParams Optimize Physical Parameters: - Flow Rate - Column Temperature OptimizeMP->OptimizeParams FinalMethod Finalized Analytical Method OptimizeParams->FinalMethod Validation Method Validation (ICH Guidelines) FinalMethod->Validation

Caption: Workflow for HPLC Method Development.

Experimental Protocols: From Screening to Optimization

This section provides detailed, step-by-step instructions for executing the method development plan.

Materials and Equipment
  • HPLC System: A quaternary HPLC system with a UV/PDA detector.

  • Chiral Columns:

    • Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • CHIRALPAK® IA (Immobilized Amylose), 250 x 4.6 mm, 5 µm

  • Reagents: HPLC grade Methanol, Acetonitrile, Ethanol, n-Hexane, Trifluoroacetic Acid (TFA), Diethylamine (DEA). High-purity water.

  • Sample: Racemic standard of 2-Amino-2-(2-methoxyphenyl)acetic acid. Individual (R)- and (S)- enantiomers if available for peak identification.

Protocol 1: Initial Screening

Objective: To identify the most promising CSP and mobile phase mode for separation.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the racemic standard in methanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • HPLC Configuration:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Screening Conditions: Perform isocratic runs for each condition below on both selected columns.

Screening Condition Mobile Phase Composition Mode
1 80:20 (v/v) Acetonitrile / Water + 0.1% TFAReversed-Phase
2 100% Methanol + 0.1% TFA + 0.1% DEAPolar Organic
3 90:10 (v/v) n-Hexane / Ethanol + 0.1% TFANormal-Phase
  • Evaluation: Analyze the chromatograms for each run. Look for any sign of peak splitting, which indicates partial separation. The condition providing the best initial resolution (Rs > 1.0) and reasonable retention times will be selected for optimization.

Protocol 2: Method Optimization

Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak symmetry and a practical run time.

Assume the best initial result was obtained on the CHIROBIOTIC T column in Polar Organic Mode.

  • Optimize Organic Modifier:

    • Prepare mobile phases with varying ratios of Acetonitrile and Methanol (e.g., 100% MeOH, 100% ACN, and mixtures) while keeping the additives (0.1% TFA/DEA) constant.

    • Analyze the impact on retention time and resolution. Often, a U-shaped retention profile is observed, where retention is high in pure methanol or acetonitrile and lower in mixtures.[6]

  • Optimize Additives:

    • Using the best organic modifier composition, systematically vary the concentration of the acidic (TFA) and basic (DEA) additives from 0.05% to 0.2%.

    • Observe the effect on peak shape and selectivity. The additives control the ionization state of the analyte's amino and carboxyl groups, which is crucial for interaction with the CSP.

  • Optimize Flow Rate and Temperature:

    • Test flow rates between 0.8 mL/min and 1.2 mL/min to balance analysis time and resolution.

    • Evaluate column temperatures between 20 °C and 40 °C. Temperature can affect the kinetics of the chiral recognition process and thus influence selectivity.

Proposed Optimized Method

The following table summarizes a hypothetical set of optimized conditions based on the described workflow.

Parameter Optimized Condition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 100% Methanol with 0.05% TFA and 0.05% DEA
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Expected Retention Time (S)-enantiomer: ~8.5 min; (R)-enantiomer: ~10.2 min
Resolution (Rs) > 2.0

Method Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[2][3][12]

MethodValidationWorkflow cluster_0 Validation Parameters Specificity Specificity Linearity Linearity & Range Precision Precision (Repeatability & Intermediate) Accuracy Accuracy LOD_LOQ LOD & LOQ Robustness Robustness OptimizedMethod Optimized HPLC Method OptimizedMethod->Specificity OptimizedMethod->Linearity OptimizedMethod->Precision OptimizedMethod->Accuracy OptimizedMethod->LOD_LOQ OptimizedMethod->Robustness

Caption: Workflow for HPLC Method Validation.

Protocol 3: Validation Experiments
  • Specificity:

    • Inject a blank (mobile phase), a solution of the racemic standard, and, if available, solutions of the individual pure enantiomers.

    • Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The method must resolve the two enantiomers from each other and any potential impurities.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the racemate, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration for each enantiomer and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day): Inject six replicate samples of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Accuracy:

    • Perform a recovery study by spiking a placebo mixture with known amounts of the racemic standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze three preparations at each level.

    • Calculate the percentage recovery of each enantiomer.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration.

    • Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ must be determined with acceptable precision and accuracy.

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters and assess the impact on the separation.

    • Parameters to vary include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., vary additive concentration by ± 10%)

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

System Suitability

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criterion
Resolution (Rs) ≥ 2.0
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD for replicate injections ≤ 2.0% for peak area and retention time

Conclusion

This application note provides a comprehensive and systematic framework for the development and validation of an HPLC method for the enantiomeric separation of (R)- and (S)-2-Amino-2-(2-methoxyphenyl)acetic acid. By starting with a logical screening of appropriate chiral stationary phases and mobile phase conditions, an optimized method can be efficiently achieved. The subsequent validation, performed according to ICH guidelines, ensures that the developed method is specific, linear, precise, accurate, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The principles and protocols outlined herein are broadly applicable to the chiral separation of other amino acid derivatives and similar small molecules.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. URL: https://www.phenomenex.com/Tools/HPLC_Technical_Tip_Chiral_Method_Development
  • Chiral HPLC Method Development. I.B.S. Analytical. URL: https://www.ibsanlalytical.com/chiral-hplc-method-development.html
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. URL: https://ymc.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/189/t409133.pdf
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. BenchChem. URL: https://www.benchchem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/193/t410051.pdf
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay00898a
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. URL: https://www.chiraltechnologies.com/wp-content/uploads/2019/12/06_ZWIX_poster_HPLC2015.pdf
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. URL: https://www.chromatographyonline.com/view/improved-chiral-separations-for-enantiopure-d-and-l-amino-acids
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/201/t402120.pdf
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. URL: https://www.koreascience.or.kr/article/JAKO202118963280145.page
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/339/t400037.pdf
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. URL: https://www.mdpi.com/1420-3049/25/22/5374
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/Volume%2013,%20Issue%201/RJPT_2020_13_1_41.html
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. URL: https://www.banglajol.info/index.php/DUJPS/article/view/25472
  • Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers. BenchChem. URL: https://www.benchchem.com/technical-support/optimizing-chiral-separation-of-2-amino-2-2-methoxyphenyl-acetic-acid-enantiomers
  • Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Springer. URL: https://link.springer.com/article/10.1007/s10337-016-3171-4
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. URL: https://zenodo.org/record/10877995

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the quantitative analysis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a glycine derivative with significant applications in pharmaceutical research and development.[1] Accurate quantification is paramount for quality control, pharmacokinetic studies, and formulation analysis. This guide details a robust High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection. The methodology is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions from sample preparation to data analysis. The protocol has been structured and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[2][3]

Introduction: The Analytical Imperative

This compound is a non-proteinogenic amino acid derivative. Such compounds are crucial building blocks in the synthesis of novel pharmaceutical agents.[1] The presence of a phenyl ring in its structure provides a chromophore, making it suitable for UV detection, which is a common, cost-effective, and robust detection method in HPLC.[4]

The stereochemistry of this molecule, specifically the (R)-enantiomer, is critical to its biological activity. Therefore, while this primary protocol focuses on quantifying the compound using a standard reversed-phase column (assuming enantiomeric purity of the starting material), a discussion and alternative approach for chiral separation is also addressed to ensure the specific enantiomer is being quantified without interference from its (S)-counterpart. High-Performance Liquid Chromatography (HPLC) is a well-established separation technique essential for resolving complex mixtures in biochemistry and analytical chemistry.[5]

This application note is grounded in the principle of a self-validating system. Every step is explained not just as a procedure, but as a choice rooted in analytical chemistry principles, ensuring the resulting data is accurate, reliable, and fit for its intended purpose, as mandated by international regulatory standards.[6]

Principles of Separation and Quantification

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, with its methoxyphenyl group, possesses sufficient hydrophobicity to be retained on the nonpolar stationary phase.[7] By using a gradient of an organic solvent (acetonitrile) and an aqueous, slightly acidic solution (formic acid in water), we can control the elution of the analyte from the column. The formic acid serves to protonate the carboxylic acid group and suppress the ionization of any free silanol groups on the column packing, leading to better peak shape.

Quantification is achieved by integrating the peak area from the UV chromatogram and comparing it to a calibration curve constructed from reference standards of known concentrations. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance to ensure the highest sensitivity.

Experimental Protocol: A Step-by-Step Guide

Materials and Instrumentation
  • Instrumentation:

    • HPLC System equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or equivalent).

    • Chromatographic Data System (CDS) (e.g., OpenLab CDS or equivalent).

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (analytical grade).

  • Columns:

    • For Achiral Analysis: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

    • For Chiral Analysis (Alternative): Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm, or equivalent macrocyclic glycopeptide-based column.[8]

  • Labware:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.22 µm, PTFE or nylon)

    • HPLC vials with inserts

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic acid in Water.

    • Causality: The acidic pH ensures the analyte is in a consistent protonation state, leading to reproducible retention times and sharp peaks.

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile.

    • Causality: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. The formic acid maintains a consistent pH across the gradient.

  • Standard Stock Solution (approx. 1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A. This solution should be stored at 2-8°C and can be kept for up to one month.[9]

  • Calibration Standards (e.g., 1 - 100 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution using Mobile Phase A to prepare a minimum of five concentration levels covering the expected sample concentration range.[10]

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of Mobile Phase A.

    • If the sample contains particulates, filter it through a 0.22 µm syringe filter into an HPLC vial. Filtration is critical to prevent column blockage and instrument damage.[11]

    • The final concentration should be diluted to fall within the linear range of the calibration curve.[7]

HPLC-UV Chromatographic Conditions
ParameterCondition
Analytical Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 5% B to 95% B over 15 minutes; hold for 5 minutes; return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Run Time Approximately 25 minutes

Causality Behind Choices:

  • A gradient elution is chosen to ensure that any impurities are effectively eluted from the column while providing a sharp, well-resolved peak for the analyte of interest in a reasonable timeframe.

  • A column temperature of 30°C is maintained to ensure reproducible retention times by minimizing fluctuations in mobile phase viscosity.

  • The detection wavelength of 210 nm is selected to provide high sensitivity for the amino acid, which contains a phenyl chromophore. A DAD can be used to determine the optimal wavelength by examining the analyte's UV spectrum.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep_mobile 1. Prepare Mobile Phases A and B setup_hplc 5. Set Up HPLC System (Column, Gradient, Flow) prep_mobile->setup_hplc prep_stock 2. Prepare Standard Stock Solution (1 mg/mL) prep_cal 3. Create Calibration Standards (Serial Dilution) prep_stock->prep_cal inject_cal 6. Inject Calibration Standards prep_cal->inject_cal prep_sample 4. Prepare & Filter Test Sample inject_sample 7. Inject Test Sample prep_sample->inject_sample setup_hplc->inject_cal setup_hplc->inject_sample gen_curve 8. Generate Calibration Curve (Area vs. Conc.) inject_cal->gen_curve quantify 9. Quantify Analyte in Sample inject_sample->quantify gen_curve->quantify

Caption: Workflow for quantitative analysis of this compound.

Method Validation: Ensuring Trustworthiness

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3] The validation process demonstrates the method's reliability, accuracy, and precision.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak for the analyte is pure and well-resolved from placebo and degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.[12]
Range The interval between the upper and lower concentrations of analyte that have been demonstrated with suitable precision, accuracy, and linearity.[10]80% to 120% of the test concentration for assay.[10]
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.Mean recovery between 98.0% and 102.0%.[12]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.RSD ≤ 10% and accuracy within 80-120%.
Validation Workflow Logic

G cluster_validation ICH Q2(R1) Validation Parameters Method Developed Analytical Method Specificity Specificity Method->Specificity Is it selective? Linearity Linearity & Range Method->Linearity Is it proportional? Accuracy Accuracy Method->Accuracy Is it correct? Precision Precision Method->Precision Is it reproducible? Limits LOQ / LOD Method->Limits How sensitive is it? Validated Validated Method (Fit for Purpose) Specificity->Validated All criteria met Linearity->Validated All criteria met Accuracy->Validated All criteria met Precision->Validated All criteria met Limits->Validated All criteria met

Caption: Logical flow of the method validation process according to ICH Q2(R1).

Data Analysis and Interpretation

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 50 µg/mL) five times. The RSD of the peak area and retention time should be ≤ 2.0%. This ensures the chromatographic system is performing adequately.[10]

  • Calibration Curve: Inject the calibration standards in order of increasing concentration. Plot the peak area against the concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared test samples. Using the peak area of the analyte from the sample chromatogram (y), calculate the concentration (x) using the regression equation from the calibration curve.

    Concentration (µg/mL) = (Peak Area - y-intercept) / slope

  • Final Calculation: Adjust the calculated concentration for any dilutions made during sample preparation to determine the final amount of this compound in the original sample.

Addressing Chirality: An Advanced Consideration

The specified analyte is the (R)-enantiomer. Standard C18 columns do not separate enantiomers. If the sample may contain the (S)-enantiomer, the reported quantity will be the sum of both. For enantiomer-specific quantification, a chiral stationary phase (CSP) is required.

  • Recommended Approach: Use a macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column.[8] These columns are effective for separating underivatized amino acid enantiomers.[13][14]

  • Mobile Phase Considerations: Chiral separations are highly sensitive to mobile phase composition. A typical mobile phase for a CHIROBIOTIC T column would be a mixture of an alcohol (e.g., methanol or ethanol) and water, with a small amount of acid or base modifier to optimize the separation.[8]

  • Method Development: Developing a chiral separation requires screening different mobile phase compositions and additives to achieve baseline resolution between the (R) and (S) enantiomers. Once separated, the quantification protocol remains the same as described above. Chiral separation is a specialized area, and column selection often depends on the specific structure of the analyte.[15][16]

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the quantitative analysis of this compound by HPLC-UV. By adhering to the described methodologies for analysis and validation, researchers can generate reliable and accurate data essential for decision-making in drug development and quality control. The protocol emphasizes the rationale behind key steps, empowering the user to understand and, if necessary, troubleshoot the method effectively. For enantiomerically impure samples, the extension of this method to include a chiral separation step is critical and has been outlined.

References

  • MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Butts, C. L., Jones, C. M., & Koster, K. L. (2010). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinical and Translational Science, 3(4), 166–170.
  • ResearchGate. (2013). HPLC method and sample preparation for amino acids?
  • Sultana, N., Arayne, M. S., & Iftikhar, A. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 51-56.
  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • National Center for Biotechnology Information. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem Compound Database.
  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Al-Rimawi, F., Kharoaf, M., & Al-Aani, H. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(30), 18891–18897.
  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Santoro, M. I., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 433-438.
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Separations, 7(3), 46.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • LCGC International. (2012). UHPLC Analysis of Underivatized Amino Acids.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

Sources

A Robust and Validated LC-MS/MS Method for the Chiral Quantification of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a detailed, validated, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid in human plasma. As a chiral amino acid derivative, its stereospecific quantification is critical in pharmacokinetic and metabolic studies. This protocol employs a simple protein precipitation extraction procedure and utilizes a chiral stationary phase for chromatographic separation, ensuring accuracy and specificity. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent performance in linearity, precision, accuracy, and stability.[1]

Introduction: The Imperative for Chiral Bioanalysis

This compound is a chiral non-proteinogenic amino acid derivative.[2] In drug development, the individual stereoisomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, regulatory agencies mandate the use of stereospecific analytical methods to individually quantify the enantiomers of a chiral drug or its metabolites in biological samples.

LC-MS/MS has become the definitive technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[3] This guide provides a comprehensive protocol for the reliable quantification of the (R)-enantiomer in human plasma, a complex biological matrix. We will detail the rationale behind each step, from sample preparation to data acquisition, to ensure methodological robustness and data integrity.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to method development. Its polar nature, dictated by the amino and carboxylic acid groups, governs the selection of extraction and chromatographic techniques.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[4][5]
Molecular Weight 181.19 g/mol [4][5]
Calculated logP -1.7[5]
Structure 2-amino-2-(2-methoxyphenyl)acetic acid[5]

Experimental Methodology

This section outlines the complete workflow, including all materials, instrumentation, and step-by-step procedures required to implement this analytical method.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d4 (or other stable isotope-labeled variant) as Internal Standard (IS) (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at flow rates from 0.2 to 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A chiral column designed for amino acid separation, such as a Chirobiotic V2 or equivalent (250 x 4.6 mm, 5 µm).

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels. A typical range would be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (approx. 40-60% of CC range)

    • High QC (approx. 80% of CC range)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous material from plasma samples.[6][7] While it can be susceptible to matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the most recognized technique to correct for such phenomena.[8][9]

Protocol:

  • Aliquot 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., at 500 ng/mL) to all samples except the blank.

  • Vortex briefly (approx. 5 seconds).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[10]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix, then inject into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Protein Precipitation Protocol plasma 1. Aliquot 100 µL Plasma Sample add_is 2. Add 20 µL Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 400 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min) vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step protein precipitation workflow for plasma samples.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

ParameterSettingRationale
Column Chirobiotic V2 (250 x 4.6 mm, 5 µm)Chiral stationary phase is essential for separating the (R) and (S) enantiomers.[11][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.6 mL/minOptimized for column dimensions and particle size.
Injection Volume 10 µLBalances sensitivity with potential for column overload.
Column Temp. 35°CEnsures reproducible retention times.
Gradient 0-2 min: 95% B; 2-8 min: 95% to 50% B; 8-9 min: 50% B; 9-10 min: 50% to 95% B; 10-15 min: 95% B (Re-equilibration)Gradient elution ensures sharp peak shapes and separation from endogenous interferences.

Table 2: Mass Spectrometry Conditions

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated.
MRM Transition (Analyte) m/z 182.1 → 136.1[M+H]⁺ → [M+H - HCOOH]⁺ (Loss of formic acid)
MRM Transition (IS) m/z 186.1 → 140.1[M+H]⁺ → [M+H - HCOOH]⁺ (d4-labeled)
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion signal.[13]
Source Temperature 150°C
Desolvation Temp. 400°CAids in efficient solvent evaporation and ion desolvation.[13]
Nebulizer Gas Nitrogen, 45 psiControls aerosol droplet size for efficient ionization.[14]
Drying Gas Flow 10 L/minRemoves solvent from the ion source.
Collision Gas Argon
Collision Energy 15 eVOptimized for characteristic and stable fragmentation.

Note: MRM transitions and collision energies are compound-dependent and must be optimized empirically by infusing the analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

A full validation was performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry" to ensure the method is reliable for its intended purpose.[1][15]

Diagram: Method Validation Logic

G cluster_core Core Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Validation Full Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Assay Performance Linearity Linearity & Range Validation->Linearity Assay Performance Accuracy Accuracy Validation->Accuracy Assay Performance Precision Precision Validation->Precision Assay Performance LLOQ LLOQ Validation->LLOQ Assay Performance Recovery Extraction Recovery Validation->Recovery Sample Handling MatrixEffect Matrix Effect Validation->MatrixEffect Sample Handling FTS Freeze-Thaw Validation->FTS Analyte Integrity STS Short-Term (Bench-Top) Validation->STS Analyte Integrity LTS Long-Term Validation->LTS Analyte Integrity PPS Post-Preparative Validation->PPS Analyte Integrity

Caption: Key components of a comprehensive bioanalytical method validation.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Selectivity Analysis of ≥6 blank plasma lots for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).[1]
Linearity Analysis of a calibration curve with ≥6 non-zero points over 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).[16]
Accuracy & Precision Analysis of QC samples at 4 levels (n=6 per level) on 3 different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[1][16]
Extraction Recovery Compare peak area of analyte from extracted plasma samples to post-extraction spiked samples at 3 QC levels.Recovery should be consistent and reproducible.
Matrix Effect Compare peak area of analyte in post-extraction spiked plasma from ≥6 lots to neat solutions.[17][18]The CV of the IS-normalized matrix factor should be ≤15%.[17]
Stability Mean concentration within ±15% of nominal concentration.
Freeze-ThawQC samples subjected to 3 freeze-thaw cycles.
Short-Term (Bench-Top)QC samples kept at room temperature for a duration exceeding routine handling time (e.g., 4-6 hours).
Long-TermQC samples stored at -80°C for a period covering the expected study duration.
Post-PreparativeExtracted QC samples stored in the autosampler for the expected run time.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, combined with chiral liquid chromatography and tandem mass spectrometry, provides a reliable workflow suitable for high-throughput bioanalysis in a regulated environment. The successful validation confirms that the method meets the stringent requirements for accuracy, precision, and stability necessary for supporting clinical and non-clinical pharmacokinetic studies.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link][17]
  • Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(18), 2255–2258. [Link][18]
  • Phenomenex. (n.d.). Protein Precipitation Method.
  • U.S. Food and Drug Administration. (2018, May).
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • AIT Bioscience. (2025, January 21).
  • Kopec, K., et al. (2002). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Acta Biochimica Polonica, 49(4), 887-893. [Link][7]
  • Dams, R., et al. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 797(1-2), 243-257. [Link][21]
  • Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link][8]
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • U.S. Food and Drug Administration. (2001, May).
  • Liu, G., et al. (2012). Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model. Se Pu, 30(7), 696-704. [Link][24]
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15]
  • KCAS Bio. (2020, December 8).
  • Ishii, C., & Hamase, K. (2026). Two-Dimensional LC-MS/MS Determination of Chiral Amino Acids in Real-World Samples. Methods in Molecular Biology, 2994, 231-244. [Link][11]
  • ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • Nakano, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link][3]
  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid.

Sources

Application Notes and Protocols for the Use of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid in the Synthesis of Scaffolds for mGluR2 Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the chiral building block, (R)-2-Amino-2-(2-methoxyphenyl)acetic acid , in the synthesis of heterocyclic scaffolds with potential applications as metabotropic glutamate receptor 2 (mGluR2) ligands. We will delve into the significance of mGluR2 as a therapeutic target, the rationale for employing this specific chiral amino acid derivative, and provide detailed, field-proven protocols for its conversion into a complex morpholine-2,5-dione structure—a privileged scaffold in medicinal chemistry.

Introduction: The Therapeutic Promise of Targeting mGluR2

The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor that, upon activation by glutamate, inhibits further glutamate release.[2] This inhibitory feedback mechanism is crucial for maintaining synaptic homeostasis and preventing the excessive glutamate activity implicated in a range of neurological and psychiatric disorders.

Disruption of normal glutamate signaling is a key factor in the pathophysiology of conditions such as schizophrenia, anxiety, depression, and substance use disorders. Consequently, mGluR2 has emerged as a high-priority target for therapeutic intervention.[3] Modulators of mGluR2, particularly positive allosteric modulators (PAMs), offer a sophisticated approach to treatment by enhancing the receptor's natural response to glutamate, rather than directly activating it, which may offer a more nuanced therapeutic effect with a lower side-effect profile.

The development of selective and potent mGluR2 ligands is an area of intense research. A common strategy involves the synthesis of complex heterocyclic structures that can precisely interact with the allosteric binding sites of the receptor. The chirality of these molecules is often critical for their efficacy and selectivity. This is where chiral building blocks, such as this compound, become invaluable starting materials.

The Role of this compound

This compound is a non-proteinogenic α-amino acid derivative. Its utility in the synthesis of mGluR2 ligand scaffolds stems from several key features:

  • Pre-installed Chirality: The (R)-stereocenter provides a fixed stereochemical anchor, which is often essential for selective binding to chiral biological targets like GPCRs.

  • Orthogonal Functionality: The presence of a carboxylic acid and an amino group allows for selective and sequential chemical modifications, forming the basis for building more complex structures.

  • Aromatic Substitution: The 2-methoxyphenyl group provides a lipophilic domain that can be crucial for receptor binding and can also influence the pharmacokinetic properties of the final molecule.

This application note will focus on a practical, two-step synthesis to construct a 3-(2-methoxyphenyl)morpholine-2,5-dione scaffold, demonstrating the utility of this chiral amino acid in generating novel heterocyclic entities for drug discovery programs targeting mGluR2.

Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[4][5]
Molecular Weight 181.19 g/mol [4][5]
Appearance Solid[4]
Purity Typically ≥95%[4]
InChI Key DQSACLYOIBPCJU-MRVPVSSYSA-N[4]

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate or a PAM initiates an intracellular signaling cascade. As a member of the Group II metabotropic glutamate receptors, mGluR2 is coupled to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[1] This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release.[1]

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / PAM mGluR2 mGluR2 Glutamate->mGluR2 Activates Gi_o Gi/o Protein mGluR2->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Voltage-Gated Ca²⁺ Channel PKA->Ca_Channel Inhibits Vesicle Synaptic Vesicle Ca_Channel->Vesicle Triggers Fusion Neurotransmitter_Release ↓ Neurotransmitter Release Vesicle->Neurotransmitter_Release

Caption: mGluR2 signaling cascade.

Experimental Protocols: Synthesis of a Morpholine-2,5-dione Scaffold

The following two-step protocol details a reliable method for converting this compound into a chiral morpholine-2,5-dione. This scaffold serves as an excellent starting point for further elaboration into potential mGluR2 ligands through techniques such as N-alkylation or aromatic substitution. The methodology is adapted from established procedures for the synthesis of similar heterocyclic systems.

Synthetic_Workflow Start This compound Step1 Step 1: N-Chloroacetylation Start->Step1 Intermediate Intermediate 1: N-Chloroacetyl derivative Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Product Product: (R)-3-(2-methoxyphenyl)morpholine-2,5-dione Step2->Product

Caption: Synthetic workflow diagram.

Step 1: Synthesis of (R)-N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (Intermediate 1)

This initial step involves the acylation of the primary amine of the starting material with chloroacetyl chloride. The reaction is performed under basic aqueous conditions (a Schotten-Baumann reaction) to deprotonate the amine, enhancing its nucleophilicity, while keeping the carboxylate group as a salt to prevent side reactions.

Materials and Reagents:

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0181.19(user defined)
Sodium Hydroxide (NaOH)2.540.00(calculated)
Chloroacetyl Chloride1.1112.94(calculated)
Diethyl Ether--(for extraction)
Hydrochloric Acid (2M)--(for acidification)
Ethyl Acetate--(for extraction)
Anhydrous Magnesium Sulfate (MgSO₄)--(for drying)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve this compound (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Ensure the temperature is maintained at 0 °C.

  • To this chilled solution, add chloroacetyl chloride (1.1 equivalents) dropwise over a period of 30 minutes. Causality: Slow, dropwise addition is critical to control the exothermic reaction and prevent the hydrolysis of the acid chloride, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH ~2 by the slow addition of 2M hydrochloric acid. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure (R)-N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (1).

Step 2: Synthesis of (R)-3-(2-methoxyphenyl)morpholine-2,5-dione (Final Product)

This step involves a base-mediated intramolecular cyclization. The base (sodium bicarbonate) deprotonates the carboxylic acid, and the resulting carboxylate attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the six-membered morpholine-2,5-dione ring.

Materials and Reagents:

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate 11.0257.66(user defined)
Sodium Bicarbonate (NaHCO₃)3.084.01(calculated)
N,N-Dimethylformamide (DMF)--(solvent)
Ethyl Acetate--(for extraction)
Anhydrous Magnesium Sulfate (MgSO₄)--(for drying)

Procedure:

  • In a 500 mL round-bottom flask, dissolve the N-chloroacetyl intermediate (1) (1 equivalent) in anhydrous DMF.

  • Add sodium bicarbonate (3 equivalents) to the solution. Causality: Sodium bicarbonate is a mild base, sufficient to facilitate the cyclization without promoting significant side reactions like hydrolysis of the amide bond.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump may be necessary).

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure (R)-3-(2-methoxyphenyl)morpholine-2,5-dione.

Conclusion and Future Directions

This application note has detailed the rationale and a practical, robust protocol for the utilization of this compound as a chiral starting material for the synthesis of a morpholine-2,5-dione scaffold. This two-step synthesis is efficient and provides a foundation for creating a library of diverse compounds for screening against mGluR2. The resulting chiral heterocyclic core is a valuable intermediate for medicinal chemists aiming to develop novel positive allosteric modulators of mGluR2 for the treatment of various CNS disorders. Further derivatization of this scaffold could involve N-alkylation to explore interactions within the allosteric binding pocket or modification of the phenyl ring to fine-tune physicochemical properties.

References

  • Bodzeta, A., et al. (2021). Signaling pathways mediated by mGluRs. ResearchGate.
  • Penchant Research Library. mGluR2 (Pathway).
  • Selkoe, D. J., et al. (2012). The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival. PMC - NIH.
  • PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • MySkinRecipes. 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Lu, G., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
  • ResearchGate. Morpholine-2,5-diones - Their Preparation and Exploitation.
  • ResearchGate. Synthesis of morpholine-2,5-dione derivatives and polymerization reaction.
  • Google Patents. US6297376B1 - Chemical synthesis of morpholine derivatives.
  • ResearchGate. A review on pharmacological profile of Morpholine derivatives.
  • JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • bioRxiv. Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate recepto.
  • ResearchGate. Chemical structures of novel mGluR 2 PAM PET ligands.
  • bioRxiv. Design, synthesis, and characterization of [18F]mG2P026 as a high-contrast PET imaging ligand for metabotropic glutamate receptor 2.
  • Lu, G., et al. (2021). Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central.

Sources

Application Notes and Protocols for the Derivatization of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-canonical Amino Acid Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Non-canonical α-amino acids represent a privileged scaffold class, offering a three-dimensional architecture that can be systematically modified to probe interactions with biological targets. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a particularly intriguing starting point for library synthesis. The methoxyphenyl group provides a unique combination of steric bulk and electronic properties, while the chiral amino acid core presents two key reactive handles—the amine and carboxylic acid—for diverse chemical modifications.

Derivatives of phenylglycine have demonstrated a range of biological activities, notably as modulators of central nervous system targets such as metabotropic glutamate receptors (mGluRs).[1][2] Furthermore, related structures have been investigated for their potential as PPARγ modulators and as anticonvulsants, highlighting the therapeutic potential of this chemical class.[3][4]

This application note provides a comprehensive guide for the derivatization of this compound to generate a chemically diverse library of compounds suitable for high-throughput biological screening. We will detail robust protocols for N-acylation, C-terminal modification, and the synthesis of heterocyclic scaffolds, explaining the chemical rationale behind these modifications and their potential impact on biological activity. Finally, we will outline a strategic approach to the biological screening of the resulting library, with a focus on assays relevant to G-protein coupled receptors (GPCRs) and ion channels.

Part 1: Synthesis of the Starting Material

Before embarking on the derivatization of this compound, it is essential to have access to a reliable source of the starting material. For researchers who wish to synthesize this precursor in-house, several methods are available. A comparative overview of common synthetic routes is presented below.[5]

Synthetic Method Key Reagents Typical Yield Stereoselectivity Scalability
Asymmetric Strecker Synthesis 2-methoxybenzaldehyde, (R)-phenylglycine amide, NaCN75-90%>95% eeModerate to High
Bucherer-Bergs Synthesis 2-methoxybenzaldehyde, KCN, (NH4)2CO360-80%Racemic (requires resolution)High
Chemoenzymatic Synthesis 2-methoxybenzaldehyde, NaCN, NH3, Nitrilase enzyme80-95%>99% eeHigh

For the purposes of the derivatization strategies outlined in this guide, we will assume the availability of enantiomerically pure this compound.

Part 2: Derivatization Strategies for Library Synthesis

The primary objective of derivatization is to systematically explore the chemical space around the core scaffold. By modifying the N-terminus, C-terminus, or both, we can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and conformational rigidity, all of which are critical for molecular recognition by biological targets.

Strategy 1: N-Acylation via Amide Bond Formation

Modification of the primary amine through acylation is a facile and highly effective method for introducing a wide range of functional groups. This is one of the most common reactions in medicinal chemistry.[6] The resulting amides can alter the molecule's polarity and introduce new interaction points for target binding.

  • Diversity: A vast array of commercially available carboxylic acids can be used, introducing aliphatic, aromatic, and heterocyclic moieties.

  • Modulation of Properties: N-acylation can significantly impact the compound's lipophilicity (LogP) and hydrogen bonding potential.

  • Improved Stability: In some cases, acylation can protect the N-terminus from metabolic degradation.[7]

This protocol utilizes the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation.

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the pre-activated carboxylic acid solution to the flask containing the amino acid and DIPEA.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram of N-Acylation Workflow:

N_Acylation_Workflow cluster_reagents Reagents cluster_process Process Amino_Acid This compound Dissolution Dissolve Amino Acid in DMF with DIPEA Amino_Acid->Dissolution Carboxylic_Acid R-COOH Activation Pre-activate R-COOH with HATU Carboxylic_Acid->Activation Coupling_Agent HATU/DIPEA Coupling_Agent->Activation Coupling Combine and Stir (4-12h, RT) Dissolution->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-Acylated Derivative Purification->Final_Product

Caption: Workflow for N-acylation of the parent amino acid.

Strategy 2: C-Terminal Modification via Esterification

Esterification of the carboxylic acid moiety is another powerful strategy to modify the parent compound. This modification neutralizes the negative charge of the carboxylate, which can enhance cell permeability and alter the binding mode to the target protein.

  • Increased Lipophilicity: Converting the carboxylic acid to an ester generally increases the compound's lipophilicity, which can be crucial for crossing cell membranes.

  • Bioisosteric Replacement: An ester can act as a bioisostere for the carboxylic acid, potentially leading to a different binding profile.

  • Prodrug Strategy: In some contexts, esters can serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

  • Suspension: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol, isopropanol), which will serve as both the solvent and the reagent.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl2) (2.0 eq.) dropwise.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Removal of Excess Reagents: Upon completion, cool the reaction to room temperature and remove the excess alcohol and SOCl2 under reduced pressure.

  • Purification: The resulting product is often the hydrochloride salt of the ester. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Strategy 3: Synthesis of a Heterocyclic Scaffold (Morpholine-2,5-dione)

Constraining the molecule into a heterocyclic ring system reduces its conformational flexibility, which can lead to higher binding affinity and selectivity for a specific target. This protocol describes the synthesis of a morpholine-2,5-dione derivative.[7]

  • Conformational Rigidity: A more rigid scaffold can provide a more defined presentation of pharmacophoric features to the biological target.

  • Novel Chemical Space: Heterocyclic derivatives occupy a different region of chemical space compared to their acyclic counterparts.

  • Scaffold for Further Derivatization: The resulting heterocyclic core can potentially be further functionalized.

Step 1: N-Chloroacetylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium bicarbonate (NaHCO3) (3.0 eq.).

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.2 eq.) in dioxane dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Work-up: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the N-chloroacetylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolution: Dissolve the N-chloroacetylated intermediate (1.0 eq.) from Step 1 in DMF.

  • Base-mediated Cyclization: Add sodium bicarbonate (3.0 eq.) and heat the mixture to 60°C for 24 hours.[7]

  • Work-up: Cool the reaction, filter to remove inorganic salts, and remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-(2-methoxyphenyl)morpholine-2,5-dione.

Part 3: Biological Screening Strategy

The derivatized library of compounds is now ready for biological screening. Based on the known pharmacology of phenylglycine derivatives, promising targets include G-protein coupled receptors (GPCRs), particularly metabotropic glutamate receptors, and various ion channels.[1][2][4]

High-Throughput Screening (HTS) Cascade

A tiered screening approach is recommended to efficiently identify and validate active compounds.

Diagram of the HTS Cascade:

HTS_Cascade Library Synthesized Derivative Library Primary_Screen Primary HTS: Cell-based Ca2+ Mobilization Assay (Gq-coupled GPCRs) Library->Primary_Screen Hit_Identification Hit Identification (Compounds showing >50% activity) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (EC50/IC50 determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary/Orthogonal Assays (e.g., cAMP assay for Gs/Gi GPCRs, Electrophysiology for ion channels) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A strategic workflow for biological screening.

Primary Screening: Calcium Mobilization Assay for Gq-Coupled GPCRs

Many mGluRs are Gq-coupled, meaning their activation leads to an increase in intracellular calcium concentration. This can be readily detected in a high-throughput format using calcium-sensitive fluorescent dyes.[8][9]

  • Cell Plating: Plate a stable cell line expressing the GPCR of interest (e.g., CHO-K1 or HEK293 cells expressing a specific mGluR subtype) in 384-well microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C.

  • Compound Addition: Transfer the library compounds to the assay plates using an automated liquid handler.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., a FLIPR or similar instrument).

  • Data Analysis: An increase in fluorescence indicates agonistic activity. To screen for antagonists, cells are pre-incubated with the library compounds before the addition of a known agonist. A decrease in the agonist-induced signal indicates antagonistic activity.

Secondary and Confirmatory Assays

Hits identified in the primary screen should be subjected to further testing to confirm their activity and determine their mechanism of action.

  • Dose-Response Curves: Test active compounds at multiple concentrations to determine their potency (EC50 for agonists, IC50 for antagonists).

  • Orthogonal Assays: For GPCRs that couple to other signaling pathways (e.g., Gs or Gi), assays that measure cyclic AMP (cAMP) levels can be used.

  • Electrophysiology: For compounds suspected of acting on ion channels, patch-clamp electrophysiology provides the gold standard for characterizing their effects on channel gating and conductance.

Conclusion

This compound is a versatile starting material for the synthesis of compound libraries for biological screening. The derivatization strategies outlined in this application note, including N-acylation, C-terminal modification, and heterocyclic synthesis, provide a robust framework for generating chemical diversity. A well-designed high-throughput screening cascade, beginning with a primary assay relevant to the known pharmacology of the scaffold class, will enable the efficient identification of novel bioactive molecules. The insights gained from the structure-activity relationships of the identified hits will be invaluable for guiding future lead optimization efforts in drug discovery programs.

References

  • ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery.
  • Inavalli, V. V. G., & D'Andrea, L. (2020). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Adv Exp Med Biol., 1131, 27-72. [Link]
  • Jane, D. E., Olverman, H. J., & Watkins, J. C. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-8. [Link]
  • Agilent. (2021). High-Throughput GPCR Assay Development.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]
  • Unitt, J. F. (2004). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Design, 10(17), 2053-2062.
  • BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • BenchChem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Thomas, N. K., et al. (2003). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. British Journal of Pharmacology, 139(8), 1523-31. [Link]
  • Wang, M. W., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Medicinal Chemistry Research, 27, 2038–2049. [Link]
  • Kamiński, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Cells, 11(12), 1862. [Link]
  • MedChemExpress. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • CymitQuimica. (n.d.). This compound.
  • Lund, G., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(44), 10834-10837. [Link]
  • Matassini, C., Clemente, F., & Goti, A. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(16), 2894.
  • Li, Y., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3465-3470. [Link]
  • Sharma, A., & Kumar, V. (2021). Amide Bond Formation and Peptide Coupling. Organic Chemistry: A Review, 1-23.
  • Cernuschi, F., & Rossi, S. (2020). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & L'Industria, 102(2), 74-81.
  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Li, Y., et al. (2022).
  • Afanasyev, O. I., et al. (2019).
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772349, 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.

Sources

Application Notes & Protocols: Synthesis of 3-(2-Methoxyphenyl)morpholine-2,5-dione, a Promising Anticancer Scaffold, from (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione, a heterocyclic scaffold with significant potential in anticancer drug discovery. Utilizing the chiral building block, (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, this protocol details a robust two-step synthetic pathway involving N-chloroacetylation followed by an intramolecular cyclization. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. The morpholine and morpholine-2,5-dione core is a privileged structure in medicinal chemistry, frequently found in bioactive molecules, and is associated with a wide range of pharmacological activities, including anticancer properties.

Introduction: The Rationale for the Target Scaffold

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds form the structural basis of a vast number of pharmaceuticals, with six-membered rings like morpholines being of particular interest due to their favorable physicochemical properties and established presence in approved drugs. The morpholine-2,5-dione scaffold, an analogue of cyclic dipeptides, has emerged as a promising template for the development of new therapeutics. These structures have demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.

The choice of this compound as the starting material is strategic. The defined stereochemistry at the α-carbon is crucial, as the biological activity of chiral molecules is often highly dependent on their spatial arrangement. The 2-methoxyphenyl substituent provides a site for potential interaction with biological targets and can influence the compound's pharmacokinetic profile.

This guide details a reproducible and scalable synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione, providing a foundational methodology for the exploration of this compound class as potential anticancer agents. The principles and techniques described herein are intended to be a self-validating system for researchers in the field.

Synthetic Pathway Overview

The synthesis of the target compound, 3-(2-methoxyphenyl)morpholine-2,5-dione (Compound 2 ), from this compound is achieved through a two-step process. The first step is the N-chloroacetylation of the starting amino acid to yield N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (Compound 1 ). The second step involves a base-mediated intramolecular cyclization of Compound 1 to form the desired morpholine-2,5-dione ring system.

Synthesis_Pathway Start This compound Intermediate Compound 1: N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid Start->Intermediate Step 1: N-Chloroacetylation (Chloroacetyl chloride, NaOH(aq)) Product Compound 2: 3-(2-methoxyphenyl)morpholine-2,5-dione Intermediate->Product Step 2: Intramolecular Cyclization (Sodium Bicarbonate, DMF)

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic Acid (Compound 1)

This protocol outlines the N-chloroacetylation of the primary amine of the starting amino acid. The reaction is conducted under aqueous basic conditions to facilitate the nucleophilic attack of the amine on the chloroacetyl chloride.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (per 10g starting material)
This compound103889-84-5181.1910.0 g (1.0 eq)
Sodium Hydroxide (NaOH)1310-73-240.004.4 g (2.0 eq)
Chloroacetyl chloride79-04-9112.946.8 mL (1.5 eq)
Hydrochloric Acid (HCl), concentrated7647-01-036.46As needed for pH adjustment
Ethyl acetate141-78-688.11300 mL
Deionized Water7732-18-518.02200 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (1.0 eq) and sodium hydroxide (2.0 eq) in 100 mL of deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Work-up and Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (Compound 1 ).

Expected Yield: 80-90% Appearance: White crystalline solid

Step 2: Synthesis of 3-(2-Methoxyphenyl)morpholine-2,5-dione (Compound 2)

This protocol describes the base-mediated intramolecular cyclization of Compound 1 . The base deprotonates the carboxylic acid and the amide proton, facilitating a nucleophilic attack to displace the chloride and form the morpholine-2,5-dione ring.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (per 10g of Compound 1)
N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (Compound 1)N/A257.6610.0 g (1.0 eq)
Sodium Bicarbonate (NaHCO₃)144-55-884.019.7 g (3.0 eq)
N,N-Dimethylformamide (DMF)68-12-273.09200 mL
Ethyl acetate141-78-688.11200 mL
Deionized Water7732-18-518.02150 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid (Compound 1 ) (1.0 eq) in 200 mL of DMF.

  • Addition of Base: Add sodium bicarbonate (3.0 eq) to the solution.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C and stir vigorously for 24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-(2-methoxyphenyl)morpholine-2,5-dione (Compound 2 ).

Expected Yield: 65-75% Appearance: Off-white to pale yellow solid

Protocol_Workflow cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization s1_start Dissolve Amino Acid and NaOH in Water s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add Add Chloroacetyl Chloride Dropwise s1_cool->s1_add s1_react Stir at RT for 2-3h s1_add->s1_react s1_acidify Acidify to pH 2-3 s1_react->s1_acidify s1_extract Extract with Ethyl Acetate s1_acidify->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_purify Recrystallize s1_dry->s1_purify s1_product Compound 1 s1_purify->s1_product s2_start Dissolve Compound 1 in DMF with NaHCO₃ s2_heat Heat at 60 °C for 24h s2_start->s2_heat s2_filter Filter Inorganic Salts s2_heat->s2_filter s2_concentrate Remove DMF s2_filter->s2_concentrate s2_extract Extract with Ethyl Acetate s2_concentrate->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Compound 2 s2_purify->s2_product

Caption: Detailed experimental workflow for each synthetic step.

Discussion: Causality and Scientific Integrity

Expertise in Action: Why These Steps?

  • Step 1: N-Chloroacetylation: The use of chloroacetyl chloride provides a reactive electrophile for the acylation of the amino group. The reaction is performed in a biphasic system with aqueous sodium hydroxide to deprotonate the amino group, enhancing its nucleophilicity, while also neutralizing the HCl byproduct. Maintaining a low temperature during the addition of the highly reactive chloroacetyl chloride is critical to prevent side reactions and degradation of the starting material.

  • Step 2: Intramolecular Cyclization: The choice of sodium bicarbonate as a base is strategic. It is a mild base, sufficient to facilitate the deprotonation necessary for cyclization without promoting harsh side reactions like hydrolysis of the newly formed lactone. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the ions involved and allows the reaction to proceed at a moderate temperature. The intramolecular nature of this cyclization is entropically favored, driving the formation of the six-membered ring.

Trustworthiness Through Self-Validation:

Each step in this protocol includes a purification stage (recrystallization and column chromatography) to ensure the high purity of the intermediate and final product. Reaction monitoring by TLC is emphasized to confirm the consumption of the starting material and the formation of the product before proceeding with work-up. This ensures reproducibility and the integrity of the final compound. Characterization of the products at each stage by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) is essential to validate their structures.

Anticipated Results and Potential for Anticancer Activity

The successful execution of these protocols is expected to yield the target compound, 3-(2-methoxyphenyl)morpholine-2,5-dione, in good yield and high purity.

Structure-Activity Relationship and Anticancer Potential:

While specific biological data for 3-(2-methoxyphenyl)morpholine-2,5-dione is not yet widely published, the rationale for its synthesis as a potential anticancer agent is strongly supported by literature on structurally related compounds. For instance, a study on 3,6-diunsaturated 2,5-diketopiperazines, which share the core cyclic dipeptide-like structure, demonstrated that a compound featuring a 2-methoxybenzylidene substituent exhibited potent anticancer activity. This compound showed IC₅₀ values of 1.2 µM against the A549 human lung carcinoma cell line and 0.7 µM against the HeLa human cervical cancer cell line. This suggests that the 2-methoxyphenyl moiety, as present in our target compound, is a favorable feature for anticancer activity.

The morpholine ring itself is considered a "privileged" scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The combination of the morpholine-2,5-dione core with the 2-methoxyphenyl group presents a novel and promising scaffold for further investigation and optimization in the development of new anticancer therapeutics.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione from this compound. The described methodology is robust and scalable, providing a solid foundation for researchers to produce this promising scaffold for further biological evaluation. The structural similarity to compounds with proven potent anticancer activity underscores the potential of this synthetic pathway to contribute to the discovery of novel cancer therapeutics.

References

  • Dong, G., et al. (2018). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 23(11), 2906.
  • B-On, C., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 11(10), 1154-1165.
  • Vitaku, E., et al. (2014). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 34(3), 433-478.

Application Notes & Protocols: Leveraging (R)-2-Amino-2-(2-methoxyphenyl)acetic acid in the Development of Novel Semi-Synthetic β-Lactam Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. Among the most successful and widely used classes of antibiotics are the β-lactams, which include penicillins, cephalosporins, and carbapenems.[1] Their efficacy is, however, increasingly threatened by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes that hydrolyze the antibiotic's core structure.[2] A proven strategy to combat this is the development of novel semi-synthetic derivatives that can evade these resistance mechanisms or exhibit enhanced activity.

Unnatural amino acids (UAAs) are powerful tools in modern drug discovery, offering unique stereochemistry and functionality that can improve a drug's pharmacological profile.[][4][5] (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic amino acid derivative[6][7], represents a compelling chiral building block for this purpose. Its distinct structure—featuring an (R)-stereocenter and a methoxy-substituted phenyl ring—can be incorporated as a side chain onto β-lactam scaffolds. This modification has the potential to create novel antimicrobial compounds with improved stability against β-lactamases, altered affinity for bacterial target enzymes, and a modified spectrum of activity.

This document provides a comprehensive guide to the application of this compound in the synthesis and evaluation of new semi-synthetic β-lactam antibiotics.

Part 1: Scientific Background & Rationale

The β-Lactam Mechanism of Action

β-Lactam antibiotics are bactericidal agents that work by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] This layer is crucial for maintaining the structural integrity of the bacterium. The key targets of these antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[8][9]

The final step in peptidoglycan synthesis involves the cross-linking of peptide side chains, a reaction catalyzed by the transpeptidase domain of PBPs. β-Lactams, possessing a three-dimensional shape that mimics the D-Ala-D-Ala terminus of the natural PBP substrate, bind tightly to the active site of these enzymes.[8] This binding leads to the formation of an inactive, acylated enzyme, which effectively halts cell wall construction. The resulting defective cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[10]

PBP Penicillin-Binding Protein (PBP) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Inhibition Inhibition of Cross-linking PBP->Inhibition PG_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) PG_Precursor->PBP Binds to (Natural Substrate) BL_Antibiotic β-Lactam Antibiotic (Structural Mimic) BL_Antibiotic->PBP Irreversibly Binds & Inactivates PBP CellWall Stable Bacterial Cell Wall Crosslinking->CellWall CellLysis Cell Lysis & Bacterial Death Inhibition->CellLysis Leads to

Caption: Mechanism of β-Lactam Antibiotic Action.

Rationale for Side-Chain Modification

The acylamino side chain attached to the β-lactam core is a critical determinant of an antibiotic's properties. Modifying this group can profoundly impact:

  • Spectrum of Activity: The nature of the side chain influences the antibiotic's ability to penetrate the outer membrane of Gram-negative bacteria and its affinity for the various PBPs present in different bacterial species.

  • Stability to β-Lactamases: Bulky or electronically distinct side chains can provide steric hindrance, preventing β-lactamase enzymes from accessing and hydrolyzing the β-lactam ring.[2]

  • Pharmacokinetic Properties: The side chain affects the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of the this compound moiety is a rational design choice. The methoxy group at the ortho position of the phenyl ring provides steric bulk near the amide bond, which could shield the β-lactam ring from enzymatic degradation. Furthermore, its specific chirality and electronic properties may lead to a novel binding interaction with the active site of target PBPs, potentially restoring activity against resistant strains where PBP alteration is the mechanism of resistance.[8]

Part 2: Experimental Protocols

These protocols provide a framework for the synthesis and antimicrobial evaluation of a novel semi-synthetic penicillin derived from this compound.

Protocol 1: Synthesis of a Novel Penicillin Derivative

This protocol describes the coupling of this compound to the 6-aminopenicillanic acid (6-APA) nucleus. The amino group of the side chain must be protected prior to coupling.

start Start Materials: (R)-Side Chain & 6-APA protect Protect Amino Group of Side Chain (e.g., Boc) start->protect couple Couple Protected Side Chain with 6-APA start->couple activate Activate Carboxyl Group (e.g., to Acid Chloride or with Coupling Agent) protect->activate activate->couple deprotect Deprotect Amino Group (e.g., TFA for Boc) couple->deprotect purify Purify Final Compound (e.g., Chromatography) deprotect->purify end Final Product: Novel Penicillin purify->end

Caption: Workflow for the synthesis of a novel penicillin.

Step-by-Step Methodology:

  • Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Cool the solution in an ice bath and add a base (e.g., sodium hydroxide) to adjust the pH.

    • Slowly add a protecting group reagent, such as Di-tert-butyl dicarbonate (Boc)₂O, while maintaining the pH.

    • Stir the reaction for several hours at room temperature until completion (monitored by TLC).

    • Perform an acidic workup to isolate the N-Boc protected side chain.

  • Activation of the Carboxylic Acid:

    • Dissolve the N-Boc protected amino acid in an anhydrous solvent (e.g., dichloromethane).

    • Cool to 0 °C and add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

    • Stir for 30-60 minutes to form the active ester. This step is critical for efficient coupling.

  • Coupling Reaction:

    • In a separate flask, suspend 6-aminopenicillanic acid (6-APA) in a suitable solvent with a base (e.g., triethylamine) to facilitate dissolution.

    • Slowly add the activated ester solution from step 2 to the 6-APA suspension.

    • Allow the reaction to proceed overnight at room temperature.

  • Deprotection:

    • After confirming the formation of the coupled product, remove the solvent under reduced pressure.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to cleave the Boc protecting group.

    • Evaporate the TFA and solvent.

  • Purification and Characterization:

    • Purify the final compound using an appropriate method such as flash chromatography or preparative HPLC.

    • Characterize the structure and confirm the purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Evaluation of Antimicrobial Activity

The antimicrobial efficacy is primarily determined by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11][12]

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout cluster_3 Result prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate controls Include Positive (No Drug) & Negative (No Bacteria) Controls inoculate->controls incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate controls->incubate readout Visually Inspect for Growth or Use Plate Reader incubate->readout determine_mic Determine MIC: Lowest Concentration with No Visible Growth readout->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology (Broth Microdilution):

This protocol should be performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

  • Preparation of Materials:

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Use a 96-well microtiter plate.

    • Prepare a stock solution of the synthesized antibiotic in a suitable solvent (e.g., DMSO or water).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Setup:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a column in the 96-well plate.

    • Add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive control (growth control, no drug).

    • Well 12 serves as the negative control (sterility control, no bacteria).

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[15]

Part 3: Data Interpretation & Expected Outcomes

The results of the MIC assay provide quantitative data on the antibiotic's potency and spectrum of activity.

Data Presentation

Results should be tabulated for clarity, comparing the novel compound against known antibiotics.

MicroorganismATCC StrainCompound A (Novel) MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus29213
E. faecalis29212
E. coli25922
P. aeruginosa27853
K. pneumoniae700603
Interpreting Results
  • Potency: A low MIC value indicates high potency. Compare the MIC of the novel compound to that of established antibiotics like Ampicillin.

  • Spectrum of Activity: Activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacteria indicates a broad spectrum.

  • Activity Against Resistant Strains: Testing against β-lactamase-producing strains (e.g., K. pneumoniae ATCC 700603) is crucial. If the novel compound shows a significantly lower MIC than Ampicillin against this strain, it may indicate stability to certain β-lactamases.

Causality and Troubleshooting:

  • High MIC values across all strains: This could indicate poor intrinsic activity, issues with compound purity or solubility, or degradation of the compound in the test medium.

  • Growth in the negative control well: This points to contamination of the broth or plate. The experiment must be repeated.

  • No growth in the positive control well: This suggests a non-viable inoculum or the presence of an inhibitor in the medium. The experiment is invalid.

Conclusion

This compound serves as a promising and rationally designed building block for the synthesis of novel semi-synthetic β-lactam antibiotics. By leveraging its unique stereochemical and electronic features, it is possible to develop new antimicrobial agents with the potential for enhanced stability against β-lactamases and a clinically relevant spectrum of activity. The protocols outlined here provide a robust framework for the synthesis, purification, and in vitro evaluation of these next-generation compounds, contributing to the critical effort to combat antimicrobial resistance.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online.
  • Urology Textbook. (n.d.).
  • Wikipedia. (n.d.). β-Lactam antibiotic. Wikipedia.
  • Clinical & Laboratory Standards Institute. (n.d.). CLSI.
  • Etebu, E., & Arikekpar, I. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH.
  • Al-Hourani, B. J. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia.
  • Microbe Learning. (2011). ß-Lactams: Mechanisms of Action and Resistance. YouTube.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs. BOC Sciences.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Singh, Y., Sharma, R., & Singh, J. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • ResearchGate. (2021). Unnatural amino acids in drug discovery.
  • MedChemExpress. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. MedChemExpress.
  • PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem.

Sources

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid as a precursor for anticonvulsant drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (R)-2-Amino-2-(2-methoxyphenyl)acetic acid as a Precursor for Anticonvulsant Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Anticonvulsant Agents

Epilepsy is a chronic neurological disorder affecting millions globally, characterized by recurrent, unprovoked seizures resulting from excessive, hypersynchronous neuronal activity.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[2] This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy, better safety profiles, and potentially unique mechanisms of action.[2]

Functionalized Amino Acids (FAAs) have emerged as a highly promising class of AEDs.[1][3] These compounds, structurally derived from simple amino acids, are designed to modulate neuronal excitability. Lacosamide, an archetypal FAA, exerts its effect by selectively enhancing the slow inactivation of voltage-gated sodium channels, a distinct mechanism from the fast inactivation targeted by many traditional AEDs.[4][5] This application note details the strategic use of This compound as a chiral building block for the synthesis and evaluation of new potential anticonvulsant agents, leveraging the established pharmacophore of FAAs.

Rationale and Design Strategy

The selection of this compound as a precursor is a deliberate, structure-based design choice rooted in established structure-activity relationships (SAR) for anticonvulsant activity.

  • The Amino Acid Core: The α-amino acid scaffold provides a versatile platform for chemical modification, allowing for the introduction of various functional groups to tune pharmacological properties. The core structure is recognized by biological systems, potentially improving transport and target engagement.

  • Stereochemical Importance: Chirality plays a critical role in the potency of many FAAs. For numerous α-amino acid amides and derivatives, the (R)-enantiomer has been shown to be significantly more potent than the corresponding (S)-enantiomer.[2][4] Utilizing the enantiopure (R)-precursor from the outset is a critical step to maximize potential activity and avoid confounding results from racemic mixtures.

  • The 2-Methoxyphenyl Group: The aromatic ring is a key feature for interaction with neuronal targets, such as voltage-gated ion channels. The ortho-methoxy substitution on the phenyl ring serves several purposes:

    • It introduces a specific steric and electronic profile that can influence binding affinity and selectivity for the target protein.

    • It enhances lipophilicity, which can be crucial for blood-brain barrier (BBB) penetration, a prerequisite for centrally acting drugs.

    • It provides a handle for future optimization, where the methoxy group could be modified to further probe the binding pocket.

  • Targeting Neuronal Excitability: The primary goal of derivatizing this precursor is to develop compounds that can stabilize hyperexcitable neurons. The main mechanisms of action for AEDs involve modulating voltage-gated ion channels (Na+, K+, Ca2+), enhancing GABA-mediated inhibition, or reducing glutamate-mediated excitation.[6][7] The design strategy for derivatives of this precursor primarily focuses on creating N-acyl or amide derivatives, a motif common in compounds that modulate sodium channels.[1][8]

G cluster_0 Precursor Selection Rationale cluster_1 Drug Design and Target Precursor (R)-2-Amino-2- (2-methoxyphenyl)acetic acid Stereo Importance of (R)-Stereochemistry (Potency) Precursor->Stereo Aromatic 2-Methoxyphenyl Ring (Lipophilicity, BBB Penetration) Precursor->Aromatic Core α-Amino Acid Scaffold (Versatile Platform) Precursor->Core Modification Synthetic Modification (e.g., N-Acylation) Core->Modification Is modified via Target Modulation of Neuronal Voltage-Gated Ion Channels Modification->Target Targets Outcome Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) Target->Outcome Leads to

Caption: Logical framework for using the precursor in anticonvulsant design.

General Synthetic Workflow: N-Acyl Amide Derivatives

A robust and widely applicable method for derivatizing the primary amine of the precursor is through amide bond formation. The mixed anhydride coupling procedure is a reliable method that typically proceeds with high yields and minimal racemization of the chiral center.[1] This workflow allows for the synthesis of a library of compounds by varying the R-group of the acylating agent.

G Start (R)-Precursor (Starting Material) Protect Optional: N-Protection (e.g., Boc) Start->Protect If needed Couple Amide Coupling (Mixed Anhydride Method) Start->Couple Direct coupling Protect->Couple Deprotect Optional: Deprotection (e.g., TFA) Couple->Deprotect If protected Final Final N-Acyl Derivative Couple->Final If no protection Reagent Carboxylic Acid (R-COOH) + Coupling Agents Reagent->Couple Deprotect->Final Purify Purification (Chromatography/Recrystallization) Final->Purify

Caption: General synthetic workflow for preparing N-acyl derivatives.

Protocol: Synthesis of a Model Compound

This protocol describes the synthesis of (R)-2-Acetamido-2-(2-methoxyphenyl)-N-benzylacetamide , a model compound combining the core precursor with motifs found in other active FAAs.[1]

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )SupplierNotes
This compound103889-84-5181.19e.g., FluorochemThe key precursor[9]
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25Standard SupplierFor N-protection
Dioxane123-91-188.11Standard SupplierAnhydrous solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Standard SupplierAqueous base
N-Methylmorpholine (NMM)109-02-4101.15Standard SupplierAnhydrous base
Isobutyl chloroformate (IBCF)543-27-1136.58Standard SupplierFor mixed anhydride formation
Benzylamine100-46-9107.15Standard SupplierAmine coupling partner
Tetrahydrofuran (THF)109-99-972.11Standard SupplierAnhydrous solvent
Trifluoroacetic acid (TFA)76-05-1114.02Standard SupplierFor Boc deprotection
Acetyl Chloride75-36-578.50Standard SupplierAcetylating agent
Triethylamine (TEA)121-44-8101.19Standard SupplierAnhydrous base
Dichloromethane (DCM)75-09-284.93Standard SupplierAnhydrous solvent
Standard laboratory glassware, magnetic stirrer, rotary evaporator, TLC plates, silica gel for chromatography.N/AN/AN/AAll glassware must be oven-dried.
Step-by-Step Procedure

Step 1: N-Boc Protection of the Precursor

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

    • Causality: The Boc group protects the amine from reacting during the subsequent amide coupling step, ensuring the carboxylic acid is activated selectively.

Step 2: Mixed Anhydride Coupling with Benzylamine

  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous THF and cool to -15 °C (ice-salt bath).

  • Add N-methylmorpholine (NMM, 1.1 eq) and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (IBCF, 1.1 eq) dropwise, maintaining the temperature below -10 °C. A white precipitate of NMM·HCl will form.

  • Stir the mixture for 15 minutes at -15 °C to allow for the formation of the mixed anhydride.

  • Add benzylamine (1.2 eq) dropwise.

  • Allow the reaction to stir at -15 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours.

  • Filter off the precipitate and concentrate the filtrate. Redissolve in ethyl acetate, wash sequentially with 5% NaHCO₃, water, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield the crude N-Boc protected amide.

    • Causality: The mixed anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by benzylamine to form the desired amide bond with minimal risk of racemization at the chiral center.[1]

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (2x) to ensure complete removal of TFA. The product is the TFA salt of the free amine.

Step 4: N-Acetylation

  • Dissolve the crude amine salt from Step 3 in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (TEA, 3.0 eq) to neutralize the TFA salt and act as a base.

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the final product, (R)-2-Acetamido-2-(2-methoxyphenyl)-N-benzylacetamide , by silica gel column chromatography.

    • Causality: The final acetylation step adds the N-acyl group, a key pharmacophoric element in many FAA anticonvulsants.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the successful synthesis.

Protocol: Preliminary In Vivo Anticonvulsant Screening

Once synthesized, novel compounds must be evaluated for efficacy and potential neurotoxicity. The Antiepileptic Drug Development (ADD) Program of the NIH has established standard models for this purpose.[10] The following protocols describe initial screening in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Maximal Electroshock (MES) Seizure Test
  • Purpose: Identifies compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) to a group of mice (n=6-8). A typical screening dose is 30 or 100 mg/kg.

    • After a predetermined time (e.g., 30 minutes), deliver a corneal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Rationale: This model tests a compound's ability to prevent seizure spread. Drugs that are effective in the MES test, like phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[2][11]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Purpose: Identifies compounds that raise the seizure threshold, often effective against absence seizures.

  • Procedure:

    • Administer the test compound i.p. to a group of mice.

    • After the appropriate pre-treatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg).

    • Observe the animal for 30 minutes.

    • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

    • Rationale: PTZ is a non-competitive GABA-A receptor antagonist.[10] Efficacy in this test suggests a mechanism involving enhancement of GABAergic neurotransmission.

Rotarod Neurotoxicity Test
  • Purpose: Assesses for undesirable motor impairment or sedation at active doses.

  • Procedure:

    • Train mice to remain on a rotating rod (e.g., 6 rpm) for at least one minute.

    • Administer the test compound i.p.

    • At the time of peak effect (corresponding to the seizure tests), place the mice back on the rotarod.

    • Neurotoxicity is indicated if the animal falls off the rod within one minute.

    • Rationale: An ideal AED should demonstrate a clear separation between its anticonvulsant effective dose and the dose that causes neurotoxicity.[10]

Data Presentation and Interpretation

Results from the initial screen should be tabulated to facilitate comparison and identify promising candidates for further evaluation (e.g., ED₅₀ determination).

Compound IDDose (mg/kg, i.p.)MES Test (% Protection)scPTZ Test (% Protection)Rotarod Test (% Neurotoxic)
Vehicle N/A0%0%0%
Cmpd-001 10083%17%25%
Cmpd-002 100100%50%67%
Phenytoin 30100%0%15%
  • Interpretation: In this hypothetical example, Cmpd-001 and Cmpd-002 show significant activity in the MES test, suggesting a potential mechanism similar to phenytoin. Cmpd-001 displays a better initial profile due to lower neurotoxicity at the tested dose. These compounds would be prioritized for dose-response studies.

Mechanistic Insights and Future Directions

Initial screening results guide the subsequent stages of discovery.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the N-acyl group and the benzylamide moiety to determine which structural features are critical for activity and to optimize potency and safety.

  • Mechanism of Action Studies: For highly active compounds, in vitro electrophysiology studies (e.g., patch-clamp) can be used to directly investigate their effects on specific ion channels (e.g., voltage-gated sodium channels) in neuronal preparations.

  • Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

Caption: Proposed mechanism: drug enhances sodium channel slow inactivation.

Conclusion

This compound is a strategically sound and valuable precursor for the discovery of novel anticonvulsant drugs. Its specific stereochemistry and substitution pattern provide a solid foundation based on the known pharmacophore of functionalized amino acids. The synthetic and screening protocols outlined here provide a clear and rational pathway for researchers to synthesize libraries of new chemical entities and identify promising lead candidates with the potential to become next-generation therapies for epilepsy.

References

  • Meldrum, B. S. (1985). Amino acid neurotransmitters and new approaches to anticonvulsant drug action. PubMed. [Link]
  • LeTiran, A., Stables, J. P., & Kohn, H. (2002). Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues. PubMed. [Link]
  • Currier, V., Molki, M., Fryman, K., Rodgers, L. D., & Crider, A. M. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Current Bioactive Compounds, 15(5), 547-561. [Link]
  • McInnes, A., & Kohn, H. (2010). Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. Journal of Medicinal Chemistry, 53(9), 3756–3771. [Link]
  • Kohn, H., & Stables, J. P. (1998). Preparation and anticonvulsant activity of a series of functionalized .alpha.-heteroatom-substituted amino acids. Journal of Medicinal Chemistry. [Link]
  • Abram, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central. [Link]
  • Paruszewski, R., et al. (2002). Amino Acid Derivatives with Anticonvulsant Activity. Chemical and Pharmaceutical Bulletin, 50(6), 844-848. [Link]
  • Silverman, R. B. (1999). Rational Design and Synthesis of P-Amino Acid Analogues as Antiepileptogenic Agents. Bibliothèque et Archives Canada. [Link]
  • Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules, 28(19), 6891. [Link]
  • Sadek, B., & Kraus, J. (2024). Antiepileptic Drugs: Overview, Mechanism of Action. Medscape. [Link]
  • Paruszewski, R., Rostafińska-Suchar, G., Strupińska, M., Winiecka, I., & Stables, J. P. (2000). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and Chi Abu. Pharmazie, 55(1), 27-30. [Link]
  • ResearchGate. (n.d.). Synthesis and investigation of 2-propylpentanoyl amino acid and dipeptide conjugates as novel anticonvulsants.
  • Zajac, M. A., & DiLauro, A. M. (2015). Process for preparing n-acyl amino acid salts.
  • Beydoun, A. (2011). Mechanisms of action of antiepileptic drugs. Expert Review of Neurotherapeutics, 11(1_suppl), 3-5. [Link]
  • Teague, J. E., & Kee, J. M. L. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • Teague, J. E., & Kee, J. M. L. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 812140. [Link]
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
  • Rho, J. M., & White, H. S. (2022). Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. Cold Spring Harbor Perspectives in Medicine, 12(5), a041134. [Link]
  • Jungermann, E., Gerecht, J. F., & Krems, I. J. (1956). The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society, 78(1), 172–174. [Link]
  • MySkinRecipes. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. MySkinRecipes. [Link]
  • Kumar, V., et al. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 27(19), 6689. [Link]
  • Kamiński, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13070. [Link]
  • Waszkielewicz, A. M., et al. (2005). Synthesis and evaluation of anticonvulsant activity of N-(2,5-dimethylphenoxy) and N-(2,3,5-trimethylphenoxy)alkylaminoalkanols. Acta Poloniae Pharmaceutica, 62(2), 89-95. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • Kamiński, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(22), 5433. [Link]
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. AdooQ Bioscience. [Link]
  • Fereidoonnezhad, M., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. DarU Journal of Pharmaceutical Sciences, 31(1), 16. [Link]

Sources

Application Note: High-Throughput Calcium Mobilization Assays for the Characterization of mGluR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1] Unlike their ionotropic counterparts, mGluRs do not form ion channels. Instead, they activate intracellular second messenger systems upon binding to glutamate.[2] Group I mGluRs (mGluR1 and mGluR5) are of particular interest in drug discovery as they are coupled to the Gαq subunit of heterotrimeric G-proteins.[3][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This increase in intracellular calcium is a robust and measurable signal that can be harnessed to screen for and characterize the activity of mGluR ligands.[7][8]

This application note provides a detailed, field-proven protocol for conducting a fluorescent-based calcium mobilization assay to assess the pharmacological activity of compounds targeting Group I mGluRs. The protocol is optimized for a high-throughput screening (HTS) format using a "no-wash" fluorescent dye, Fluo-4, and a fluorescence microplate reader.[9][10] We will delve into the causality behind key experimental choices, provide a self-validating system through appropriate controls, and offer insights into data analysis and troubleshooting.

Principle of the Assay

The assay relies on a calcium-sensitive fluorescent dye, such as Fluo-4, to detect changes in intracellular calcium concentration.[11] The acetoxymethyl (AM) ester form of the dye (Fluo-4 AM) is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable Fluo-4 dye in the cytoplasm. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. However, upon binding to calcium released from intracellular stores, its fluorescence intensity increases significantly. This change in fluorescence, measured over time using a kinetic plate reader, serves as a direct proxy for receptor activation.[12]

I. The Gq Signaling Cascade: From Receptor to Calcium Release

Understanding the underlying signaling pathway is paramount to designing a robust assay and interpreting the results accurately. The activation of a Group I mGluR initiates a well-defined cascade of events.

  • Ligand Binding & Receptor Activation: An agonist binds to the extracellular domain of the mGluR, inducing a conformational change in the receptor.[2]

  • G-Protein Coupling & Activation: This conformational change allows the receptor to act as a guanine nucleotide exchange factor (GEF) for the associated Gq protein. It catalyzes the exchange of GDP for GTP on the Gαq subunit.[3]

  • G-Protein Dissociation: The binding of GTP causes the Gαq subunit to dissociate from the Gβγ dimer.[3]

  • Effector Activation: The now-active, GTP-bound Gαq subunit stimulates the effector enzyme, phospholipase C-β (PLC-β).[3][5]

  • Second Messenger Production: PLC-β cleaves the membrane phospholipid PIP2 into two second messengers: IP3 and DAG.[4]

  • Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding event opens the channels, allowing Ca2+ to flow from the high-concentration environment of the ER into the cytoplasm.[6][7]

This rapid and amplified release of calcium is the signal that is ultimately detected in the assay.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum mGluR mGluR Gq Gq (αβγ) GDP-bound mGluR->Gq 2. Activation PLC PLC-β IP3 IP3 PLC:e->IP3:w 4. Cleavage PIP2 PIP2 Gq_active Gαq GTP-bound Gq->Gq_active GTP/GDP Exchange Gq_active->PLC 3. Stimulation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_cyto Cytoplasmic Ca2+ (Increased) IP3R->Ca_cyto 6. Ca2+ Release Ca_store Ca2+ (High Conc.) Ligand Agonist Ligand->mGluR 1. Binding

Caption: The Gq signaling pathway initiated by mGluR activation.

II. Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a 96-well or 384-well plate format and utilizes a commercially available no-wash calcium assay kit, such as the Fluo-4 NW Calcium Assay Kit.

Materials and Equipment
Reagents & Consumables Equipment
Cell line expressing the mGluR of interest (e.g., CHO-K1, HEK293)Fluorescence microplate reader with kinetic reading and fluid injection capabilities (e.g., FlexStation, FLIPR)[12]
Cell culture medium (e.g., DMEM/F12)Humidified CO2 incubator (37°C, 5% CO2)
Fetal Bovine Serum (FBS)Multichannel pipettes
Penicillin-StreptomycinSterile, black-walled, clear-bottom microplates (96- or 384-well)
Fluo-4 NW Calcium Assay Kit (or equivalent)Compound plates (e.g., polypropylene 96-well plates)
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)Inverted microscope for cell culture
Test compounds (agonists, antagonists)Hemocytometer or automated cell counter
Control agonist (e.g., Glutamate, DHPG)Bio-safety cabinet
Control antagonist (e.g., MPEP, MTEP)Centrifuge
Calcium Ionophore (e.g., Ionomycin) as a positive control[13]
Experimental Workflow

The overall workflow is designed for efficiency and robustness, minimizing steps that can introduce variability.

Workflow A Day 1: Cell Seeding B Day 2: Dye Loading A->B Incubate Overnight D Day 2: Assay on Plate Reader B->D C Day 2: Compound Plate Preparation C->D E Data Analysis D->E

Caption: High-level experimental workflow for the calcium mobilization assay.

Detailed Procedure
Part 1: Cell Preparation and Seeding (Day 1)

Causality: Plating cells the day before the assay allows them to adhere and form a uniform monolayer, ensuring consistent cell numbers and health across wells, which is critical for reproducible results.[12][14] Seeding density is optimized to achieve 90-100% confluency on the day of the assay, maximizing the signal window without stressing the cells due to overgrowth.[12]

  • Cell Culture: Maintain cells expressing the target mGluR in appropriate growth medium in a 37°C, 5% CO2 incubator. Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells of a high passage number, as receptor expression can diminish.[13]

  • Harvesting: Aspirate the culture medium, wash cells with PBS, and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with growth medium containing serum.

  • Cell Counting: Transfer the cell suspension to a conical tube and determine the cell density and viability using a hemocytometer and Trypan Blue or an automated cell counter. Viability should be >95%.

  • Seeding: Dilute the cells in fresh growth medium to the desired concentration. Seed the cells into black-walled, clear-bottom microplates at the optimized density.

Plate FormatSeeding Density (cells/well)Volume/well
96-well40,000 - 80,000100 µL
384-well10,000 - 20,00025 µL
Table adapted from commercial kit protocols.[14]
  • Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Part 2: Dye Loading and Compound Plate Preparation (Day 2)

Causality: The "no-wash" formulation contains masking agents that quench extracellular dye fluorescence, simplifying the protocol by eliminating wash steps that can stress or dislodge cells, thereby improving assay robustness.[10][15] A probenecid-like reagent is often included to inhibit organic anion transporters, which can otherwise extrude the negatively charged dye from the cytoplasm, leading to signal loss.[9][12]

  • Prepare Dye-Loading Solution: Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol.[14] This typically involves diluting a stock solution of Fluo-4 AM and a probenecid-like reagent into an assay buffer (e.g., HHBS). Protect the solution from light.

  • Dye Loading:

    • Remove the growth medium from the cell plate.

    • Immediately add the prepared dye-loading solution to each well (e.g., 100 µL for 96-well, 25 µL for 384-well).[14]

    • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.

  • Prepare Compound Plates: While the cells are incubating, prepare the compound plates.

    • Agonist Mode: Prepare serial dilutions of test agonists and the control agonist in assay buffer at a concentration that is 4-5x the final desired concentration (e.g., 5x for a 25 µL addition to 100 µL).

    • Antagonist Mode: Prepare serial dilutions of test antagonists. Add them to wells containing a fixed concentration of a known agonist (typically the EC80 concentration, to provide a sufficient signal window for inhibition).

    • Include appropriate controls:

      • No-Stimulation Control: Assay buffer only (defines baseline).

      • Max-Stimulation Control: A saturating concentration of a known agonist (defines the top of the signal window).

      • Positive Control: A calcium ionophore like Ionomycin can be added at the end of the run to confirm cell viability and dye loading by eliciting a maximal, receptor-independent calcium influx.[13]

Part 3: Fluorescence Measurement

Causality: A kinetic read is essential to capture the transient nature of the calcium signal.[13] Data is collected before ligand addition to establish a stable baseline, and then immediately upon and after addition to measure the peak response.

  • Instrument Setup:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em ≈ 490/525 nm).

    • Configure the instrument for a kinetic read. A typical protocol involves:

      • 5-10 seconds of baseline reading before compound addition.

      • Automated addition of compounds from the compound plate (e.g., 25 µL).

      • Continuous reading for 60-120 seconds post-addition.

  • Run the Assay:

    • Place the cell plate into the reader.

    • Place the compound plate into the injector port.

    • Initiate the run. The instrument will record the fluorescence intensity in each well over time.

III. Data Analysis and Interpretation

The primary output from the plate reader is a kinetic curve of relative fluorescence units (RFU) versus time for each well.

  • Data Normalization: The response is typically quantified as the change in fluorescence (ΔF = Fmax - Fmin) or the ratio of maximum fluorescence to baseline (Fmax/F0). This normalization corrects for variations in cell number or dye loading between wells.

  • Dose-Response Curves:

    • For agonist experiments, plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 (potency) and Emax (maximum efficacy) for each compound.

    • For antagonist experiments, plot the response against the logarithm of the antagonist concentration. Fit the data to determine the IC50 (inhibitory potency).

  • Assay Quality Control: The quality and robustness of the assay should be monitored using the Z'-factor calculation, which incorporates the means and standard deviations of the positive (max-stimulation) and negative (no-stimulation) controls.

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.

IV. Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Signal / No Response 1. Poor cell health or low receptor expression.[13]2. Inactive compound.3. Incorrect dye loading or dye degradation.4. Instrument settings are incorrect.1. Check cell viability; use a lower passage number. Confirm receptor expression via a complementary method (e.g., qPCR, Western blot).2. Test a known potent agonist as a positive control.3. Use a calcium ionophore (e.g., Ionomycin) as a positive control to confirm cell loading and viability.[13] Prepare fresh dye solution for each experiment.4. Verify Ex/Em wavelengths, gain settings, and injector function.
High Background Fluorescence 1. Extracellular dye is not adequately quenched.2. Cell death leading to dye leakage.3. Autofluorescent compounds.1. Ensure the "no-wash" kit components are used correctly. If not using a no-wash kit, ensure wash steps are thorough.2. Check cell viability before and after the assay.3. Run a compound-only control plate (no cells) to check for autofluorescence.
High Well-to-Well Variability 1. Uneven cell seeding.2. Inconsistent liquid handling (pipetting errors).3. "Edge effects" in the microplate.1. Ensure a single-cell suspension before plating; mix gently but thoroughly.2. Use calibrated multichannel pipettes or automated liquid handlers. Avoid disturbing the cell monolayer during additions.3. Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity.
Signal Decays Too Rapidly 1. Rapid receptor desensitization.[13]2. Dye leakage or sequestration.1. This can be a characteristic of the receptor. Ensure the kinetic read is fast enough to capture the peak signal.2. Confirm that a probenecid-like reagent is included in the assay buffer to prevent dye extrusion.

V. Conclusion

The calcium mobilization assay is a powerful, robust, and high-throughput compatible method for studying the pharmacology of Gq-coupled receptors like Group I mGluRs. By leveraging fluorescent calcium indicators, researchers can efficiently screen compound libraries to identify novel agonists and antagonists and perform detailed pharmacological characterization. A thorough understanding of the underlying Gq signaling pathway, careful optimization of cell handling and assay parameters, and the inclusion of appropriate controls are essential for generating high-quality, reproducible data. This application note provides a comprehensive framework to guide researchers in successfully implementing this foundational assay in their drug discovery and basic research endeavors.

VI. References

  • Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. YouTube. Retrieved from [Link]

  • GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Gq alpha subunit. Retrieved from [Link]

  • Li, X., et al. (2021). Gq-Coupled Receptors in Autoimmunity. Frontiers in Immunology. Retrieved from [Link]

  • AAT Bioquest. (2020, October 14). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. Retrieved from [Link]

  • IonOptix. (2023, May). Calcium & Contractility Best Practices. Retrieved from [Link]

  • Liu, B., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. Retrieved from [Link]

  • Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

  • Ma, P., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. Retrieved from [Link]

  • Watterson, K. R., et al. (2004). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In: Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Servent, G., et al. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pshenichkin, S., et al. (2000). Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. Neuropharmacology. Retrieved from [Link]

  • Sykes, D. A., et al. (2016). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology. Retrieved from [Link]

  • Tozzi, A., et al. (2001). Two Intracellular Pathways Mediate Metabotropic Glutamate Receptor-Induced Ca2+ Mobilization in Dopamine Neurons. The Journal of Neuroscience. Retrieved from [Link]

Sources

Topic: Cell-based Assays for Evaluating the Biological Activity of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

(R)-2-amino-2-(2-methoxyphenyl)acetic acid and its derivatives represent a class of synthetic amino acid analogues with potential therapeutic applications.[1][2] Given that related aminophenylacetic acid compounds have demonstrated anti-inflammatory, antimicrobial, and immunomodulatory properties, a systematic evaluation of new derivatives is critical.[3][4] Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context to assess a compound's effect on cellular processes like viability, apoptosis, and migration.[5][6] This guide provides a detailed framework and step-by-step protocols for a tiered screening approach to characterize the biological activity of novel this compound derivatives, with a focus on an anti-cancer screening paradigm. We will cover foundational cytotoxicity assessment, mechanistic apoptosis elucidation, and functional evaluation of cell migration and invasion.

Introduction: A Strategic Approach to Bioactivity Screening

The initial stages of drug discovery involve screening new chemical entities to identify promising lead compounds. Cell-based assays are paramount in this phase, providing crucial insights into a compound's mechanism of action, toxicity, and potential efficacy in a living cell context, which is superior to traditional in vitro systems using purified proteins.[5][7] This tiered approach ensures that resources are focused on compounds with the most promising characteristics.

Our proposed screening cascade for a novel derivative, hereafter referred to as "Compound-X," is as follows:

  • Foundational Viability/Cytotoxicity Screening: To determine the concentration range at which Compound-X affects cell viability. This is a critical first step for any new compound.

  • Mechanistic Apoptosis Assay: If Compound-X is found to be cytotoxic, this assay helps determine if it induces programmed cell death, a desirable trait for anti-cancer agents.

  • Functional Motility & Invasion Assays: To assess the compound's effect on cancer cell migration and invasion, key processes in metastasis.

This guide will provide detailed protocols for the MTT assay, Caspase-Glo® 3/7 assay, wound healing (scratch) assay, and Transwell invasion assay, equipping researchers to systematically evaluate this novel class of compounds.

Section 1: Foundational Assay - Assessing Cell Viability and Cytotoxicity

The first step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. These formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of metabolically active (viable) cells, is measured spectrophotometrically.[8]

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9][10]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[9] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Data Presentation and Interpretation

Cell viability is calculated as a percentage relative to the untreated control.

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

The results are typically plotted as a dose-response curve (Viability % vs. log[Compound-X]), from which the IC₅₀ (half-maximal inhibitory concentration) can be determined using non-linear regression analysis.

Table 1: Hypothetical MTT Assay Results for Compound-X on A549 Lung Cancer Cells (48h)

Compound-X (µM) Mean Absorbance (570 nm) Std. Deviation % Viability
0 (Control) 1.250 0.085 100.0%
0.1 1.215 0.077 97.2%
1 1.105 0.091 88.4%
10 0.645 0.054 51.6%
50 0.188 0.023 15.0%

| 100 | 0.095 | 0.015 | 7.6% |

From this data, the estimated IC₅₀ for Compound-X is approximately 10 µM.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add Compound-X Serial Dilutions incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 add_sol Add Solubilization Solution (e.g., DMSO) incubate3->add_sol shake Shake Plate (15 min) add_sol->shake read Read Absorbance (570 nm) shake->read

Caption: Workflow for the MTT cell viability assay.

Section 2: Mechanistic Insight - Investigating the Induction of Apoptosis

If Compound-X reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway targeted by many anti-cancer drugs. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[11]

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method to measure the activity of caspase-3 and -7.[12] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspase-3/7.[11][12] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13] The "add-mix-measure" format makes it ideal for high-throughput screening.[12]

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compound treatment setup as in the MTT assay (white-walled 96-well plates are required for luminescence).

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega).

  • Positive control for apoptosis (e.g., Staurosporine, Camptothecin).[11]

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Compound-X at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a relevant time period (e.g., 6, 12, or 24 hours). Include vehicle controls and a positive control (e.g., 1 µM Staurosporine for 6 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[13]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and the start of the enzymatic reaction.[13]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[13]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

The results are expressed as Relative Luminescence Units (RLU). An increase in RLU compared to the vehicle control indicates activation of caspase-3/7. Data can be presented as fold-change over the vehicle control.

Table 2: Hypothetical Caspase-3/7 Activation by Compound-X (12h)

Treatment Concentration (µM) Mean RLU Std. Deviation Fold Change vs. Vehicle
Vehicle Control 0 (0.1% DMSO) 15,200 1,850 1.0
Compound-X 5 (0.5x IC₅₀) 44,800 4,100 2.9
Compound-X 10 (1x IC₅₀) 125,600 11,500 8.3
Compound-X 20 (2x IC₅₀) 198,300 15,200 13.0

| Staurosporine | 1 | 255,000 | 21,800 | 16.8 |

This data suggests that Compound-X induces apoptosis in a dose-dependent manner.

Visualization: Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway Stimuli Apoptotic Stimulus (e.g., Compound-X, UV, FASL) Init_Casp Initiator Caspases (Caspase-8, Caspase-9) Stimuli->Init_Casp activates Eff_Casp Effector Caspases (Caspase-3, Caspase-7) Init_Casp->Eff_Casp cleaves & activates Substrates Cellular Substrates (e.g., PARP, Lamins) Eff_Casp->Substrates cleaves Assay Caspase-Glo® 3/7 Assay Measures Activity Here Eff_Casp->Assay Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Simplified pathway showing Caspase-3/7 activation in apoptosis.

Section 3: Functional Characterization - Evaluating Cell Migration and Invasion

For anti-cancer drug development, inhibiting cell migration and invasion is a highly desirable therapeutic goal. We present two complementary assays to assess these functions.

The Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro.[14][15] A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time.[14] It is crucial to inhibit cell proliferation during the assay to ensure that wound closure is due to migration only.

Experimental Protocol: Wound Healing Assay

Materials:

  • Cells, medium, and compound as before.

  • 6-well or 12-well plates.

  • Sterile 200 µL pipette tip or a specialized wound-making tool.

  • Proliferation inhibitor (e.g., Mitomycin C, 10 µg/mL).

  • Microscope with a camera.

Procedure:

  • Monolayer Formation: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[14]

  • Proliferation Inhibition (Optional but Recommended): Once confluent, treat cells with Mitomycin C for 2-3 hours to arrest cell division. This ensures that gap closure is due to migration, not proliferation.

  • Creating the Wound: Gently remove the medium. Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer with consistent pressure.[14][16]

  • Wash and Treat: Wash the wells twice with sterile PBS to remove detached cells.[16] Add fresh, low-serum medium containing different concentrations of Compound-X (or vehicle control).

  • Image Acquisition: Immediately capture images of the wound at multiple defined points along the scratch (Time 0). Incubate the plate at 37°C, 5% CO₂.

  • Monitoring: Acquire images of the same regions at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure.

% Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100

Table 3: Hypothetical Wound Closure Data with Compound-X (24h)

Treatment (at IC₅₀/2) Wound Area at 0h (pixels²) Wound Area at 24h (pixels²) % Wound Closure
Vehicle Control 50,000 5,500 89.0%

| Compound-X (5 µM) | 49,500 | 35,145 | 29.0% |

The Transwell Invasion Assay

Principle: The Transwell (or Boyden chamber) assay assesses a cell's ability to migrate through a porous membrane towards a chemoattractant.[17][18] To measure invasion, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[17][19] Cells must actively degrade this matrix to move through the pores, mimicking the process of metastasis.[17]

Experimental Protocol: Transwell Invasion Assay

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

  • Matrigel (or other ECM component).

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

  • Cotton swabs, methanol for fixation, and crystal violet for staining.[19][20]

Procedure:

  • Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell insert membrane (50 µL). Incubate at 37°C for 1 hour to allow the gel to solidify.[19]

  • Cell Preparation: Serum-starve the cells for 12-24 hours to increase their responsiveness to chemoattractants.[17] Harvest and resuspend the cells in serum-free medium containing Compound-X or vehicle.

  • Assay Setup: Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.[19] Seed 5 x 10⁴ cells in 100 µL of serum-free medium (with compound/vehicle) into the upper chamber of the Matrigel-coated insert.[19][20]

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.[19]

  • Cell Removal and Fixation: After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.[19] Fix the invaded cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[21]

  • Staining and Counting: Stain the fixed cells with 0.1-0.2% crystal violet for 10 minutes.[19][21] Wash the insert thoroughly with water.

  • Quantification: Once dry, take images of the stained cells from several fields of view under a microscope and count the number of invaded cells.

Table 4: Hypothetical Transwell Invasion Data with Compound-X (24h)

Treatment (at IC₅₀/2) Average Invaded Cells per Field Std. Deviation % Invasion (Normalized to Control)
Vehicle Control 152 21 100.0%

| Compound-X (5 µM) | 38 | 9 | 25.0% |

This combined data from sections 3.1 and 3.2 strongly suggests that Compound-X impairs the migratory and invasive potential of cancer cells.

Visualization: Experimental Decision Tree

Decision_Tree Start Screen Compound-X Derivatives Assay1 Primary Screen: MTT Viability Assay Start->Assay1 Result1 Is Compound Cytotoxic? (Low IC50) Assay1->Result1 Discard Low Priority (Non-toxic) Result1->Discard No Assay2 Secondary Screen: Caspase-3/7 Apoptosis Assay Result1->Assay2 Yes Result2 Does it Induce Apoptosis? Assay2->Result2 Necrosis Investigate Other Death Pathways (e.g., Necrosis) Result2->Necrosis No Assay3 Functional Screens: Wound Healing & Transwell Invasion Assays Result2->Assay3 Yes Result3 Does it Inhibit Migration/Invasion? Assay3->Result3 NoEffect Cytotoxic but not Anti-Metastatic Result3->NoEffect No Lead Lead Candidate: Potent, Pro-Apoptotic, Anti-Metastatic Result3->Lead Yes

Caption: Decision tree for screening this compound derivatives.

References

  • Title: How to do Wound Healing (Scratch) Assay for Cell Migration Analysis Source: Benchling URL:[Link]
  • Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL:[Link]
  • Title: MTT (Assay protocol) Source: Protocols.io URL:[Link]
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
  • Title: Role of Cell-Based Assays in Drug Discovery and Development Source: Cre
  • Title: Deep Dive into the Transwell Migration and Invasion Assay Source: CLYTE Technologies URL:[Link]
  • Title: Wound healing migration assay (Scratch assay) Source: Protocols.io URL:[Link]
  • Title: Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research Source: Protocols.io URL:[Link]
  • Title: Invasion Assay Protocol Source: SnapCyte URL:[Link]
  • Title: Wound Healing and Migration Assays Source: ibidi GmbH URL:[Link]
  • Title: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migr
  • Title: Transwell In Vitro Cell Migration and Invasion Assays Source: PMC - NIH URL:[Link]
  • Title: Combining AI and live cell assays to develop drugs for "undruggable" cancer targets Source: EurekAlert! | AAAS URL:[Link]
  • Title: Caspase 3/7 Assay for Apoptosis Detection Source: Bio-protocol URL:[Link]
  • Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL:[Link]
  • Title: Cell-Based Assay Development | Custom Assays for Drug Discovery Source: Concept Life Sciences URL:[Link]
  • Title: Muse® Caspase-3/7 Kit Source: Luminex Corpor
  • Title: 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 Source: PubChem URL:[Link]
  • Title: 2-Amino-2-(2-methoxyphenyl)acetic acid Source: AdooQ Bioscience URL:[Link]
  • Title: What is the mechanism of Aminophenazone?
  • Title: Some studies on optically active α-aminophenylacetic acid and its derivatives, including phenylethylenediamine Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]
  • Title: this compound hydrochloride Source: MySkinRecipes URL:[Link]
  • Title: Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation Source: Google Patents URL
  • Title: METHODS AND COMPOSITIONS EMPLOYING 4-AMINOPHENYLACETIC ACID COMPOUNDS Source: European P

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape in Chiral HPLC of 2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the chiral High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter peak shape abnormalities during their experiments. Here, we will delve into the root causes of common issues and provide actionable, field-proven troubleshooting strategies and frequently asked questions to help you achieve optimal separation.

Understanding the Challenge: The Analyte and Its Separation

2-Amino-2-(2-methoxyphenyl)acetic acid is a chiral amino acid derivative, meaning it exists as two non-superimposable mirror images, or enantiomers.[1][2] Its structure contains an amino group, a carboxylic acid group, and a methoxyphenyl group.[3] The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes its chromatographic behavior highly dependent on the mobile phase pH.[4][5]

Effective chiral separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP).[6][7] The stability and kinetics of these interactions are influenced by a multitude of factors, including mobile phase composition, temperature, and flow rate, all of which can profoundly impact peak shape.[8] Poor peak shape, such as tailing or fronting, can compromise resolution, accuracy, and precision in quantification.[9]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific peak shape problems in a question-and-answer format, providing diagnostic questions, potential causes, and detailed protocols for resolution.

Issue 1: Peak Tailing (Asymmetrical Peaks with a Tailing End)

Q1: My peaks for 2-Amino-2-(2-methoxyphenyl)acetic acid are tailing significantly. What are the likely causes and how can I fix this?

Peak tailing is a common issue in HPLC and is often indicative of undesirable secondary interactions between the analyte and the stationary phase.[10]

A1: Let's diagnose and address the potential causes systematically.

1. Is the mobile phase pH appropriate?

The ionization state of 2-Amino-2-(2-methoxyphenyl)acetic acid is critical. At an inappropriate pH, interactions with residual silanols on silica-based CSPs can occur, leading to tailing.[11]

Protocol: Mobile Phase pH Optimization

  • Determine the pKa values of the amino and carboxylic acid groups of your analyte.

  • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the primary functional group you want to control. For this amino acid, using an acidic mobile phase (e.g., pH 2-4) will protonate the amino group and suppress the dissociation of the carboxylic acid, which can often improve peak shape.[4][12]

  • Use a buffer (e.g., ammonium formate or acetate at 10-20 mM) in reversed-phase mode to maintain a consistent pH.

2. Could secondary interactions with the stationary phase be the culprit?

Even with pH optimization, residual silanols can interfere.

Protocol: Using Mobile Phase Additives

  • For Basic Analytes (or zwitterionic compounds like amino acids): Add a small concentration of a basic competitor, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[11] This can mask the active silanol sites and reduce tailing.

  • For Acidic Analytes: The addition of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can suppress ionization and improve peak shape.[11][13] Given the amino acid nature of the analyte, an acidic modifier is often a good starting point.[14]

3. Is column overload a possibility?

Injecting too much sample can saturate the stationary phase, leading to peak distortion.[15]

Protocol: Sample Dilution Test

  • Prepare serial dilutions of your sample (e.g., 1:10 and 1:100).

  • Inject the diluted samples.

  • If peak shape improves with dilution, your original sample concentration was too high. Determine the optimal concentration that balances signal intensity with good peak shape.

Issue 2: Peak Fronting (Asymmetrical Peaks with a Leading Edge)

Q2: I am observing "shark-fin" or fronting peaks. What does this indicate?

Peak fronting is less common than tailing but is a clear sign of a problem, most often related to column overload or issues with the sample solvent.[15][16]

A2: Peak fronting almost always points to one of two main issues.

1. Have you ruled out severe column overload?

While moderate overload can cause tailing, severe overload often manifests as fronting.[15]

Action: Perform the Sample Dilution Test as described in the peak tailing section. A significant improvement upon dilution is a strong indicator of overloading.

2. Is your sample solvent compatible with the mobile phase?

If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.

Protocol: Solvent Compatibility Check

  • Ideal Practice: Dissolve your sample in the initial mobile phase.

  • If a different solvent must be used: Ensure it is weaker than or of similar strength to the mobile phase.

  • Minimize Injection Volume: If a stronger solvent is unavoidable, inject the smallest volume possible to minimize this effect.

Issue 3: Broad or Split Peaks

Q3: My peaks are broad, or in some cases, split into two. What could be causing this?

Broad or split peaks can arise from a variety of issues, ranging from column health to improper method conditions.

A3: Let's investigate the potential causes for peak broadening and splitting.

1. Is the column temperature optimized?

Temperature has a complex effect on chiral separations.[17] While lower temperatures often enhance enantioselectivity, they can sometimes lead to broader peaks due to slower mass transfer. Conversely, higher temperatures can improve peak efficiency but may reduce resolution.[18][19]

Protocol: Temperature Optimization

  • Start with an ambient temperature (e.g., 25 °C).

  • Systematically decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C) and observe the effect on peak shape and resolution.

  • If lower temperatures do not improve the situation, try increasing the temperature in 5 °C increments (e.g., to 30 °C, then 35 °C).

  • Record the resolution and peak asymmetry at each temperature to find the optimum.

2. Could there be an issue with the column itself?

A void at the head of the column or contamination can cause peak splitting and broadening.

Protocol: Column Health Assessment

  • Reverse the column (if permissible by the manufacturer) and flush with a strong, compatible solvent to remove potential blockages at the inlet frit.

  • Inspect for voids: If performance does not improve, carefully disconnect the column inlet and look for a visible void or channel in the packing material. A void often necessitates column replacement.

  • Column Washing: Follow the manufacturer's guidelines for column washing to remove strongly retained contaminants.[11]

3. Is the flow rate optimal?

While a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) is a good starting point, adjusting it can sometimes improve peak shape.

Action: Try reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if it improves peak efficiency and reduces broadening.

Proactive Method Optimization

A robust method from the outset can prevent many of the aforementioned issues.

Choosing the Right Chiral Stationary Phase (CSP)

For amino acids, several types of CSPs have proven effective.[20]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and can operate in reversed-phase, normal-phase, and polar organic modes, making them excellent for underivatized amino acids.[21]

  • Crown Ether CSPs: These are particularly well-suited for the separation of primary amino acids.[22] They typically require an acidic mobile phase to ensure the amino group is protonated.[20]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are widely used but may require derivatization of the amino acid to achieve good peak shape and resolution.[23]

Systematic Mobile Phase Screening

A systematic approach to screening mobile phases is more effective than random trials.[24] For a new separation, consider screening a set of standard mobile phases.

Parameter Condition 1 Condition 2 Condition 3 Rationale
Mode Reversed-PhasePolar OrganicNormal-PhaseDifferent modes offer complementary selectivity.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Methanoln-HexaneCovers a range of polarities.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Acetic Acid in AcetonitrileIsopropanolDifferent organic modifiers can alter selectivity.
Additive 0.1% Formic Acid0.1% Diethylamine0.1% Trifluoroacetic AcidModulates analyte ionization and secondary interactions.[11][13]

Visualizing the Troubleshooting Process

A logical workflow can simplify the troubleshooting process.

TroubleshootingWorkflow Start Poor Peak Shape Observed (Tailing, Fronting, Broadening) Check_Overload Q: Column Overload? Start->Check_Overload Dilute_Sample A: Dilute Sample & Re-inject Check_Overload->Dilute_Sample Improved_Yes Peak Shape Improved? Dilute_Sample->Improved_Yes Check_pH Q: Mobile Phase pH / Additives? Improved_Yes->Check_pH No End_Success Optimal Peak Shape Achieved Improved_Yes->End_Success Yes Optimize_MP A: Adjust pH / Add Modifier Check_pH->Optimize_MP Improved_MP Peak Shape Improved? Optimize_MP->Improved_MP Check_Temp Q: Temperature Optimized? Improved_MP->Check_Temp No Improved_MP->End_Success Yes Optimize_Temp A: Vary Temperature Check_Temp->Optimize_Temp Improved_Temp Peak Shape Improved? Optimize_Temp->Improved_Temp Check_Column Q: Column Health? Improved_Temp->Check_Column No Improved_Temp->End_Success Yes Wash_Column A: Wash / Replace Column Check_Column->Wash_Column End_Consult Consult Manufacturer / Further Investigation Wash_Column->End_Consult

Caption: A systematic workflow for troubleshooting poor peak shape.

Frequently Asked Questions (FAQs)

Q: Can temperature really reverse the elution order of enantiomers? A: Yes, although uncommon, it has been reported for some compounds on polysaccharide-based CSPs.[17] This phenomenon is related to complex thermodynamic changes in the chiral recognition mechanism. Therefore, temperature is a powerful but unpredictable optimization tool.

Q: Why is direct analysis of underivatized amino acids often preferred? A: Direct analysis eliminates the need for derivatization, which is an extra sample preparation step that can introduce impurities and potential sources of error. CSPs like macrocyclic glycopeptides and crown ethers are particularly useful for the direct analysis of polar and ionic compounds like amino acids.[20]

Q: What are "ghost peaks" and could they be mistaken for poor peak shape? A: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run. They can originate from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[11] While they are distinct from peak shape issues of the main analyte, they can complicate the chromatogram and interfere with integration.

Q: How do I choose between different acidic modifiers like TFA, formic acid, and acetic acid? A: The choice depends on the pKa of your analyte and your detection method. TFA is a strong acid and very effective at suppressing ionization, but it is a strong ion-pairing agent and can suppress the signal in mass spectrometry (MS). Formic acid is a good compromise, offering sufficient acidity for many compounds while being more MS-friendly. Acetic acid is a weaker acid and may be suitable when only mild pH control is needed.[25]

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Amino Acid and Peptide Chiral Separ
  • Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. ProQuest.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • (R)-2-Amino-2-(2-methoxyphenyl)acetic acid. CymitQuimica.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Influence of pH on α of selected chiral amino acids.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349. PubChem.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • How to fix asymmetrical chrom
  • Chiral HPLC Method Development. I.B.S.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments.
  • CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID. CymitQuimica.
  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.
  • 2-Amino-2-(2-methoxyphenyl)
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • 2-Amino-2-(2-methoxyphenyl)acetic acid. MySkinRecipes.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
  • Chiral Recognition Mechanisms.
  • Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.
  • Chiral Recognition Mechanisms | Analytical Chemistry.
  • Chiral Recognition Mechanisms in Enantiomers Separ
  • The Chiral Notebook. Phenomenex.
  • Recognition Mechanisms of Chiral Selectors: An Overview. PubMed.
  • Chiral Recognition Mechanisms in Analytical Separation Sciences.
  • Horrible peak shape. Reddit.
  • Chiral HPLC Separ
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

Sources

Technical Support Center: Troubleshooting Retention Time Variability in HPLC Analysis of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to retention time variability in the High-Performance Liquid Chromatography (HPLC) analysis of amino acids. As experienced chromatographers know, consistent retention times are critical for accurate peak identification and quantification. This resource provides in-depth, experience-based solutions to help you maintain a robust and reliable analytical method.

Distinguishing a Symptom: Drift vs. Fluctuation

Before diving into specific causes, it's crucial to correctly diagnose the nature of your retention time variability.[1]

  • Retention Time Drift: This is a gradual, unidirectional change in retention time over a series of injections. Peaks consistently elute earlier or later.

  • Retention Time Fluctuation: This refers to random, unpredictable changes in retention time from one injection to the next.

Identifying which of these you are experiencing is the first step in narrowing down the potential causes. A helpful diagnostic is to monitor the retention time of an unretained compound (t₀ marker). If the t₀ marker's retention time changes proportionally with your analyte peaks, the issue is likely related to the mobile phase flow rate.[2] If the t₀ marker is stable while analyte retention times shift, the problem is more likely chemical in nature, involving the mobile phase, column, or sample.[2]

Frequently Asked Questions & Troubleshooting Guides

Category 1: The Mobile Phase - Your System's Lifeblood

The mobile phase is a common source of retention time variability. Its composition and properties must be meticulously controlled.

Question 1: My retention times are gradually decreasing over a long analytical run. What could be the cause?

This is a classic symptom of a changing mobile phase composition, often due to the evaporation of the more volatile organic component.[2][3]

  • Causality: In reversed-phase HPLC, a decrease in the organic modifier (e.g., acetonitrile, methanol) concentration makes the mobile phase more polar, increasing its elution strength and causing analytes to elute faster. This is especially noticeable in long analytical campaigns where the mobile phase reservoir headspace increases over time.[2]

  • Troubleshooting Protocol:

    • Seal Your Reservoirs: Ensure mobile phase bottles are tightly sealed to minimize evaporation.[3] Using dedicated caps with one-way vents is preferable to laboratory sealing film.[4]

    • Fresh Batches: Prepare fresh mobile phase, especially for long runs. Avoid "topping off" old mobile phase with a new batch, as this can introduce inconsistencies.[4]

    • Consider Dynamic Mixing: If your HPLC system has a quaternary or binary pump capable of online mixing, this can mitigate issues related to the evaporation of premixed solvents.[2]

Question 2: I'm observing erratic retention times, and my method uses a buffer. What should I investigate?

Inconsistent mobile phase pH is a primary suspect when dealing with ionizable compounds like amino acids.[5][6]

  • Causality: The ionization state of amino acids is highly dependent on the mobile phase pH.[7] Small shifts in pH can alter the charge of an amino acid, thereby changing its interaction with the stationary phase and affecting its retention time.[6][8] For instance, a change in pH can significantly impact the retention of polar amino acids.[9] Volatile components of a buffer, such as formic acid or ammonia, can evaporate, or the absorption of atmospheric CO₂ can lower the pH of alkaline buffers.[3]

  • Troubleshooting Protocol:

    • pH Measurement: Always measure the pH of the aqueous portion of your mobile phase after adding all buffer components but before adding the organic modifier.

    • Buffer Capacity: Ensure your buffer concentration is sufficient, typically between 20-50 mM, to resist pH shifts.[6]

    • pKa Rule of Thumb: For robust retention, the mobile phase pH should be at least one pH unit above or below the pKa of the amino acids being analyzed.[6][10]

    • Fresh Buffer Preparation: Phosphate and acetate buffers are susceptible to microbial growth, which can alter the pH.[4] Prepare these buffers fresh and, if storage is necessary, refrigerate for no more than three days and filter before use.[4]

Table 1: Impact of Mobile Phase pH on Amino Acid Retention

Amino Acid TypeGeneral Effect of Increasing pHRationale
Acidic (e.g., Aspartic Acid, Glutamic Acid)Decreased RetentionIncreased ionization (more negative charge) leads to greater polarity and less retention on a reversed-phase column.[11][12]
Basic (e.g., Lysine, Histidine)VariableRetention may increase or decrease depending on the specific pKa values and the pH range being investigated.
NeutralMinimal ChangeRetention of neutral amino acids is generally less affected by pH changes.[9]
Category 2: The Column - The Heart of the Separation

The HPLC column is a consumable component, and its performance can degrade over time, leading to retention time shifts.

Question 3: My retention times are consistently drifting, and I've ruled out mobile phase issues. What's happening to my column?

Gradual column contamination or degradation of the stationary phase are common culprits.[1][13]

  • Causality: The column acts as a filter, and contaminants from the sample or mobile phase can accumulate on the stationary phase over time, altering its chemistry and affecting retention.[1] Additionally, operating at extreme pH values can cause the bonded phase to hydrolyze and "bleed" from the column, leading to a loss of retention.[3]

  • Troubleshooting Protocol:

    • Column Flushing: Implement a regular column flushing procedure with a strong solvent to remove strongly retained contaminants.[1]

    • Guard Columns: Use a guard column packed with the same stationary phase as your analytical column to protect it from contaminants.[2]

    • Monitor Column Lifetime: Be aware that for applications like amino acid analysis, column lifetimes can be between 50 and 200 injections.[14] A new column may be necessary.

Question 4: I'm not using a column oven, and my retention times are changing throughout the day. Why?

Temperature fluctuations in the laboratory can significantly impact retention times.[5][15]

  • Causality: An increase in temperature generally leads to a decrease in retention time.[16][17] This is due to a decrease in mobile phase viscosity and an increase in the rate of exchange between the mobile and stationary phases.[17][18] A temperature change of just 1°C can alter retention times by approximately 2%.[15]

  • Troubleshooting Protocol:

    • Use a Column Oven: Employ a thermostatted column compartment to maintain a stable temperature.[18][19]

    • Set Point: A common practice is to set the column temperature about 5°C above the highest ambient laboratory temperature to ensure consistent control.[5][18]

    • Mobile Phase Preheating: For optimal performance, especially at higher temperatures, ensure your HPLC system has a mobile phase preheater to prevent temperature gradients across the column.[16]

Experimental Workflow: Column Equilibration

Insufficient column equilibration, especially in gradient elution or after changing the mobile phase, is a frequent cause of retention time drift.[1][3]

  • Initial Flush: Begin by flushing the column with a minimum of 10-20 column volumes of the initial mobile phase composition.

  • Ion-Pairing Reagents: If your mobile phase contains additives like ion-pair reagents, a much longer equilibration time may be required.

  • Verification: Monitor the baseline and retention times of a standard injection. The column is equilibrated when you achieve a stable baseline and consistent retention times for consecutive injections.

Category 3: The HPLC System - Mechanical Precision is Key

Hardware issues can lead to both gradual drifts and abrupt fluctuations in retention time.

Question 5: I'm seeing random fluctuations in retention times, and my pressure is also unstable. What should I check?

This combination of symptoms often points to problems with the pump, such as air bubbles, faulty check valves, or leaks.[3][20]

  • Causality: The HPLC pump is designed to deliver a precise and constant flow rate.[20] Air bubbles in the system, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate, which directly translates to variable retention times.[3] Even a small, non-dripping leak can cause significant retention time drift.[2]

  • Troubleshooting Protocol:

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed using methods like sonication, vacuum filtration, or helium sparging.[4][21]

    • Prime the Pump: Purge the pump to remove any trapped air bubbles.[21]

    • Systematic Leak Check: Carefully inspect all fittings and connections for any signs of leaks.[20][22]

    • Check Valve Maintenance: If the pressure continues to fluctuate, the check valves may need cleaning or replacement.[21]

Question 6: My retention times have suddenly shifted after performing maintenance on my injector. What went wrong?

Problems with the injector, such as a worn rotor seal or a partial blockage, can affect retention times.[1][23]

  • Causality: A worn or damaged injector seal can introduce a small leak into the system, affecting the flow path and pressure.[22] A partial blockage in the injector port, needle, or sample loop can also disrupt the flow and lead to inconsistent injections.[6][22]

  • Troubleshooting Protocol:

    • Inspect and Clean: Disassemble and inspect the injector components for any signs of wear or blockage. Clean or replace parts as necessary.[1][20]

    • Correct Syringe: Ensure you are using a syringe with the correct needle diameter for your injector.[22]

Troubleshooting Logic Diagram

Here is a visual guide to help you systematically troubleshoot retention time variability.

Troubleshooting_Retention_Time cluster_symptom Symptom Analysis cluster_causes Potential Causes cluster_solutions Solutions start Retention Time Variability drift Gradual Drift start->drift fluctuation Random Fluctuation start->fluctuation mobile_phase Mobile Phase Issues (Composition, pH) drift->mobile_phase Most Likely column Column Issues (Contamination, Temp) drift->column sample Sample Prep (Solvent, Matrix) drift->sample fluctuation->mobile_phase hardware System/Hardware (Pump, Injector) fluctuation->hardware Most Likely fluctuation->sample sol_mobile_phase Prepare Fresh Check pH Seal Bottles mobile_phase->sol_mobile_phase sol_column Flush Column Use Oven Replace Column column->sol_column sol_hardware Degas/Prime Check for Leaks Clean Injector hardware->sol_hardware sol_sample Use Mobile Phase as Sample Solvent sample->sol_sample

Caption: A logical workflow for diagnosing retention time variability.

Category 4: Sample Preparation and Injection

The way a sample is prepared and introduced to the system can also be a source of variability.

Question 7: I notice retention time shifts when I change the solvent used to dissolve my samples. Why does this happen?

The composition of the sample solvent can significantly impact peak shape and retention, especially if it is stronger than the mobile phase.[3][13]

  • Causality: Injecting a sample dissolved in a solvent that is stronger (less polar in reversed-phase) than the mobile phase can cause the analytes to move through the column too quickly at the point of injection, leading to peak distortion and shifts in retention time.[6]

  • Troubleshooting Protocol:

    • Match the Mobile Phase: Whenever possible, dissolve your samples in the initial mobile phase composition.[3][6]

    • Weaker Solvent: If the mobile phase is not a suitable solvent for your sample, use a solvent that is weaker or of equal polarity.[3]

    • Sample Overload: Be mindful of injecting too large a sample volume, which can also lead to retention time issues.[13][20]

Question 8: My samples are from a complex biological matrix. Could this be causing retention time drift?

Yes, components from a biological matrix can contaminate the column and cause retention time drift.[19]

  • Causality: Biological samples often contain proteins and other macromolecules that can irreversibly adsorb to the stationary phase.[12][24] This buildup of contaminants alters the column chemistry and leads to changes in retention.[13]

  • Troubleshooting Protocol:

    • Sample Preparation: Implement a robust sample preparation protocol, such as protein precipitation followed by solid-phase extraction (SPE), to remove matrix interferences before injection.[12][24][25]

    • Column Conditioning: For biological samples, a specific column conditioning protocol may be necessary to ensure consistent performance.[19]

References

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]
  • Chrom Tech, Inc. (2025, October 28).
  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]
  • Separation Science. (2024, July 4).
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?[Link]
  • ResearchGate. (2019, October 17). How can sample temperature affect retention time on HPLC?[Link]
  • LCGC International. (2016, April 1). Retention Time Drift—A Case Study. [Link]
  • Restek. (2022, December 11).
  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. [Link]
  • MicroSolv Technology Corporation. Changing retention times of amino acids in biological extracts using ammonium acetate in HPLC methods. - Troubleshooting. [Link]
  • ResearchGate. Effect of Mobile-Phase Composition and Buffer pH on Retention Time. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
  • HPLC Troubleshooting Guide. [Link]
  • ResearchGate. Effect of mobile phase pH and organic content on retention times and...[Link]
  • Welch Materials. (2025, April 8).
  • SCION Instruments. HPLC Troubleshooting Guide. [Link]
  • National Institutes of Health. (2021, May 24).
  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. [Link]
  • CSH Protocols. HPLC Troubleshooting: 5. Problems with the Injector. [Link]
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). [Link]
  • Moravek.
  • Shimadzu.
  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]
  • Analysis of amino acids by high performance liquid chrom
  • ResearchGate. (2013, September 17).
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
  • ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?[Link]
  • National Institutes of Health. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. [Link]

Sources

Technical Support Center: Enantioselective Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 2-Amino-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the challenging process of separating this specific chiral compound. As a non-proteinogenic amino acid derivative, its successful resolution is critical for the synthesis of various pharmaceutical agents. This document provides practical, field-proven insights to help you overcome common hurdles and improve your enantioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 2-Amino-2-(2-methoxyphenyl)acetic acid enantiomers.

Question 1: What are the primary methods for the enantioselective separation of 2-Amino-2-(2-methoxyphenyl)acetic acid?

Answer: The two most prevalent and effective methods for the enantioselective separation of 2-Amino-2-(2-methoxyphenyl)acetic acid are Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization .

  • Chiral HPLC: This is an analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to different retention times and, thus, separation. It is a powerful method for both analysis of enantiomeric excess (ee) and for purification.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have [1]different physical properties, such as solubility, allowing for their separation by fractional crystallization. This method is often empl[1]oyed for larger-scale separations.

Question 2: Why is the separation of 2-Amino-2-(2-methoxyphenyl)acetic acid enantiomers often challenging?

Answer: The difficulty in separating the enantiomers of 2-Amino-2-(2-methoxyphenyl)acetic acid stems from several factors:

  • Zwitterionic Nature: Like other amino acids, it exists as a zwitterion, which can lead to poor solubility in common organic solvents used in normal-phase chromatography and can cause peak tailing in reverse-phase chromatography due to interactions with residual silanols on the silica support.

  • Structural Similari[2]ty: The enantiomers have identical physical and chemical properties in an achiral environment, making their separation entirely dependent on the specific interactions with a chiral selector (either a CSP or a resolving agent).

  • Lack of a "Universal" Chiral Selector: There is no single chiral stationary phase or resolving agent that is guaranteed to work for all chiral compounds. Method development often [2]requires screening of multiple columns and conditions.

Section 2: Troubleshooting Guide for Chiral HPLC Separation

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during the chiral HPLC separation of 2-Amino-2-(2-methoxyphenyl)acetic acid.

Issue 1: No separation or very poor resolution of enantiomers.

Question: I am injecting my racemic 2-Amino-2-(2-methoxyphenyl)acetic acid sample, but I see only a single peak or two barely separated peaks. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that typically points to a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions.

Causality and Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The fundamental principle of chiral HPLC is the differential interaction between the enantiomers and the CSP. If the chosen CSP cannot form transient diastereomeric complexes with your analyte, no separation will occur.

    • Troubleshooting Steps:

      • Broaden Your CSP Screening: For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., teicoplanin-based phases like CHIROBIOTIC T) are often a good starting point due to their ability to handle polar and ionic compounds. Polysaccharide-based CSPs[3][4] (e.g., cellulose or amylose derivatives) are also widely used but may require derivatization of the amino acid.

      • Consult App[2][5]lication Notes: Reputable column manufacturers provide extensive application notes for the separation of various classes of compounds. Search for separations of phenylglycine derivatives or other non-proteinogenic amino acids.

      • Consider Derivatization: If direct separation is unsuccessful, derivatizing the amino or carboxyl group can alter the molecule's properties, making it more amenable to separation on a wider range of CSPs. For example, N-FMOC prote[6]ction is a common strategy.

  • Inappropriate Mobi[7]le Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.

    • Troubleshooting Steps:

      • Optimize the Organic Modifier: Systematically vary the type (e.g., methanol, ethanol, isopropanol, acetonitrile) and concentration of the organic modifier. The retention of amino acids on teicoplanin-based CSPs can exhibit a "U-shaped" curve, where enantioselectivity increases at both low and high organic modifier concentrations.

      • Adjust pH and Additives: For zwitterionic compounds, the pH of the mobile phase is crucial as it affects the ionization state of the analyte. The use of acidic (e.g., formic acid, trifluoroacetic acid) or basic additives can significantly impact peak shape and selectivity. Be aware that additives c[2][8]an have "memory effects" on the column, requiring extensive washing when changing methods.

      • Explore Dif[8]ferent Elution Modes: Macrocyclic glycopeptide columns can be operated in reversed-phase, polar organic, or polar ionic modes, offering a wide range of selectivities.

  • Suboptimal Tempera[4]ture: Temperature affects the thermodynamics of the chiral recognition process.

    • Troubleshooting Steps:

      • Vary the Column Temperature: Systematically adjust the column temperature in 5-10 °C increments (e.g., from 15 °C to 40 °C). In some cases, sub-ambient temperatures can enhance resolution.

Experimental Protocol[3]: Systematic Mobile Phase Screening

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Initial Mobile Phase: 80:20 (v/v) Methanol / 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

  • Procedure: a. Equilibrate the column with the initial mobile phase for at least 30 minutes. b. Inject the racemic standard and record the chromatogram. c. Sequentially change the mobile phase composition, allowing for adequate equilibration time between each run (see table below). d. Evaluate the resolution factor (Rs) for each condition.

RunOrganic ModifierAqueous PhaseExpected Outcome
1Methanol (80%)0.1% Formic Acid (20%)Baseline condition
2Acetonitrile (80%)0.1% Formic Acid (20%)Assess change in selectivity
3Methanol (95%)0.1% Formic Acid (5%)Explore higher organic content
4Methanol (50%)0.1% Formic Acid (50%)Explore lower organic content
5Methanol (80%)0.1% Acetic Acid (20%)Evaluate effect of different acid

Issue 2: Poor peak shape (tailing or fronting).

Question: I am getting separation, but my peaks are broad and tailing. What is causing this and how can I improve the peak shape?

Answer: Poor peak shape is often indicative of secondary, undesirable interactions between the analyte and the stationary phase, or issues with the column itself.

Causality and Solutions:

  • Secondary Interactions: The zwitterionic nature of the amino acid can lead to interactions with active sites on the silica support, causing peak tailing.

    • Troubleshooting Steps:

      • Optimize Mobile Phase Additives: The use of acidic or basic additives can help to suppress these unwanted interactions by protonating or deprotonating the relevant functional groups on both the analyte and the stationary phase.

      • **Adjust pH:[3][8] Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for your analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Troubleshooting Steps:

      • Reduce Sample Concentration: Prepare a dilution series of your sample and inject decreasing amounts until a symmetrical peak shape is achieved.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to a loss of efficiency.

    • Troubleshooting[9] Steps:

      • Flush the Column: Follow the manufacturer's instructions for column flushing and regeneration. For immobilized columns, [9]a flush with a strong solvent like DMF may be effective.

      • Use a Guard[9] Column: A guard column can help to protect the analytical column from contaminants.

      • Check for Blockages: A sudden increase in backpressure along with poor peak shape may indicate a blocked inlet frit.

Workflow for Diagnosi[9]ng Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) check_overload Inject Diluted Sample start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes overload_no No overload_yes->overload_no overload_solution Reduce Sample Concentration overload_yes->overload_solution Yes adjust_mobile_phase Adjust Mobile Phase Additives/pH overload_no->adjust_mobile_phase mp_yes Peak Shape Improves? adjust_mobile_phase->mp_yes mp_no No mp_yes->mp_no mp_solution Adopt Optimized Mobile Phase mp_yes->mp_solution Yes flush_column Flush/Regenerate Column mp_no->flush_column flush_yes Peak Shape Improves? flush_column->flush_yes flush_no No flush_yes->flush_no flush_solution Column Performance Restored flush_yes->flush_solution Yes replace_column Consider Column Replacement flush_no->replace_column

Caption: Troubleshooting workflow for poor peak shape in chiral HPLC.

Section 3: Troubleshooting Guide for Diastereomeric Salt Crystallization

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during the diastereomeric salt crystallization of 2-Amino-2-(2-methoxyphenyl)acetic acid.

Issue 1: No crystal formation or formation of an oil.

Question: I have combined my racemic amino acid with the chiral resolving agent, but I am not getting any crystals. The mixture has either remained a clear solution or has oiled out. What should I do?

Answer: The failure to form crystalline diastereomeric salts is a common challenge in classical resolution and usually points to issues with solvent choice, concentration, or the resolving agent itself.

Causality and Solutions:

  • Inappropriate Solvent System: The solvent must be chosen such that the diastereomeric salts have moderate, but differential, solubility. If the solubility is too high, no crystals will form. If it is too low, both diastereomers may precipitate together.

    • Troubleshooting Steps:

      • Screen a Range of Solvents: Systematically test a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

      • Antisolvent Addition: If the salts are too soluble in a particular solvent, try adding an antisolvent (a solvent in which the salts are poorly soluble) dropwise to induce crystallization.

      • Control Cooling Rate: A slow cooling rate is crucial for the formation of well-ordered crystals. Rapid cooling often leads to the formation of oils or amorphous solids.

  • Supersaturation Not Achieved: Crystallization requires a supersaturated solution.

    • Troubleshooting Steps:

      • Increase Concentration: Carefully remove some of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.

      • Seed the Solution: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal can induce crystallization.

  • Unfavorable Salt Combination: Not all resolving agents will form readily crystallizable salts with a given racemic compound.

    • Troubleshooting Steps:

      • Screen Different Resolving Agents: For a racemic acid, screen a variety of chiral bases (e.g., (R)- or (S)-1-phenylethylamine, brucine, cinchonidine). For a racemic base, screen chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).

Experimental Protocol: Screening for Diastereomeric Salt Crystallization

  • Materials: Racemic 2-Amino-2-(2-methoxyphenyl)acetic acid, (R)-Mandelic acid, various solvents (Methanol, Ethanol, Isopropanol, Acetone).

  • Procedure: a. In four separate small vials, dissolve a molar equivalent of the racemic amino acid and the chiral resolving agent in a minimal amount of each of the four solvents with gentle heating. b. Allow the vials to cool slowly to room temperature. c. If no crystals form, loosely cap the vials and allow for slow evaporation over 24-48 hours. d. If still no crystals form, place the vials at 4 °C for another 24 hours. e. Observe each vial for the formation of crystalline solid. The solvent system that yields the best quality and quantity of crystals is selected for optimization.

Issue 2: Low diastereomeric excess (de) of the crystallized salt.

Question: I have successfully crystallized a diastereomeric salt, but after analyzing the product, the diastereomeric excess is very low. How can I improve the purity?

Answer: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in the chosen solvent system are too similar, leading to co-precipitation.

Causality and Solutions:

  • Suboptimal Solvent Choice: The difference in solubility between the two diastereomers is highly dependent on the solvent.

    • Troubleshooting Steps:

      • Re-screen Solvents: Even if a solvent produced crystals, it may not be the optimal one for achieving high purity. A different solvent might offer a greater difference in solubility.

      • Optimize Solvent Mixtures: Fine-tune the ratio of solvent/antisolvent mixtures to maximize the solubility difference.

  • Equilibrium Not Reached or Kinetic Trapping: The crystallization process may be under kinetic rather than thermodynamic control, leading to the precipitation of a less pure product.

    • Troubleshooting[10] Steps:

      • Slurry the Product: After the initial crystallization, maintaining the solid in suspension (slurrying) in the mother liquor at a controlled temperature for an extended period can allow the system to reach thermodynamic equilibrium, often resulting in a purer solid.

      • Controlled Temperature Profile: Experiment with different cooling profiles. Sometimes, holding the solution at an intermediate temperature for a period before final cooling can improve purity.

  • Need for Recrystal[10]lization: Often, a single crystallization is not sufficient to achieve high diastereomeric purity.

    • Troubleshooting Steps:

      • Perform Recrystallization: Dissolve the isolated diastereomeric salt in a minimal amount of fresh, hot solvent and allow it to re-crystallize. This process can be repeated until the desired purity is achieved, although some product will be lost in the mother liquor with each step.

Workflow for Optimizing Diastereomeric Purity

G start Low Diastereomeric Excess (de) recrystallize Recrystallize from Same Solvent start->recrystallize recrystallize_yes Purity Improves? recrystallize->recrystallize_yes recrystallize_no No recrystallize_yes->recrystallize_no recrystallize_solution Repeat Recrystallization if Needed recrystallize_yes->recrystallize_solution Yes rescreen_solvents Screen Different Solvents/Mixtures recrystallize_no->rescreen_solvents rescreen_yes Higher Purity Achieved? rescreen_solvents->rescreen_yes rescreen_no No rescreen_yes->rescreen_no rescreen_solution Adopt New Solvent System rescreen_yes->rescreen_solution Yes slurry Slurry Product in Mother Liquor rescreen_no->slurry slurry_yes Purity Improves? slurry->slurry_yes slurry_no No slurry_yes->slurry_no slurry_solution Optimize Slurrying Time/Temp slurry_yes->slurry_solution Yes new_agent Screen Different Resolving Agents slurry_no->new_agent

Caption: Workflow for improving the purity of diastereomeric salts.

References

  • BenchChem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. (n.d.). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Reddit. (2023, January 29). Chiral Separation of Amino Acids.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • MedChemExpress. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Google Patents. (n.d.). Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Achmem. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • National Institutes of Health. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.

Sources

Technical Support Center: pH Optimization for Derivatization of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing this critical analytical step. Here, we address common questions and troubleshooting scenarios to ensure your derivatization is successful, reproducible, and accurate.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles and common queries related to the pH optimization of your derivatization reaction.

Q1: Why is pH control so critical for the derivatization of this compound?

A: The pH of the reaction medium is arguably the most critical parameter in the derivatization of amino acids. It directly governs the nucleophilicity of the primary amine group on your molecule, which is the reactive site for most derivatizing agents.

  • Mechanism: At a low (acidic) pH, the amino group is protonated (-NH3+), making it non-nucleophilic and thus unreactive towards electrophilic derivatizing reagents. Conversely, at a high (alkaline) pH, the amino group is deprotonated (-NH2), rendering it a potent nucleophile ready to react.[1] Most derivatization reactions, such as those using o-phthaldialdehyde (OPA) or Marfey's reagent, require alkaline conditions to proceed efficiently.[2][3][4]

  • Reagent Stability: The stability of the derivatizing agent itself is also pH-dependent. For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can hydrolyze at high pH, creating fluorescent by-products that may interfere with analysis.[5]

  • Derivative Stability: The resulting derivative's stability can also be influenced by pH. For OPA derivatives, stopping the reaction by adding acid is a common strategy to prevent degradation.[6]

Failure to maintain the optimal pH can lead to incomplete reactions, low product yield, and poor reproducibility.[7]

Q2: What is the optimal pH range for common derivatizing agents used with amino acids?

A: The optimal pH is specific to the reagent being used. It's a balance between maximizing the reactivity of the amino acid and maintaining the stability of the reagent and the formed derivative. A pH optimization study is always recommended for your specific conditions.

Derivatizing ReagentTypical Optimal pH RangeKey Considerations
o-Phthalaldehyde (OPA) 9.0 - 11.0Requires a thiol co-reagent. Reaction is fast. Derivatives can be unstable; reaction quenching with acid may be necessary.[6][8][9] Borate buffer is common, but pH 9.9-10.4 is often cited as optimal.[2][9]
Marfey's Reagent (FDAA) 9.0 - 10.0Reaction occurs under alkaline conditions, often facilitated by a base like triethylamine (TEA) or sodium bicarbonate.[3][10]
AQC (AccQ•Tag) 8.2 - 10.1Requires borate buffer to maintain pH. Derivatization will be incomplete if the pH falls below 8.2.[7]
DNFB (Sanger's Reagent) ~9.0Reaction with 2,4-Dinitrofluorobenzene is typically carried out in a buffered alkaline solution. The resulting derivatives are very stable.[5][11]
FMOC-Cl 8.5 - 9.5Carbonate buffer is often preferred over borate buffer for FMOC-Cl derivatization to achieve higher responses in LC-MS.[12][13]

Q3: How do I choose the correct buffer for my derivatization reaction?

A: The choice of buffer is critical not only for maintaining pH but also for its compatibility with your downstream analytical method, such as HPLC-UV or LC-MS.

  • Buffering Capacity: The buffer must have sufficient capacity to maintain the target pH, especially if your sample is acidic (e.g., dissolved in HCl).[14] Borate buffer is the most common choice for many derivatization reactions due to its appropriate pKa range.[2][12]

  • LC-MS Compatibility: If using LC-MS, be aware that some buffers can cause ion suppression. Borate buffer, for example, is known to interfere with electrospray ionization (ESI).[12][13] In such cases, volatile buffers like ammonium bicarbonate or using alternative buffers like hexafluoroisopropanol (HFIP) or carbonate may be preferable.[12][13][15]

  • Concentration: Buffer concentration can also impact results. While a higher concentration provides better pH control, it can also increase the ionic strength of the sample, potentially affecting chromatography.[14]

Q4: What are the signs of an incomplete or failed derivatization reaction?

A: Several signs in your analytical results can point to a suboptimal derivatization:

  • Low Peak Area/Height: The most obvious sign is a significantly smaller peak for your derivatized analyte than expected, indicating low yield.

  • Poor Reproducibility: Large variations in peak area between replicate injections or different sample preparations suggest an uncontrolled reaction.[5]

  • Presence of Unreacted Amino Acid: If your chromatography method can detect the underivatized this compound, its presence is a direct indicator of an incomplete reaction.

  • Spurious Peaks: The appearance of unexpected peaks could be due to side reactions or degradation of the derivatizing agent or the product, often caused by incorrect pH.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or no product yield.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect pH Verify the pH of the final reaction mixture. Perform a pH optimization study by testing a range of pH values (e.g., 8.5, 9.0, 9.5, 10.0, 10.5).The amino group is likely protonated (-NH3+) and non-nucleophilic. Adjusting to the optimal alkaline pH deprotonates the amine (-NH2), enabling the reaction.[16]
Insufficient Reagent Increase the molar ratio of the derivatizing agent to the amino acid. A 3-4 fold excess of reagent is a good starting point.[10]The reaction is driven to completion by an excess of the derivatizing agent. This is especially important for unknown sample concentrations.[6]
Degraded Reagent Use a fresh vial of the derivatizing agent or prepare a fresh solution. Store reagents as recommended by the manufacturer.Many derivatizing agents are sensitive to moisture and light and can degrade over time, losing their reactivity.
Sample Matrix Interference Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances.[17]Components in the sample matrix can compete for the derivatizing reagent or alter the reaction conditions.

Problem: Multiple or unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Step Scientific Rationale
Reagent Hydrolysis Prepare the derivatizing reagent solution fresh before use. Avoid excessively high pH.Reagents like FMOC-Cl can hydrolyze to form by-products (e.g., FMOC-OH) that are themselves fluorescent or UV-active, leading to extra peaks.[5]
Derivative Instability Optimize the time between derivatization and injection. Consider quenching the reaction with acid (e.g., acetic or formic acid) just before injection.[6]Some derivatives, particularly those from OPA, are unstable and can degrade over time, forming different chemical species that appear as separate peaks.[8][9]
Side Reactions Ensure the pH is within the optimal range. Excessively high pH can promote side reactions.Extreme pH values can lead to unintended reactions between the agent, analyte, and buffer components.
Contaminated Solvents/Glassware Use HPLC-grade solvents and thoroughly clean all glassware.Contaminants can react with the derivatizing agent, creating interfering peaks.

Problem: Poor reproducibility and retention time drift.

Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent pH Prepare a large batch of buffer for the entire experiment. Re-verify the buffer pH before each use.Small variations in buffer pH between runs can significantly alter the reaction rate and efficiency, leading to inconsistent peak areas.[17][18] Even a 0.1 unit change can shift retention times.[17]
Temperature Fluctuations Use a thermostatted autosampler and column oven.[19]Derivatization reactions are temperature-sensitive. Inconsistent temperature leads to variable reaction rates and inconsistent results.
Variable Reaction Time Use an automated derivatization program in the autosampler if available.[15][20] If manual, use a precise timer for the reaction step.The extent of reaction is a function of time. Precise timing is crucial for reproducibility, especially for fast reactions like OPA.
Mobile Phase Issues Prepare mobile phase fresh daily. Ensure it is properly degassed.[19]Changes in mobile phase composition or dissolved gases can cause retention time drift.[17]

Experimental Protocols & Visualizations

Protocol 1: pH Optimization Study for Derivatization

This protocol outlines a systematic approach to determine the optimal pH for your derivatization reaction.

Objective: To identify the pH that yields the highest and most reproducible signal for the derivatized this compound.

Materials:

  • This compound standard solution (e.g., 1 mM in 0.1 M HCl)

  • Derivatizing Reagent (e.g., OPA/MPA solution)

  • Borate Buffer (e.g., 0.4 M) adjusted to five different pH values: 8.5, 9.0, 9.5, 10.0, 10.5

  • HPLC system with appropriate column and detector

Procedure:

  • Prepare Reaction Vials: For each pH value, label three HPLC vials (for triplicate runs).

  • Add Buffer: To each vial, add 70 µL of the corresponding pH-adjusted borate buffer.

  • Add Analyte: Add 10 µL of the amino acid standard solution to each vial.

  • Initiate Reaction: Add 20 µL of the derivatizing reagent solution to each vial.

  • Mix and Incubate: Vortex each vial for 30 seconds and allow it to react for a specified time (e.g., 2 minutes) at a controlled room temperature.

  • Quench (Optional): If using an unstable derivative (e.g., OPA), add 10 µL of 5% acetic acid to stop the reaction.

  • Analyze: Inject the samples onto the HPLC system immediately.

  • Evaluate: Compare the peak areas obtained at each pH. The optimal pH is the one that provides the highest average peak area with the lowest relative standard deviation (RSD) across the triplicates.

Workflow for pH Optimization

G cluster_prep Preparation Phase cluster_rxn Reaction Phase (Triplicates for each pH) cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Prepare Amino Acid Standard Solution D Mix Buffer, Analyte, and Reagent in Vial A->D B Prepare Derivatizing Reagent B->D C Prepare Buffers at 5 pH Levels (8.5-10.5) C->D E Vortex & Incubate (e.g., 2 min) D->E F Quench Reaction (Optional, e.g., with Acid) E->F G Inject Sample into HPLC F->G H Acquire Chromatogram and Integrate Peak Area G->H I Plot Peak Area vs. pH H->I J Identify pH with Max Signal & Min RSD I->J

Caption: Workflow for systematic pH optimization of the derivatization reaction.

Effect of pH on Amine Reactivity

Caption: Influence of pH on the nucleophilicity of the primary amine group.

References

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
  • Kruve, A., & Lõhmus, R. (2012). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. Journal of Chromatography A, 1245, 134-142.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.). Creative Proteomics.
  • Rocna, A. S. A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Journal of Food Science and Technology, 57(9), 5545-5556.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2021). DiVA portal.
  • Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent. (n.d.). ResearchGate.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
  • Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. (n.d.). ResearchGate.
  • Influence of buffer concentration over amino acid profile; borate.... (n.d.). ResearchGate.
  • Analysis of Amino Acids by HPLC. (2010). Agilent.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Bhushan, R., & Martens, J. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161.
  • HPLC chromatogram of amino acid derivatives at different storage time. (n.d.). ResearchGate.
  • Gałęzowska, J., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 52(8), 1-21.
  • Does anyone have a suggestion on an HPLC column for the analysis of PITC derivatized amino acids?. (2017). ResearchGate.
  • Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. Journal of Chromatography A, 913(1-2), 283-302.
  • Buffer action of amino acids. (n.d.). Nuffield Foundation.
  • Successful HPLC Operation - Troubleshooting Guide. (n.d.). VŠCHT Praha.
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... (2022). ACS Omega.
  • Rejtar, T., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 158–167.
  • Marfey's reagent for chiral amino acid analysis: A review. (2004). Semantic Scholar.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Phenomenex.
  • O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. (2024). MDPI.
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2019). PubMed Central.
  • Zhang, Y., et al. (2019). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 57(1), 76-82.

Sources

Technical Support Center: Asymmetric Strecker Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of Asymmetric Strecker Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this powerful synthetic tool from the laboratory bench to pilot and production scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to ensure your scale-up is successful, safe, and efficient.

Introduction: The Scale-Up Challenge

The Asymmetric Strecker synthesis is a cornerstone for producing non-natural α-amino acids, which are vital building blocks for pharmaceuticals and chiral catalysts.[1][2] While numerous catalytic asymmetric methods have been developed, their application on a preparative scale (gram-to-kilogram) presents significant challenges.[1][3] This guide addresses the most common issues encountered during scale-up, offering troubleshooting advice and frequently asked questions to support your process development.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions that often arise when planning the scale-up of an Asymmetric Strecker synthesis.

Q1: What are the primary hurdles in scaling up the Asymmetric Strecker synthesis?

A1: The main challenges can be categorized into several key areas:

  • Handling of Hazardous Materials: The use of highly toxic cyanide sources is a major safety and logistical concern.[2][3]

  • Catalyst Efficiency and Cost: Many catalysts are complex, expensive, and may have limited stability or recyclability on a large scale.[1][2]

  • Reaction Conditions: Laboratory-scale protocols often employ cryogenic temperatures or require stringent atmospheric control, which are difficult and costly to implement in large reactors.[3]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants, especially when dealing with poorly soluble cyanide salts, is critical for consistent reaction kinetics and selectivity.

  • Product Isolation and Purification: Achieving high diastereomeric and enantiomeric purity on a large scale often requires specialized techniques like crystallization-induced asymmetric transformation.[4][5]

Q2: Which cyanide source is recommended for large-scale synthesis?

A2: While laboratory procedures often use trimethylsilyl cyanide (TMSCN) or hydrogen cyanide (HCN) for their reactivity, these are highly hazardous and pose significant safety risks on a larger scale.[3] For industrial applications, aqueous cyanide salts such as sodium cyanide (NaCN) or potassium cyanide (KCN) are often preferred.[3] They are less expensive, easier to handle, and can be used with robust catalysts that are compatible with aqueous or biphasic conditions.[2][3] However, their use introduces challenges related to solubility and mass transfer.

Q3: How can I minimize catalyst loading during scale-up without compromising yield and enantioselectivity?

A3: Reducing catalyst loading is crucial for cost-effectiveness. This can be achieved through:

  • Optimization of Reaction Parameters: A thorough Design of Experiments (DoE) approach can identify the optimal temperature, concentration, and mixing parameters to maximize catalyst turnover number and frequency.

  • Catalyst Selection: Opt for catalysts with high intrinsic activity and stability under process conditions. Robust catalysts, such as certain amido-thiourea derivatives, have been shown to be effective even in the presence of water.[2][3]

  • Addressing Catalyst Deactivation: Identify and mitigate sources of catalyst deactivation, such as impurities in starting materials or solvents.

  • Catalyst Recycling: Develop a protocol for catalyst recovery and reuse, which can significantly improve the overall process economics.

Q4: My reaction works perfectly at the 1-gram scale, but the enantioselectivity drops significantly at the 100-gram scale. What could be the cause?

A4: A drop in enantioselectivity upon scale-up is a common issue, often related to:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reactant mixing can lead to competing uncatalyzed background reactions, which are typically non-selective.

  • Mass Transfer Limitations: If you are using a solid cyanide source (like NaCN) in a liquid phase, the rate of dissolution may become the limiting factor, altering the concentration of the cyanide nucleophile at the catalyst site.

  • Temperature Gradients: Poor heat transfer in large vessels can create temperature gradients, and since enantioselectivity is often temperature-dependent, this can lead to a decrease in the overall enantiomeric excess (ee).

  • Slower Addition Rates: The timescale of adding reagents can be significantly longer in a large-scale reaction. This can affect the relative concentrations of reactants and catalyst, potentially impacting the catalytic cycle and selectivity.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during the scale-up process.

Troubleshooting Scenario 1: Low or Inconsistent Reaction Yield
Symptom Potential Root Cause(s) Recommended Actions & Explanations
Stalled Reaction or Low Conversion 1. Poor Mass Transfer: Inadequate mixing of a heterogeneous mixture (e.g., solid NaCN in an organic solvent).2. Catalyst Deactivation: Impurities in reagents or solvents poisoning the catalyst.3. Low Reaction Temperature: The reaction rate may be too slow at the scaled-up operating temperature.1. Improve Agitation: Increase the stirrer speed or use a reactor with better mixing geometry (e.g., baffles, different impeller type). Consider using a phase-transfer catalyst to improve the solubility of the cyanide salt.[6]2. Purify Reagents: Ensure all starting materials and solvents are of sufficient purity. Water generated during imine formation can sometimes affect the reaction.[7]3. Optimize Temperature: Carefully increase the reaction temperature in small increments, monitoring for any impact on enantioselectivity.
Formation of Side Products 1. Decomposition of Starting Materials or Product: The α-aminonitrile product can be unstable under certain conditions.2. Competing Reactions: The aldehyde may undergo side reactions if the hydrocyanation step is too slow.1. Control Reaction Time and Temperature: Avoid prolonged reaction times or excessive temperatures. Once the reaction is complete, proceed with the workup promptly.2. Optimize Addition Protocol: Consider adding the cyanide source slowly to the mixture of the imine and catalyst to maintain a low concentration of free cyanide and minimize side reactions.
Troubleshooting Scenario 2: Poor or Decreased Enantioselectivity
Symptom Potential Root Cause(s) Recommended Actions & Explanations
Low Enantiomeric Excess (ee) 1. Background (Uncatalyzed) Reaction: The reaction between the imine and cyanide is occurring without the influence of the chiral catalyst.2. Incorrect Catalyst-Substrate Matching: The chosen catalyst may not be optimal for the specific substrate.3. Temperature Fluctuations: Poor temperature control in a large reactor.1. Lower the Temperature: This will slow down the uncatalyzed reaction more than the catalyzed one.[3]2. Increase Catalyst Loading: While not ideal for cost, a higher catalyst concentration can outcompete the background reaction.3. Screen Catalysts: Test different catalyst scaffolds to find one that provides higher asymmetry for your specific imine.[3]4. Improve Reactor Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning efficiently and that there is adequate mixing to distribute heat.
Inconsistent ee Batch-to-Batch 1. Variability in Raw Material Quality: Impurities can interfere with the catalyst's chiral environment.2. Inconsistent Mixing or Temperature Profiles: Lack of precise process control.1. Implement Stringent Quality Control: Analyze incoming raw materials for purity and consistency.2. Standardize Process Parameters: Use a well-calibrated and automated reactor system to ensure consistent mixing speeds, temperatures, and addition rates.
Troubleshooting Scenario 3: Challenges in Product Isolation and Crystallization
Symptom Potential Root Cause(s) Recommended Actions & Explanations
Difficulty Inducing Crystallization 1. Solution is Not Supersaturated: Insufficient product concentration or incorrect solvent/antisolvent ratio.2. Presence of Impurities: Soluble impurities can inhibit nucleation.1. Concentrate the Solution: Carefully remove solvent under reduced pressure.2. Optimize Antisolvent Addition: Slowly add an antisolvent in which the product is insoluble.3. Seed the Solution: Add a small amount of pure crystalline product to induce nucleation.
Low Diastereomeric Ratio (dr) in Crystalline Product 1. Co-precipitation of Diastereomers: The unwanted diastereomer is crystallizing with the desired one.2. Equilibrium Not Reached in Crystallization-Induced Asymmetric Transformation (CIAT): Insufficient time or incorrect conditions for the in-solution epimerization of the unwanted diastereomer.[5]1. Optimize Crystallization Solvent: Screen different solvent systems to maximize the solubility difference between the two diastereomers.2. Adjust pH or Temperature: These parameters can influence the rate of epimerization in a CIAT process. The goal is to have the in-solution epimerization be faster than the crystallization of the desired diastereomer.[5]

Part 3: Methodologies and Workflows

Workflow for Scale-Up Troubleshooting

This workflow provides a systematic approach to diagnosing and resolving issues during the scale-up process.

ScaleUp_Troubleshooting Start Scale-Up Issue Identified (e.g., Low Yield, Low ee) Check_Mixing Evaluate Mixing Efficiency - Visual Inspection - CFD Modeling (if available) Start->Check_Mixing Check_Temp Verify Temperature Control - Check for Gradients - Review Heating/Cooling Data Start->Check_Temp Check_Purity Analyze Raw Material Purity - GC/MS, NMR, Karl Fischer Start->Check_Purity Check_Kinetics Monitor Reaction Kinetics - In-situ IR, HPLC Sampling Start->Check_Kinetics Result_Mixing Mixing Inadequate? Check_Mixing->Result_Mixing Result_Temp Temp Control Poor? Check_Temp->Result_Temp Result_Purity Impurities Present? Check_Purity->Result_Purity Result_Kinetics Kinetics Slow/Stalled? Check_Kinetics->Result_Kinetics Action_Mixing Optimize Agitation: - Increase RPM - Change Impeller - Add Baffles Result_Mixing->Action_Mixing Yes End Problem Resolved Result_Mixing->End No Action_Temp Improve Heat Transfer: - Adjust Coolant Flow - Ensure Proper Mixing Result_Temp->Action_Temp Yes Result_Temp->End No Action_Purity Purify Reagents: - Recrystallization - Distillation - Filtration Result_Purity->Action_Purity Yes Result_Purity->End No Action_Kinetics Adjust Conditions: - Increase Temperature - Change Solvent - Screen Catalysts Result_Kinetics->Action_Kinetics Yes Result_Kinetics->End No Action_Mixing->End Action_Temp->End Action_Purity->End Action_Kinetics->End

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Protocol: Safe Handling of Cyanide Salts (NaCN/KCN) on a Large Scale

The use of cyanide salts necessitates strict safety protocols to protect personnel and the environment.[8][9]

  • Engineering Controls:

    • All manipulations should be performed in a well-ventilated area, preferably within a contained system like a glovebox or a reactor with a dedicated scrubber.[8]

    • Store cyanide salts in a cool, dry, and locked area, segregated from acids and oxidizing agents.[9] Contact with acid will generate highly toxic hydrogen cyanide gas.[9]

  • Personal Protective Equipment (PPE):

    • Wear a chemical-resistant suit, butyl rubber gloves, safety boots, and chemical splash goggles.[9]

    • For handling powders outside of a contained system, appropriate respiratory protection is mandatory.[8]

  • Emergency Preparedness:

    • A cyanide emergency kit, including an antidote (if deemed appropriate by a risk assessment), must be readily accessible.[8]

    • All personnel involved must be trained in emergency procedures, including first aid for cyanide exposure.[8]

  • Waste Disposal:

    • All cyanide-containing waste must be quenched and disposed of according to local environmental regulations.[8] Never dispose of cyanide waste directly into the sewer system.

Mechanism: Crystallization-Induced Asymmetric Transformation (CIAT)

CIAT is a powerful technique for obtaining a single diastereomer in high yield, exceeding the 50% limit of classical resolution.[5]

CIAT_Mechanism cluster_solution In Solution cluster_solid Solid Phase Imine Imine Intermediate Diastereomer_S Diastereomer 1 (S) (More Soluble) Imine->Diastereomer_S Diastereomer_R Diastereomer 2 (R) (Less Soluble) Imine->Diastereomer_R Diastereomer_S->Imine Epimerization Diastereomer_R->Imine Epimerization Crystal Crystals of Diastereomer 2 (R) Diastereomer_R->Crystal Crystallization (Drives Equilibrium)

Caption: Mechanism of Crystallization-Induced Asymmetric Transformation (CIAT).

This process relies on the reversible formation of the two diastereomeric α-aminonitriles in solution, coupled with the selective crystallization of the less soluble diastereomer. As the less soluble diastereomer crystallizes, Le Châtelier's principle drives the equilibrium in solution to form more of that diastereomer until, ideally, the entire mixture is converted to the desired solid product.[5]

This guide provides a starting point for addressing the multifaceted challenges of scaling up the Asymmetric Strecker synthesis. Successful scale-up requires a blend of careful planning, rigorous process control, and a deep understanding of the underlying chemical and physical principles.

References

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural -amino acids | Request PDF. (n.d.).
  • Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • The Safe and Effective Use of Cyanide in the Mining Industry. (n.d.).
  • Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC, 28(1), 1-12. [Link]
  • Ntie-Kang, F. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(21), 6483. [Link]
  • United Chemical. (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide.
  • Vries, T., Tiemen, H., Vries, J. G. de, & Lange, B. de. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
  • Society for Mining, Metallurgy & Exploration. (n.d.). The Safe and Effective Use of Cyanide.
  • Eisler, R. (2000). Cyanide hazards to plants and animals from gold mining and related water issues.
  • Wang, J., Liu, X., & Feng, X. (2015). Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator.
  • de Lange, B., van Assema, F. B. J., & de Vries, J. G. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

Sources

Bucherer-Bergs Synthesis Technical Support Center: A Guide to Optimizing Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of amino acids synthesized via this robust and versatile multicomponent reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Understanding the Foundation: The Bucherer-Bergs Reaction

The Bucherer-Bergs synthesis is a powerful method for preparing 5-substituted and 5,5-disubstituted hydantoins, which are crucial precursors for a wide array of natural and unnatural α-amino acids.[1][2][3] This multicomponent reaction typically involves heating an aldehyde or ketone with potassium or sodium cyanide and ammonium carbonate in an aqueous ethanol solution.[1][4] The resulting hydantoin can then be hydrolyzed to the desired amino acid.[5][6]

The Core Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds through several key steps:

  • Imine Formation: The carbonyl compound reacts with ammonia (from the decomposition of ammonium carbonate) to form an imine.

  • Aminonitrile Formation: The imine is then attacked by a cyanide ion to form an α-aminonitrile.[7] This intermediate is a key player in the reaction pathway.

  • Cyclization and Rearrangement: The α-aminonitrile reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid. This undergoes an intramolecular cyclization and rearrangement sequence, ultimately yielding the stable hydantoin ring.[5][7][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Bucherer-Bergs synthesis in a practical question-and-answer format.

Question 1: Why is my hydantoin yield consistently low?

Low yields can stem from several factors, from suboptimal reaction conditions to substrate-specific challenges. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Reaction Conditions

For many standard aldehydes and ketones, the reaction proceeds well in aqueous ethanol at 60-70°C.[4] However, for less reactive substrates, such as sterically hindered or diaryl ketones, these conditions may be insufficient.[1]

  • Solution:

    • Increase Temperature and Pressure: For challenging substrates like benzophenone, increasing the reaction temperature to 110°C in a sealed vessel can significantly improve yields by preventing the loss of volatile components like ammonia and carbon dioxide.[1]

    • Change the Solvent: If your starting material has poor solubility in aqueous ethanol, consider using alternative solvents. Melted acetamide or propylene glycol have been shown to dramatically increase yields for certain ketones.[1] For difficult cases, formamide or dimethylformamide have also been recommended.[4]

    • Employ Ultrasonication: Ultrasonic irradiation can accelerate hydantoin formation, allowing for lower reaction temperatures and shorter reaction times.[4][7]

Potential Cause 2: Reagent Ratio and Quality

The stoichiometry of your reactants is crucial. An improper balance can lead to side reactions or incomplete conversion.

  • Solution:

    • A common molar ratio for ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure a sufficient supply of cyanide and the ammonia/CO₂ source.[5][8]

    • Ensure your ammonium carbonate has not decomposed. It should be stored in a tightly sealed container.

Potential Cause 3: Side Reactions

Polymerization of the starting aldehyde or ketone can be a significant issue, especially with prolonged reaction times.

  • Solution:

    • Monitor the reaction progress and avoid unnecessarily long heating periods.

    • The use of ultrasonication has been reported to reduce polymerization issues.[7]

Question 2: My reaction is very slow or fails to go to completion. What can I do?

Slow reaction kinetics are a common hurdle, particularly with less reactive carbonyl compounds.

Potential Cause 1: Insufficient Energy Input

The reaction requires a certain activation energy to proceed efficiently.

  • Solution:

    • Increase Temperature: As mentioned, raising the temperature is a primary way to increase the reaction rate. For stubborn reactions, consider moving from a standard reflux setup to a sealed steel bomb to reach higher temperatures and pressures safely.[1]

    • Hoyer Modification: This variation involves heating the standard reaction mixture in a CO₂ atmosphere under elevated pressure, which can lead to better yields.[4]

Potential Cause 2: Poor Solubility of Starting Material

If your ketone or aldehyde is not sufficiently soluble in the reaction medium, the reaction will be slow due to the limited interaction between reactants.

  • Solution:

    • Solvent Optimization: Experiment with different solvent systems. While 50% ethanol is a good starting point, adjusting the water/ethanol ratio can help.[7] For highly nonpolar substrates, consider a biphasic system in a continuous flow reactor, which increases the interfacial area between the organic substrate and the aqueous reagents.[9][10]

Question 3: How can I improve the purity of my isolated hydantoin?

The purity of the intermediate hydantoin is critical for obtaining a clean final amino acid product.

Potential Cause 1: Incomplete Reaction

Unreacted starting materials are a common impurity.

  • Solution:

    • Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • If the reaction has stalled, consider the optimization strategies for low yield and slow reactions mentioned above.

Potential Cause 2: Co-precipitation of Side Products

Various side reactions can lead to impurities that co-precipitate with your desired hydantoin.

  • Solution:

    • Recrystallization: Most hydantoins are crystalline products, and a single recrystallization is often sufficient for purification.[1][3] Ethanol/water mixtures are commonly used and are effective for a wide range of hydantoins.[5]

    • Acidification during Workup: After the reaction is complete, acidifying the mixture with an acid like HCl helps to precipitate the hydantoin product, leaving more soluble impurities in the solution.[5]

ParameterRecommended ConditionsRationale
Temperature 60-70°C (standard); up to 120°C in a sealed vessel for difficult substrates.[1][4]Provides sufficient energy for the reaction; higher temperatures are needed for less reactive substrates.
Solvent 50% aqueous ethanol (standard); acetamide, propylene glycol, or DMF for poorly soluble substrates.[1][4][7]Balances polarity to dissolve both organic and inorganic reagents.
Reagent Ratio (Ketone:KCN:(NH₄)₂CO₃) 1:2:4 or 1:2:2.[5][8]Ensures an excess of cyanide and the ammonia/CO₂ source to drive the reaction to completion.
pH ~8-9.[5]Maintained by the ammonium carbonate buffer; acidic conditions hinder cyanohydrin formation, while strongly alkaline conditions can degrade the cyanide.[5]

Table 1: Key Parameters for Optimizing the Bucherer-Bergs Synthesis

Experimental Protocols

Protocol 1: General Synthesis of a 5,5-Disubstituted Hydantoin
  • In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).[8]

  • Add a 1:1 mixture of ethanol and water.[11]

  • Heat the mixture to 50-60°C with stirring for several hours (reaction time can vary from 5 to 90 hours depending on the substrate).[1][11]

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath.

  • If a precipitate forms, filter the solid, wash with cold water, and dry.

  • If no precipitate forms, dilute the mixture with water and then cool to induce precipitation.[11]

  • Recrystallize the crude hydantoin from an appropriate solvent, such as an ethanol/water mixture.[5]

Safety Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidification of cyanide-containing solutions will produce highly toxic hydrogen cyanide gas.

From Hydantoin to Amino Acid: The Hydrolysis Step

The final step in the synthesis is the hydrolysis of the hydantoin ring to yield the desired α-amino acid. This is typically achieved under basic conditions.

Question 4: What are the optimal conditions for hydrolyzing my hydantoin to the amino acid?

The hydrolysis of hydantoins is a two-step process: the initial ring-opening to form an N-carbamoyl amino acid (also known as a hydantoic acid), followed by the hydrolysis of the carbamoyl group to release the free amino acid, ammonia, and carbon dioxide.[12][13][14]

Recommended Conditions:

  • Base: Sodium hydroxide or potassium carbonate are commonly used. A molar ratio of base to hydantoin of at least 2:1 is typically required, with some procedures using a 3:1 ratio for optimal results.[13][15]

  • Temperature: Elevated temperatures are necessary to drive the hydrolysis to completion. Temperatures ranging from 120°C to 220°C under pressure are often employed.[15] A study on the hydrolysis of hydantoin to glycine found optimal conditions to be 150°C (423.15 K) for 6 hours.[12][13]

  • Solvent: The reaction is typically carried out in an aqueous solution.

Protocol 2: General Hydrolysis of a Hydantoin

  • In a pressure vessel, dissolve the hydantoin in an aqueous solution of sodium hydroxide (2-3 molar equivalents).

  • Seal the vessel and heat to 150-180°C for 6-12 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with an appropriate acid (e.g., HCl) to the isoelectric point of the target amino acid to precipitate the product.

  • Filter the solid amino acid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Visualizing the Process

Diagram 1: The Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism Ketone Ketone/Aldehyde Imine Imine Ketone->Imine + NH₃ NH3 NH₃ NH3->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN HCN HCN HCN->Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ CO2 CO₂ CO2->CarbamicAcid Iminolactone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminolactone Intramolecular Cyclization Hydantoin Hydantoin Iminolactone->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs Synthesis.

Diagram 2: Troubleshooting Workflow for Low Hydantoin Yield

Troubleshooting_Workflow Start Low Hydantoin Yield CheckConditions Are reaction conditions optimized for the substrate? Start->CheckConditions IncreaseTemp Increase Temperature/ Use Sealed Vessel CheckConditions->IncreaseTemp No CheckReagents Are reagent ratios and quality correct? CheckConditions->CheckReagents Yes ChangeSolvent Change Solvent (e.g., Acetamide) IncreaseTemp->ChangeSolvent Ultrasonication Apply Ultrasonication ChangeSolvent->Ultrasonication Ultrasonication->CheckReagents AdjustRatio Adjust Molar Ratios (e.g., 1:2:4) CheckReagents->AdjustRatio No CheckPurity Is the isolated product impure? CheckReagents->CheckPurity Yes FreshReagents Use Fresh Ammonium Carbonate AdjustRatio->FreshReagents FreshReagents->CheckPurity Recrystallize Recrystallize Product CheckPurity->Recrystallize Yes Success Improved Yield CheckPurity->Success No MonitorReaction Monitor Reaction by TLC Recrystallize->MonitorReaction MonitorReaction->Success

Caption: Troubleshooting workflow for low yield.

References

  • D. S. Barišic, V. V. Poje, M. Poje, "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity," Molecules, vol. 26, no. 13, p. 4024, 2021. [Online]. Available: [Link]
  • "Bucherer–Bergs reaction," Wikipedia. [Online]. Available: [Link]
  • D. S. Barišic, V. V. Poje, M. Poje, "The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity," Molecules, 2021. [Online]. Available: [Link]
  • "Bucherer-Bergs Reaction," Name Reactions in Organic Synthesis. [Online]. Available: [Link]
  • "Bucherer-Bergs Reaction," Organic Chemistry Portal. [Online]. Available: [Link]
  • D. S. Barišic, V. V. Poje, M.
  • "Bucherer–Bergs Multicomponent Synthesis of Hydantoins," Encyclopedia MDPI. [Online]. Available: [Link]
  • L. Wang et al., "Study on the Formation of Glycine by Hydantoin and Its Kinetics," ACS Omega, vol. 5, no. 23, pp. 14031-14038, 2020. [Online]. Available: [Link]
  • S. K. Sharma et al., "Papain catalysed hydantoin hydrolysis in the synthesis of amino acids," PubMed, 2005. [Online]. Available: [Link]
  • L. Wang et al.
  • "Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature," Google Patents. [Online].
  • "Scheme 7.
  • D. S. Barišic, V. V. Poje, M. Poje, "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity," Molecules, 2021. [Online]. Available: [Link]
  • J. L. Monteiro, B. Pieber, A. G. Corrêa, C. O.
  • M. Lakshman, R. Barrett, "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction," Journal of Synthetic Chemistry, 2024. [Online]. Available: [Link]
  • P. J. M. G. M. et al., "Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone," Canadian Science Publishing, 1971. [Online]. Available: [Link]
  • "Bucherer–Bergs Reaction," ResearchG
  • N. A. Manoharan et al., "Synthesis and Characterization of Amino Acid-Derived Hydantoins," Journal of Physical Science, vol. 32, no. 1, pp. 129-140, 2021. [Online]. Available: [Link]
  • C. J. O'Donnell et al., "Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides," PubMed, 2014. [Online]. Available: [Link]
  • M. Lakshman, R. Barrett, "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction," Journal of Synthetic Chemistry, vol. 3, pp. 121-134, 2024. [Online]. Available: [Link]
  • J. L. Monteiro et al.
  • "Bucherer-Bergs Hydantoin Synthesis," Chem-Station Int. Ed., 2017. [Online]. Available: [Link]
  • "Racemization Assays," Peptide Synthesis. [Online]. Available: [Link]
  • "General reaction scheme of the Bucherer–Bergs reaction.

Sources

Technical Support Center: Optimization of Enzymatic Resolution for Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of enzymatic resolution of chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating amino acid enantiomers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the success of your experiments.

Introduction: The Importance of Chirality and Enzymatic Resolution

Chiral amino acids are fundamental building blocks in the pharmaceutical and biotechnology industries. The distinct three-dimensional arrangement of enantiomers means that one can be therapeutically active while the other may be inactive or even harmful. Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate these enantiomers, typically by catalyzing a reaction on one enantiomer in a racemic mixture, allowing for the separation of the transformed and untransformed molecules.[1][2] This method is favored for its mild reaction conditions and high efficiency.

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution? A1: Enzymatic kinetic resolution is a process where an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a new product.[2] This difference in reactivity allows for the separation of the newly formed product from the unreacted enantiomer. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[3]

Q2: What are the most common enzymes used for amino acid resolution? A2: Lipases, proteases, and acylases are the most frequently used enzymes.[1][4] Lipases and esterases are known for their broad substrate scope.[4] Acylases, for instance, are commonly used to resolve racemic N-acyl amino acids.[1][5]

Q3: What is "Dynamic Kinetic Resolution" (DKR)? A3: Dynamic Kinetic Resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of standard kinetic resolution.[6] In DKR, the less reactive enantiomer is continuously racemized back to the racemic mixture in situ. This allows the enzyme to theoretically convert 100% of the starting material into the desired chiral product.[6][7][8]

Q4: How do I measure the success of my resolution? A4: Success is primarily measured by two parameters: the conversion rate (%) and the enantiomeric excess (% ee) of the product and/or the remaining substrate. Enantiomeric excess is a measure of the purity of a chiral substance. These are typically determined using analytical techniques like Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9]

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (% ee)

Symptom: The separation of enantiomers is poor, resulting in a product or remaining substrate that is not sufficiently enriched in the desired enantiomer.

Potential Causes & Solutions:

  • Suboptimal Enzyme Choice: The selected enzyme may not have sufficient enantioselectivity for your specific substrate.

    • Solution: Screen a panel of different enzymes (e.g., various lipases, acylases). Enzyme screening kits are commercially available to facilitate this process.[4] Consider enzymes from different sources as their selectivity can vary significantly.

  • Incorrect Reaction Conditions (pH, Temperature): Enzyme conformation and active site chemistry are highly sensitive to pH and temperature. An inappropriate pH can alter the ionization state of amino acid residues in the active site, reducing selectivity.[10]

    • Solution: Perform a pH optimization study, typically ranging from pH 5.0 to 9.0 for acylases.[5] Similarly, optimize the temperature. While a higher temperature might increase the reaction rate, it can sometimes decrease enantioselectivity.

  • Solvent Effects: The organic solvent used can influence enzyme conformation and flexibility, thereby affecting selectivity.

    • Solution: If using an organic solvent, screen various options with different polarities. Sometimes, switching to a biphasic system (aqueous-organic) or using immobilized enzymes can improve performance.

  • Low Enzyme Activity: If the enzyme's activity is low, the background non-enzymatic reaction (which is not stereoselective) may become more significant, lowering the overall % ee.

    • Solution: Verify the activity of your enzyme stock. Ensure proper storage conditions and consider using a fresh batch of enzyme.

Troubleshooting Workflow for Low Enantiomeric Excess (% ee) This decision tree guides the systematic troubleshooting of low enantioselectivity.

G start Low Enantiomeric Excess (% ee) check_enzyme Is the enzyme known to be selective for this substrate class? start->check_enzyme screen_enzymes Action: Screen a panel of different enzymes (lipases, acylases). check_enzyme->screen_enzymes No check_conditions Are reaction conditions (pH, Temp) optimal? check_enzyme->check_conditions Yes end_point Problem Resolved screen_enzymes->end_point optimize_ph_temp Action: Perform pH and Temperature optimization studies. check_conditions->optimize_ph_temp No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes optimize_ph_temp->end_point screen_solvents Action: Test different organic solvents or a biphasic system. check_solvent->screen_solvents No check_activity Is the enzyme active? check_solvent->check_activity Yes screen_solvents->end_point verify_activity Action: Assay enzyme activity. Use a fresh enzyme lot. check_activity->verify_activity No check_activity->end_point Yes verify_activity->end_point

Caption: Troubleshooting Decision Tree for Low % ee.

Problem 2: Low Conversion Rate (<50%)

Symptom: The reaction stalls or proceeds very slowly, with a significant amount of the target enantiomer remaining unreacted even after extended reaction times.

Potential Causes & Solutions:

  • Enzyme Inhibition: The reaction product or the substrate itself (at high concentrations) might be inhibiting the enzyme. This is a common issue known as product inhibition or substrate inhibition.[11][12]

    • Solution:

      • Product Inhibition: Try to remove the product as it is formed. This can be achieved through methods like in-situ extraction or by using a biphasic reaction system.

      • Substrate Inhibition: Run the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.

  • Enzyme Instability/Denaturation: The enzyme may be losing activity over the course of the reaction due to factors like non-optimal pH, temperature, or mechanical stress (e.g., vigorous stirring).

    • Solution: Re-evaluate the reaction conditions. Consider enzyme immobilization, which can often enhance stability.[13] Adding stabilizing agents like cobalt (II) ions for certain acylases may also be beneficial.[5]

  • Insufficient Enzyme Concentration: The amount of enzyme may be too low for the amount of substrate.

    • Solution: Increase the enzyme loading in the reaction. Perform a dose-response experiment to find the optimal enzyme concentration.

  • Poor Substrate Solubility: If the substrate is not fully dissolved, its availability to the enzyme is limited, leading to a slow reaction rate.

    • Solution: Add a co-solvent to improve solubility. Ensure the reaction mixture is well-mixed to minimize mass transfer limitations.

Problem 3: Reaction Does Not Stop at 50% Conversion (in Kinetic Resolution)

Symptom: The reaction proceeds well beyond 50% conversion, leading to a decrease in the enantiomeric excess of the remaining substrate.

Potential Causes & Solutions:

  • Low Enzyme Enantioselectivity (E-value): The enzyme has some activity towards the "wrong" enantiomer. While it reacts faster with the target enantiomer, it will slowly convert the other one as well.

    • Solution: This is an inherent property of the enzyme. The primary solution is to find a more selective enzyme. Alternatively, carefully monitor the reaction progress and stop it at the point where the optimal balance of conversion and % ee is achieved (often before 50% conversion).

  • Presence of a Racemase: A contaminating enzyme or a chemical component in the reaction mixture might be racemizing the unreacted substrate.

    • Solution: Use a more purified enzyme preparation. Analyze all reaction components for potential racemizing agents. This can be tested by incubating the purified "slow-reacting" enantiomer under reaction conditions (without the resolving enzyme) and checking for racemization.

Data Summary Tables

Table 1: Common Enzymes for Chiral Amino Acid Resolution

Enzyme ClassTypical SubstrateOptimal pH RangeOptimal Temperature (°C)Notes
Acylase I N-acyl-L-amino acids7.0 - 8.537 - 50Often requires Co2+ or Zn2+ for activity.[5]
Lipases Amino acid esters6.0 - 8.030 - 60Broad substrate scope, often used in organic solvents.[2]
Proteases Amino acid esters/amides7.0 - 9.030 - 50e.g., Subtilisin, α-Chymotrypsin.[3]

Experimental Protocols & Workflows

General Workflow for Enzymatic Resolution

This diagram illustrates the typical experimental process from setup to analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Separation cluster_analysis 4. Analysis prep_substrate Prepare Substrate Solution (e.g., N-acetyl-DL-amino acid) mix Combine Substrate & Enzyme prep_substrate->mix prep_enzyme Prepare Enzyme Solution (e.g., Acylase in buffer) prep_enzyme->mix incubate Incubate at Optimal Temp & pH with Stirring mix->incubate monitor Monitor Reaction Progress (Take time-point samples) incubate->monitor stop_reaction Stop Reaction (e.g., pH change, heat) monitor->stop_reaction separate Separate Product from Unreacted Substrate (e.g., Extraction, Crystallization) stop_reaction->separate analyze_ee Determine % ee (Chiral HPLC/GC) separate->analyze_ee analyze_yield Determine Yield separate->analyze_yield

Caption: Standard Experimental Workflow for Enzymatic Resolution.

Protocol 1: General Procedure for Kinetic Resolution using Acylase I

This protocol describes the resolution of a racemic N-acetyl-amino acid.

  • Substrate Preparation: Prepare a 0.1 M to 0.25 M solution of the racemic N-acetyl-amino acid in deionized water.[5]

  • pH Adjustment: Adjust the pH of the substrate solution to the optimal range for the acylase (typically pH 7.0-8.0) using a suitable buffer (e.g., phosphate buffer) or by careful addition of NaOH.

  • Enzyme Addition: Add Acylase I to the solution. The exact amount will need to be optimized, but a starting point is typically 10-50 mg of enzyme preparation per gram of substrate. If required, add a co-factor like CoCl₂ to a final concentration of 0.5 mM.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle stirring.[5]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. The formation of the free L-amino acid can be tracked using methods like TLC or HPLC.

  • Reaction Termination: Once approximately 50% conversion is reached, terminate the reaction. This can be done by acidifying the solution (e.g., to pH 4-5), which precipitates the enzyme.

  • Separation:

    • Filter off the precipitated enzyme.

    • The resulting solution contains the free L-amino acid and the unreacted N-acetyl-D-amino acid. These can be separated based on differences in their solubility or by using ion-exchange chromatography.

  • Analysis: Determine the enantiomeric excess (% ee) of the separated L-amino acid and the remaining N-acetyl-D-amino acid using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. For underivatized amino acids, columns based on macrocyclic glycopeptides are often effective.[9]

  • Mobile Phase Preparation: Prepare and degas the mobile phase. A common mobile phase for amino acid separation is a mixture of water, methanol, and a small amount of an acid modifier like formic acid (e.g., 80:20:0.1 v/v/v).[9]

  • Sample Preparation: Dissolve a small amount of your sample (the product fraction and the unreacted substrate fraction) in the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The two enantiomers will separate and appear as two distinct peaks in the chromatogram.

    • Integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
  • T, N., & N, N. (1951). THE RESOLUTION OF AMINO ACIDS BY ASYMMETRIC ENZYMATIC SYNTHESIS. Journal of Biological Chemistry.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Tsuchihashi, G. (1968). Resolution of racemic amino acids. Google Patents.
  • Chemistry LibreTexts. (2022). Enzyme Inhibition.
  • Save My Exams. (n.d.). Enzyme Inhibition.
  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.
  • The Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
  • Taylor & Francis Online. (2023). Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization.
  • ResearchGate. (2016). Chiral resolution methods and the integration of a racemization step.
  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References.
  • ResearchGate. (2001). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters.
  • National Institutes of Health. (2007). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • PubMed. (n.d.). The pH-dependence of the peptidase activity of aminoacylase.
  • PubMed. (n.d.). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase.
  • National Institutes of Health. (2023). Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method.
  • ResearchGate. (2015). Chiral Resolution with Frozen Aqueous Amino Acids.

Sources

Technical Support Center: Troubleshooting Poor Signal in LC-MS/MS Analysis of Polar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for LC-MS/MS analysis of polar compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal intensity and reproducibility when working with these often-problematic analytes. Here, we will explore the root causes of poor signal and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in scientific principles to not only solve immediate issues but also to empower you with the expertise to proactively optimize your future analyses.

Section 1: Chromatographic Challenges & Solutions

The retention and separation of highly polar compounds on traditional reversed-phase (RP) columns is a primary hurdle in LC-MS/MS.[1][2] Poor retention leads to elution near the solvent front, where ion suppression is often most severe, resulting in diminished signal intensity.[2][3]

Q1: My polar analyte is not retained on a C18 column, leading to poor signal. What are my options?

When traditional C18 columns fail to retain polar analytes, alternative chromatographic strategies are necessary.[1][4] The goal is to move the analyte away from the void volume and reduce matrix-induced ion suppression.[3][5]

Answer: You have several effective options to improve retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a go-to technique for polar compound analysis.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[1][8] This combination allows for the retention of very polar analytes that would otherwise pass through an RP column unretained.[6] HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient solvent desolvation and analyte ionization in the MS source.[1]

  • Mixed-Mode Chromatography (MMC): These columns offer a versatile solution by incorporating multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[1][4][9] This dual functionality allows for the simultaneous retention of polar, nonpolar, and ionizable compounds.[9][10] A significant advantage of MMC is the ability to fine-tune selectivity by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content.[4][9]

  • Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase.[11] This reagent forms a neutral complex with the charged polar analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[11] However, be cautious with this approach for LC-MS/MS, as many traditional ion-pairing reagents are non-volatile and can cause significant ion suppression and contaminate the MS system.[1][12] If you must use this technique, opt for volatile ion-pairing reagents like trifluoroacetic acid (TFA), although even these can cause some degree of ion suppression.[12]

  • Supercritical Fluid Chromatography (SFC): SFC is an emerging alternative that uses supercritical carbon dioxide as the main mobile phase.[13][14] It offers fast and efficient separations and is suitable for a wide range of compounds, including polar analytes, often with the addition of a polar co-solvent.[13][14][15]

Workflow for Selecting the Right Chromatographic Mode

The following diagram illustrates a decision-making workflow for choosing an appropriate chromatographic strategy for your polar analyte.

Chromatographic Mode Selection for Polar Analytes Troubleshooting Poor Retention of Polar Compounds start Poor signal due to no retention on C18 is_ionizable Is the analyte ionizable? start->is_ionizable sfc_option Alternative: Supercritical Fluid Chromatography (SFC) start->sfc_option try_hilic Implement HILIC is_ionizable->try_hilic No try_mmc Consider Mixed-Mode Chromatography (Ion-Exchange) is_ionizable->try_mmc Yes try_derivatization Consider Derivatization try_hilic->try_derivatization optimize_hilic Optimize HILIC: - Stationary Phase - Mobile Phase pH & Buffer try_hilic->optimize_hilic try_ion_pairing Consider Volatile Ion-Pairing Agents try_mmc->try_ion_pairing optimize_mmc Optimize MMC: - pH - Ionic Strength - Organic Content try_mmc->optimize_mmc success Improved Retention and Signal try_ion_pairing->success try_derivatization->success optimize_hilic->success optimize_mmc->success sfc_option->success

Caption: Decision tree for selecting a chromatographic method for polar analytes.

Q2: I'm using HILIC, but my peak shape is poor. How can I improve it?

Answer: Poor peak shape in HILIC can often be attributed to the mobile phase composition and column equilibration. Here’s a step-by-step protocol to address this:

Protocol: Optimizing HILIC for Better Peak Shape
  • Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate your column with at least 10-20 column volumes of the initial mobile phase composition.

  • Adjust Mobile Phase Ionic Strength: The ionic strength of the mobile phase is a critical parameter in HILIC.[6] Small changes in buffer concentration can significantly impact peak shape and retention.

    • Starting Point: Begin with 10 mM ammonium formate or ammonium acetate in the aqueous portion of your mobile phase.

    • Troubleshooting: If you observe tailing or fronting, try adjusting the buffer concentration in 5 mM increments.

  • Optimize Mobile Phase pH: The pH of the mobile phase will affect the ionization state of your analyte and the stationary phase, thereby influencing peak shape. Ensure the mobile phase pH is at least 1-2 units away from the pKa of your analyte.

  • Check Injection Solvent: The solvent used to dissolve your sample can cause peak distortion if it is too different from the mobile phase. Ideally, your sample should be dissolved in a solvent that is as close as possible in composition to your initial mobile phase, or a weaker solvent. High water content in the injection solvent can lead to poor peak shape in HILIC.

ParameterRecommendationRationale
Column Equilibration 10-20 column volumesEstablishes the necessary aqueous layer on the polar stationary phase for HILIC retention.
Buffer Concentration Start with 10 mM, then adjustModulates electrostatic interactions between the analyte and stationary phase, improving peak symmetry.[6]
Mobile Phase pH At least 1-2 pH units from analyte pKaControls the ionization state of the analyte and stationary phase to ensure consistent interactions.
Injection Solvent Match initial mobile phase or use a weaker solventPrevents peak distortion caused by solvent mismatch.

Section 2: Ionization and Mass Spectrometry Issues

Even with good chromatography, poor signal can originate from inefficient ionization or other issues within the mass spectrometer.

Q3: My analyte is well-retained, but the MS signal is still weak. How can I improve ionization efficiency?

Answer: Optimizing the ionization source parameters is crucial for maximizing the signal of your polar analyte. Electrospray ionization (ESI) is generally preferred for polar compounds.[16][17]

Key ESI Parameters to Optimize:

  • Mobile Phase Modifiers: The addition of volatile mobile phase additives can significantly enhance ionization.

    • Positive Ion Mode: For basic compounds, adding a small amount of a weak acid like 0.1% formic acid can promote protonation ([M+H]+).[18]

    • Negative Ion Mode: For acidic compounds, a weak base like 0.1% ammonium hydroxide can aid in deprotonation ([M-H]-).

  • Ion Source Parameters:

    • Capillary Voltage: This voltage drives the electrospray. A typical starting point is 3-4 kV for positive mode and 2.5-3.5 kV for negative mode. Tune this for your specific analyte.

    • Drying Gas Temperature and Flow: These parameters are critical for desolvation of the ESI droplets. Insufficient drying can lead to signal suppression, while excessive heat can cause thermal degradation of the analyte.

    • Nebulizer Gas Pressure: This affects the size of the droplets formed. Higher pressure generally leads to smaller droplets and better desolvation.

ParameterTypical Starting ValueEffect on Signal
Capillary Voltage 3-4 kV (+) / 2.5-3.5 kV (-)Drives the electrospray; optimal voltage maximizes ion formation.
Drying Gas Temp. 250-350 °CAffects desolvation; too low can lead to solvent clusters, too high can cause degradation.
Drying Gas Flow 8-12 L/minAssists in desolvation; higher flow can improve signal to a point.
Nebulizer Pressure 30-50 psiControls droplet size; higher pressure creates a finer spray, aiding desolvation.
Q4: I suspect ion suppression from my sample matrix is causing low signal. How can I confirm and mitigate this?

Answer: Ion suppression is a common issue, especially with complex biological matrices, where co-eluting compounds compete with the analyte for ionization.[5][19][20]

Protocol: Identifying and Mitigating Ion Suppression
  • Confirming Ion Suppression (Post-Column Infusion):

    • Continuously infuse a standard solution of your analyte into the LC eluent flow after the analytical column using a T-junction.

    • Inject a blank matrix extract onto the column.

    • Monitor the signal of your infused analyte. A drop in the signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[5][18]

  • Mitigating Ion Suppression:

    • Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[20]

    • Optimize Chromatography: As discussed in Section 1, improve the chromatographic separation to move your analyte's retention time away from regions of significant ion suppression.[5]

    • Dilute the Sample: A simple yet often effective strategy is to dilute the sample.[18] This reduces the concentration of both the analyte and the interfering matrix components. If the signal-to-noise ratio improves upon dilution, ion suppression was likely a significant issue.

    • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Troubleshooting Ion Suppression Workflow

Ion Suppression Workflow Workflow for Addressing Ion Suppression start Suspected Ion Suppression confirm Confirm with Post-Column Infusion Experiment start->confirm suppression_present Is Suppression Observed? confirm->suppression_present improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) suppression_present->improve_sample_prep Yes no_suppression Issue is Not Ion Suppression. Investigate Other Causes. suppression_present->no_suppression No optimize_chrom Optimize Chromatography to Separate from Interfering Peaks improve_sample_prep->optimize_chrom dilute_sample Dilute the Sample optimize_chrom->dilute_sample re_evaluate Re-evaluate Signal dilute_sample->re_evaluate use_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) success Accurate and Reproducible Signal use_is->success re_evaluate->use_is

Caption: A systematic approach to diagnosing and mitigating ion suppression.

Section 3: Advanced & Alternative Strategies

Q5: I've tried optimizing my chromatography and MS source, but my signal is still insufficient. Are there any other options?

Answer: Yes, when conventional methods are not enough, chemical derivatization can be a powerful tool to improve the performance of polar compounds in LC-MS/MS analysis.[21][22]

Chemical Derivatization:

Derivatization involves chemically modifying the analyte to improve its analytical properties.[21][22] For polar compounds, this typically aims to:

  • Increase Hydrophobicity: By adding a nonpolar functional group, the derivatized analyte will be better retained on a reversed-phase column.[23]

  • Enhance Ionization Efficiency: A derivatizing agent can introduce a readily ionizable group (e.g., a tertiary amine for positive mode ESI) to the analyte's structure, significantly boosting the MS signal.[21][24]

Considerations for Derivatization:

  • The derivatization reaction should be simple, rapid, and reproducible.

  • The derivatized product should be stable.

  • The derivatizing agent should not interfere with the analysis.

While derivatization adds an extra step to the sample preparation workflow, the potential for a dramatic increase in signal intensity can make it a worthwhile strategy for challenging polar analytes.[21][22]

References

  • How Good is SFC for Polar Analytes?
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed. [Link]
  • Derivatization methods for quantitative bioanalysis by LC–MS/MS - Bioanalysis Zone. [Link]
  • An Uncommon Fix for LC–MS Ion Suppression | LCGC Intern
  • Chapter 2: Chemical Derivatization for Polar Metabolome Analysis - Books. [Link]
  • Hydrophilic-Interaction Chromatography (HILIC)
  • Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chrom
  • Hilic–UHPlc–MS as a Tool for Metabolomics Study. [Link]
  • Ion Suppression in LC–MS–MS — A Case Study. [Link]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]
  • Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species - Restek Resource Hub. [Link]
  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. [Link]
  • Mixed-Mode Chromatography—A Review - LCGC Intern
  • LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantit
  • Evolution of Mixed-Mode Chrom
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC Intern
  • Troubleshooting ion suppression in LC–MS analysis - YouTube. [Link]
  • A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites - PubMed. [Link]
  • Challenges and future directions in LC-MS-based multiclass method development for the quantific
  • What is Supercritical Fluid Chromatography (SFC)
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Public
  • LC-MS metabolomics of polar compounds - PubMed. [Link]
  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | Journal of Experimental Botany | Oxford Academic. [Link]
  • Optimizing the Agilent Multimode Source. [Link]
  • Video: Supercritical Fluid Chrom
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed. [Link]
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. [Link]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. [Link]
  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry | Analytical Chemistry - ACS Public
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
  • Which ion pair reagents are compatible with LC-MS?
  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. [Link]
  • Tips for Optimizing Key Parameters in LC–MS - LCGC Intern
  • Electrospray Ionization (ESI)
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions | Analytical Chemistry - ACS Public
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC - NIH. [Link]
  • Derivatiz
  • Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. [Link]
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom

Sources

Technical Support Center: Matrix Effects in the Bioanalysis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative bioanalysis. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.

Understanding Matrix Effects in the Bioanalysis of a Chiral Amino Acid

The bioanalysis of this compound, a chiral amino acid derivative, presents unique challenges, primarily due to matrix effects . These effects are defined as the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of quantitation, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[3][4][5]

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous and exogenous compounds.[6] When analyzing a polar molecule like an amino acid, co-extraction of matrix components like phospholipids, salts, and metabolites is a major concern.[7][8] These components can compete with the analyte for ionization in the MS source, leading to unreliable data.[5][9]

This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects to ensure the development of a rugged and reliable bioanalytical method.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bioanalysis of this compound, their probable causes related to matrix effects, and step-by-step solutions.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Symptoms:

  • High coefficient of variation (%CV) for QC samples across different batches or even within the same run.

  • Inconsistent peak areas for the analyte and/or internal standard (IS).

  • Failure to meet acceptance criteria outlined in regulatory guidelines (e.g., FDA, EMA).[10][11][12]

Probable Cause: Inconsistent matrix effects between individual lots of biological matrix are a primary cause of poor reproducibility. Different sources of plasma or urine can have varying compositions of endogenous components, leading to differential ion suppression or enhancement.

Step-by-Step Troubleshooting Protocol:

  • Assess Matrix Effect Quantitatively:

    • Employ the post-extraction spike method to calculate the matrix factor (MF).[2][6]

    • Protocol:

      • Prepare blank matrix extracts from at least six different sources.[10]

      • Spike the analyte and IS into these post-extraction blank samples at low and high QC concentrations.

      • Prepare corresponding neat solutions of the analyte and IS in the final reconstitution solvent at the same concentrations.

      • Calculate the Matrix Factor (MF) for each lot:

        • MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

      • The %CV of the IS-normalized MF across the different lots should be ≤15%.

  • Optimize Sample Preparation:

    • The goal is to selectively remove interfering matrix components while efficiently recovering the analyte.[6]

    • Experiment: Compare different sample preparation techniques.

Sample Preparation TechniquePrincipleExpected Outcome for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple and fast, but often results in significant matrix effects due to co-extraction of phospholipids.[8][13]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT, but recovery of polar analytes like amino acids can be challenging and may require pH optimization.[6][8][13]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to retain the analyte while matrix components are washed away.Mixed-mode SPE (combining reversed-phase and ion-exchange) is often the most effective for removing a broad range of interferences and providing the cleanest extracts.[13]
  • Refine Chromatographic Conditions:

    • Adjusting the LC method can help separate the analyte from co-eluting matrix interferences.[4]

    • Strategies:

      • Gradient Modification: A longer, shallower gradient can improve resolution.

      • Column Chemistry: Consider hydrophilic interaction liquid chromatography (HILIC) for highly polar analytes, which can provide different selectivity compared to reversed-phase.

      • Two-Dimensional LC (2D-LC): For highly complex matrices, 2D-LC can significantly enhance selectivity and reduce matrix effects.[14][15][16]

Issue 2: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Symptoms:

  • Analyte peak is much smaller than expected or absent, especially at the lower limit of quantitation (LLOQ).

  • Inability to achieve required sensitivity.

  • Drifting signal intensity over the course of an analytical run.

Probable Cause: Severe ion suppression is often caused by high concentrations of co-eluting matrix components, particularly phospholipids, which are notorious for causing issues in ESI-MS.[7][8]

Troubleshooting Workflow Diagram:

Ion_Suppression_Troubleshooting Start Low Signal Intensity / Ion Suppression Detected AssessME Qualitative Assessment: Post-Column Infusion Start->AssessME Identify suppression region OptimizeSP Optimize Sample Preparation AssessME->OptimizeSP If suppression co-elutes with analyte PPT Protein Precipitation (PPT) OptimizeSP->PPT LLE Liquid-Liquid Extraction (LLE) OptimizeSP->LLE SPE Solid-Phase Extraction (SPE) OptimizeSP->SPE OptimizeLC Optimize Chromatography PPT->OptimizeLC If suppression persists LLE->OptimizeLC If suppression persists SPE->OptimizeLC If suppression persists Resolved Issue Resolved: Proceed with Validation SPE->Resolved If sufficient cleanup achieved Gradient Modify Gradient OptimizeLC->Gradient Column Change Column Chemistry (e.g., HILIC) OptimizeLC->Column TwoD_LC Implement 2D-LC OptimizeLC->TwoD_LC ChangeIon Consider Alternative Ionization (e.g., APCI) OptimizeLC->ChangeIon If chromatographic changes are insufficient ChangeIon->Resolved

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Qualitative Assessment with Post-Column Infusion:

    • This technique helps to identify the regions in the chromatogram where ion suppression occurs.

    • Protocol:

      • Infuse a constant flow of the analyte solution into the MS source post-column.

      • Inject a blank, extracted matrix sample onto the LC system.

      • Monitor the analyte's signal. Dips in the baseline indicate regions of ion suppression.

      • Compare the retention time of the analyte with the suppression regions to see if they overlap.

  • Implement Advanced Sample Cleanup:

    • If suppression co-elutes with the analyte, a more rigorous sample preparation method is necessary.

    • Recommendation: HybridSPE®-Phospholipid technology specifically targets the removal of phospholipids, which can significantly reduce matrix effects.[7] Mixed-mode SPE is also highly effective.[13]

  • Consider a Different Ionization Technique:

    • Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6][17]

    • If the analyte is amenable to APCI, switching ionization sources can sometimes mitigate the issue. However, this may come at the cost of sensitivity for some compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard (IS) to use for the bioanalysis of this compound to compensate for matrix effects?

A1: The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C- or ¹⁵N-labeled).[18] A SIL-IS is chemically and physically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[8][18] This provides the most accurate compensation for matrix effects and variability during sample preparation.[18] If a SIL-IS is not available, a structural analog that is close in polarity and ionization efficiency can be used, but it may not compensate for matrix effects as effectively. Common non-labeled internal standards for amino acid analysis include norvaline or alpha-aminobutyric acid (ABU).[19][20]

Q2: Can I just dilute my sample to reduce matrix effects?

A2: Yes, sample dilution is a simple strategy to reduce the concentration of interfering matrix components.[4][8] However, this approach is only feasible if the analyte concentration is high enough that the dilution does not compromise the sensitivity of the assay, keeping it above the LLOQ.[8] For trace-level analysis, dilution is often not a viable option.

Q3: My method passed the matrix effect validation using six different lots of plasma. Does this guarantee I won't have issues with patient samples?

A3: While passing the initial validation is a critical step, it does not provide an absolute guarantee against matrix effect issues in all study samples.[10][11] Patient populations can exhibit greater biological variability than a small set of healthy donor matrices. For example, samples from patients with specific diseases or those on co-administered medications can introduce new, unforeseen interferences.[10] It is crucial to monitor the IS response throughout the study. A consistent IS response across all samples provides confidence that matrix effects are being adequately controlled.

Q4: What are the FDA's requirements regarding the assessment of matrix effects?

A4: The FDA's Bioanalytical Method Validation Guidance for Industry states that the effects of the matrix on ion suppression or enhancement should be determined.[10] The guidance recommends analyzing blank samples from at least six individual sources to ensure selectivity and to assess matrix effects.[10] The goal is to demonstrate that the method is reliable and that matrix effects do not compromise the accuracy and precision of the data.[10][11]

Q5: How does the choice of anticoagulant (e.g., Heparin vs. EDTA) affect matrix effects?

A5: The choice of anticoagulant can indeed influence matrix effects. Some studies have shown that certain anticoagulants, like lithium heparin, can cause ion suppression.[21] It is critical to perform method development and validation using the same anticoagulant that will be used for collecting the study samples. If there is a change in anticoagulant, a partial validation should be conducted to assess its impact.[22]

Logical Relationship Diagram: Mitigating Matrix Effects

Matrix_Effect_Mitigation ME Matrix Effect (Ion Suppression/Enhancement) Strategies Mitigation Strategies ME->Strategies SamplePrep Optimized Sample Preparation Strategies->SamplePrep Chroma Chromatographic Separation Strategies->Chroma IS Appropriate Internal Standard Strategies->IS SPE SPE (Mixed-Mode, HybridSPE) SamplePrep->SPE LLE LLE SamplePrep->LLE Dilution Dilution SamplePrep->Dilution Gradient Gradient Optimization Chroma->Gradient Column Alternative Column Chemistry Chroma->Column SIL_IS Stable Isotope-Labeled IS IS->SIL_IS Analog_IS Structural Analog IS IS->Analog_IS Result Robust & Reliable Bioanalytical Method SPE->Result Gradient->Result SIL_IS->Result

Caption: Key strategies for mitigating matrix effects.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC?
  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Bioanalytical Method Validation FDA 2001.pdf. U.S.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
  • Bioanalytical Method Validation. U.S.
  • Internal Standard Set Amino Acid Analysis in Plasma/Serum. Chromsystems. [Link]
  • LCMS Troubleshooting Tips. Shimadzu. [Link]
  • FDA guideline - Bioanalytical Method Valid
  • For full amino acid quantification via HPLC, what is/are the internal standards I should use?
  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. [Link]
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
  • Two-dimensional LC-MS/MS and three-dimensional LC analysis of chiral amino acids and related compounds in real-world matrices.
  • Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. Springer. [Link]
  • Two-dimensional LC-MS/MS and three-dimensional LC analysis of chiral amino acids and related compounds in real-world m
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatiz
  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: applic
  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. [Link]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.

Sources

Enhancing the stability of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-2-(2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common stability challenges associated with this valuable chiral building block. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and foundational knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a non-proteinogenic amino acid, specifically a derivative of glycine and a member of the phenylglycine family.[1][2] Its unique structure, featuring a bulky methoxyphenyl group directly attached to the α-carbon, makes it a critical component in the synthesis of chiral pharmaceuticals and bioactive molecules.[3] However, this structure also introduces specific stability challenges in solution, primarily:

  • Racemization: A loss of stereochemical purity where the (R)-enantiomer converts to its (S)-enantiomer, forming a racemic mixture. Phenylglycines are known to be more susceptible to racemization than many other amino acids.[3]

  • Chemical Degradation: The molecule can undergo degradation through pathways like oxidation, particularly involving the electron-rich methoxyphenyl ring.[4][5][6]

  • Poor Solubility: As an amphoteric molecule, its solubility is highly dependent on pH, often leading to precipitation if not properly buffered.[7]

Q2: What are the general recommended storage conditions for this compound?

A2: For long-term stability, the compound should be stored in its lyophilized (solid) state at -20°C and kept desiccated.[1] In this form, it can be stable for up to 36 months.[1] Once in solution, its stability decreases significantly. It is recommended to use solutions promptly or, for short-term storage, keep them at -20°C and use within one month to prevent loss of potency and purity.[1] Avoiding repeated freeze-thaw cycles is also crucial, as this can accelerate degradation for many amino acids.[8]

Troubleshooting Guide 1: Racemization and Loss of Optical Purity

Q: I'm observing a progressive loss of enantiomeric excess (e.e.) in my solution of this compound over time. Why is this happening and how can I prevent it?

A: This is a classic case of racemization, a known challenge for phenylglycine derivatives.

  • The Underlying Mechanism (The "Why"): Phenylglycine and its derivatives are particularly prone to base-catalyzed racemization at the α-carbon.[3] The process is initiated by the abstraction of the α-proton (the proton on the carbon atom bonded to the amino, carboxyl, and phenyl groups). The resulting carbanion is stabilized by the delocalization of the negative charge into the adjacent aromatic ring, which makes the proton more acidic and easier to remove compared to amino acids like alanine.[3] Once the planar carbanion intermediate is formed, reprotonation can occur from either face, leading to the formation of both (R) and (S) enantiomers and thus a loss of optical purity.[3] Alkaline conditions (high pH) dramatically accelerate this process.[9][10]

Caption: Proposed mechanism for the base-catalyzed racemization of this compound.

  • Mitigation Strategy (The "How-To"): The most effective way to prevent racemization is through stringent pH control.

    • Avoid Basic Conditions: Whenever possible, maintain the solution pH in the acidic to neutral range (pH < 7). The stability of proteins, which are polymers of amino acids, is also known to be highly pH-dependent.[11]

    • Low Temperature: Perform experiments and store solutions at the lowest practical temperature to reduce the rate of all chemical reactions, including racemization.

    • Conduct a pH-Stability Profile: If your experimental conditions are flexible, it is highly advisable to determine the optimal pH for stability.

  • Protocol: pH-Dependent Stability Study

    • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 8.

    • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

    • Incubation: Aliquot the samples and incubate them at a relevant temperature (e.g., room temperature or 37°C).

    • Time-Point Analysis: At designated time points (e.g., 0, 2, 6, 12, 24 hours), remove an aliquot from each pH condition and immediately freeze it at -80°C or analyze it.

    • Chiral Analysis: Analyze the enantiomeric excess of each sample using Chiral High-Performance Liquid Chromatography (HPLC).

  • Validation (The "Proof"): The success of your stabilization strategy must be confirmed with a robust analytical method capable of separating the (R) and (S) enantiomers.

  • Analytical Workflow: Chiral HPLC for Purity Assessment

    • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel® series) are often effective for this class of compounds.

    • Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for normal phase) to improve peak shape.

    • Detection: Use a UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., ~254 nm or ~270 nm).

    • Quantification: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.

Troubleshooting Guide 2: Chemical Degradation and Impurity Formation

Q: My HPLC analysis shows new impurity peaks appearing that are not the (S)-enantiomer. What could these be and how can I minimize them?

A: These impurities likely arise from chemical degradation, with oxidation being a primary suspect.

  • The Underlying Mechanism (The "Why"):

    • Oxidation: The methoxyphenyl group contains an electron-donating methoxy substituent, which activates the aromatic ring and can make it more susceptible to oxidative degradation.[12] Studies on structurally similar compounds have shown that one-electron oxidation can lead to fragmentation and the formation of new products.[4][6] This process can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photodegradation).

    • Other Pathways: Under harsh conditions (e.g., very low pH and high heat), hydrolysis of the methoxy group or decarboxylation could potentially occur, although these are generally less common under typical experimental conditions.

  • Mitigation Strategy (The "How-To"):

    • De-gas Solvents: Before preparing your solution, sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Reagents: Utilize HPLC-grade or higher purity solvents and fresh buffers to minimize contaminants, especially trace metals that can catalyze oxidation.[13]

    • Inert Atmosphere: After preparing the solution, blanket the headspace of the vial with nitrogen or argon before sealing.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

    • Consider Antioxidants/Chelators: In some formulations, the addition of a small amount of an antioxidant (e.g., ascorbic acid, methionine) or a chelating agent (e.g., EDTA) can be beneficial. However, compatibility with your downstream application must be thoroughly verified.

  • Protocol: Forced Degradation Study for Impurity Identification To understand potential degradation pathways, a forced degradation (or stress testing) study is invaluable.[5]

    • Prepare Samples: Prepare five separate solutions of the compound in a suitable solvent.

    • Apply Stress Conditions:

      • Acidic: Add 0.1 M HCl.[5]

      • Basic: Add 0.1 M NaOH.[5]

      • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%).[5]

      • Thermal: Incubate at an elevated temperature (e.g., 50-70°C).[5]

      • Photolytic: Expose to a photostability chamber or intense light.

    • Incubate: Allow the reactions to proceed for a set period (e.g., 24 hours), taking time points as needed.

    • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).

DegradationAnalysisWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Stress HPLC_MS HPLC-MS Analysis Acid->HPLC_MS Base Base Stress Base->HPLC_MS Oxidative Oxidative Stress Oxidative->HPLC_MS Thermal Thermal Stress Thermal->HPLC_MS Photo Photolytic Stress Photo->HPLC_MS Identify Identify Mass of Degradants HPLC_MS->Identify Elucidate Elucidate Structure (MS/MS) Identify->Elucidate

Caption: Workflow for identifying potential degradation products through forced degradation studies and LC-MS analysis.

Troubleshooting Guide 3: Solubility and Precipitation Issues

Q: My compound is precipitating out of my aqueous buffer. How can I improve and maintain its solubility?

A: This issue is directly related to the compound's amphoteric nature and its isoelectric point (pI).

  • The Underlying Mechanism (The "Why"): this compound has both an acidic carboxylic acid group and a basic amino group.[7] At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. Around this pI, the molecule is least soluble in aqueous solutions. By shifting the pH away from the pI, you ionize either the carboxyl group (forming a negatively charged carboxylate at high pH) or the amino group (forming a positively charged ammonium salt at low pH).[7] These charged species are significantly more soluble in water.

  • Mitigation Strategy (The "How-To"):

    • Primary Method - pH Adjustment: The most effective way to increase solubility is to adjust the pH of your solution.

      • For Acidic Buffers (pH < ~4): The amino group will be protonated (-NH₃⁺), forming a soluble salt.

      • For Basic Buffers (pH > ~9): The carboxylic acid group will be deprotonated (-COO⁻), forming a soluble salt.

    • Secondary Method - Co-solvents: If pH adjustment is not possible for your application, consider using a polar organic co-solvent. Based on structurally related compounds, good solubility can be expected in solvents like ethanol and methanol.[7] Start with a low percentage (e.g., 5-10%) and increase as needed, always verifying compatibility with your experiment.

  • Data Summary: Predicted Solubility Profile The following table summarizes the expected solubility behavior based on general principles for amphoteric amino acids.[7]

Solvent SystempH RangeDominant SpeciesExpected SolubilityRationale
Aqueous Acidic< 4Cationic (-NH₃⁺)HighFormation of the highly water-soluble ammonium salt.[7]
Aqueous Neutral~5 - 8ZwitterionicLow to ModerateNear the isoelectric point (pI), where solubility is minimal.[7]
Aqueous Basic> 9Anionic (-COO⁻)HighFormation of the highly water-soluble carboxylate salt.[7]
Polar Organic (e.g., Methanol, Ethanol)N/ANeutral/ZwitterionicGood"Like dissolves like" principle; polar groups interact well.[7]
Non-polar Organic (e.g., Hexane)N/ANeutral/ZwitterionicPoorThe polar amino and carboxyl groups prevent dissolution.[7]
  • Protocol: Apparent Solubility Determination

    • Preparation: Add an excess amount of the solid compound to vials containing your target buffers or solvent systems.[7]

    • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24 hours) to ensure the solution is saturated.

    • Separation: Centrifuge the samples to pellet the excess, undissolved solid.[7]

    • Sampling & Analysis: Carefully withdraw a known volume of the supernatant, filter it through a 0.2 µm filter, and dilute as necessary. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.

References

  • BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
  • Müller, C., Gräwert, T., & Groll, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Reddy, G. S., et al. (2004). Racemization of optically active 2-substituted phenyl glycine esters. Google Patents (US20040073057A1).
  • Petri, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • Petri, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
  • ResearchGate. (n.d.). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers.
  • Bietti, M., & Capone, A. (2008). One-Electron Oxidation of 2-(4-Methoxyphenyl)-2-Methylpropanoic and 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. The Involvement of Radical Cations and the Influence of Structural Effects and pH on the Side-Chain Fragmentation Reactivity. The Journal of Organic Chemistry.
  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-amino-2-(2-methoxyphenyl)acetic Acid.
  • Bietti, M., & Capone, A. (2007). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity. PubMed.
  • U.S. Pharmacopeia. (2016). Amino Acid Determination, Revision 1.
  • MedChemExpress. 2-Amino-2-(2-methoxyphenyl)acetic acid.
  • Wikipedia. Methoxy group.
  • Chun, P. W. (1995). New thermodynamic studies on ribonuclease A at low pH. Journal of Biological Chemistry.

Sources

Technical Support Center: Overcoming Poor Solubility of Phenylglycine Derivatives in Assay Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with phenylglycine derivatives in their experimental assays. As a Senior Application Scientist, I have compiled this resource to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your work. Poor solubility is a frequent impediment in drug discovery, often leading to inconsistent data and hindering the progress of promising compounds. This guide offers a structured approach to systematically troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with these compounds.

Q1: Why are my phenylglycine derivatives poorly soluble in standard aqueous assay buffers like PBS?

A1: The solubility of phenylglycine derivatives is complex due to their inherent physicochemical properties. Several factors contribute to their often-low solubility in neutral aqueous solutions like Phosphate-Buffered Saline (PBS), which typically has a pH of ~7.4.[1]

  • Zwitterionic Nature: Phenylglycine and its derivatives are amino acids, meaning they possess both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH).[2][3] In a solution, these groups can ionize, leading to the formation of a zwitterion, a molecule with both a positive and a negative charge, but a net neutral charge.[4] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, which often corresponds to its point of minimum solubility.[4] For many amino acids, the pI is near neutral pH, leading to poor solubility in buffers like PBS.

  • Hydrophobic Phenyl Group: The presence of the phenyl ring, a bulky and nonpolar group, contributes significantly to the hydrophobicity of the molecule.[5] This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules in the buffer, promoting aggregation and precipitation.

  • Crystalline Structure: Many organic molecules, including phenylglycine derivatives, exist as stable crystalline solids. The strong intermolecular forces within the crystal lattice (lattice energy) must be overcome for the compound to dissolve. If the energy released from the interaction of the compound with the solvent is insufficient to break these lattice forces, the compound will have low solubility.

Q2: I dissolved my phenylglycine derivative in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a very common phenomenon known as "crashing out." It occurs due to a rapid change in the solvent environment.

  • Solvent Miscibility vs. Compound Solubility: While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for a wide range of compounds and is miscible with water, the solubility of your compound in a DMSO/water mixture is not necessarily linear.[6]

  • Supersaturation: When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, you are creating a localized area of high DMSO concentration where your compound is soluble. As the DMSO rapidly disperses into the aqueous buffer, the overall solvent environment becomes predominantly aqueous. If the concentration of your compound exceeds its solubility limit in this new, low-DMSO environment, it will rapidly precipitate out of the solution, creating a supersaturated and unstable state that resolves through precipitation.

Q3: Can the type of buffer I use affect the solubility of my compound?

A3: Absolutely. The composition of your assay buffer can have a significant impact on the solubility of your phenylglycine derivative.

  • pH: As mentioned, pH is a critical factor. Moving the pH of the buffer away from the compound's isoelectric point will increase the net charge on the molecule, enhancing its interaction with polar water molecules and thereby increasing its solubility.[5]

  • Ionic Strength: The concentration of salts in your buffer can also influence solubility. The effect of ionic strength can be complex. In some cases, increasing ionic strength can lead to a "salting-out" effect, where the salt ions compete for water molecules, reducing the amount of "free" water available to solvate your compound, thus decreasing its solubility. In other instances, for zwitterionic compounds, a moderate ionic strength can sometimes improve solubility by shielding the charges and reducing intermolecular aggregation.[7][8]

  • Buffer Species: The specific ions in your buffer can sometimes interact with your compound. For example, phosphate ions can sometimes form less soluble salts with certain compounds. It is always a good practice to test solubility in a few different buffer systems if you suspect buffer-specific interactions.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are facing solubility issues, follow this systematic guide to identify the best strategy for your specific phenylglycine derivative and assay.

Step 1: Characterize Your Compound and Assay Constraints

Before attempting to modify your formulation, it is crucial to understand the properties of your compound and the limitations of your assay.

  • Determine or Estimate Physicochemical Properties:

    • pKa: The pKa values of the amino and carboxyl groups will determine the ionization state of your compound at different pH values. The isoelectric point (pI) can be estimated from the pKa values.

    • LogP/LogD: This value indicates the lipophilicity of your compound. A higher LogP suggests greater hydrophobicity and likely lower aqueous solubility.

  • Define Your Assay's Tolerance:

    • pH Range: What is the acceptable pH range for your assay to remain active and provide reliable results?

    • Solvent Tolerance: What is the maximum concentration of organic solvents (e.g., DMSO, ethanol) that your assay can tolerate without affecting the results or the health of your cells (for cell-based assays)?

    • Excipient Compatibility: Are there any known incompatibilities of your assay with common solubilizing agents like surfactants or cyclodextrins?

Step 2: Systematic Approach to Solubilization

The following flowchart provides a decision-making framework for selecting an appropriate solubilization strategy.

Solubility_Workflow A Start: Phenylglycine Derivative with Poor Solubility B Is the compound ionizable? (Does it have acidic/basic groups?) A->B C Yes B->C   D No B->D   E Strategy 1: pH Adjustment - Test solubility in buffers with different pH values. - Is the assay compatible with the required pH? C->E H Strategy 2: Co-solvents - Test DMSO, ethanol, PEG, etc. - Is the assay tolerant to the required co-solvent concentration? D->H F Yes E->F   G No E->G   R Solution Found F->R G->H I Yes H->I   J No H->J   I->R K Strategy 3: Surfactants - Test Tween-20, Triton X-100, etc. - Can the assay tolerate surfactants? J->K L Yes K->L   M No K->M   L->R N Strategy 4: Cyclodextrins - Test HP-β-CD, SBE-β-CD, etc. - Do cyclodextrins interfere with the assay? M->N O Yes N->O   P No N->P   Q Strategy 5: Particle Size Reduction - Sonication, micronization. - Is the compound stable under these conditions? O->Q P->R Q->R S Consider Compound Analogs or Assay Re-development Q->S

Caption: A decision-making workflow for selecting a solubilization strategy.

Detailed Protocols and Considerations

This is often the most effective and straightforward method for ionizable compounds like phenylglycine derivatives.

Protocol for pH Screening:

  • Prepare a series of buffers: Prepare small volumes of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9). Common biological buffers are listed in the table below.

  • Prepare a concentrated stock solution: Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM).

  • Test solubility at different pHs: Add a small aliquot of your stock solution to each buffer to achieve your desired final concentration.

  • Observe and quantify: Visually inspect for precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the assay temperature. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

BufferpKa at 25°CUseful pH Range
Citrate3.1, 4.8, 6.42.5 - 6.5
MES6.15.5 - 6.7
PIPES6.86.1 - 7.5
MOPS7.26.5 - 7.9
HEPES7.56.8 - 8.2
Tris8.17.5 - 9.0
CHES9.38.6 - 10.0
CAPS10.49.7 - 11.1

Causality: By shifting the pH away from the isoelectric point, you increase the proportion of the charged species (cationic at low pH, anionic at high pH), which are generally more soluble in aqueous media due to favorable ion-dipole interactions with water molecules.

The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent, but can be toxic to cells at higher concentrations (>0.5-1%).[6]

  • Ethanol: A less toxic alternative to DMSO for some cell lines, but also generally a weaker solvent for highly hydrophobic compounds.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents and are generally well-tolerated in many biological systems.

  • Propylene Glycol (PG): Another commonly used co-solvent with a good safety profile.

Protocol for Co-solvent Screening:

  • Prepare stock solutions in different co-solvents.

  • Perform serial dilutions of the stock solution into the assay buffer.

  • Determine the maximum tolerated co-solvent concentration for your assay by running a solvent-only control.

  • Identify the co-solvent and concentration that keeps your compound in solution without compromising assay performance.

Causality: Co-solvents work by reducing the polarity of the bulk solvent (the water), making it a more favorable environment for the hydrophobic portions of your phenylglycine derivative.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.[5][9][10]

Common Surfactants:

  • Tween® 20/80 (Polysorbates): Non-ionic surfactants, generally well-tolerated in biological assays.

  • Triton™ X-100: A non-ionic surfactant, effective but can interfere with some assays.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, very effective but often denaturing to proteins and thus not suitable for many biological assays.

Protocol for Surfactant Screening:

  • Prepare assay buffers containing a range of surfactant concentrations (e.g., 0.01% to 0.1%).

  • Add your compound's stock solution to these buffers.

  • Observe for solubility improvement.

Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic phenyl group of your derivative can partition into the hydrophobic core, while the hydrophilic shell interacts with the aqueous buffer, keeping the entire complex in solution.[5]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][12]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and a good safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a good safety profile, often used in pharmaceutical formulations.

Protocol for Cyclodextrin Screening:

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Add your compound to the cyclodextrin solution and allow time for complexation to occur (e.g., with stirring or sonication).

  • Determine the solubility enhancement.

Causality: The hydrophobic phenyl group of the phenylglycine derivative can fit into the hydrophobic cavity of the cyclodextrin molecule, forming a host-guest complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.

Advanced Troubleshooting and Best Practices

  • Stock Solution Preparation and Storage:

    • Always use high-purity, anhydrous solvents for preparing stock solutions.

    • Store stock solutions in tightly sealed glass vials with Teflon-lined caps to prevent solvent evaporation and water absorption.[13]

    • Store at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[14]

    • Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.

  • Stepwise Dilution: When diluting a stock solution into an aqueous buffer, try adding the buffer to the stock solution in a stepwise manner rather than adding the stock directly to the buffer. This can sometimes prevent the compound from crashing out.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Kinetic solubility is a measure of how much of a compound can be dissolved under non-equilibrium conditions (e.g., by rapid dilution from a DMSO stock), while thermodynamic solubility is the true equilibrium solubility.[2][15] In many cases, a kinetically soluble solution may be sufficient for an assay, but it may precipitate over time.

  • Analytical Verification: Whenever possible, use an analytical technique like HPLC to confirm the concentration of your compound in the final assay buffer. This is the only way to be certain that your compound is truly in solution at the desired concentration.

References

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. (n.d.). Request PDF.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). JOCPR.
  • Phenylglycine. (n.d.). Wikipedia.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). AJC.
  • Zwitterion | Definition, Structure & Properties. (n.d.). Study.com.
  • Preparation of Stock Solutions. (n.d.). Enfanos.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (n.d.). ResearchGate.
  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. (2019). Asian Journal of Pharmaceutical and Clinical Research.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). alliedacademies.org.
  • Effect of surfactants on the in vitro and in vivo properties of amphotericin B liposome. (n.d.). ResearchGate.
  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. (n.d.). PubMed.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics.
  • Enhanced ResNet50 Model for Aqueous Solubility Prediction of Drug Compounds Using Deep Learning Techniques. (n.d.). Publish.
  • Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. (2015). PubMed.
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (n.d.). PubMed.
  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate.
  • Soy glycinin: influence of pH and ionic strength on solubility and molecular structure at ambient temperatures. (n.d.). PubMed.
  • WO2016091350A1 - Process for improving the solubility of cell culture media. (n.d.). Google Patents.
  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS.
  • Biological Buffers. (n.d.). AppliChem.
  • Phenylglycine. (n.d.). Wikipedia.
  • Solubility of Tris buffer in different solvents. (2019, January 9). Hopax Fine Chemicals.
  • Phosphate-buffered saline. (n.d.). Wikipedia.
  • The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. (2013). PubMed.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titrating Solids. (n.d.). ResearchGate.
  • Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titrating Solids. (2025). PubMed.
  • (PDF) A Review on Solvents - Dilute, Dissolve and Disperse. (n.d.). ResearchGate.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
  • Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus. (n.d.). ResearchGate.

Sources

Technical Support Center: Minimizing Racemization in Chiral Amino Acid Synthesis & Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during the synthesis and analysis of chiral amino acids. Here, we provide in-depth, field-tested insights and practical troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of racemization. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is racemization in the context of amino acids, and why is it a critical problem?

Answer: Racemization is the process by which an enantiomerically pure sample of a chiral molecule, such as an L-amino acid, converts into a mixture containing both L- and D-enantiomers. In pharmaceutical and biological research, the three-dimensional structure of a molecule is intrinsically linked to its function. The L-amino acids are the fundamental building blocks of proteins in virtually all living organisms. Introducing the unnatural D-enantiomer into a peptide therapeutic, for example, can drastically alter its structure, leading to reduced efficacy, altered receptor binding, or unpredictable toxicological profiles. Therefore, maintaining chiral purity is not just a matter of yield; it is a prerequisite for biological activity and safety.

Q2: What is the primary chemical mechanism responsible for racemization during peptide synthesis?

Answer: The most prevalent mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process occurs under specific conditions:

  • Activation: The carboxylic acid group of an N-protected amino acid is activated by a coupling reagent to make it susceptible to nucleophilic attack by the amino group of the next amino acid.

  • Intramolecular Cyclization: The activated carboxyl group is attacked by the carbonyl oxygen of the N-protecting group (like Fmoc or Boc), forming the five-membered oxazolone ring.

  • Loss of Chirality: The α-proton (the hydrogen on the chiral carbon) of the oxazolone is now highly acidic and can be easily abstracted by a base. This abstraction creates a planar, achiral enolate intermediate.[2][4]

  • Reprotonation: When this planar intermediate is reprotonated, it can happen from either face of the molecule, resulting in a mixture of both the original L-enantiomer and the undesired D-enantiomer.[1]

A secondary, less common pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base, which also forms a planar enolate.[1]

Q3: Are all amino acids equally susceptible to racemization?

Answer: No, they are not. The susceptibility to racemization is highly dependent on the amino acid's side chain and structure.

  • Highly Prone: Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][5] The side chains of these amino acids can influence the acidity of the α-proton and stabilize the racemization intermediates.

  • Moderately Prone: Phenylalanine (Phe) and Serine (Ser) can also be problematic under non-optimized conditions.[2][6]

  • Low Risk: Glycine is achiral and therefore cannot racemize. Proline, due to its secondary amine structure which is incorporated into a rigid ring, is highly resistant to racemization because it cannot readily form an oxazolone intermediate.

Part 2: Troubleshooting Guide - Peptide Synthesis

This section provides solutions to specific problems encountered during the crucial peptide coupling step.

Q4: My peptide synthesis is showing significant diastereomeric impurities. I suspect racemization during coupling. Where should I start troubleshooting?

Answer: A systematic approach is key. Evaluate your protocol in the following order: Coupling Reagent & Additives, Base, and Temperature.

Step 1: Analyze Your Coupling Reagent and Additives

The choice of coupling reagent is one of the most critical factors.[6][7]

  • Problem: You are using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an additive.

    • Causality: Carbodiimides form a highly reactive O-acylisourea intermediate, which is extremely prone to rapidly cyclizing into the problematic oxazolone.[1][8]

    • Solution: ALWAYS use a benzotriazole-based additive like 1-hydroxybenzotriazole (HOBt) or its more effective, but potentially explosive, aza-derivative 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.[4][5][9] A safer and highly effective modern alternative is OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).[4][10] These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to oxazolone formation, thereby safeguarding chiral integrity.[9]

  • Problem: You are using a standard uronium/aminium reagent (e.g., HBTU, TBTU) and still observing racemization, especially with sensitive residues like His or Cys.

    • Causality: While reagents like HBTU are generally efficient and contain an HOBt moiety, their high reactivity can still lead to racemization under certain conditions, particularly with prolonged activation times or strong bases.[8][11]

    • Solution: For particularly racemization-prone couplings, switch to a reagent known for its exceptional ability to suppress racemization. DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an excellent choice for coupling Fmoc-His(Trt)-OH with minimal racemization.[4][9] Another powerful option is HATU , which is based on HOAt and provides rapid coupling with excellent suppression of racemization.[1][12]

Step 2: Evaluate the Base

The base used during coupling plays a dual role: it deprotonates the incoming amino acid salt and can unfortunately also abstract the α-proton, causing racemization.[1]

  • Problem: You are using N,N-diisopropylethylamine (DIPEA/DIEA) as your base.

    • Causality: DIPEA is a strong, sterically hindered base commonly used in peptide synthesis. However, its basicity can be sufficient to promote α-proton abstraction, especially during slow coupling reactions.[4][9]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a less potent base and often a better choice to minimize racemization.[4][9] For extremely sensitive couplings, the highly hindered base 2,4,6-collidine can be used.[4] Also, ensure you are using the minimum stoichiometry of base required for the reaction.

Step 3: Control the Reaction Temperature and Time
  • Problem: You are running your coupling reactions at room temperature or higher (e.g., using a microwave).

    • Causality: The rate of oxazolone formation, and thus racemization, is accelerated at higher temperatures.[1][7]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to mitigate racemization.[9] If using microwave synthesis for difficult couplings, carefully optimize the time and temperature settings, as prolonged heating will compromise chiral purity.

Quantitative Comparison of Coupling Reagents

The following table summarizes the relative racemization risk associated with common coupling strategies.

Coupling StrategyAdditiveBaseRelative Racemization RiskKey Considerations
DIC NoneN/AVery High Not recommended for chiral amino acids.[9]
DIC HOBt or OxymaPureNMMLow A classic, cost-effective, and reliable method.[4][8]
HBTU (Internal HOBt)DIPEALow-Medium Efficient, but can cause issues with sensitive residues.[8]
HATU (Internal HOAt)DIPEA/CollidineVery Low Highly reactive and excellent for difficult couplings.[1][12]
DEPBT NoneDIPEAExtremely Low Reagent of choice for racemization-prone residues like His.[4]
Ynamides NoneNoneNone Detected A newer class of reagents that operate under mild, base-free conditions.[13]
Visualizing the Problem: The Oxazolone Racemization Pathway

RacemizationMechanism Oxazolone Racemization Pathway A N-Protected L-Amino Acid (Chiral) B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Chiral) B->C F Racemic Peptide Product B->F Direct Coupling (Desired Path) D Planar Enolate Intermediate (Achiral) C->D + Base - H+ E Racemic Mixture (L- and D-Oxazolone) D->E E->F + Amino Component (Coupling)

Caption: The primary pathway for racemization during peptide coupling.

Part 3: Troubleshooting Guide - Derivatization for Chiral Analysis

Maintaining chiral integrity is just as important when preparing samples for analysis as it is during synthesis.

Q5: I need to determine the enantiomeric excess (ee%) of my amino acid sample. Which derivatization agent should I use for HPLC analysis, and how do I avoid causing racemization during the procedure?

Answer: The goal of chiral derivatization is to convert a pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard achiral HPLC column (like a C18).[14] Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is the gold standard for this purpose.[14][15][16][17]

Why Marfey's Reagent is Effective:

Marfey's reagent is itself chiral (the L-alanine amide portion). It reacts with the primary amine of an amino acid sample.

  • An L-amino acid reacts to form an L-L diastereomer .

  • A D-amino acid reacts to form an L-D diastereomer .

These L-L and L-D diastereomers have different shapes and will interact differently with the stationary phase of the HPLC column, resulting in different retention times and allowing for their quantification.[16]

Protocol: Minimal-Racemization Derivatization with Marfey's Reagent

This protocol is designed to be self-validating by including a control and ensuring mild conditions.

Materials:

  • Amino acid sample (~50 nmol)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone

  • 2 M Hydrochloric Acid (HCl)

  • HPLC system with a UV detector

Procedure:

  • Dissolution: Dissolve the amino acid sample in 100 µL of 1 M NaHCO₃ in a small reaction vial. The basic condition is necessary for the reaction.[18]

  • Derivatization: Add 200 µL of the 1% FDAA solution in acetone.

  • Incubation: Incubate the mixture at a controlled temperature of 40°C for 1 hour .[19] Crucial Point: Higher temperatures or prolonged reaction times can induce racemization of the amino acid before it has a chance to react. 40°C provides a good balance between reaction rate and chiral stability.

  • Quenching & Neutralization: Cool the vial to room temperature and carefully add 100 µL of 2 M HCl to stop the reaction and neutralize the excess bicarbonate.[19]

  • Preparation for HPLC: Gently evaporate the acetone under a stream of nitrogen. Dilute the remaining aqueous sample to a suitable volume with your HPLC mobile phase.

  • Analysis: Inject the sample onto a standard C18 reversed-phase column and monitor the effluent at 340 nm , which is the characteristic absorbance wavelength for the dinitrophenyl (DNP) chromophore of the derivative.[18][19]

  • Quantification: Integrate the peak areas for the L-L and L-D diastereomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizing the Validation Workflow

This workflow ensures that your analytical results are trustworthy.

ValidationWorkflow Chiral Integrity Validation Workflow start Start: Crude Synthetic Product hydrolysis 1. Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) (If product is a peptide) start->hydrolysis derivatize 2. Derivatization (Marfey's Reagent, 40°C) start->derivatize For single amino acid hydrolysis->derivatize hplc 3. RP-HPLC Analysis (C18 Column, UV @ 340nm) derivatize->hplc data 4. Data Acquisition (Chromatogram) hplc->data quant 5. Peak Integration & Calculation of % ee data->quant report Final Report: Enantiomeric Purity quant->report

Caption: A self-validating workflow for determining the enantiomeric excess.

References

  • Vertex AI Search, A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • PubMed, A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column.
  • PubMed, Marfey's reagent for chiral amino acid analysis: a review.
  • BenchChem, Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Aapptec Peptides, Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • BenchChem, The Crucial Role of Chiral Derivatiz
  • AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MDPI, Epimeris
  • PubMed, Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ACS Publications, A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • NIH, Chirality determination of unusual amino acids using precolumn derivatiz
  • ACS Publications, Suppression of Simultaneous Fmoc-His(Trt)
  • Semantic Scholar, Marfey's reagent for chiral amino acid analysis: A review.
  • BenchChem, Determining enantiomeric purity of chiral amino acids via HPLC.
  • Journal of the American Chemical Society, Peptide racemization mechanism.
  • SciSpace, Marfey's reagent for chiral amino acid analysis: A review.
  • BenchChem, Technical Support Center: Preventing Racemiz
  • Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications, C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in N
  • NIH, Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
  • Aapptec Peptides, Coupling Reagents.
  • ResearchGate, Mechanism of epimerisation/racemisation through oxazolone intermedi
  • ResearchGate, Chiral Derivatizing Agents Applied for the Determin
  • NIH, Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ACS Publications, Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • NIH, A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Slideshare, Racemiz
  • PubMed, Mechanistic studies of peptide oxazolone racemiz
  • ResearchGate, ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • ElectronicsAndBooks, Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of #-Amino Acids.
  • RSC Publishing, The greening of peptide synthesis.
  • ACS Publications, Peptide Coupling Reagents, More than a Letter Soup.
  • AAPPTEC, Guide to Solid Phase Peptide Synthesis.
  • Merck Millipore, Novabiochem® Coupling reagents.
  • Synfacts, Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • ResearchGate, Analy sis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • ACS Publications, Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • Reddit, Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry.
  • BenchChem, Technical Support Center: Strategies to Prevent Racemiz
  • ResearchGate, Control of racemization in peptide chain elong
  • ResearchGate, Racemiz
  • PubMed, Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chrom

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its unique structural motif, featuring a sterically hindered ortho-methoxyphenyl group, imparts valuable properties to target molecules, influencing their conformation and biological activity. The enantiopurity of this intermediate is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes is a subject of considerable interest within the pharmaceutical and fine chemical industries.

This guide provides an in-depth, comparative analysis of the principal methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven experimental protocols and objective comparisons of their performance based on key metrics such as chemical yield, enantiomeric excess (e.e.), and operational efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of a synthetic strategy tailored to their specific needs, from laboratory-scale research to industrial production.

Comparative Overview of Synthetic Strategies

The synthesis of enantiopure α-amino acids presents a significant challenge in organic chemistry. For this compound, several distinct strategies have been employed, each with its own set of advantages and limitations. We will focus on three prominent and illustrative approaches:

  • Classical Racemic Synthesis followed by Resolution: The Bucherer-Bergs synthesis provides a robust route to the racemic amino acid, which is then resolved to isolate the desired (R)-enantiomer. This traditional method is often favored for its high scalability and cost-effectiveness.

  • Diastereoselective Synthesis: The Asymmetric Strecker synthesis introduces chirality early in the synthetic sequence by employing a chiral auxiliary, leading to the formation of diastereomers that can be separated, followed by removal of the auxiliary.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): This modern approach combines the efficiency of chemical synthesis to produce a racemic intermediate with the exquisite selectivity of an enzyme to resolve it. In an ideal DKR process, the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.

  • Catalytic Asymmetric Hydrogenation: A highly efficient and atom-economical method that utilizes a chiral catalyst to directly hydrogenate a prochiral precursor, delivering the enantiopure product in a single step.

The following table summarizes the key performance indicators for these methods, providing a high-level comparison to guide the selection process.

ParameterBucherer-Bergs Synthesis & ResolutionAsymmetric Strecker SynthesisChemoenzymatic Synthesis (Nitrilase)Catalytic Asymmetric Hydrogenation
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Acetamido-2-(2-methoxyphenyl)acrylic acid
Typical Yield 60-80% (racemate), ~40-50% (after resolution)75-90%80-95%>95%
Enantiomeric Excess (e.e.) Racemic (requires resolution)>95%>99%>99%
Reaction Time 24-48 hours (including hydrolysis & resolution)12-24 hours8-16 hours2-12 hours
Key Reagents KCN, (NH₄)₂CO₃, Resolving AgentChiral Auxiliary, NaCN, NH₄ClNaCN, NH₃, Nitrilase EnzymeChiral Phosphine Ligand, Rh or Ru catalyst
Number of Steps 3 (hydantoin formation, hydrolysis, resolution)2 (amination/cyanation, hydrolysis)1 (one-pot synthesis)1
Waste Products Cyanide salts, resolving agent wasteChiral auxiliary waste, cyanide saltsMinimal, biodegradableMinimal catalyst waste
Scalability HighModerate to HighHighHigh

Bucherer-Bergs Synthesis followed by Enzymatic Resolution

The Bucherer-Bergs synthesis is a classic multi-component reaction that provides a straightforward and high-yielding route to racemic α-amino acids via a hydantoin intermediate.[1] Its operational simplicity and the use of inexpensive starting materials make it an attractive option for large-scale production. However, the inherent formation of a racemic mixture necessitates a subsequent resolution step to isolate the desired enantiomer, which adds to the overall process complexity and reduces the maximum theoretical yield to 50% without a racemization and recycling protocol for the unwanted enantiomer.

Causality Behind Experimental Choices:

The reaction is typically performed in a mixture of water and a water-miscible organic solvent like ethanol to ensure the solubility of both the organic aldehyde and the inorganic salts. The use of a pressure vessel is often recommended to prevent the loss of volatile components like ammonia, which is in equilibrium with ammonium carbonate. The subsequent hydrolysis of the stable hydantoin ring requires harsh conditions, typically refluxing in a strong base or acid, to cleave the two amide bonds.

For the resolution of the resulting racemic N-acetylamino acid, enzymatic methods are highly favored due to their high enantioselectivity and mild reaction conditions. Acylases, such as those derived from Aspergillus oryzae, are commonly employed for the stereoselective hydrolysis of the N-acyl group of the L-enantiomer, leaving the D-enantiomer (in this case, the N-acetylated (R)-amino acid) untouched.[2] The difference in solubility between the free amino acid and the N-acetylated form allows for their separation.

Experimental Protocol:

Step 1: Synthesis of (±)-5-(2-Methoxyphenyl)hydantoin

  • In a pressure vessel, combine 2-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.[1]

  • Seal the vessel and heat the mixture to 60-80°C with vigorous stirring for 12-18 hours.

  • Cool the reaction mixture to room temperature to induce crystallization of the hydantoin.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to (±)-2-Amino-2-(2-methoxyphenyl)acetic acid

  • Suspend the 5-(2-methoxyphenyl)hydantoin (1.0 eq) in a 2M aqueous solution of sodium hydroxide.[1]

  • Heat the mixture under reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7 to precipitate the racemic amino acid.

  • Filter the product, wash with cold water, and dry.

Step 3: N-Acetylation and Enzymatic Resolution

  • The racemic amino acid is N-acetylated using acetic anhydride under standard conditions.

  • The resulting N-acetyl-(±)-2-amino-2-(2-methoxyphenyl)acetic acid is dissolved in water, and the pH is adjusted to the optimal range for the chosen acylase (typically pH 7-8).

  • The acylase enzyme (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at a controlled temperature (e.g., 37°C) until approximately 50% hydrolysis is achieved.

  • The reaction is terminated, and the free (S)-amino acid is separated from the unreacted N-acetyl-(R)-amino acid based on solubility differences.

  • The isolated N-acetyl-(R)-2-amino-2-(2-methoxyphenyl)acetic acid is then hydrolyzed under acidic conditions to yield the final (R)-product.

Caption: Workflow for the Bucherer-Bergs synthesis and subsequent enzymatic resolution.

Asymmetric Strecker Synthesis

The Asymmetric Strecker synthesis offers a more direct route to enantiomerically enriched α-amino acids by introducing a chiral element during the key carbon-carbon bond-forming step.[3][4] This is typically achieved by using a chiral amine auxiliary, which reacts with the aldehyde to form a chiral imine. Subsequent addition of cyanide occurs diastereoselectively, and after hydrolysis and removal of the auxiliary, the desired enantiomer of the amino acid is obtained.

Causality Behind Experimental Choices:

The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. (R)-Phenylglycine amide is a commonly used and commercially available auxiliary that has proven effective in this transformation.[3][5] The stereochemical outcome is dictated by the facial selectivity of the cyanide addition to the chiral imine intermediate. The reaction conditions are generally mild, proceeding at room temperature. The separation of the resulting diastereomeric α-aminonitriles can often be achieved by crystallization, which is a significant advantage for scalability. The final step involves acidic hydrolysis of the nitrile and cleavage of the chiral auxiliary.

A particularly elegant variation of this method is the crystallization-induced asymmetric transformation (CIAT), where one diastereomer selectively precipitates from the reaction mixture while the other epimerizes in solution, allowing for a theoretical yield of over 50% for the desired diastereomer.[3][5]

Experimental Protocol:

Step 1: Diastereoselective Formation of α-Aminonitrile

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.[1]

  • Stir the mixture at room temperature for 12-24 hours.

  • The resulting diastereomeric α-aminonitriles can be separated by fractional crystallization or chromatography. For a CIAT protocol, specific solvent systems and temperature profiles would be employed to induce selective precipitation.[5]

Step 2: Hydrolysis to this compound

  • Treat the isolated and purified diastereomerically pure α-aminonitrile with 6M hydrochloric acid.[1]

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • The chiral auxiliary can be recovered from the reaction mixture.

  • Filter and purify the final product by recrystallization.

Caption: Workflow for the Asymmetric Strecker Synthesis.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Chemoenzymatic DKR represents a highly efficient and elegant approach that combines the robustness of chemical synthesis with the unparalleled selectivity of biocatalysis.[6][7] This one-pot process typically involves the in situ formation of a racemic α-aminonitrile from the corresponding aldehyde, ammonia, and cyanide, followed by the enantioselective hydrolysis of one of the nitrile enantiomers by a nitrilase enzyme.[1][8] Crucially, the unreacted nitrile enantiomer undergoes racemization under the reaction conditions, allowing for its conversion to the desired product and enabling a theoretical yield of 100%.[1][8]

Causality Behind Experimental Choices:

The success of this method hinges on the careful selection of a nitrilase enzyme with high enantioselectivity for the target substrate and the optimization of reaction conditions to facilitate both the enzymatic reaction and the in situ racemization of the aminonitrile. The pH of the reaction medium is a critical parameter, as it must be compatible with the enzyme's activity while also promoting the racemization of the unreacted nitrile. Mildly alkaline conditions are often employed.[8] The reaction is typically performed in an aqueous buffer at a controlled temperature to ensure the stability and activity of the enzyme.

Experimental Protocol:
  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-9.5), combine 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia.[1][8]

  • To this mixture, add a suitable nitrilase enzyme that selectively hydrolyzes the (S)-enantiomer of the in situ-formed α-aminonitrile (e.g., a recombinant nitrilase).

  • Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-16 hours.

  • Monitor the reaction for the consumption of the starting material and the formation of the (R)-amino acid.

  • Upon completion, acidify the reaction mixture to precipitate the enantiopure this compound.

  • Filter the product, wash with cold water, and dry.

Chemoenzymatic_DKR cluster_0 One-Pot Reaction Vessel A 2-Methoxybenzaldehyde + NH3 + NaCN B rac-α-Aminonitrile A->B C (R)-α-Aminonitrile B->C D (S)-α-Aminonitrile B->D G Racemization C->G E Nitrilase D->E Enantioselective Hydrolysis F This compound E->F G->D

Caption: Chemoenzymatic Dynamic Kinetic Resolution (DKR) process.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, a field for which William S. Knowles and Ryōji Noyori were awarded the Nobel Prize in Chemistry in 2001.[9] This approach involves the direct hydrogenation of a prochiral olefin using a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine ligand.[10] For the synthesis of α-amino acids, the corresponding α-enamide or α-acylaminoacrylic acid is used as the substrate.

Causality Behind Experimental Choices:

The key to this method's success lies in the design of the chiral ligand, which creates a chiral environment around the metal center and directs the hydrogenation to one face of the double bond with high selectivity. Ligands such as BINAP and its derivatives have been shown to be highly effective for this transformation.[11] The choice of metal, ligand, solvent, and hydrogen pressure are all critical parameters that need to be optimized for a given substrate to achieve high yield and enantioselectivity. The substrate, 2-acetamido-2-(2-methoxyphenyl)acrylic acid, can be readily prepared from 2-methoxybenzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2-Acetamido-2-(2-methoxyphenyl)acrylic acid

  • Synthesize the acrylic acid precursor from 2-methoxybenzaldehyde via standard methods (e.g., Erlenmeyer-Plöchl azlactone synthesis).

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the 2-acetamido-2-(2-methoxyphenyl)acrylic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Add the chiral catalyst, for example, a pre-formed [Rh(COD)(R,R-DiPAMP)]⁺BF₄⁻ or a Ru(II)-BINAP complex (typically 0.1-1 mol%).

  • Pressurize the reactor with hydrogen gas (pressure can range from atmospheric to high pressure, e.g., 1-100 atm).

  • Stir the reaction at a specified temperature (e.g., room temperature to 50°C) until the reaction is complete.

  • After depressurization, the catalyst is typically removed by filtration through silica gel.

  • The solvent is evaporated, and the resulting N-acetyl-(R)-amino acid is hydrolyzed under acidic conditions to afford the final product.

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Conclusion

The selection of an optimal synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the project, including scale, cost, available equipment, and desired enantiopurity.

  • The Bucherer-Bergs synthesis followed by enzymatic resolution is a robust and scalable method, particularly suitable for large-scale manufacturing where the initial capital investment in resolution infrastructure is justified.

  • The Asymmetric Strecker synthesis offers a more direct approach with good to excellent diastereoselectivity, and the potential for a highly efficient crystallization-induced asymmetric transformation makes it an attractive option.

  • The Chemoenzymatic Dynamic Kinetic Resolution stands out as a highly elegant and efficient one-pot process that can deliver the product with excellent enantiopurity and a theoretical yield of 100%. This method is particularly appealing from a green chemistry perspective due to its mild reaction conditions and reduced waste generation.

  • Catalytic Asymmetric Hydrogenation represents the most atom-economical and direct route, offering high yields and exceptional enantioselectivities in a single step. The primary consideration for this method is the cost and availability of the chiral catalyst.

Ultimately, a thorough evaluation of the economic and practical aspects of each method, coupled with laboratory validation, will enable the selection of the most appropriate synthesis strategy for the production of this valuable chiral building block.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
  • Corma, A.; García, H. Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 2003, 103 (11), 4307-4366. [Link]
  • Wikipedia.
  • Boesten, W. H. J. et al. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 2001, 3(8), 1121-4. [Link]
  • Google Patents. Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.
  • Organic Chemistry Portal. Author: R. Noyori. [Link]
  • Bäckvall, J. E. Chemoenzymatic dynamic kinetic resolution. Trends in Biotechnology, 2004, 22(3), 130-5. [Link]
  • Kaptein, B. et al.
  • MacMillan, D. W. C. et al. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 2021. [Link]
  • Google Patents. Resolution of racemic amino acids.
  • Zhang, W. et al. The study on asymmetric hydrogenation of α-substituted acrylic acids.
  • ResearchGate. Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. [Link]
  • Martín-Matute, B. et al. Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines. Journal of the American Chemical Society, 2015, 137(12), 3996-4009. [Link]
  • ResearchGate. Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. [Link]
  • Semantic Scholar. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]
  • Pálvölgyi, A. et al. Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol Based on Compartmentalization of Oxovanadium and Lipase Catalysts by Means of a Polydimethylsiloxane Thimble.
  • Wang, J. et al. Cooperative Copper/Lipase Catalysis for the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Bis(hetero)arenols. Journal of the American Chemical Society, 2021. [Link]
  • Digital CSIC. Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on. [Link]
  • Zhou, Y-G. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Gotor-Fernández, V. et al. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 2018. [Link]
  • O'Reilly, E. et al. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • Morris, R. H. Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 2018. [Link]
  • ResearchGate. Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. [Link]
  • ResearchGate. Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. [Link]
  • Clayden, J. et al. Enantioselective Synthesis of Unnatural Polar Amino Acids.
  • ResearchGate. Enantioselective Synthesis of β-amino acids: A Review. [Link]
  • MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
  • Google Patents. Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.

Sources

A Tale of Two Syntheses: Asymmetric Strecker vs. Chemoenzymatic Routes to Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure chiral α-amino acids is insatiable. These molecules are not merely the building blocks of life but are pivotal components in a vast array of therapeutics where stereochemistry dictates efficacy and safety. The journey to a single, optically pure amino acid isomer can be arduous, with the choice of synthetic strategy profoundly impacting yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of two cornerstone methodologies: the classic, yet continually refined, Asymmetric Strecker synthesis and the increasingly powerful chemoenzymatic approach. We will dissect the core principles, explore the practical nuances of each, and provide the experimental data necessary for informed decision-making in your research and development endeavors.

The Enduring Chemist's Route: Asymmetric Strecker Synthesis

First discovered in 1850, the Strecker synthesis is a venerable method for producing amino acids.[1] Its modern iteration, the Asymmetric Strecker synthesis, has evolved to provide high enantioselectivity through the use of chiral auxiliaries or catalysts.[1] This method constructs the amino acid backbone from an aldehyde or ketone, an amine, and a cyanide source, culminating in an α-aminonitrile that is subsequently hydrolyzed to the desired amino acid.[2]

The power of the Asymmetric Strecker synthesis lies in its versatility. By simply varying the starting aldehyde or ketone, a wide array of natural and unnatural amino acids can be accessed.[1] This flexibility is particularly valuable in early-stage drug discovery, where the exploration of diverse chemical space is paramount.

Mechanistic Underpinnings

The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then attacked by a cyanide ion. The stereochemistry of the final amino acid is determined during this nucleophilic addition, guided by the chiral influence of the catalyst or auxiliary.

Strecker_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Catalyst Chiral Catalyst/Auxiliary Catalyst->Imine Controls Stereochemistry Hydrolysis Hydrolysis (H3O+) Hydrolysis->AminoAcid

Advantages and Inherent Challenges

The primary advantage of the Asymmetric Strecker synthesis is its broad substrate scope. However, it is not without its challenges. The use of highly toxic cyanide sources necessitates stringent safety protocols and specialized handling, which can be a significant barrier to implementation, especially at scale.[3][4] Furthermore, the often harsh conditions required for the hydrolysis of the aminonitrile intermediate can limit the functional group tolerance of the reaction.[2]

The Biocatalytic Revolution: Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes to perform key chemical transformations. For chiral amino acid synthesis, this typically involves the use of enzymes such as transaminases, amino acid dehydrogenases, or lyases to create the desired stereocenter with near-perfect fidelity.[5] These biocatalytic steps are often integrated into a larger chemical synthesis workflow, hence the term "chemoenzymatic."

This approach is a cornerstone of green chemistry, often proceeding under mild, aqueous conditions with minimal environmental impact.[6] The high stereoselectivity of enzymes frequently leads to products with exceptional enantiomeric excess (>99% ee), often without the need for extensive purification.[7]

A Closer Look at Enzymatic Mechanisms

Transaminases catalyze the transfer of an amino group from a donor molecule (often a cheap amino acid like L-alanine or L-aspartate) to a prochiral ketone, generating the desired chiral amino acid and a ketone byproduct.[8] The reaction is reversible, and strategies to drive the equilibrium towards the product, such as the removal of the ketone byproduct, are often employed.[7]

Transaminase_Mechanism ProchiralKetone Prochiral α-Keto Acid ChiralAminoAcid Chiral α-Amino Acid ProchiralKetone->ChiralAminoAcid AminoDonor Amino Donor KetoneByproduct Ketone Byproduct AminoDonor->KetoneByproduct Transaminase Transaminase (PLP-dependent) Transaminase->ProchiralKetone Catalyzes Amino Group Transfer Transaminase->AminoDonor

Amino acid dehydrogenases (AADHs) catalyze the reductive amination of α-keto acids using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.[5] The regeneration of the expensive cofactor is a critical aspect of this process and is typically achieved using a secondary enzyme, such as formate dehydrogenase or glucose dehydrogenase, in a coupled system.[9]

AADH_Mechanism KetoAcid α-Keto Acid AminoAcid Chiral α-Amino Acid KetoAcid->AminoAcid Ammonia Ammonia Ammonia->AminoAcid AADH Amino Acid Dehydrogenase AADH->KetoAcid Catalyzes Reductive Amination NADH NADH AADH->NADH NAD NAD+ NADH->NAD Oxidation NAD->NADH Reduction CofactorRegen Cofactor Regeneration System CofactorRegen->NAD

The Green Advantage and Its Practical Constraints

The most significant advantage of chemoenzymatic synthesis is its environmental friendliness and exceptional selectivity.[6] However, the substrate scope of wild-type enzymes can be limited.[3] While protein engineering has made great strides in expanding the range of acceptable substrates, developing a bespoke enzyme for a novel unnatural amino acid can be a time and resource-intensive process.[10] Furthermore, enzyme stability and activity under process conditions can be a concern, although techniques like immobilization can mitigate these issues.

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear, quantitative comparison, we will examine the synthesis of a commercially important unnatural amino acid, L-tert-leucine.

ParameterAsymmetric Strecker Synthesis of (S)-tert-leucineChemoenzymatic Synthesis of L-tert-leucine
Method Diastereoselective Strecker with (R)-phenylglycine amide auxiliaryReductive amination with branched-chain aminotransferase (BCAT)
Yield 73% (over 3 steps)[11]90% conversion[12]
Enantiomeric Excess (ee) >98%[11]>99%[12]
Key Reagents Pivaldehyde, (R)-phenylglycine amide, NaCN, H2/Pd/C, HCl[4]Trimethylpyruvate, L-glutamate, BCAT, GDH/FDH for cofactor regeneration[12]
Reaction Conditions Step 1: RT to 70°C in water; Subsequent steps involve hydrogenation and strong acid hydrolysis.[4]Mild, aqueous buffer (e.g., pH 7.0), 37°C.[12]
Scalability Demonstrated on multi-kilogram scale for similar amino acids.[1]Demonstrated at 150 mM scale; industrial processes for other amino acids are well-established.[12][13]
Safety & Environmental Use of highly toxic NaCN; use of flammable H2 gas; generation of stoichiometric waste.[3]Generally regarded as safe (GRAS) reagents (except for the starting keto-acid); aqueous-based; biodegradable catalyst.
Substrate Scope Broad; adaptable to various aldehydes and ketones.[1]Generally narrower; enzyme-specific. Protein engineering can expand scope.[3]

Experimental Protocols: A Practical Guide

Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is adapted from a reported crystallization-induced asymmetric transformation method.[4]

Step 1: Asymmetric Strecker Reaction

  • To a solution of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in water, add sodium cyanide (1.1 eq) in a 30% aqueous solution.

  • Stir the mixture at room temperature for 96 hours.

  • The diastereomerically pure α-aminonitrile precipitates from the solution.

  • Isolate the solid by filtration and wash with cold water.

  • The isolated yield of the desired diastereomer is typically 76-93% with a diastereomeric ratio >99:1.[4]

Step 2: Conversion to (S)-tert-leucine

  • The isolated α-aminonitrile is subjected to a series of chemical transformations including reduction of a protecting group via hydrogenation with Pd/C and subsequent hydrolysis of the amide and nitrile functionalities using 6 N HCl at 100°C.[4]

  • The final product, (S)-tert-leucine, is obtained with an overall yield of approximately 73% and an enantiomeric excess of >98%.[11]

Chemoenzymatic Synthesis of L-tert-leucine using a Transaminase

This protocol is a representative example of a transaminase-based synthesis.

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing the α-keto acid precursor to L-tert-leucine (trimethylpyruvate) at a concentration of 100-150 mM.[12]

  • Add the amino donor, L-glutamate, in excess (e.g., 1.2-1.5 equivalents).

  • Incorporate a cofactor regeneration system, such as L-glutamate dehydrogenase (GDH) and formate dehydrogenase (FDH), along with their respective substrates (formate).[12]

  • Initiate the reaction by adding the branched-chain aminotransferase (BCAT).

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Monitor the reaction progress by HPLC until maximum conversion is achieved (typically >90%).[12]

  • The final product, L-tert-leucine, is obtained with an enantiomeric excess of >99%.[7]

Conclusion: Selecting the Optimal Path Forward

The choice between Asymmetric Strecker synthesis and a chemoenzymatic approach is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the project.

The Asymmetric Strecker synthesis remains a powerful and versatile tool, particularly for the synthesis of novel, unnatural amino acids where a suitable enzyme has not yet been identified. Its broad substrate scope makes it ideal for medicinal chemistry programs that require rapid access to a diverse range of analogues. However, the inherent safety concerns and environmental impact of using cyanide, coupled with potentially harsh reaction conditions, are significant drawbacks, especially for large-scale production.

Chemoenzymatic synthesis , on the other hand, offers an elegant, highly selective, and environmentally benign route to chiral amino acids. When a suitable enzyme is available, it often provides higher yields and enantiopurity under milder conditions. The primary limitation is the substrate scope, which is dictated by the enzyme's active site. While protein engineering can overcome this, it represents a significant upfront investment in research and development.

For drug development professionals and researchers, a hybrid approach is often the most prudent. The Asymmetric Strecker synthesis can be employed in the initial discovery phase to quickly generate a variety of lead compounds. Once a promising candidate is identified, a dedicated research effort to develop a chemoenzymatic route for its large-scale, sustainable production is a logical and increasingly common industrial strategy. Ultimately, a thorough understanding of both methodologies will empower you to make the most informed and effective decisions in your pursuit of novel chiral amino acids.

References

  • Jacobsen, E. N., & Vachal, P. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proceedings of the National Academy of Sciences, 106(43), 18233-18238.
  • Hong, E., Cha, M., Yun, H., & Kim, B. G. (2010). Asymmetric synthesis of l-tert-leucine and l-3-hydroxyadamantylglycine using branched chain aminotransferase.
  • de Lange, B., van Assema, F. B. J., Boesten, W. H. J., & Moody, H. M. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of microbiology and biotechnology, 21(10), 1049–1052.
  • This cit
  • de Vries, J. G., & de Vries, A. H. M. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.
  • Xiao, Z., Li, T., & Xu, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561.
  • This cit
  • Nájera, C., & Sansano, J. M. (2015). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 20(7), 11707–11749.
  • This cit
  • This cit
  • This cit
  • Jia, Y. Y., Xie, Y. L., Yang, L. L., Shi, H. L., Lu, Y. F., Zhang, S. P., ... & Kan, Y. C. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 648281.
  • de Lange, B., van Assema, F. B. J., & Boesten, W. H. J. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121–1124.
  • This cit
  • Mathew, S., & Yun, H. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied microbiology and biotechnology, 93(5), 1869–1878.
  • Bommarius, A. S., Schwarm, M., & Drauz, K. (2001). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. CHIMIA International Journal for Chemistry, 55(1-2), 50-59.
  • Kamphuis, J., Boesten, W. H., Broxterman, Q. B., Hermes, H. F., van Balken, J. A., Meijer, E. M., & Schoemaker, H. E. (1990). New developments in the chemo-enzymatic production of amino acids. Advances in biochemical engineering/biotechnology, 42, 133–186.
  • This cit
  • Davis, F. A., & Reddy, R. E. (2018). The Strecker Synthesis of Amino Acids. In Master Organic Chemistry.

Sources

A Comparative Guide to the Validation of Enantiomeric Excess of (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of purity but a critical determinant of its therapeutic efficacy and safety. For chiral molecules such as (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a key building block in medicinal chemistry, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the validation of its enantiomeric purity. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these techniques, offering field-proven insights to empower researchers in their selection and application.

The fundamental principle behind using NMR for enantiomeric excess determination lies in the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers.[1][2] These diastereomers possess distinct physical and, crucially, spectral properties, allowing for their differentiation and quantification by NMR.[1][2] This transformation is achieved through the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[1]

Comparative Analysis of NMR Methodologies

The choice between a chiral derivatizing agent and a chiral solvating agent is a critical decision in method development, each with its own set of advantages and considerations.

1. Chiral Derivatizing Agents (CDAs): Covalent Bond Formation

CDAs react with the analyte to form stable diastereomeric adducts through covalent bonds. A classic example is Mosher's acid, which is used to determine the absolute configuration of alcohols and amines.[2][3] For an amino acid like this compound, derivatization can occur at either the amino or the carboxylic acid functionality.

  • Mechanism of Action: The formation of a covalent bond leads to a fixed spatial relationship between the chiral centers of the analyte and the CDA. This often results in significant differences in the chemical shifts (Δδ) of the protons near the stereogenic center, providing clear, well-resolved signals for each diastereomer.

  • Advantages:

    • Large Δδ values: The covalent nature of the interaction typically produces large and easily quantifiable signal separations.

    • Robustness: The resulting diastereomers are stable, and the method is less susceptible to changes in concentration or temperature.

  • Disadvantages:

    • Irreversible Reaction: The derivatization is often irreversible, meaning the original sample cannot be recovered.

    • Potential for Kinetic Resolution: If the reaction rates for the two enantiomers with the CDA are different, the resulting diastereomeric ratio may not accurately reflect the initial enantiomeric ratio.

    • Reaction Byproducts: The derivatization reaction may introduce impurities that could complicate the NMR spectrum.

2. Chiral Solvating Agents (CSAs): Non-Covalent Interactions

CSAs form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[4][5][6] These interactions are typically based on hydrogen bonding, dipole-dipole interactions, or π-π stacking.[7]

  • Mechanism of Action: The differential interaction between the enantiomers and the CSA in solution leads to a time-averaged difference in the magnetic environment of the analyte's protons. This results in the splitting of signals for the two enantiomers in the NMR spectrum.

  • Advantages:

    • Non-destructive: The analyte can be recovered as the interaction is reversible.[7]

    • Simplicity: The method involves simply mixing the analyte and the CSA in an appropriate NMR solvent.[7]

    • No Reaction Byproducts: As no covalent reaction occurs, the spectrum is generally cleaner.

  • Disadvantages:

    • Smaller Δδ values: The chemical shift differences are often smaller and more sensitive to experimental conditions such as temperature, solvent, and concentration.

    • Equilibrium Considerations: The interactions are in a state of fast exchange on the NMR timescale, which can sometimes lead to broad signals if the exchange rate is intermediate.

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Interaction Covalent Bond FormationNon-covalent Complexation
Sample Recovery NoYes
Typical Δδ LargeSmall to Moderate
Method Simplicity More complex (reaction required)Simple (mixing)
Potential Issues Kinetic resolution, byproductsSensitivity to conditions, peak broadening

Experimental Protocol: Validation of this compound ee using a Chiral Solvating Agent

For routine analysis and to preserve the sample, a method utilizing a chiral solvating agent is often preferred. Here, we outline a validated protocol using a commercially available chiral solvating agent.

Objective: To determine the enantiomeric excess of a sample of this compound.

Materials:

  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)[8]

  • Standard 5 mm NMR tubes

  • This compound sample

  • Racemic 2-Amino-2-(2-methoxyphenyl)acetic acid (for method validation)

  • Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol (BINOL) in conjunction with 2-formylphenylboronic acid)[8][9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

Workflow for Enantiomeric Excess Determination by NMR

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation racemic Prepare Racemic Standard mix_racemic Mix Racemic + CSA racemic->mix_racemic enantioenriched Prepare (R)-Enriched Sample mix_sample Mix Sample + CSA enantioenriched->mix_sample csa_solution Prepare CSA Solution ((R)-BINOL + 2-FPBA in CDCl3) csa_solution->mix_racemic csa_solution->mix_sample acquire_racemic Acquire 1H NMR Spectrum of Racemic Mixture mix_racemic->acquire_racemic acquire_sample Acquire 1H NMR Spectrum of Sample mix_sample->acquire_sample process_racemic Process Racemic Spectrum (Identify Diastereomeric Signals) acquire_racemic->process_racemic process_sample Process Sample Spectrum acquire_sample->process_sample integrate Integrate Diastereomeric Signals process_racemic->integrate Signal Identification process_sample->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee

Caption: Workflow for ee determination using a CSA.

Step-by-Step Methodology:

  • Preparation of a Racemic Standard: Accurately weigh and dissolve a known quantity of racemic 2-Amino-2-(2-methoxyphenyl)acetic acid in CDCl₃ to a final concentration of approximately 10 mM. This sample is crucial for validating the method and identifying the signals corresponding to each enantiomer.

  • Preparation of the Test Sample: Prepare a solution of the this compound sample to be analyzed at the same concentration as the racemic standard.

  • Addition of the Chiral Solvating Agent: To both the racemic standard and the test sample NMR tubes, add a solution of the chiral solvating agent. The molar ratio of analyte to CSA may need to be optimized, but a 1:1.2 ratio is a good starting point.[8]

  • NMR Data Acquisition: Acquire the ¹H NMR spectra for both samples. It is important to ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration. Key acquisition parameters should be optimized, including the relaxation delay, to ensure full relaxation of the protons being quantified.[10]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software. Apply a baseline correction and phase correction.

    • In the spectrum of the racemic mixture, identify a well-resolved proton signal (e.g., the methine proton or a proton on the methoxy group) that shows splitting into two distinct signals, corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals. For the racemic sample, the integration values should be approximately equal (1:1 ratio).

    • In the spectrum of the test sample, integrate the same two signals.

  • Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the following formula:

    ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Mechanism of Diastereomeric Interaction

G CSA (R)-CSA Diastereomer_RR Diastereomeric Complex (R,R) CSA->Diastereomer_RR Non-covalent interaction Diastereomer_RS Diastereomeric Complex (R,S) CSA->Diastereomer_RS Non-covalent interaction R_Analyte (R)-Analyte R_Analyte->Diastereomer_RR S_Analyte (S)-Analyte S_Analyte->Diastereomer_RS NMR_Signal_A Distinct NMR Signal A Diastereomer_RR->NMR_Signal_A Leads to NMR_Signal_B Distinct NMR Signal B Diastereomer_RS->NMR_Signal_B Leads to

Sources

A Senior Application Scientist's Guide to Chiral Solvating Agents for NMR Analysis of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the life sciences, the precise determination of the enantiomeric purity of amino acids is a critical analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the appropriate chiral solvating agent (CSA), offers a powerful, non-destructive method for this purpose. Unlike chiral derivatizing agents (CDAs), which require covalent modification of the analyte, CSAs form transient, diastereomeric complexes with the enantiomers of a chiral substrate. This results in the separation of NMR signals for the respective enantiomers, allowing for their direct quantification.

This guide provides an in-depth comparison of commonly employed CSAs for the NMR analysis of amino acids, supported by experimental data and detailed protocols. We will delve into the mechanisms of chiral recognition, the practical aspects of sample preparation, and the interpretation of NMR spectra, empowering you to select the optimal CSA for your specific analytical needs.

The Principle of Chiral Recognition by CSAs in NMR

The fundamental principle behind the use of CSAs is the formation of diastereomeric complexes in solution. An enantiomerically pure CSA interacts with the enantiomers of a chiral analyte (e.g., an amino acid derivative) to form two transient diastereomeric complexes: (R)-analyte•(S)-CSA and (S)-analyte•(S)-CSA. These diastereomeric complexes have different stereochemical arrangements and, consequently, distinct physical and chemical properties. In the context of NMR spectroscopy, this difference manifests as a variation in the chemical shifts (δ) of the corresponding nuclei in the two enantiomers. The magnitude of this induced chemical shift difference (Δδ) is a measure of the CSA's effectiveness.

The selection of an appropriate CSA is governed by the nature of the amino acid, its derivatization state, and the desired experimental conditions. Key factors to consider include the strength of the intermolecular interactions between the CSA and the analyte, the rigidity of the resulting diastereomeric complexes, and the anisotropic effects of the CSA's functional groups.

A Comparative Analysis of Prominent Chiral Solvating Agents

Here, we compare the performance of several classes of CSAs for the NMR analysis of amino acids, with a focus on their mechanisms of action, applicability, and reported efficacy.

Crown Ethers: Cation-Dipole Interactions at the Helm

Chiral crown ethers, particularly derivatives of 18-crown-6, are highly effective for the analysis of primary amines, including the ammonium group of amino acids.[1] The mechanism of chiral recognition is primarily driven by the formation of a host-guest complex, where the protonated amino group of the amino acid is encapsulated within the crown ether's cavity through cation-dipole interactions and hydrogen bonding.[2]

(S,S)-(+)-18-Crown-6-2,3,11,12-tetracarboxylic acid ((+)-18-C-6-TA) is a well-established CSA in this class.[3] The carboxylic acid groups on the crown ether backbone not only enhance its solubility but also provide additional sites for interaction with the amino acid's carboxyl group, further stabilizing the diastereomeric complexes.

Mechanism of Chiral Recognition with (+)-18-C-6-TA

Mechanism of Chiral Recognition: (+)-18-C-6-TA with an Amino Acid cluster_CSA Chiral Solvating Agent cluster_Analyte Amino Acid Enantiomers cluster_Complex Diastereomeric Complexes CSA (+)-18-C-6-TA R_Complex (R)-AA • (+)-18-C-6-TA CSA->R_Complex S_Complex (S)-AA • (+)-18-C-6-TA CSA->S_Complex R_AA (R)-Amino Acid (NH3+) R_AA->R_Complex Host-Guest Interaction S_AA (S)-Amino Acid (NH3+) S_AA->S_Complex Host-Guest Interaction NMR NMR Spectrometer R_Complex->NMR S_Complex->NMR Spectrum Separated NMR Signals (Δδ ≠ 0) NMR->Spectrum

Caption: Chiral recognition workflow using (+)-18-C-6-TA.

Thiourea-Based CSAs: A Network of Hydrogen Bonds

Thiourea-based CSAs have emerged as versatile and highly effective agents for the enantiodiscrimination of a wide range of chiral compounds, including amino acid derivatives.[4] Their efficacy stems from the ability of the thiourea moiety to act as a strong hydrogen bond donor, interacting with the carboxylate or other hydrogen bond accepting groups on the amino acid derivative. The presence of aromatic groups in the CSA structure often leads to additional stabilizing π-π stacking interactions.

A significant advantage of some thiourea-based CSAs is their ability to analyze N-derivatized amino acids with a free carboxyl group, often with the aid of a base additive like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5] DABCO acts as a solubilizing agent and mediates the interaction between the CSA and the amino acid.[6][7]

The Role of DABCO in Thiourea-Based CSA Systems

Mediating Role of DABCO in Thiourea CSA-Amino Acid Interaction CSA Thiourea CSA Complex Ternary Diastereomeric Complex CSA->Complex H-Bonding DABCO DABCO (Base) DABCO->Complex Base-Acid Interaction AA N-DNB-Amino Acid (COOH) AA->Complex H-Bonding & π-π Stacking

Caption: DABCO facilitates the formation of a ternary complex.

Cinchona Alkaloids: Nature's Chiral Scaffolds

Cinchona alkaloids, such as quinine, and their derivatives are well-established chiral selectors in various analytical techniques, including NMR spectroscopy.[8] Their rigid, well-defined stereochemical architecture provides a unique chiral environment for interacting with analytes. The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π stacking, and steric interactions.

Quinine has been shown to be a highly responsive CSA for N-trifluoroacetyl (TFA) amino acids with free carboxyl functions.[9][10] The enantiodiscrimination is particularly effective in aromatic solvents like benzene-d6, which can enhance the anisotropic effects of the CSA.

BINOL Derivatives: Axially Chiral Recognition

1,1'-Bi-2-naphthol (BINOL) and its derivatives are a class of axially chiral compounds that have found widespread use as CSAs.[2] The two naphthyl rings are sterically hindered from rotating around the C-C single bond, resulting in a stable chiral conformation. The hydroxyl groups of BINOL can form hydrogen bonds with suitable functional groups on the analyte, such as the carboxyl or amino groups of amino acid derivatives. The large aromatic surfaces of the naphthyl rings can also participate in π-π stacking interactions. BINOL-based amino alcohols have shown excellent enantiodifferentiation for carboxylic acids, including N-protected amino acids.[7][11]

Performance Comparison of Chiral Solvating Agents

The effectiveness of a CSA is quantified by the magnitude of the induced chemical shift non-equivalence (ΔΔδ). The following table summarizes reported ΔΔδ values for various CSAs with different amino acid derivatives. It is important to note that the experimental conditions (solvent, temperature, and concentration) can significantly influence the observed ΔΔδ values.

Chiral Solvating AgentAmino Acid DerivativeObserved ProtonSolventΔΔδ (ppm)Reference
(+)-18-C-6-TAPhenylalanineα-CHCD3OD0.12[1]
(+)-18-C-6-TALeucineα-CHCD3OD0.10[1]
(+)-18-C-6-TAAlanineα-CHCD3OD0.08[1]
Bis-thiourea (BTDA)N-DNB-Leucineα-CHCDCl30.159[6]
Bis-thiourea (BTDA)N-DNB-Phenylalanineα-CHCDCl30.160[10]
QuinineN-TFA-Phenylalanineα-CHC6D60.132[9]
QuinineN-TFA-Valineα-CHC6D60.115[9]
BINOL-amino alcoholN-Acetyl-Phenylalanineα-CHCDCl30.085[11]
Lactate-derived dicarbamateN-DNB-Valine methyl esterα-CHCDCl30.070[12]

Experimental Protocols

The following are generalized, step-by-step protocols for the NMR analysis of amino acids using different classes of CSAs. It is crucial to optimize the conditions for each specific CSA-analyte pair.

Protocol 1: Analysis with (+)-18-Crown-6-Tetracarboxylic Acid
  • Sample Preparation:

    • Dissolve the amino acid (or a racemic mixture for initial screening) in a suitable deuterated solvent, typically methanol-d4 or D2O, to a final concentration of approximately 10-20 mM.

    • Prepare a stock solution of (+)-18-C-6-TA in the same deuterated solvent at a concentration that will yield a 1:1 to 2:1 molar ratio of CSA to analyte in the final NMR sample.

    • In an NMR tube, combine the amino acid solution and the CSA solution. For a standard 5 mm NMR tube, the final volume should be approximately 0.6 mL.

    • Gently mix the contents of the NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline corrections.

  • Data Analysis:

    • Identify the signals corresponding to the enantiomers of the amino acid. The α-proton is often a good diagnostic signal.

    • Integrate the separated signals to determine the enantiomeric ratio.

General Workflow for CSA-based NMR Analysis

General Experimental Workflow for CSA-NMR Analysis cluster_Prep Sample Preparation cluster_Acq NMR Data Acquisition cluster_Analysis Data Analysis Analyte Dissolve Amino Acid Derivative (10-30 mM) Mix Combine in NMR Tube (e.g., CDCl3, C6D6, CD3OD) Analyte->Mix CSA_Sol Prepare CSA Solution (e.g., 1-2 equivalents) CSA_Sol->Mix Acquire Acquire 1D 1H NMR Spectrum (Constant Temperature) Mix->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Separated Signals Process->Integrate Quantify Determine Enantiomeric Ratio Integrate->Quantify

Caption: A streamlined workflow for enantiomeric analysis using CSAs.

Protocol 2: Analysis with Thiourea-Based CSAs and DABCO
  • Sample Preparation:

    • For N-derivatized amino acids with a free carboxyl group, dissolve the analyte in CDCl3 to a final concentration of approximately 30 mM.[11]

    • Add one equivalent of the thiourea-based CSA to the solution.

    • Add one to two equivalents of DABCO to the mixture. The addition of DABCO is crucial for solubilization and effective interaction.[11]

    • Ensure the final volume in the NMR tube is approximately 0.6 mL.

    • Thoroughly mix the contents.

  • NMR Data Acquisition:

    • Follow the same procedure as described in Protocol 1.

  • Data Analysis:

    • The signals of the N-derivatizing group (e.g., the protons of a 3,5-dinitrobenzoyl group) and the α-proton are typically well-resolved and can be used for quantification.

Protocol 3: Analysis with Quinine
  • Sample Preparation:

    • This protocol is particularly effective for N-TFA amino acids.

    • Dissolve the N-TFA amino acid derivative in benzene-d6 or CDCl3 to a final concentration of 10-20 mM.

    • Add one equivalent of quinine to the solution.

    • Adjust the final volume to approximately 0.6 mL in an NMR tube and mix well.

  • NMR Data Acquisition:

    • Acquire both ¹H and ¹⁹F NMR spectra. The ¹⁹F nucleus is highly sensitive to its chemical environment, and the TFA group can provide a clean, well-resolved signal for each enantiomer.

  • Data Analysis:

    • In the ¹H spectrum, monitor the α-proton for separation.

    • In the ¹⁹F spectrum, the singlet of the CF3 group should split into two distinct signals for the two enantiomers. Integrate these signals for accurate quantification.

Concluding Remarks and Future Perspectives

The selection of an appropriate chiral solvating agent is paramount for the successful NMR analysis of amino acid enantiomers. Crown ethers are particularly well-suited for underivatized amino acids, while thiourea-based CSAs offer remarkable versatility for a range of N-derivatized amino acids, often in conjunction with a base additive. Cinchona alkaloids and BINOL derivatives provide alternative chiral scaffolds that can be highly effective for specific classes of amino acid derivatives.

The continued development of novel CSAs with enhanced enantiodiscriminating capabilities remains an active area of research. The design of CSAs with more pre-organized structures and multiple interaction sites holds promise for achieving larger chemical shift separations and broader applicability. Furthermore, the use of advanced NMR techniques, such as two-dimensional spectroscopy and diffusion-ordered spectroscopy (DOSY), can provide deeper insights into the nature of the diastereomeric complexes and the mechanism of chiral recognition.

By carefully considering the principles and protocols outlined in this guide, researchers can confidently employ NMR spectroscopy as a robust and reliable tool for the chiral analysis of amino acids, a critical step in the development of safe and effective pharmaceuticals and other bioactive molecules.

References

  • Rudzińska-Szostak, E., Górecki, Ł., Berlicki, Ł., Ślepokura, K., & Mucha, A. (2015). Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. Chirality, 27(10), 752-760. [Link]
  • Lee, W., Bang, E., Yun, J., Paik, M., & Lee, W. (2019). Enantiodiscrimination Using a Chiral Crown Ether as a Chiral Solvating Agent Using NMR Spectroscopy.
  • Li, G., Ma, M., Wang, G., Wang, X., & Lei, X. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. [Link]
  • Recchimurzo, A., Micheletti, C., Uccello-Barretta, G., & Balzano, F. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 85(8), 5342–5350. [Link]
  • Recchimurzo, A., Micheletti, C., Uccello-Barretta, G., & Balzano, F. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7381–7389. [Link]
  • Micheletti, C., Recchimurzo, A., Uccello-Barretta, G., & Balzano, F. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12159–12169. [Link]
  • Uccello-Barretta, G., Pescitelli, G., & Salvadori, P. (2010). Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions. Organic & Biomolecular Chemistry, 8(15), 3514-3521. [Link]
  • Uccello-Barretta, G., et al. (2010). Quinine as a highly responsive chiral sensor for the 1 H and 19 F NMR enantiodiscrimination of N -trifluoroacetyl amino acids with free carboxyl functions. Organic & Biomolecular Chemistry, 8(15), 3514-3521. [Link]
  • Di Salvo, F., Uccello-Barretta, G., & Balzano, F. (2013). lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Advances, 3(42), 19376-19385. [Link]
  • Micheletti, C., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12159-12169. [Link]
  • Gawroński, J., & Grajewski, J. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26042. [Link]
  • Wenzel, T. J., & Wilcox, C. S. (2003). Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. Analytical and Bioanalytical Chemistry, 378(6), 1536-1547. [Link]

Sources

A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Analytical Technique

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a cornerstone of modern chemistry, particularly within the pharmaceutical industry. The stereochemistry of a molecule can dramatically influence its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic.[1][2] Consequently, regulatory bodies like the FDA mandate strict control over the stereochemical composition of drugs.[1] This guide provides an in-depth, objective comparison of two of the most powerful and widely used analytical techniques for determining enantiopurity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This comparison will delve into the fundamental principles of each technique, offer detailed experimental protocols, and present a quantitative performance comparison to empower you in selecting the most suitable method for your specific analytical challenges.

The Great Divide: Unraveling Enantiomers

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[3][4] This makes their separation and quantification a non-trivial task. Both HPLC and NMR employ strategies to create a temporary chiral environment, inducing diastereomeric interactions that render the enantiomers distinguishable.

Chiral HPLC: Separation in the Solid Phase

Chiral HPLC achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][5][6] The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer, resulting in different elution times for the two enantiomers.[6] The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (ee).[7]

The choice of the CSP is the most critical factor in developing a successful chiral HPLC method.[1] Common CSPs include polysaccharide-based (cellulose and amylose derivatives), protein-based, Pirkle-type, and macrocyclic glycopeptide phases.[6][8] The selection process can often be a trial-and-error approach, though databases and systematic screening strategies can expedite method development.[1][9]

NMR Spectroscopy: Discrimination in Solution

NMR spectroscopy, a cornerstone for structural elucidation, can also be a powerful tool for determining enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR experiment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation.[10][11][12] There are three main types of chiral auxiliaries used in NMR:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte in solution.[10][13][14][15] This interaction leads to different chemical shifts for the corresponding protons (or other nuclei) of the two enantiomers, allowing for their distinct signals to be resolved and integrated.[10]

  • Chiral Derivatizing Agents (CDAs): CDAs are enantiopure reagents that react covalently with the analyte to form a pair of diastereomers.[10][11] These diastereomers have distinct spectroscopic properties, resulting in separate signals in the NMR spectrum that can be quantified.[5][11] A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to determine the absolute configuration and enantiopurity of alcohols and amines.[16]

  • Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes that can induce large chemical shift differences between the signals of the two enantiomers.[17][18]

At a Glance: HPLC vs. NMR for Enantiopurity

The choice between HPLC and NMR for determining enantiomeric purity is not always straightforward and depends on various factors including the nature of the analyte, the required sensitivity, sample throughput needs, and available instrumentation. The following table provides a comprehensive comparison of the two techniques.

FeatureChiral HPLCNMR Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.[1][5]In-situ differentiation of enantiomers via diastereomeric interactions with a chiral auxiliary.[10][11]
Sensitivity (LOD/LOQ) Generally higher, with the ability to detect trace impurities.Generally lower, dependent on the magnetic field strength and analyte concentration.
Resolution Often provides baseline separation of enantiomer peaks.[19]Resolution depends on the effectiveness of the chiral auxiliary and the magnetic field strength.
Sample Throughput Lower; method development can be time-consuming, and each analysis takes 15-60 minutes.[5]Higher; after initial method setup (e.g., derivatization), analysis time is short (5-15 minutes).[5][20]
Method Development Can be complex and involve screening of multiple columns and mobile phases.[1][21]Can be relatively rapid, especially with CSAs. Derivatization with CDAs adds an extra step.[5]
Solvent Consumption High, typically >60 mL of mobile phase per sample.[5][20]Low, approximately 0.6 mL of deuterated solvent per sample.[5][20]
Sample Requirement Typically in the microgram to milligram range.Typically in the milligram range.
Destructive/Non-destructive Generally non-destructive, allowing for sample recovery.[5]Non-destructive.
Quantitative Accuracy Excellent, with high precision and reproducibility.[5]Good, with reproducibilities of ±0.5% or better reported.[5] Quantitative NMR (qNMR) protocols can enhance accuracy.[22][23][24][25][26]
Information Provided Enantiomeric ratio, retention times, and peak purity.[27]Enantiomeric ratio, chemical shifts, coupling constants, and potential structural information.[27]
Cost (Instrument & Consumables) Moderate to high instrument cost. Chiral columns can be expensive.High instrument cost. Deuterated solvents and chiral auxiliaries can be costly.

In the Lab: Experimental Protocols

To provide a practical perspective, here are detailed, step-by-step methodologies for determining the enantiomeric excess of a hypothetical chiral amine using both chiral HPLC and NMR spectroscopy.

Protocol 1: Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric excess (ee) of a chiral amine sample.

Materials:

  • Chiral amine sample

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)[19][27][28]

  • HPLC-grade n-hexane and isopropanol[28]

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters[19]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v).[27][28] If necessary, add a small amount of TFA (e.g., 0.1%) to improve peak shape.[27] Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Racemic Standard: Accurately weigh and dissolve the racemic amine standard in the mobile phase to a final concentration of approximately 1 mg/mL.[19][28]

    • Sample Solution: Prepare the chiral amine sample to be analyzed in the same manner as the standard, aiming for a similar concentration.[28]

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.[19]

  • HPLC System Setup and Operation:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[19][28]

    • Set the column temperature (e.g., 25 °C).[19][28]

    • Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm).[28]

  • Data Acquisition:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (e.g., resolution > 1.5).[28]

    • Inject the prepared sample solution.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the sample chromatogram.[19]

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[7]

Protocol 2: Enantiomeric Purity Determination by ¹H NMR Spectroscopy using a Chiral Solvating Agent

Objective: To determine the enantiomeric excess (ee) of a chiral amine sample.

Materials:

  • Chiral amine sample

  • NMR spectrometer

  • High-quality NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Micropipettes and small vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral amine sample into a clean, dry vial.[29]

    • Dissolve the sample in approximately 0.6 mL of CDCl₃.[29]

    • Transfer the solution to an NMR tube. It is good practice to filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[29]

  • Initial NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample to identify the characteristic proton signals of the amine.

  • Addition of Chiral Solvating Agent:

    • Add a specific molar equivalent of the CSA to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically, but a 1:1 ratio is a good starting point.[14]

    • Gently mix the contents of the NMR tube.

  • Data Acquisition:

    • Acquire another ¹H NMR spectrum of the mixture.

    • If necessary, optimize acquisition parameters for quantitative analysis (e.g., ensure a sufficient relaxation delay).[25]

  • Data Analysis:

    • Identify a well-resolved proton signal of the amine that has split into two distinct signals (one for each enantiomer) upon addition of the CSA.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 (where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Chiral Analyte prep Dissolve in Mobile Phase start->prep filter Filter (0.45 µm) prep->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Enantiomer Peaks chromatogram->integrate calculate Calculate ee% integrate->calculate end end calculate->end Final Result

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Chiral Analyte dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer add_csa Add Chiral Solvating Agent transfer->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire spectrum Obtain NMR Spectrum acquire->spectrum integrate Integrate Separated Enantiomer Signals spectrum->integrate calculate Calculate ee% integrate->calculate end end calculate->end Final Result

Caption: Workflow for enantiomeric excess determination by NMR with a CSA.

Making the Call: A Decision-Making Framework

The selection of the most appropriate technique is a critical decision that impacts efficiency, cost, and data quality. The following decision tree provides a logical framework for this selection process.

Decision_Tree start Start: Need to Determine Enantiomeric Purity q1 Is high sensitivity (trace analysis) a primary requirement? start->q1 q2 Is high sample throughput a key objective? q1->q2 No hplc Chiral HPLC is the preferred method q1->hplc Yes q3 Is method development time a major constraint? q2->q3 No nmr NMR Spectroscopy is a strong candidate q2->nmr Yes q4 Is sample recovery important? q3->q4 No q3->hplc No, and robustness is paramount q3->nmr Yes q4->hplc Yes q4->hplc No, but consider its robustness

Caption: Decision tree for selecting between HPLC and NMR for enantiopurity analysis.

Conclusion: A Symbiotic Relationship

Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric purity. The choice between them is often dictated by the specific requirements of the analysis. Chiral HPLC stands out as the gold standard when high sensitivity, baseline resolution, and a validated method for routine quality control are paramount.[2][5][19] Its robustness and reliability make it a preferred choice in many regulated environments.

On the other hand, NMR spectroscopy offers a significant advantage in terms of speed and sample throughput, making it highly suitable for high-throughput screening, reaction monitoring, and rapid analysis of diverse samples.[5] Its significantly lower solvent consumption also aligns with the principles of green chemistry.[20]

Ultimately, for a comprehensive and orthogonal validation of enantiomeric purity, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing an exceptional level of confidence in the results. This dual-pronged approach leverages the strengths of both techniques, ensuring the highest standards of scientific integrity in chiral analysis.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions.
  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
  • Lanthanide-chiral carboxylate and chiral ester mixtures as NMR shift reagents.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
  • Chiral Lanthanide Shift Reagents.
  • CHIRAL HPLC. Slideshare. [Link]
  • Chiral Separations: A Comparison of Hplc and TLC. Taylor & Francis Online. [Link]
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library. [Link]
  • Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. [Link]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • 14.
  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
  • NMR determination of enantiomeric excess.
  • NMR Sample Preparation. University of California, Riverside. [Link]
  • Quantitative NMR Spectroscopy. University of Oxford. [Link]
  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]
  • A Guide to Quantit
  • Enantiomeric separation of drugs by High-Performance Liquid Chrom
  • NMR Sample Preparation.
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Determination of enantiomeric purity using chiral lanthanide shift reagents.
  • Comparison of Dynamic HPLC and Dynamic NMR in the Study of Conformational Stereodynamics: Case of the Enantiomers of a Hindered Secondary Phosphine Oxide 1.

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, clinical diagnostics, and proteomics, the stereospecific separation of amino acids is not merely an analytical task; it is a critical gateway to understanding biological function and ensuring therapeutic safety. The subtle, yet profound, differences between D- and L-enantiomers necessitate robust and reliable methods for their resolution. This guide provides a comparative analysis of the primary chiral stationary phases (CSPs) employed for this purpose, offering insights into their underlying mechanisms, practical performance, and ideal applications. Every recommendation and protocol herein is grounded in established scientific principles and supported by experimental evidence to ensure trustworthiness and reproducibility.

The Imperative of Chiral Separation in Amino Acid Analysis

While L-amino acids form the fundamental building blocks of proteins in most living organisms, the presence of D-amino acids is increasingly recognized as biologically significant.[1] D-isomers can act as neurotransmitters (e.g., D-serine), are components of bacterial cell walls, and can serve as biomarkers for disease states.[1] Consequently, the ability to accurately quantify the enantiomeric excess of amino acids is paramount in fields ranging from drug discovery, where chiral purity is a regulatory mandate, to clinical research, where enantiomeric ratios can be diagnostic.

High-Performance Liquid Chromatography (HPLC) utilizing CSPs stands as the most prevalent and effective technique for the direct enantioseparation of amino acids, obviating the need for derivatization that can introduce analytical variability.[1] The choice of CSP is the most critical factor in developing a successful separation method.

A Comparative Overview of Chiral Stationary Phases

The selection of a CSP is dictated by the specific amino acids of interest, the sample matrix, and the desired analytical outcome (e.g., speed, resolution, or compatibility with mass spectrometry). Here, we compare the four major classes of CSPs for amino acid separation: Polysaccharide-based, Macrocyclic Antibiotic, Ligand-Exchange, and Pirkle-type phases.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity.[2][3] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions within the chiral grooves of the polysaccharide structure.[4][5]

  • Mechanism of Action: Enantiomers partition into the chiral cavities of the polysaccharide backbone. The precise fit and the multitude of potential interactions (hydrogen bonds, π-π stacking, dipole-dipole) lead to differential retention of the enantiomers. Immobilized phases offer greater solvent compatibility compared to coated phases.[5]

  • Strengths:

    • Broad applicability for a wide range of derivatized and underivatized amino acids.[6]

    • High loading capacity, making them suitable for preparative separations.

  • Limitations:

    • Separation of underivatized amino acids can be challenging due to their zwitterionic nature and poor solubility in the non-polar mobile phases often used with these columns.[7]

    • Coated versions have limitations on solvent choices to prevent stripping of the chiral selector.[5]

Macrocyclic Antibiotic CSPs

Macrocyclic antibiotics, such as teicoplanin and vancomycin, are powerful chiral selectors that are chemically bonded to silica particles.[8][9] Their complex three-dimensional structures, featuring multiple stereogenic centers and functional groups (hydroxyl, carboxyl, amino), provide a rich environment for chiral recognition.[9]

  • Mechanism of Action: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance. The multiple interaction sites allow for the separation of a diverse range of molecules, including underivatized amino acids.[1][10]

  • Strengths:

    • Excellent for the separation of underivatized amino acids.[7][10]

    • Compatible with a wide range of mobile phases, including polar organic, reversed-phase, and normal-phase, making them highly versatile and LC-MS compatible.[9][10]

    • Commercially available columns like CHIROBIOTIC™ T (teicoplanin) have demonstrated broad success.[7][11]

  • Limitations:

    • The elution order of enantiomers can sometimes be unpredictable.

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is a highly selective technique for the separation of amino acids. These CSPs consist of a chiral ligand, often an amino acid or a derivative, complexed with a metal ion (typically Cu(II)) and immobilized on a solid support.[12]

  • Mechanism of Action: The separation is based on the differential stability of the diastereomeric ternary complexes formed between the analyte enantiomers, the metal ion, and the chiral selector.[13] The enantiomer that forms the more stable complex is retained longer on the column.

  • Strengths:

    • Excellent selectivity for α- and β-amino acids.[14][15]

    • No derivatization of the amino acid is required.

    • The elution order can be reversed by simply switching from an L-amino acid-based CSP to a D-amino acid-based CSP.[1]

  • Limitations:

    • The mobile phase typically contains metal ions, which may not be ideal for all detection methods, although it is compatible with post-column derivatization for fluorescence detection.[13]

    • Column stability can sometimes be a concern.

Pirkle-Type CSPs

Developed by William H. Pirkle, these CSPs are based on the principle of π-π interactions.[16] They consist of a π-electron deficient or π-electron rich aromatic ring system covalently bonded to a silica support.[16]

  • Mechanism of Action: Chiral recognition is achieved through a three-point interaction model involving π-π stacking, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP.[16] For amino acid analysis, derivatization is typically required to introduce a π-electron rich or deficient moiety.[17][18]

  • Strengths:

    • Highly predictable elution order based on the interaction model.

    • Robust and stable phases.

  • Limitations:

    • Requires derivatization of the amino acids, which adds a step to the workflow and can be a source of error.[17][19]

Quantitative Performance Comparison

The following table summarizes representative performance data for the separation of selected amino acid enantiomers on different CSPs. It is important to note that direct comparison is challenging as optimal conditions (mobile phase, temperature, etc.) vary significantly between CSP types. The data is synthesized from multiple sources to provide a broad comparative perspective.

CSP TypeCommercial Column ExampleAmino AcidSeparation Factor (α)Resolution (Rs)Elution OrderKey Characteristics & Notes
Zwitterionic CHIRALPAK® ZWIX(+)DL-Trp1.29> 1.5D then LGood for free amino acids. Complementary selectivity to ZWIX(-).[20][21]
CHIRALPAK® ZWIX(-)DL-Trp1.21> 1.5L then DEnantiomer elution order is often reversed compared to ZWIX(+).[20][21]
Macrocyclic Glycopeptide Astec CHIROBIOTIC TDL-Alanine-BaselineL then DExcellent for underivatized amino acids. LC-MS compatible.[11]
DL-Valine-BaselineL then D[11]
DL-Leucine-BaselineL then D[11]
Eremomycin-based CSPDL-Methionine~1.8> 2.0-Showed better performance than Teicoplanin CSP in one study.[22][23]
Crown Ether ChiroSil® SCA(-)DL-Serine1.60> 1.5-Especially well-suited for separation of D- and L-amino acid enantiomers.[24]
DL-Glutamic Acid-> 1.5-[24]
Polysaccharide-based Chiralpak IANBD-derivatized α-amino acid ethyl esters>1.2>1.5-Requires derivatization. Coated versions show higher separation factors.[6]
Pirkle-type SUMICHIRAL OA-2500(S)NBD-derivatized amino acidsVariesVaries-Requires derivatization. Separation factors can be low for some hydrophilic amino acids.[17]

Experimental Protocols

Protocol: Separation of Underivatized Amino Acids on a Macrocyclic Antibiotic CSP

This protocol provides a starting point for the separation of underivatized amino acid enantiomers using a teicoplanin-based CSP, which is known for its versatility and robustness.

1. Equipment and Reagents:

  • HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometer (MS) detector.
  • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.
  • Mobile Phase: HPLC grade Methanol, Water, and Formic Acid.
  • Sample: A racemic standard of the amino acid of interest (e.g., DL-Alanine) dissolved in the mobile phase at 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). The organic modifier percentage is a critical parameter to optimize.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm or MS with electrospray ionization (ESI).
  • Injection Volume: 5 µL.

3. Method Optimization:

  • Organic Modifier Concentration: The retention of amino acids on teicoplanin phases often exhibits a U-shaped behavior with varying methanol concentration.[7] Systematically vary the methanol percentage (e.g., from 20% to 80%) to find the optimal selectivity and retention.
  • Acidic Additive: The concentration of formic acid can influence peak shape and retention. Small adjustments (e.g., 0.05% to 0.2%) can be beneficial.
Workflow for Method Development

G cluster_0 Method Development Workflow cluster_1 Optimization A Define Analytical Goal (e.g., quantitate D-Alanine) B Select CSP Class (e.g., Macrocyclic Antibiotic for underivatized AA) A->B C Initial Screening (e.g., CHIROBIOTIC T, 50:50:0.1 H2O:MeOH:FA) B->C D Evaluate Results (Resolution, Peak Shape, Retention Time) C->D E Optimization Loop D->E F Vary Organic Modifier % E->F Inadequate Separation I Final Method Validation E->I Adequate Separation F->D G Adjust Additive Concentration G->D H Change Temperature H->D

Caption: A logical workflow for developing a chiral separation method.

Chiral Recognition Mechanisms: A Visual Explanation

The precise molecular interactions underpinning chiral recognition are key to understanding and troubleshooting separations.

G cluster_0 Ligand-Exchange Mechanism cluster_1 Analyte Enantiomers CSP Chiral Selector (L-Proline) Cu(II) Ion Complex_L More Stable Ternary Complex (L-Pro-Cu-L-AA) CSP:f1->Complex_L Complex_D Less Stable Ternary Complex (L-Pro-Cu-D-AA) CSP:f1->Complex_D L_AA L-Amino Acid L_AA->Complex_L D_AA D-Amino Acid D_AA->Complex_D Retention Retention Complex_L->Retention Longer Retention Elution Elution Complex_D->Elution Shorter Retention

Caption: Ternary complex formation in Ligand-Exchange Chromatography.

G cluster_0 Pirkle-Type CSP (π-acceptor) CSP π-electron deficient ring (DNB) H-bond donor/acceptor Interaction Chiral Recognition Site CSP->Interaction Analyte Derivatized Amino Acid π-electron rich ring (Naphthyl) H-bond site Steric group Analyte:f1->Interaction π-π stacking Analyte:f2->Interaction H-bonding Analyte:f3->Interaction Steric hindrance

Caption: The three-point interaction model for a Pirkle-type CSP.

Conclusion and Future Outlook

The selection of a chiral stationary phase for amino acid separation is a nuanced decision that requires a thorough understanding of the strengths and weaknesses of each available technology. For underivatized amino acids, macrocyclic antibiotic and zwitterionic ion-exchange CSPs often provide the most direct and versatile solutions, with excellent compatibility for LC-MS applications. Polysaccharide-based phases remain a powerful tool, especially when derivatization is feasible or for preparative scale work. Ligand-exchange chromatography offers exceptional selectivity for specific applications, while Pirkle-type phases provide a robust and predictable option for derivatized amino acids.

The future of chiral separations for amino acids lies in the development of novel stationary phases with even greater selectivity and efficiency, particularly those based on superficially porous particles (SPPs) which promise faster and more efficient separations.[21] As our understanding of the role of D-amino acids in biology continues to expand, the demand for rapid, sensitive, and reliable enantioselective methods will only intensify, ensuring that the development of advanced CSPs remains a vibrant and critical area of analytical science.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2012). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). New ligand exchange chiral stationary phase for the liquid chromatographic resolution of alpha- and beta-amino acids.
  • Hamase, K., Inoue, T., Morikawa, A., & Zaitsu, K. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 126(10), 1777-1783. [Link]
  • Jozwiak, K., Szabelski, P., & Kaczmarski, K. (2005). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic.
  • Hyun, M. H., Min, H. J., & Lee, J. W. (2002). Preparation and application of a new ligand exchange chiral stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers.
  • Hamase, K., Inoue, T., Morikawa, A., & Zaitsu, K. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. The Analyst, 126(10), 1777-1783. [Link]
  • Del Rosario-Chárriez, M., & Colón, L. A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5729. [Link]
  • Hyun, M. H. (2018). Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols. Journal of Pharmaceutical and Biomedical Analysis, 157, 131-140. [Link]
  • Antal, I., & Fiser, B. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3343. [Link]
  • Shpilevskaya, L. E., Strelenko, Y. A., & Davankov, V. A. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Molecules, 27(25), 8963. [Link]
  • Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
  • Zhang, X., & Wang, Y. (2020). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences, 185, 03023. [Link]
  • Jozwiak, K., Szabelski, P., & Kaczmarski, K. (2005). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Semantic Scholar. [Link]
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Kabir, M. H., & Lee, J. W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 239-249. [Link]
  • Daicel Corporation. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel. [Link]
  • Hamase, K., Inoue, T., Morikawa, A., & Zaitsu, K. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F.
  • Hyun, M. H., Min, H. J., & Lee, J. W. (2002). Preparation and application of a new ligand exchange chiral stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers.
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. [Link]
  • Aboul-Enein, H. Y., & Ali, I. (2003). Structures of the polysaccharide-based chiral stationary phases used in this study.
  • W. Tang. (2021).
  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]
  • Toth, G., & Gaspar, A. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules, 29(9), 2139. [Link]
  • Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

Sources

A Comparative Guide to the Biological Activity of (R)- vs (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. The (R)- and (S)-enantiomers of a chiral drug can differ in their binding affinity, efficacy, metabolism, and off-target effects[1].

2-Amino-2-(2-methoxyphenyl)acetic acid is a non-canonical, chiral amino acid that serves as a valuable building block in the synthesis of novel therapeutic agents[2][3]. Its derivatives have garnered interest for a range of applications, from neuroscience to infectious disease. This guide provides an in-depth comparison of the biological activities of (R)- and (S)-2-Amino-2-(2-methoxyphenyl)acetic acid derivatives, supported by experimental data and protocols to empower researchers in their drug discovery efforts. We will explore the synthetic routes to obtain enantiomerically pure forms, dissect their differential biological effects, and provide validated methodologies for their evaluation.

Part 1: Enantioselective Synthesis—The Foundation for Stereospecific Bioactivity Studies

To accurately assess the distinct biological profiles of the (R)- and (S)-enantiomers, obtaining them in high enantiomeric purity is the essential first step. Racemic mixtures can provide misleading data, as the activity of one enantiomer might mask or confound the effects of the other. Several strategies exist for the synthesis of enantiopure 2-amino-2-(2-methoxyphenyl)acetic acid.

The primary approaches include the Asymmetric Strecker Synthesis, which introduces chirality early in the synthetic route, and the Bucherer-Bergs synthesis followed by chiral resolution. A modern, highly efficient alternative is the chemoenzymatic method utilizing nitrilase enzymes, which can offer exceptional enantioselectivity[4].

Comparative Data Summary for Synthetic Routes

The choice of synthetic method often depends on the desired scale, available resources, and required purity. The following table summarizes key parameters for three common methods for synthesizing 2-amino-2-(2-methoxyphenyl)acetic acid and related phenylglycines[4].

ParameterAsymmetric Strecker SynthesisBucherer-Bergs SynthesisChemoenzymatic Synthesis (Nitrilase)
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Typical Yield 75-90%60-80%80-95%
Enantiomeric Excess (ee) >95%Racemic (requires resolution)>99%
Reaction Time 12-24 hours24-48 hours (including hydrolysis)8-16 hours
Key Reagents Chiral auxiliary (e.g., (R)-phenylglycinamide), NaCNKCN, (NH4)2CO3NaCN, NH3, Nitrilase enzyme
Number of Steps 22 (plus resolution)1 (one-pot)
Scalability Moderate to HighHighHigh
Experimental Protocol: Asymmetric Strecker Synthesis

This protocol describes a reliable method for producing the chiral amino acid with high enantiomeric excess[4].

Causality: The use of a chiral amine auxiliary, such as (R)-phenylglycine amide, directs the addition of cyanide to one face of the imine intermediate, establishing the desired stereocenter. Subsequent hydrolysis removes the auxiliary and converts the nitrile to a carboxylic acid.

Step 1: Synthesis of Diastereomeric α-Aminonitriles

  • In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in methanol.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water. Caution: NaCN is highly toxic.

  • Slowly add the aqueous NaCN solution to the methanolic solution while stirring at 0°C.

  • Allow the mixture to stir at room temperature for 12-24 hours.

  • The resulting diastereomeric α-aminonitriles can be separated at this stage by fractional crystallization or chromatography to enhance enantiopurity.

Step 2: Hydrolysis to (R)- or (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

  • Isolate the desired diastereomer from Step 1.

  • Treat the isolated α-aminonitrile with a strong acid (e.g., 6M HCl).

  • Heat the mixture under reflux for 4-6 hours until the nitrile is fully hydrolyzed.

  • Cool the reaction mixture and neutralize with a suitable base to precipitate the amino acid.

  • Filter the product, wash with cold water, and dry under vacuum.

  • Confirm identity and enantiomeric excess using chiral HPLC and NMR spectroscopy.

G cluster_strecker Asymmetric Strecker Synthesis Workflow A 1. Reactants 2-Methoxybenzaldehyde (R)-Phenylglycine Amide NaCN B 2. Diastereoselective Cyanation Formation of intermediate imine, followed by cyanide addition A->B Methanol, RT C 3. Separation of Diastereomers (Crystallization or Chromatography) B->C Isolates desired stereoisomer D 4. Acid Hydrolysis (e.g., 6M HCl, reflux) C->D Removes chiral auxiliary E 5. Final Product Enantiopure (R)- or (S)- 2-Amino-2-(2-methoxyphenyl)acetic acid D->E Neutralization & Isolation

Caption: Workflow for Asymmetric Strecker Synthesis.

Part 2: Comparative Biological Activities—A Tale of Two Enantiomers

While comprehensive comparative data for derivatives of 2-amino-2-(2-methoxyphenyl)acetic acid specifically is emerging, extensive research on the broader class of phenylglycine derivatives provides a strong framework for understanding their enantioselective activities. Phenylglycines are well-established as modulators of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors crucial for regulating synaptic transmission in the brain[5].

Furthermore, recent studies on other GPCRs, such as GPR88, have revealed striking enantioselectivity for structurally related phenylglycinol derivatives[6].

Enantioselectivity at G Protein-Coupled Receptors (GPCRs)

Research into a series of 4-hydroxyphenylglycinol derivatives as agonists for the orphan receptor GPR88 provides a clear example of stereospecific activity. In this study, compounds were synthesized and screened for their ability to modulate cAMP levels. The data revealed a distinct preference for one enantiomer over the other[6].

For instance, in a pair of enantiomers differing only by the stereochemistry at the benzylic position (structurally analogous to the alpha-carbon of our title compound), the (S)-isomer was found to be significantly more potent than the (R)-isomer[6]. This underscores the principle that the precise spatial orientation of functional groups is critical for optimal interaction with the receptor's binding pocket.

Hypothetical Binding Model: The differential activity can be explained by the three-point attachment model. For a strong interaction, at least three points of contact between the ligand and the receptor are required. The mirror-image arrangement of an enantiomer means that if one, like the (S)-isomer, can achieve this optimal three-point binding, the other ((R)-isomer) cannot, resulting in lower affinity and potency.

G cluster_receptor Receptor Binding Pocket cluster_S (S)-Enantiomer (High Affinity) cluster_R (R)-Enantiomer (Low Affinity) R1 Binding Site A (e.g., H-bond donor) R2 Binding Site B (e.g., Hydrophobic pocket) R3 Binding Site C (e.g., Anionic site) S_Ligand S S_A Group A S_Ligand->S_A S_B Group B S_Ligand->S_B S_C Group C S_Ligand->S_C S_A->R1 Strong Interaction S_B->R2 Strong Interaction S_C->R3 Strong Interaction R_Ligand R R_A Group A R_Ligand->R_A R_B Group B R_Ligand->R_B R_C Group C R_Ligand->R_C R_A->R1 Strong Interaction R_B->R3 Steric Hindrance R_C->R2 Weak Interaction

Caption: Stereospecific binding of enantiomers to a chiral receptor.

Application in Antimicrobial Peptides (AMPs)

The incorporation of non-natural amino acids like 2-amino-2-(2-methoxyphenyl)acetic acid into peptide sequences is an emerging strategy to develop novel antimicrobial agents with improved properties[7]. While direct comparative studies on the (R) vs. (S) isomers in this context are limited, the principle of chirality remains vital.

Potential Advantages of Chiral Non-Canonical Amino Acids in AMPs:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids or other non-natural residues are often more resistant to degradation by proteases, increasing their biological half-life.

  • Improved Antimicrobial Potency: The unique methoxyphenyl side chain can facilitate novel interactions with microbial membranes or intracellular targets, potentially boosting potency against multidrug-resistant bacteria[7].

  • Optimized Therapeutic Index: Strategic placement of a specific enantiomer can fine-tune the peptide's helicity and amphipathicity, potentially reducing toxicity to mammalian cells (hemolytic activity) while maintaining or enhancing antimicrobial effects[7].

Part 3: Validated Experimental Protocols for Biological Characterization

To provide actionable guidance for researchers, this section details a robust protocol for determining the antimicrobial activity of peptides incorporating (R)- or (S)-2-amino-2-(2-methoxyphenyl)acetic acid.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold-standard assay for quantifying the antimicrobial potency of a compound[7].

Self-Validation: The protocol includes positive (known antibiotic) and negative (no peptide) controls, which are essential for validating the results of each experimental run. The growth in the negative control confirms the viability of the bacteria, while the inhibition by the positive control confirms the assay's sensitivity.

Materials:

  • Synthesized peptides containing (R)- or (S)-2-amino-2-(2-methoxyphenyl)acetic acid.

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

  • Positive control antibiotic (e.g., Gentamicin).

Procedure:

  • Peptide Preparation: Prepare a stock solution of each peptide in a suitable sterile solvent (e.g., sterile water or DMSO) and create a series of two-fold serial dilutions in MHB.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Plate Loading:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of the peptide stock solutions to the first column of wells and perform serial dilutions across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (serial dilutions of Gentamicin) and a negative/growth control (bacteria in MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

G cluster_mic MIC Assay Workflow A 1. Prepare Peptide Serial Dilutions C 3. Plate Inoculation Add dilutions and bacteria to 96-well plate A->C B 2. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B->C D 4. Incubation (37°C, 18-24h) C->D E 5. Read Results Visual or OD600 D->E F Determine MIC Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Directions

Future research should focus on the direct, side-by-side comparison of purified (R)- and (S)-2-amino-2-(2-methoxyphenyl)acetic acid derivatives against a wider array of biological targets. Key areas of investigation include:

  • Systematic screening against all mGluR subtypes to identify enantiomer-specific agonists or antagonists for neurological disorders.

  • Incorporation into diverse peptide scaffolds to fully explore their potential in developing next-generation antimicrobial and anticancer peptides.

  • Pharmacokinetic studies to determine if the enantiomers exhibit different rates of absorption, distribution, metabolism, and excretion (ADME), which is a common phenomenon for chiral drugs[1].

By embracing a chirally-aware approach to drug design and evaluation, the scientific community can unlock the full potential of versatile building blocks like 2-amino-2-(2-methoxyphenyl)acetic acid, paving the way for safer and more effective medicines.

References

  • Jin, C., et al. (2014). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters. [Link]
  • AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2772349, 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]
  • Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences. [Link]
  • Afnan, H., et al. (2023). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules. [Link]
  • MySkinRecipes. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]
  • MySkinRecipes. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid hydrochloride. [Link]

Sources

A Comparative Efficacy Analysis of (R)-2-Amino-2-(2-methoxyphenyl)acetic Acid Analogs as Metabotropic Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Discovery

In the intricate landscape of neuropharmacology, the modulation of metabotropic glutamate receptors (mGluRs) presents a promising avenue for therapeutic intervention in a host of neurological and psychiatric disorders.[1] These G protein-coupled receptors (GPCRs) play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[2][3] Among the vast chemical space of mGluR ligands, phenylglycine derivatives have emerged as a cornerstone for the development of selective agonists and antagonists.[4][5][6] This guide provides a comprehensive comparison of the efficacy of a specific subclass of these compounds: (R)-2-Amino-2-(2-methoxyphenyl)acetic acid and its analogs, offering insights into their structure-activity relationships (SAR) and potential as pharmacological tools and therapeutic leads.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of mGluRs. The information presented herein is synthesized from peer-reviewed literature and is intended to provide a scientifically rigorous and objective comparison to guide experimental design and ligand selection.

The Landscape of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.[7]

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[4][8]

  • Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are generally found presynaptically and are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]

The distinct localization and signaling mechanisms of these receptor groups allow for fine-tuned modulation of synaptic activity, making them attractive targets for drug discovery.

Signaling Pathways of mGluR Subtypes

mGluR_Signaling cluster_group1 Group I (mGluR1, mGluR5) cluster_group2_3 Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq Agonist PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 Mobilizes PKC PKC Activation DAG->PKC mGluR2_8 mGluR2/3/4/6/7/8 Gi Gi/o mGluR2_8->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP [cAMP]i ↓ AC->cAMP Reduces

Caption: Signaling pathways of Group I, II, and III mGluRs.

This compound: The Parent Compound

This compound, a chiral α-amino acid, serves as the foundational scaffold for the analogs discussed in this guide. The presence of the ortho-methoxy group on the phenyl ring is a key structural feature that influences the ligand's interaction with the orthosteric binding site of mGluRs. The stereochemistry at the α-carbon is also critical for activity, with the (R)-enantiomer generally exhibiting higher potency for certain mGluR subtypes.

Comparative Efficacy of Analogs: A Data-Driven Analysis

The efficacy of a ligand is a measure of its ability to elicit a biological response upon binding to its receptor. For mGluR ligands, this is typically quantified by determining their potency (EC50 for agonists, IC50 for antagonists) and maximal effect (Emax). The following tables summarize the reported activities of various phenylglycine analogs, with a focus on highlighting the impact of substitutions on the phenyl ring and the α-carbon.

Table 1: Antagonist Activity of Phenylglycine Analogs at Group I mGluRs

CompoundmGluR1α IC50 (µM)mGluR5a IC50 (µM)Reference
(S)-4-Carboxyphenylglycine (4CPG)65 ± 5150-156[11][12]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)155 ± 38115-210[11][12]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)19-5053-280[12]
(+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG)-Potent antagonist of 1S,3R-ACPD[13]

Table 2: Agonist and Antagonist Activity of Phenylglycine Analogs at Group II mGluRs

CompoundActivitymGluR2 EC50/IC50 (µM)Reference
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG)Agonist~20[14]
(S)-3-Carboxy-4-hydroxyphenylglycine (3C4HPG)Agonist~70[14]
(S)-4-Carboxyphenylglycine (4CPG)Agonist~500[14]
(S)-4-Carboxyphenylglycine (4CPG)Antagonist577 ± 74[11]
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG)Antagonist340 ± 59[11]

Structure-Activity Relationship (SAR) Insights

The analysis of various phenylglycine derivatives reveals several key structural features that govern their activity and selectivity at different mGluR subtypes:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of activity. For instance, a carboxyl group at the 4-position often confers antagonist activity at Group I mGluRs.[11][15] The addition of a hydroxyl group, as seen in 4C3HPG, can introduce agonist activity at Group II mGluRs while retaining antagonist properties at Group I.[14] The ortho-methoxy group in the parent compound of this guide likely influences the conformational preference of the molecule, thereby affecting its fit within the binding pocket.

  • α-Carbon Substitution: Alkylation at the α-carbon, as in MCPG, generally modulates the potency and can impact selectivity across mGluR groups.[16] Longer chain substitutions at the α-carbon can lead to a decrease in antagonist affinity at mGluR1α.[17]

  • Stereochemistry: The stereochemistry at the α-carbon is crucial. For many phenylglycine derivatives, the (S)-enantiomer is the more active form at Group I mGluRs.[15]

Logical Relationship of SAR

SAR_Logic cluster_mods Structural Modifications Parent (R)-2-Amino-2- (2-methoxyphenyl)acetic acid Analogs Analogs with varied substitutions Parent->Analogs Leads to SAR Structure-Activity Relationship Analogs->SAR Reveals Activity mGluR Activity (Potency & Selectivity) SAR->Activity Determines PhenylRing Phenyl Ring Substitution (e.g., -COOH, -OH) PhenylRing->SAR AlphaCarbon α-Carbon Substitution (e.g., -CH3) AlphaCarbon->SAR Stereochem Stereochemistry ((R) vs (S)) Stereochem->SAR

Caption: Key structural modifications influencing the SAR of phenylglycine analogs.

Experimental Methodologies for Efficacy Determination

The characterization of this compound analogs as mGluR ligands relies on a combination of binding and functional assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a test compound for a specific mGluR subtype.[6] The principle involves the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-quisqualate for Group I, [3H]-LY341495 for Group II/III) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the ligand upon binding to the receptor. The choice of assay depends on the G protein coupling of the mGluR subtype.

5.2.1. Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This assay measures the accumulation of inositol phosphates, a downstream consequence of Gq-coupled receptor activation.[4]

Step-by-Step Protocol:

  • Cell Culture and Labeling: Culture cells expressing the Group I mGluR of interest and label them with [3H]-myo-inositol.

  • Stimulation: Treat the cells with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Separation: Separate the different inositol phosphates using anion-exchange chromatography.

  • Quantification: Quantify the radioactivity of the eluted fractions.

  • Data Analysis: Determine the EC50 value for agonists or the IC50 value for antagonists against a known agonist.

5.2.2. cAMP Accumulation Assay (for Group II and III mGluRs)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/Go-coupled receptors.[9][10][18]

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the Group II or III mGluR of interest.

  • Stimulation: Pre-treat the cells with the test compound, followed by stimulation with an adenylyl cyclase activator such as forskolin.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[19]

  • Data Analysis: Determine the EC50 value for agonists causing a decrease in forskolin-stimulated cAMP levels, or the IC50 value for antagonists blocking the effect of a known agonist.

Experimental Workflow

Experimental_Workflow start Synthesis of This compound Analogs binding Radioligand Binding Assay start->binding functional Functional Assays start->functional affinity Determine Affinity (Ki) binding->affinity sar Structure-Activity Relationship Analysis affinity->sar pi_assay PI Hydrolysis Assay (Group I) functional->pi_assay camp_assay cAMP Accumulation Assay (Group II/III) functional->camp_assay efficacy Determine Efficacy (EC50/IC50, Emax) pi_assay->efficacy camp_assay->efficacy efficacy->sar

Caption: A typical workflow for the pharmacological evaluation of novel mGluR ligands.

Synthesis of Chiral α-Aryl-α-Amino Acids

The synthesis of enantiomerically pure this compound and its analogs is a critical step in their evaluation. Several synthetic strategies can be employed to achieve this, often involving asymmetric synthesis or chiral resolution.

One common approach involves the Strecker synthesis, followed by resolution of the racemic amino acid. More modern methods utilize chiral auxiliaries or catalysts to achieve high enantioselectivity. For example, the enantioselective C-H arylation of α-aminoisobutyric acid has been reported as a method for synthesizing chiral α,α-disubstituted amino acids.[7] The Friedel-Crafts acylation of aromatics with α-amino acid derivatives is another strategy to construct aryl-keto α-amino acids, which can then be further modified.[8]

Conclusion and Future Directions

This compound and its analogs represent a valuable class of compounds for probing the function of metabotropic glutamate receptors. While the existing literature on phenylglycine derivatives provides a strong foundation for understanding their structure-activity relationships, a more systematic exploration of the chemical space around the ortho-methoxyphenyl scaffold is warranted.

Future research should focus on the synthesis and pharmacological characterization of a focused library of these analogs to delineate the specific contributions of various substituents to potency and selectivity. Such studies will not only yield more refined pharmacological tools but also pave the way for the development of novel therapeutics targeting mGluR-mediated signaling pathways for the treatment of a range of CNS disorders.

References

  • A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complement
  • Metabotropic glutamate receptor orthosteric ligands and their binding sites.
  • Competitive antagonism by phenylglycine derivatives at type I metabotropic glutam
  • Actions of phenylglycine analogs at subtypes of the metabotropic glutam
  • Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor. Journal of Neuroscience. [Link]
  • Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. PubMed. [Link]
  • Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutam
  • Metabotropic glutamate receptor ligands as potential therapeutics for addiction. PMC. [Link]
  • cAMP assays in GPCR drug discovery. PubMed. [Link]
  • An antagonist of glutamate metabotropic receptors, (RS)-alpha-methyl-4-carboxyphenylglycine, prevents the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices. PubMed. [Link]
  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed. [Link]
  • Antagonist activity of alpha-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. PubMed. [Link]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
  • Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. NIH. [Link]
  • Metabotropic glutamate receptor antagonist, (R,S)
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
  • Phenylglycine derivatives as antagonists of metabotropic glutam
  • Metabotropic glutamate receptor orthosteric ligands and their binding sites. PubMed. [Link]
  • Antagonist activity of α‐substituted 4‐carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. Scilit. [Link]
  • Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. PMC. [Link]
  • An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Deriv
  • Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family. PubMed Central. [Link]
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
  • Impact of allosteric modulation: Exploring the binding kinetics of glutamate and other orthosteric ligands of the metabotropic glutam
  • Stereoselective chiral synthesis of N-aryl-.alpha.-amino-.beta.-lactams from .beta.-hydroxy-.alpha.-amino acids.
  • Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutam
  • Phenylglycine derivatives discriminate between mGluR1- and mGluR5-medi
  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage. [Link]
  • Synthesis of Chiral α-Amino Acids. | Request PDF.

Sources

A Comparative In Vitro Potency Analysis of Novel mGluR2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of novel positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 2 (mGluR2). Designed for researchers, scientists, and drug development professionals, this document delves into the potency of these compounds, the experimental designs used to assess them, and the underlying molecular mechanisms. Our goal is to offer an objective, data-driven resource to inform and guide research in this promising therapeutic area.

Introduction: The Therapeutic Promise of mGluR2 Positive Allosteric Modulation

The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), is a key player in regulating neurotransmitter signaling and synaptic plasticity within the central nervous system.[1] Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor, sensing synaptic glutamate levels and subsequently dampening excessive glutamate release. This inhibitory feedback mechanism is crucial for maintaining synaptic homeostasis.[2]

Dysregulation of glutamatergic signaling is implicated in a variety of neuropsychiatric and neurological disorders, including schizophrenia, anxiety, and depression.[3][4][5] Consequently, enhancing mGluR2 activity presents a compelling therapeutic strategy. Instead of direct (orthosteric) agonism, which can sometimes lead to receptor desensitization and off-target effects, positive allosteric modulation offers a more nuanced approach.[3][6] PAMs bind to a topographically distinct site on the receptor, potentiating the effect of the endogenous agonist, glutamate, only when it is present.[2][7] This provides a finer level of control, amplifying the receptor's natural signaling patterns.

This guide will focus on a comparative analysis of the in vitro potency of several novel mGluR2 PAMs, providing the scientific community with critical data to advance their research and development efforts.

The mGluR2 Signaling Cascade: A Closer Look

Upon activation by glutamate, mGluR2 couples to Gαi/o proteins, initiating a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This cascade ultimately results in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively suppresses neurotransmitter release.[2] The potentiation of this pathway by PAMs is the primary mechanism through which these compounds exert their therapeutic effects.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds G_protein Gαi/o mGluR2->G_protein Activates PAM PAM PAM->mGluR2 Binds allosterically AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Vesicle Glutamate Vesicle cAMP->Vesicle Promotes release Ca_ion Ca_channel->Ca_ion Ca_ion->Vesicle Triggers release Glutamate_released Glutamate Vesicle->Glutamate_released Release

Caption: mGluR2 signaling pathway and PAM mechanism.

Comparative In Vitro Potency of Novel mGluR2 PAMs

The in vitro potency of a PAM is a critical determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response in a given assay. The following table summarizes the in vitro potency of several prominent novel mGluR2 PAMs across different functional assays.

CompoundAssay TypeCell LineSpeciesEC50 (nM)Reference(s)
JNJ-40411813 (ADX71149) [³⁵S]GTPγS BindingCHOHuman147 ± 42[4][8][9][10]
Ca²⁺ MobilizationHEK293 (Gα16 cotransfected)Human64 ± 29[4][8][9][10]
BINA Thallium FluxHEK-GIRKRat347.6 ± 51.4[11]
Ca²⁺ MobilizationCHOHuman33.2[12]
AZD8529 Glutamate PotentiationHEKHuman195[13]
SAR218645 Ca²⁺ MobilizationRecombinantRatNot explicitly stated, but described as highly potent[14]
SBI-0069330 Not explicitly statedNot explicitly statedNot explicitly statedDescribed as more potent than BINA[15]

Note: EC50 values can vary depending on the specific assay conditions, cell line, and species of the receptor used. Direct comparison should be made with caution.

Methodologies for In Vitro Potency Determination

The accurate determination of a PAM's in vitro potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common functional assays used to characterize mGluR2 PAMs.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the mGluR2 receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is a direct measure of receptor activation.

Experimental Workflow:

GTPgS_Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation Membrane_Prep->Incubation Filtration 3. Filtration Incubation->Filtration Scintillation 4. Scintillation Counting Filtration->Scintillation Data_Analysis 5. Data Analysis Scintillation->Data_Analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor.

    • Harvest cells and homogenize in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Incubation:

    • In a 96-well plate, add the cell membranes, a fixed concentration of glutamate (typically an EC20 concentration to allow for potentiation), and varying concentrations of the test PAM.

    • Add GDP to ensure G-proteins are in their inactive state.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any non-specific binding.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) against the log concentration of the PAM.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

Since mGluR2 is a Gαi/o-coupled receptor, it does not naturally couple to the Gαq pathway that mediates calcium release. Therefore, this assay requires the co-expression of a chimeric G-protein, such as Gα16 or GqGi3, which redirects the Gαi/o signal to the phospholipase C (PLC) pathway, resulting in a measurable intracellular calcium flux.[4][8][9][16]

Experimental Workflow:

Calcium_Mobilization_Assay_Workflow Cell_Plating 1. Cell Plating Dye_Loading 2. Dye Loading Cell_Plating->Dye_Loading Compound_Addition 3. Compound Addition Dye_Loading->Compound_Addition Fluorescence_Reading 4. Fluorescence Reading Compound_Addition->Fluorescence_Reading Data_Analysis 5. Data Analysis Fluorescence_Reading->Data_Analysis

Caption: Workflow for a calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Plate Human Embryonic Kidney (HEK293) cells co-expressing the human mGluR2 receptor and a chimeric G-protein (e.g., Gα16) in a 384-well, black-walled, clear-bottom plate.[17]

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake and de-esterification.

  • Compound Addition:

    • Using a fluorometric imaging plate reader (FLIPR) or a similar instrument, add varying concentrations of the test PAM to the wells.

    • After a short pre-incubation period with the PAM, add a fixed, sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

  • Fluorescence Reading:

    • Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the PAM.

    • Plot the response against the log concentration of the PAM and fit the data to a sigmoidal dose-response curve to determine the EC50.

Discussion and Future Directions

The in vitro data presented in this guide highlight the significant progress made in the discovery of potent and selective mGluR2 PAMs. Compounds like JNJ-40411813 and BINA have demonstrated nanomolar potency in various functional assays, providing a strong foundation for their preclinical and clinical development.[4][8][9][10][11][12] The development of newer compounds such as AZD8529 and others from dedicated medicinal chemistry programs underscores the ongoing effort to optimize the pharmacological properties of this class of modulators.[13][14][15]

It is crucial to recognize that in vitro potency is just one aspect of a successful drug candidate. Further characterization, including selectivity profiling against other mGluR subtypes and off-target receptors, as well as assessment of pharmacokinetic and pharmacodynamic properties, is essential. The methodologies detailed here provide a robust framework for the initial stages of this characterization.

The continued exploration of novel chemical scaffolds for mGluR2 PAMs, coupled with a deeper understanding of their allosteric binding sites and mechanisms of action, will undoubtedly pave the way for the development of next-generation therapeutics for a range of debilitating CNS disorders.

References

  • Addex Therapeutics. (n.d.). Innovative Treatments for Central Nervous System Disorders.
  • AstraZeneca. (n.d.). AZD8529. AstraZeneca Open Innovation.
  • Cosford, N. D., et al. (2003). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics, 305(2), 704-713.
  • Dolan, J. A., et al. (2010). Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2 Receptor. ACS Medicinal Chemistry Letters, 1(5), 218–222.
  • Galici, R., et al. (2006). The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats. Neuropsychopharmacology, 32(9), 1903–1911.
  • Hopkins, C. R. (2013). Is There a Path Forward for mGlu2 Positive Allosteric Modulators for the Treatment of Schizophrenia?. ACS Chemical Neuroscience, 4(2), 209–211.
  • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Neuron, 47(6), 807-821.
  • Lavreysen, H., et al. (2015). Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor. Pharmacology Research & Perspectives, 3(2), e00096.
  • Niswender, C. M., et al. (2010). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. Molecular Pharmacology, 78(5), 935–945.
  • Patsnap. (n.d.). What mGluR2 modulators are in clinical trials currently?. Patsnap Synapse.
  • ResearchGate. (n.d.). Signaling pathways mediated by mGluRs. Schematic depiction of the....
  • Sanford Burnham Prebys Medical Discovery Institute. (2019). Preclinical characterization of novel mGlu2 receptor PAMs for the treatment of substance abuse. BioWorld.
  • Scherer, S., et al. (2011). Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decreases cocaine self-administration in rats. Journal of Medicinal Chemistry, 54(4), 1333–1337.
  • Wikipedia. (n.d.). ADX-71149.
  • Woltering, T., et al. (2014). Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. Current Topics in Medicinal Chemistry, 14(8), 947–961.
  • Woltering, T., et al. (2019). mGluR2 positive allosteric modulators: an updated patent review (2013-2018).

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Chiral Analysis Methods for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity and the Imperative for Method Harmonization

In the pharmaceutical industry, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that profoundly influences its pharmacological and toxicological profile.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit significant differences in their interaction with the chiral environment of the human body, such as receptors and enzymes.[2][4] Consequently, one enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[5][6] This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate the characterization and control of the enantiomeric purity of chiral drug substances and products.[1][2][4]

The development and validation of robust analytical methods for chiral analysis are therefore paramount. However, the complexity of these separations often leads to a variety of analytical approaches being employed across different laboratories within a single organization or between collaborating entities. This diversity in methodology can introduce variability in results, making it challenging to ensure consistent product quality and to compare data across sites. Inter-laboratory comparison studies, also known as round-robin or proficiency tests, are essential for evaluating the consistency and reliability of analytical results from different laboratories performing the same analysis on the same samples.[7] Such studies are crucial for standardizing testing procedures, benchmarking laboratory performance, and ensuring regulatory compliance.[7]

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principal analytical techniques for chiral separations in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the theoretical underpinnings of each technique, discuss their practical advantages and limitations, and present a framework for conducting a rigorous inter-laboratory comparison study. This guide is designed for researchers, scientists, and drug development professionals seeking to establish, validate, and harmonize chiral analysis methods across their organizations.

Core Principles of Chiral Separation

The fundamental principle of chiral separation lies in the creation of a chiral environment that allows for the differential interaction with the two enantiomers of a racemic mixture. This is most commonly achieved through the use of a chiral selector, which can be a chiral stationary phase (CSP) in chromatography or a chiral additive in the background electrolyte in capillary electrophoresis.[4] The differing stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector results in different retention times (in chromatography) or migration times (in electrophoresis), enabling their separation.[4]

A Comparative Overview of Key Chiral Analysis Techniques

The choice of an analytical technique for chiral separation is a critical decision, influenced by factors such as the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations.[2][8] Its widespread adoption is due to its versatility, robustness, and the vast array of commercially available CSPs.[9][10]

  • Principle of Operation : Enantiomers are separated based on their differential interactions with a CSP packed into an HPLC column.[9] The choice of CSP is the most critical factor in achieving a successful separation.[10]

  • Common Chiral Stationary Phases :

    • Polysaccharide-based CSPs : Derivatives of cellulose and amylose are the most widely used CSPs due to their broad enantioselectivity.[11][12][13] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[10][11]

    • Pirkle-type (brush-type) CSPs : These rely on multiple molecular interactions, including π-π interactions, hydrogen bonding, and dipole-dipole interactions, for chiral recognition.[14]

    • Macrocyclic glycopeptide CSPs : These are particularly effective for the separation of chiral amines and amino acids.

    • Cyclodextrin-based CSPs : These separate enantiomers based on the formation of inclusion complexes.[12]

  • Advantages :

    • Broad applicability to a wide range of chiral compounds.

    • High-resolution capabilities.

    • Well-established and robust technology.

    • Availability of a wide variety of commercial columns.[9]

  • Limitations :

    • Method development can be time-consuming and often involves screening multiple columns and mobile phases.[5]

    • The use of non-polar organic solvents in normal-phase chromatography can have environmental and safety implications.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[15][16] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[17][18]

  • Principle of Operation : Similar to HPLC, SFC relies on the differential partitioning of enantiomers between the mobile phase and a CSP. The unique properties of supercritical fluids—low viscosity and high diffusivity—allow for faster separations and higher efficiencies compared to HPLC.[15][16][17]

  • Advantages :

    • Speed : SFC is typically 3-5 times faster than HPLC.[15]

    • Reduced Solvent Consumption : The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[15][16]

    • Orthogonal Selectivity : SFC can sometimes provide different enantioselectivity compared to HPLC, offering a valuable alternative for challenging separations.[19]

    • High Throughput : The speed of SFC makes it well-suited for high-throughput screening applications.[20]

  • Limitations :

    • Polarity Range : SFC is generally more suitable for compounds that are soluble in less polar solvents.[14]

    • Instrumentation : Requires specialized instrumentation capable of handling supercritical fluids.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a distinct alternative to chromatographic methods for chiral analysis.[21][22]

  • Principle of Operation : In chiral CE, a chiral selector is added to the background electrolyte (BGE).[21] The enantiomers, which have the same electrophoretic mobility, are separated based on their differential binding to the chiral selector, which alters their effective mobility.[4][21]

  • Common Chiral Selectors :

    • Cyclodextrins (CDs) : These are the most commonly used chiral selectors in CE due to their versatility and effectiveness for a wide range of compounds.[23]

    • Crown Ethers : Useful for the separation of chiral primary amines.

    • Chiral Surfactants : Used in a technique called micellar electrokinetic chromatography (MEKC).

  • Advantages :

    • High Efficiency and Resolution : CE can achieve very high theoretical plate counts, leading to excellent resolution.[22]

    • Low Sample and Reagent Consumption : The technique requires only nanoliter volumes of sample and minimal amounts of reagents.[22][24]

    • Rapid Method Development : The ease of changing the BGE composition allows for rapid screening of different chiral selectors and conditions.[21]

  • Limitations :

    • Sensitivity : The small injection volumes can lead to lower sensitivity compared to HPLC, although this can be addressed with various online concentration techniques and sensitive detectors like mass spectrometry (MS).[24]

    • Robustness : CE methods can sometimes be less robust than HPLC methods, requiring careful control of parameters like temperature and BGE composition.

Designing and Executing an Inter-laboratory Comparison Study

To ensure the reliability and comparability of chiral analysis data across different sites, a well-designed inter-laboratory study is essential. This section outlines a framework for such a study, using the hypothetical analysis of the chiral drug "Chiraprex" as an example.

Objective of the Hypothetical Study

To compare the performance of three different chiral analysis methods (HPLC, SFC, and CE) for the quantification of the R-enantiomer (distomer) in a bulk drug substance of S-Chiraprex across three different laboratories.

Study Design
  • Participating Laboratories : Three laboratories (Lab A, Lab B, and Lab C) with expertise in pharmaceutical analysis.

  • Test Article : A single, homogenous batch of S-Chiraprex bulk drug substance, intentionally spiked with a known amount of the R-enantiomer (e.g., 0.5% w/w).

  • Analytical Methods : Each laboratory will analyze the sample using three validated methods:

    • Method 1 : Chiral HPLC with a polysaccharide-based CSP.

    • Method 2 : Chiral SFC with a similar polysaccharide-based CSP.

    • Method 3 : Chiral CE with a cyclodextrin-based chiral selector.

  • Key Performance Parameters to be Evaluated :

    • Specificity/Selectivity : The ability to resolve the enantiomers from each other and from any potential impurities.

    • Precision : Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

    • Accuracy : The closeness of the measured value to the true value (determined from the spiked sample).

    • Linearity and Range : The ability to obtain test results that are directly proportional to the concentration of the analyte over a specified range.

    • Limit of Quantitation (LOQ) : The lowest concentration of the R-enantiomer that can be reliably quantified with acceptable precision and accuracy.

    • Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization of the Inter-laboratory Comparison Workflow

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Distribute Standardized Protocol B->C D Prepare & Distribute Homogenous Test Samples C->D E Lab A: Analysis by HPLC, SFC, CE D->E F Lab B: Analysis by HPLC, SFC, CE D->F G Lab C: Analysis by HPLC, SFC, CE D->G H Collect & Compile Data from All Labs E->H F->H G->H I Statistical Analysis (e.g., Z-scores, ANOVA) H->I J Evaluate Method Performance Parameters I->J K Generate Final Comparison Report J->K

Caption: General Workflow of an Inter-laboratory Comparison Study.

Experimental Protocols
Protocol 1: Chiral HPLC Method for Chiraprex
  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : A polysaccharide-based CSP, such as a cellulose-based column (e.g., Chiralcel OD-H).

  • Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline resolution.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation : Dissolve the S-Chiraprex bulk drug substance in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Protocol 2: Chiral SFC Method for Chiraprex
  • Instrumentation : Supercritical Fluid Chromatograph with a UV detector and back-pressure regulator.

  • Column : A polysaccharide-based CSP, such as an amylose-based column (e.g., Chiralpak AD-H).

  • Mobile Phase : Supercritical CO2 with a polar modifier like methanol (e.g., 85:15 v/v).

  • Flow Rate : Typically 3.0 mL/min.

  • Back Pressure : Maintained at a constant pressure (e.g., 150 bar).

  • Detection : UV detection at 254 nm.

  • Sample Preparation : Dissolve the S-Chiraprex bulk drug substance in methanol to a concentration of 1 mg/mL.

Protocol 3: Chiral CE Method for Chiraprex
  • Instrumentation : Capillary Electrophoresis system with a UV detector.

  • Capillary : Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE) : 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 15 mM sulfated-β-cyclodextrin.

  • Voltage : Applied voltage of 25 kV.

  • Detection : UV detection at 220 nm.

  • Sample Preparation : Dissolve the S-Chiraprex bulk drug substance in water to a concentration of 0.5 mg/mL.

Data Presentation: A Hypothetical Comparison

The following tables summarize the hypothetical data that could be generated from this inter-laboratory study.

Table 1: Resolution (Rs) and Selectivity (α) of Chiraprex Enantiomers

MethodLaboratoryResolution (Rs)Selectivity (α)
HPLC Lab A2.11.15
Lab B2.01.14
Lab C2.21.16
SFC Lab A2.51.20
Lab B2.61.21
Lab C2.41.19
CE Lab A3.01.25
Lab B2.91.24
Lab C3.11.26

Table 2: Accuracy (% Recovery) for the R-enantiomer of Chiraprex (0.5% Spike)

MethodLaboratoryMean % Recovery% RSD
HPLC Lab A99.51.2
Lab B101.21.5
Lab C98.91.3
SFC Lab A100.10.9
Lab B99.81.1
Lab C100.51.0
CE Lab A99.21.8
Lab B100.92.1
Lab C98.51.9

Table 3: Intermediate Precision (% RSD) for the R-enantiomer of Chiraprex

MethodLaboratoryInter-day % RSDInter-analyst % RSD
HPLC Lab A1.82.0
Lab B2.12.3
Lab C1.92.1
SFC Lab A1.51.7
Lab B1.61.8
Lab C1.41.6
CE Lab A2.52.8
Lab B2.83.0
Lab C2.62.9
Statistical Analysis of Inter-laboratory Data

A crucial component of any inter-laboratory comparison is the statistical analysis of the collected data. This allows for an objective assessment of the performance of both the laboratories and the analytical methods.

  • Z-scores : A common approach for evaluating laboratory performance is the calculation of Z-scores.[25][26] The Z-score indicates how far a laboratory's result is from the assigned value (often the robust mean of all reported results). A Z-score between -2 and 2 is generally considered satisfactory.

  • Analysis of Variance (ANOVA) : ANOVA can be used to determine if there are any statistically significant differences between the results obtained by the different methods and different laboratories.

  • Equivalence Testing : This statistical approach is used to demonstrate that the results from different methods or laboratories are practically equivalent within a predefined acceptance margin.[27]

Causality Behind Experimental Choices and Interpretation of Results

In our hypothetical study, the SFC method demonstrated slightly better precision and resolution compared to HPLC, which can be attributed to the higher efficiency and faster mass transfer kinetics characteristic of supercritical fluids.[15][17] The CE method showed the highest resolution, a common feature of this high-efficiency technique.[22] However, the precision of the CE method was slightly lower than that of the chromatographic techniques, which can be a factor to consider for routine quality control applications.

The choice of a polysaccharide-based CSP for both HPLC and SFC provides a good starting point for method development due to their broad applicability.[11][17] The selection of a cyclodextrin for the CE method is also a logical first choice for many chiral separations.[23]

Ultimately, the selection of the most appropriate method for routine use will depend on a holistic evaluation of all performance parameters, as well as practical considerations such as analysis time, cost, and the existing expertise within the laboratory.

Visualization for Selecting a Chiral Analysis Method

G start Start: Chiral Analysis Required q1 Analyte Properties? start->q1 q2 High Throughput Needed? q1->q2 Volatile & Thermostable q1->q2 Non-volatile q3 High Resolution Critical? q2->q3 Yes q2->q3 No q4 Existing Expertise & Instrumentation? q3->q4 Yes q3->q4 No hplc Consider Chiral HPLC q4->hplc HPLC sfc Consider Chiral SFC q4->sfc SFC ce Consider Chiral CE q4->ce CE end Select & Validate Method hplc->end sfc->end ce->end

Caption: Decision Tree for Selecting a Chiral Analysis Method.

Trustworthiness and Self-Validating Systems: Adherence to Regulatory Guidelines

The entire framework of an inter-laboratory comparison study is built upon the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the FDA.[28][29][30] The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, defining the validation parameters that need to be assessed.[1][29][31]

A key aspect of ensuring the trustworthiness of an analytical method is the implementation of a robust system suitability test (SST). The SST is an integral part of the analytical procedure and is designed to ensure that the analytical system is performing as expected before and during the analysis of samples.[1] For chiral separations, key SST parameters include:

  • Resolution (Rs) : To ensure baseline separation of the enantiomers. A minimum Rs of 1.5 is typically required.

  • Tailing Factor (T) : To assess peak shape. A value between 0.8 and 1.5 is generally acceptable.

  • Repeatability of Injections : To ensure the precision of the injection system. The relative standard deviation (RSD) of the peak areas from replicate injections of a standard solution should be within a specified limit (e.g., <2.0%).

By defining and adhering to strict SST criteria, each analytical run becomes a self-validating system, providing confidence in the quality of the generated data.

Conclusion: A Unified Approach to Chiral Analysis

The inter-laboratory comparison of chiral analysis methods is a critical exercise for any pharmaceutical organization committed to ensuring the quality, safety, and efficacy of its products. While HPLC, SFC, and CE each offer unique advantages for enantiomeric separations, the choice of the most suitable technique requires a careful and systematic evaluation. By following a well-structured protocol, adhering to regulatory guidelines for method validation, and employing appropriate statistical tools for data analysis, laboratories can achieve harmonization of their chiral analysis methods. This not only enhances confidence in the data but also facilitates seamless method transfer and ensures consistent product quality across the entire development and manufacturing lifecycle. The principles and methodologies outlined in this guide provide a robust framework for achieving this essential goal.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Lab Manager. (2025, October 22).
  • ProPharma. (2024, June 25).
  • Wang, L. B., Yang, M. C., Zhai, P. J., et al. (2014). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of Pharmaceutical Analysis, 34(5), 854-858. [Link]
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Wang, L. B., Yang, M. C., Zhai, P. J., et al. (2014). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Journal of New Drugs, 23(15), 1823-1827. [Link]
  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. [Link]
  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]
  • Wang, L., Yang, M., & Zhai, P. (2014). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. Zhongguo Xinyao Zazhi, 23(15), 1823-1827. [Link]
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 122-130. [Link]
  • Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 23(1), 50-60.
  • Layton, S. E. (2001). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]
  • International Council for Harmonisation. (2023, November 1). ICH Harmonised Guideline: Analytical Procedure Development Q14. [Link]
  • Mangelings, D. (2014, February 27). Current Trends in Chiral Chromatography.
  • LCGC International. (2023, September 19). Recent Chiral Stationary Phase Advancements in HPLC Analysis. [Link]
  • Twisting Memoirs. (2023, October 30). Why is Chiral Column Chromatography important in Pharmaceuticals?[Link]
  • ResearchGate. (n.d.). Challenges and innovations in chiral drugs in an environmental and bioanalysis perspective | Request PDF. [Link]
  • ResearchGate. (n.d.). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. [Link]
  • Berger, T. A. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [Link]
  • Said, R. (2010). Chiral Drug Separation. In Encyclopedia of Industrial Biotechnology (pp. 1-13). [Link]
  • Pharma Focus Asia. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. [Link]
  • Wang, Y., et al. (2020). [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry]. Chinese Journal of Analytical Chemistry, 48(11), 1459-1468. [Link]
  • Guttman, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 172-178. [Link]
  • BioPharm International. (2014, November 1). Equivalence Testing for Comparability. [Link]
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]
  • Guttman, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]
  • García, M. A., et al. (2022).
  • de Jong, G. J., & Somsen, G. W. (2017). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry, 89(1), 159-180. [Link]
  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
  • International Labmate. (2013, June 6).
  • Al-Rimawi, F., & Kharoaf, M. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 189, 113451. [Link]
  • Ferretti, R., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4945. [Link]
  • Rahman, M. M., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-9. [Link]
  • Wikipedia. (n.d.). Chiral analysis. [Link]
  • Ferretti, R., et al. (2023, October 13). Fast and ultrafast chiral high performance liquid chromatography for the analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Regalado, E. L., & Welch, C. J. (2021). Chiral chromatography method screening strategies: Past, Present and Future.

Sources

A Senior Application Scientist's Guide to the Comparative Bioactivity of Heterocyclic Derivatives of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Amino Acids and Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the conjugation of amino acids with heterocyclic scaffolds represents a cornerstone strategy for the development of novel therapeutic agents. This union leverages the intrinsic biological relevance of amino acids—the fundamental building blocks of life—with the vast chemical diversity and pharmacological potency of heterocyclic compounds.[1][2] Heterocycles, cyclic compounds containing atoms of at least two different elements in their ring, are prevalent in nature and form the backbone of numerous pharmaceuticals due to their diverse biological activities.[3][4] When coupled with amino acids, the resulting derivatives often exhibit enhanced biological profiles, including improved cell permeability, target specificity, and reduced toxicity.[5][6]

This guide offers an in-depth comparison of the bioactivity of various heterocyclic derivatives of amino acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data that underpins these activities, provide detailed protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this promising class of molecules.

Comparative Bioactivity Landscape: A Multifaceted Examination

The therapeutic potential of heterocyclic amino acid derivatives is broad, spanning a range of critical disease areas. The specific bioactivity is largely dictated by the nature of both the heterocyclic ring and the parent amino acid.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Heterocyclic derivatives of amino acids have emerged as a significant class of anticancer agents.[7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell signaling pathways.[7][8]

For instance, proline-based heterocyclic compounds have demonstrated promising growth inhibitory activity against various cancer cell lines, such as liver carcinoma (HepG-2).[9][10] Similarly, tryptophan-derived marine alkaloids and their synthetic analogues have shown potent cytotoxic effects.[11][12] Thiazole-valine hybrids have also exhibited better cytotoxicities than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.[1]

Table 1: Comparative Anticancer Activity of Heterocyclic Amino Acid Derivatives

Heterocyclic Derivative ClassParent Amino Acid(s)Cancer Cell Line(s)Reported Bioactivity (IC50)Reference(s)
Thiazole-valine hybridsValineA549, HeLa, MCF-7More potent than 5-FU[1]
Benzil bis-hydrazones-HepG-2Promising growth inhibitory activity[9]
Quinazoline derivativesGlycineLeukemia human lymphoma (U937)IC50 = 16.11 ± 1.12 µg/mL (for iodo and benzyl substituted conjugates)[13]
8-Hydroxyquinoline-proline derivativesProlineMultidrug-resistant cancer cellsSelective activity[14]
Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[11] Heterocyclic derivatives of amino acids offer a promising avenue for new antimicrobial drugs with diverse mechanisms of action.[11][15]

Tryptophan-derived natural marine alkaloids, for example, exhibit a broad spectrum of antimicrobial activities against bacteria, fungi, and viruses.[11][12] The aromatic side chain of tryptophan plays a crucial role in disrupting microbial membranes.[16] Similarly, the conjugation of various amino acids to heterocyclic cores like thiazole has yielded compounds with significant antibacterial and antifungal properties.[17] For instance, certain novel triazolodiazepine derivatives have shown killing activity against methicillin-resistant Staphylococcus aureus (MRSA) in the microgram range.[18]

Table 2: Comparative Antimicrobial Activity of Heterocyclic Amino Acid Derivatives

Heterocyclic Derivative ClassParent Amino Acid(s)Target Microorganism(s)Reported Bioactivity (MIC)Reference(s)
Tryptophan-derived marine alkaloidsTryptophanBacteria, Fungi, VirusesPotent and promising[11][12]
Triazolodiazepines-Methicillin-resistant S. aureus (MRSA)Killing activity in the µg range[18]
5-Acetamidoaurones-Broad spectrum of pathogensAs low as 0.78 µM[15]
Thiazole-amino acid conjugatesVariousGram-positive and Gram-negative bacteriaVaries with structure[17]
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and developing effective anti-inflammatory agents is a key therapeutic goal.[19][20] Heterocyclic derivatives of amino acids have demonstrated significant potential in modulating inflammatory pathways.[21][22]

Derivatives of histidine, for instance, have been shown to possess potent anti-inflammatory and antinociceptive activities.[21] Cysteine, histidine, and glycine have all been reported to exhibit anti-inflammatory effects in human coronary arterial endothelial cells by inhibiting NF-κB activation.[22] The conjugation of amino acids to quinazoline scaffolds has also yielded derivatives with anti-inflammatory properties.[6][13]

Table 3: Comparative Anti-inflammatory Activity of Heterocyclic Amino Acid Derivatives

Heterocyclic Derivative ClassParent Amino Acid(s)In Vitro/In Vivo ModelReported BioactivityReference(s)
Histidine derivativesHistidineFormalin and carrageenan-induced inflammationPotent activity[21]
Cysteine, Histidine, GlycineCysteine, Histidine, GlycineHuman coronary arterial endothelial cellsInhibition of NF-κB activation[22]
Quinazoline-amino acid conjugatesGlycine-9.3% inhibition of inflammation[13]
2-Amino-3-heteroaryl-quinoxalines-Neutrophil chemotaxisInhibition of IL-8 receptor binding[23]

Experimental Protocols: A Guide to Bioactivity Assessment

The reliable evaluation of bioactivity is paramount in drug discovery. The following are detailed, step-by-step methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory properties of heterocyclic amino acid derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[24][25]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare a stock solution of the heterocyclic amino acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5%.[8] Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Causality Behind Experimental Choices: The 96-well format allows for high-throughput screening of multiple compounds and concentrations. The incubation time is chosen based on the expected mechanism of action and the doubling time of the cancer cell line. The use of a vehicle control is crucial to account for any effects of the solvent on cell viability.

Self-Validating System: The protocol should include a positive control (a known cytotoxic drug) to validate the assay's performance and a negative control (untreated cells) to establish the baseline for 100% viability.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 compound_treatment Treat with Heterocyclic Amino Acid Derivatives incubation1->compound_treatment incubation2 Incubate 24-72h (Compound Exposure) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance data_analysis Calculate IC50 absorbance->data_analysis end End data_analysis->end

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[27][28]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the target microorganism. Growth is assessed after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the heterocyclic amino acid derivative in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to ensure sterility. A known antibiotic should also be tested as a positive control for antimicrobial activity.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

  • (Optional) Resazurin Assay for Viability: To enhance the accuracy of MIC determination, a viability indicator like resazurin can be added. Resazurin is blue and non-fluorescent; viable, metabolically active cells reduce it to the pink and highly fluorescent resorufin.[27] After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.[27]

Causality Behind Experimental Choices: The broth microdilution method is preferred for its efficiency in testing multiple compounds and for providing quantitative MIC values. The use of a standardized inoculum is critical for the reproducibility of the results.

Self-Validating System: The inclusion of positive and negative growth controls, as well as a standard antibiotic, ensures the validity of the assay.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Compound in 96-well plate prepare_inoculum->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation controls Include Positive and Negative Controls inoculation->controls incubation Incubate at Optimal Temperature (18-24h) controls->incubation determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Inhibition of Nitric Oxide Production)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[29][30]

Principle: LPS stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be measured using the Griess reagent, which detects nitrite (a stable product of NO).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the heterocyclic amino acid derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO production inhibition by the compound compared to the LPS-stimulated control.

  • Cytotoxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition of NO production is not due to cell death.[30]

Causality Behind Experimental Choices: RAW 264.7 cells are a well-established model for studying inflammation. LPS is a potent inducer of the inflammatory response in these cells. The Griess assay is a simple and reliable method for quantifying nitrite levels.

Self-Validating System: The protocol should include a positive control (LPS-stimulated cells without the test compound), a negative control (unstimulated cells), and a known anti-inflammatory drug as a reference compound.

Signaling Pathway for LPS-induced NO Production

LPS_NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Inflammation Inflammation NO->Inflammation

Caption: Simplified signaling pathway of LPS-induced NO production in macrophages.

Conclusion: Future Perspectives and the Path Forward

The conjugation of amino acids with heterocyclic scaffolds presents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols for their evaluation. The structure-activity relationships of these derivatives are complex, and further research is needed to fully elucidate the molecular mechanisms underlying their bioactivities.

As we move forward, a multidisciplinary approach integrating synthetic chemistry, computational modeling, and advanced biological screening will be essential to unlock the full therapeutic potential of this promising class of molecules. The continued exploration of novel heterocyclic systems and their conjugation with both natural and non-natural amino acids will undoubtedly lead to the development of next-generation drugs to address unmet medical needs.

References

  • Selected β-, β- and β-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Molecules.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
  • A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2004). Journal of Food Protection.
  • A novel compound with antimicrobial activity against staphylococcus aureus. (n.d.). Ovid.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI.
  • Bioassays for anticancer activities. (n.d.). PubMed.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.).
  • The Study of the Effect of Histidine Derivatives as a Novel Antinociceptive and Anti-Inflammatory Activity. (2016).
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PubMed Central.
  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).
  • Amino Acid- and Peptide-conjugated Heterocyclic Compounds: A Comprehensive Review of Synthesis Strategies and Biological Activities. (n.d.).
  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online.
  • Schematic presentation of the biological activity of heterocycles with β-amino acid moiety. (n.d.).
  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). International Journal of Pharmaceutical Sciences and Research.
  • L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. (n.d.). Taylor & Francis Online.
  • A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development.
  • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND R
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015).
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015). Semantic Scholar.
  • Experimental Design for Testing 13-Dehydroxyindaconitine Bioactivity: Application Notes and Protocols. (n.d.). Benchchem.
  • Evaluation of Anti-Inflammatory Properties of Herbal Aqueous Extracts and Their Chemical Characteriz
  • Cysteine, histidine and glycine exhibit anti-inflammatory effects in human coronary arterial endothelial cells. (n.d.).
  • Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents. (2021). PubMed.
  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (n.d.). PubMed Central.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
  • Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents. (n.d.).
  • Amino acids/Peptides Conjugated Heterocycles: A Tool for the Recent Development of Novel Therapeutic Agents. (n.d.).
  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
  • Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. (2003). PubMed.
  • Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. (n.d.). MDPI.
  • L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. (n.d.).
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. (n.d.). MDPI.
  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. (n.d.). Apple Academic Press.
  • Tryptophan-containing lipopeptide antibiotics derived from polymyxin B with activity against Gram positive and Gram neg
  • Development of heterocyclic-based anticancer agents: A comprehensive review. (2023).
  • Archetypal tryptophan-rich antimicrobial peptides: properties and applic
  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. (n.d.). PubMed Central.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2023). ACS Omega.
  • Some bioactive N‐heterocyclic β‐amino acids. (n.d.).
  • Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. (n.d.). MDPI.
  • Heterocyclic Compounds as Anti-Inflammatory Agents. (n.d.).
  • 305 HETEROCYCLIC COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTY: A MINI REVIEW. (2020).

Sources

A Senior Application Scientist's Guide to Benchmarking Novel mGluR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of mGluR Modulation

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1][2][3] Their involvement in a vast array of physiological and pathological processes—from learning and memory to chronic pain and psychiatric disorders—has positioned them as highly attractive targets for therapeutic intervention.[1][3][4][5]

The discovery of allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, has revolutionized the field.[6] These modulators, including Positive Allosteric Modulators (PAMs) that enhance receptor activation and Negative Allosteric Modulators (NAMs) that inhibit it, offer superior subtype selectivity and a more nuanced control of receptor function compared to traditional orthosteric ligands.[6][7]

As new chemical entities targeting mGluRs are continuously developed, the need for a rigorous, systematic benchmarking process is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of novel mGluR ligands against well-established modulators, ensuring the generation of robust and reproducible data.

Pillar 1: Understanding mGluR Subtypes and Signaling Cascades

A foundational understanding of mGluR classification and their downstream signaling is critical for designing relevant benchmarking assays. The eight mGluR subtypes are categorized into three groups based on sequence homology, pharmacology, and G-protein coupling.[1]

  • Group I (mGluR1 & mGluR5): These receptors are primarily postsynaptic and couple to Gαq/11 G-proteins.[1] Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC).[8] Consequently, functional assays for Group I mGluRs often focus on measuring intracellular calcium flux.

  • Group II (mGluR2 & mGluR3) and Group III (mGluR4, 6, 7, 8): These receptors are typically located presynaptically and couple to Gαi/o G-proteins.[1][9][10] Activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12] Therefore, assays measuring cAMP inhibition are the gold standard for characterizing ligands targeting these receptors.

mGluR_Signaling_Pathways cluster_group1 Group I (mGluR1, mGluR5) cluster_group2_3 Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq Gαq/11 mGluR1_5->Gq Glutamate PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Activate PKC DAG->PKC mGluR2_8 mGluR2/3/4/6/7/8 Gi Gαi/o mGluR2_8->Gi Glutamate AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP_dec ↓ cAMP AC->cAMP_dec ATP->AC

Caption: Canonical G-protein signaling pathways for Group I and Group II/III mGluRs.

Pillar 2: The Core Benchmarking Assays

A multi-assay approach is essential for a comprehensive pharmacological characterization of a new ligand. This typically involves an initial binding assay to determine affinity, followed by one or more functional assays to determine potency and efficacy.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its target receptor.[13] These assays measure the ability of a non-radiolabeled test compound to compete with a known radioligand for binding to the receptor.

Why this is important: This assay provides a direct measure of how tightly the new ligand binds to the receptor. A high affinity (low Ki value) is often a desirable characteristic for a drug candidate. It is crucial to perform these assays using membranes from cells expressing only the mGluR subtype of interest to ensure specificity.

Functional Assays: Measuring Potency and Efficacy

Functional assays measure the biological response elicited by the ligand, providing crucial information on its potency (EC50 for agonists/PAMs, IC50 for antagonists/NAMs) and efficacy (the maximum response).

  • For Group I mGluRs (e.g., mGluR5): Calcium Mobilization Assay. This is the most common functional assay for Gαq-coupled receptors.[8][14] It utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that reports increases in intracellular calcium upon receptor activation. High-throughput instruments like the Fluorometric Imaging Plate Reader (FLIPR) are routinely used for these measurements.[8][15][16]

  • For Group II & III mGluRs (e.g., mGluR2): cAMP Inhibition Assay. For Gαi/o-coupled receptors, the functional output is a decrease in cAMP levels.[11][12] This is typically measured by first stimulating adenylyl cyclase with forskolin and then quantifying the ability of the test ligand to inhibit this forskolin-induced cAMP production.[17] Modern assays often use bioluminescent reporters like the GloSensor cAMP biosensor for real-time measurements.[11][12]

Experimental_Workflow cluster_prep Cell & Plate Preparation cluster_assay Calcium Mobilization Assay (FLIPR) Start Start: CHO cells stably expressing mGluR5 Seed Seed cells into 96-well plates Start->Seed Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 LoadDye Load cells with Fluo-4 AM dye Incubate1->LoadDye Incubate2 Incubate 1h (37°C, 5% CO₂) LoadDye->Incubate2 FLIPR Measure fluorescence in FLIPR Incubate2->FLIPR PrepareCmpd Prepare compound plate: 1. Test Ligand (e.g., PAM) 2. Glutamate (EC₂₀) 3. Controls AddCmpd Add Test Ligand FLIPR->AddCmpd t=0s AddGlu Add Glutamate AddCmpd->AddGlu t=20s Analyze Analyze Data: Calculate EC₅₀ / % Potentiation AddGlu->Analyze t=180s

Caption: A typical experimental workflow for a FLIPR-based calcium mobilization assay.

Pillar 3: Trustworthy Experimental Protocols

The integrity of your data hinges on meticulous experimental execution. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data quality.

Host System: Stable Cell Line Generation

For robust and reproducible results, using a mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that stably expresses a single mGluR subtype is critical.[18][19] This minimizes off-target effects and ensures a consistent level of receptor expression across experiments.

Protocol Outline: Stable Cell Line Generation

  • Vector Construction: Subclone the full-length cDNA of the human mGluR of interest into a mammalian expression vector containing a selection marker (e.g., neomycin resistance).

  • Transfection: Transfect the expression vector into the host cell line (e.g., CHO-K1) using a suitable transfection reagent (e.g., Lipofectamine).[15]

  • Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance). This will eliminate non-transfected cells.

  • Clonal Isolation: Isolate single colonies (clones) and expand them.

  • Validation: Screen individual clones for receptor expression and function using a relevant assay (e.g., calcium mobilization for mGluR5) to select a high-expressing, functionally responsive clone for future experiments.

Protocol: Calcium Mobilization Assay for a Novel mGluR5 PAM

This protocol details how to benchmark a novel mGluR5 PAM against the known modulator, CDPPB.

Materials:

  • CHO cells stably expressing human mGluR5

  • Black-walled, clear-bottom 96-well microplates

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • FLIPR Calcium 6 Assay Kit (or similar)

  • Novel PAM, CDPPB (benchmark PAM), MPEP (benchmark NAM)

  • L-Glutamate

  • FLIPR instrument

Step-by-Step Methodology:

  • Cell Plating: Seed the mGluR5-CHO cells into 96-well plates at a density of 50,000 cells/well.[15] Culture overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and add 100 µL of the prepared calcium-sensitive dye solution to each well.[8]

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.[8]

  • Compound Plate Preparation: During incubation, prepare a separate "compound plate" containing serial dilutions of your novel PAM and the benchmark compound, CDPPB. Prepare these at 4x the final desired concentration.

    • Essential Controls:

      • Vehicle Control: Assay buffer only.

      • Agonist Control: A concentration of glutamate that elicits ~20% of the maximal response (EC₂₀). This is critical for detecting potentiation.

      • Positive Control: A known PAM (CDPPB) + Glutamate (EC₂₀).

      • Negative Control: A known NAM (MPEP) + Glutamate (EC₂₀).

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to first add the compounds from the compound plate (PAMs/NAMs/Vehicle) and read fluorescence for a short baseline period.

    • Then, program a second addition of a fixed EC₂₀ concentration of glutamate to all wells (except for agonist-only controls).

    • Continue reading fluorescence for at least 3 minutes to capture the full response.[20]

  • Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. For a PAM, you expect to see a significant increase in the glutamate-evoked signal compared to the glutamate (EC₂₀) alone. Calculate the EC₅₀ (potency) and the maximum potentiation (% of maximal glutamate response) for the novel PAM and CDPPB.

Protocol: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of a novel, unlabeled mGluR2 ligand.

Materials:

  • Cell membranes prepared from CHO cells stably expressing human mGluR2.

  • Radioligand: [³H]-LY354740 (a known Group II mGluR agonist).[21]

  • Unlabeled test compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[22]

  • Non-specific binding control: 10 µM L-Glutamate.[21]

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[22]

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:[22]

    • Total Binding: Membrane preparation + Assay Buffer + [³H]-LY354740.

    • Non-Specific Binding (NSB): Membrane preparation + High concentration of L-Glutamate + [³H]-LY354740.

    • Competition: Membrane preparation + Serial dilutions of your novel ligand + [³H]-LY354740.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[22]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the novel ligand.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pillar 4: Data Interpretation and Comparative Analysis

Case Study: Benchmarking a Novel mGluR5 PAM ("Compound X")

Here, we compare the hypothetical "Compound X" against the well-characterized mGluR5 PAM, CDPPB, and the NAM, MPEP.

Table 1: In Vitro Pharmacological Profile at mGluR5

ParameterCompound X (Novel PAM)CDPPB (Benchmark PAM)MPEP (Benchmark NAM)Rationale
Binding Affinity (Ki, nM) 2515016Measures how tightly the compound binds to the mGluR5 allosteric site. A lower Ki indicates higher affinity.
Functional Potency (EC₅₀/IC₅₀, nM) 120 (EC₅₀)280 (EC₅₀)35 (IC₅₀)The concentration required to produce 50% of the maximal effect (potentiation for PAMs, inhibition for NAMs).
Maximal Effect (% Potentiation / % Inhibition) 150%145%98%The maximum efficacy of the compound. For PAMs, this is the potentiation of the EC₂₀ glutamate response.
Agonist Activity (EC₅₀, nM) > 30,000> 10,000N/A (Inverse Agonist)Measures if the compound activates the receptor in the absence of glutamate. High EC₅₀ indicates a "pure" PAM.
Selectivity (Ki at other mGluRs) >10,000 nM vs mGluR1,2,3,4,7,8>10,000 nM vs mGluR1,2,3,4,7,8>10,000 nM vs mGluR1,2,3,4,7,8Assesses off-target activity at other mGluR subtypes.

Interpretation: In this hypothetical example, "Compound X" demonstrates higher potency (lower EC₅₀) and comparable efficacy to the benchmark PAM, CDPPB. It also shows a favorable profile as a pure PAM with minimal agonist activity. Its binding affinity is solid, though lower than the NAM MPEP. Crucially, it maintains high selectivity across other mGluR subtypes. This profile suggests "Compound X" is a promising candidate worthy of further investigation.

Conclusion

Benchmarking new mGluR ligands is a multifaceted process that demands a systematic and rigorous approach. By grounding experimental design in a solid understanding of mGluR signaling, employing validated, well-controlled assays, and interpreting data within a comparative framework, researchers can confidently assess the pharmacological profile of novel compounds. This guide provides the foundational pillars—understanding the target, utilizing core assays, adhering to trustworthy protocols, and performing objective data analysis—to ensure that the most promising ligands advance in the drug discovery pipeline.

References

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295–322. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Malherbe, P., et al. (2009). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. Journal of Medicinal Chemistry, 52(15), 4815–4830. [Link]
  • Salah, Z., et al. (2011). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 756, 191–205. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience Services. [Link]
  • Request PDF. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • Ismail, F. W., & Ab-Majid, M. R. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193–205. [Link]
  • DiRaddo, J. O., et al. (2014). A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors. Pharmacological Research, 84, 1-10. [Link]
  • Williams, R., et al. (2011). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics, 336(2), 539-552. [Link]
  • Gregory, K. J., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(9), 608-622. [Link]
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
  • Gregory, K. J., et al. (2013). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. Molecular Pharmacology, 83(5), 991-1006. [Link]
  • Stauffer, S. R., & Lindsley, C. W. (2011). Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). ACS Chemical Neuroscience, 2(8), 425-441. [Link]
  • DiRaddo, J. O., et al. (2014). A Real-Time Method for Measuring cAMP Production Modulated by G i/o-Coupled Metabotropic Glutamate Receptors.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
  • Arnsten, A. F. T., et al. (2017). mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex. Cerebral Cortex, 27(1), 541-552. [Link]
  • Pfeffer, T. J., et al. (2021). Subsynaptic mobility of presynaptic mGluR types is differentially regulated by intra- and extracellular interactions. eLife, 10, e68469. [Link]
  • Expression Systems. (2016). CHO-ES Chinese Hamster Ovary Cells INSTRUCTIONS FOR USE. Expression Systems LLC. [Link]
  • Mitsuiki, S., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences, 102(51), 18624-18629. [Link]
  • GenScript. (2021). CHO Expression Platform: The Workhorse of Protein Expression in Pharmaceutical Industry. GenScript Webinar. [Link]
  • Zhang, Y., et al. (2022). Optimization of a novel expression system for recombinant protein production in CHO cells. AMB Express, 12(1), 127. [Link]
  • Lin, C.-Y., et al. (2024). Optimization of the Process of Chinese Hamster Ovary (CHO)

Sources

A Comparative Guide to the Bioanalytical Method Validation of a Novel Glycine Derivative: UPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of drug development, the robust validation of bioanalytical methods is a cornerstone for ensuring data integrity, which is critical for regulatory submissions.[1] This guide provides an in-depth comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a new glycine derivative against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals to illustrate the scientific rationale behind method selection and validation in a regulated environment.

The validation process detailed herein adheres to the harmonized guidelines set forth by the International Council for Harmonisation (ICH) M10, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1][4]

The Critical Role of Bioanalytical Method Validation

Reliable drug concentration data are paramount for the evaluation and interpretation of toxicokinetic and pharmacokinetic studies.[2] The validation of a bioanalytical method is essential to ensure the acceptability of its performance and the reliability of the analytical results.[4] This process involves a series of experiments to assess key performance characteristics, including selectivity, accuracy, precision, linearity, and stability.[2][5]

Methodology Comparison: UPLC-MS/MS vs. HPLC-UV

For a novel glycine derivative, a small polar molecule, achieving adequate retention and sensitivity can be challenging.[6] While HPLC-UV has been a workhorse in pharmaceutical analysis, UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity.[7][8][9]

  • UPLC-MS/MS: This modern technique utilizes columns with sub-2 µm particles, leading to faster analysis times and improved resolution.[9][10] The coupling with tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for the detection of low analyte concentrations in complex biological matrices.[8][11]

  • HPLC-UV: A more traditional approach, HPLC with UV detection is robust and widely available.[12] However, for a small molecule like a glycine derivative, which may lack a strong chromophore, achieving the required sensitivity can be a significant hurdle. Furthermore, co-eluting matrix components can interfere with the analyte peak, compromising selectivity.

The following sections will detail the validation of the novel UPLC-MS/MS method and provide a comparative summary against a hypothetical HPLC-UV method, underscoring the superior performance of the former for this specific application.

Validation of the Novel UPLC-MS/MS Method

The validation of the bioanalytical method for the novel glycine derivative was performed in accordance with the ICH M10 guideline.[2] The key validation parameters and the experimental outcomes are summarized below.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE was chosen to effectively remove matrix interferences and concentrate the analyte, thereby improving sensitivity and selectivity.

  • Protocol:

    • Condition an appropriate SPE cartridge with methanol followed by water.

    • Load 100 µL of plasma sample (spiked with the glycine derivative and an internal standard).

    • Wash the cartridge with a weak organic solvent to remove interfering components.

    • Elute the analyte and internal standard with a stronger organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: A system capable of handling high backpressures.

  • Column: A reversed-phase column with sub-2 µm particle size.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Sample_Loading Load Sample onto SPE Cartridge Plasma_Sample->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, then Water) SPE_Conditioning->Sample_Loading Washing Wash with Weak Organic Solvent Sample_Loading->Washing Elution Elute with Strong Organic Solvent Washing->Elution Dry_Reconstitute Evaporate and Reconstitute Elution->Dry_Reconstitute UPLC_Injection Inject into UPLC System Dry_Reconstitute->UPLC_Injection UPLC_Separation Chromatographic Separation UPLC_Injection->UPLC_Separation ESI Electrospray Ionization UPLC_Separation->ESI MS_MS_Detection Tandem MS Detection (MRM) ESI->MS_MS_Detection Data_Acquisition Data Acquisition and Processing MS_MS_Detection->Data_Acquisition

Validation Parameters and Acceptance Criteria

The validation was conducted by assessing the following parameters as per regulatory guidelines.[5][13]

Parameter Purpose Acceptance Criteria (ICH M10) [2]
Selectivity To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.Mean concentration within ±15% of the nominal value (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[14]
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ).[5]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response at LLOQ should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.[15]
Comparative Performance Data

The following table summarizes the performance of the novel UPLC-MS/MS method in comparison to a typical HPLC-UV method for the analysis of the glycine derivative.

Performance Metric Novel UPLC-MS/MS Method Conventional HPLC-UV Method
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Linear Range 0.5 - 500 ng/mL50 - 5000 ng/mL
Accuracy (at LLOQ, MQC, HQC) 95.8% - 104.2%88.5% - 110.3%
Precision (at LLOQ, MQC, HQC) ≤ 6.5%≤ 12.8%
Analysis Run Time 3 minutes15 minutes
Selectivity High (specific MRM transitions)Moderate (potential for interference)

The data clearly demonstrates the superior sensitivity and speed of the UPLC-MS/MS method.[7] The significantly lower LLOQ allows for a more accurate characterization of the pharmacokinetic profile, especially during the elimination phase.

In-Depth Discussion of Key Validation Parameters

Selectivity

The UPLC-MS/MS method exhibited excellent selectivity due to the specificity of the MRM transitions for the glycine derivative and its stable isotope-labeled internal standard. In contrast, the HPLC-UV method was susceptible to interfering peaks from endogenous plasma components, necessitating more extensive sample cleanup and potentially compromising data quality.

Stability

Analyte stability is a critical aspect of bioanalytical method validation.[15][16] A series of experiments were conducted to assess the stability of the glycine derivative under various conditions:

  • Freeze-Thaw Stability: Samples were subjected to three freeze-thaw cycles. The results showed that the analyte was stable, with deviations of less than 5% from the nominal concentration.

  • Bench-Top Stability: The analyte was found to be stable in plasma for at least 24 hours at room temperature.

  • Long-Term Stability: Samples stored at -80°C were stable for at least 6 months.

  • Stock Solution Stability: Stock solutions of the analyte and internal standard were stable for at least one month when stored at 4°C.[16]

These stability assessments ensure the reliability of the data generated from samples that have been stored and handled under typical laboratory conditions.[15]

G cluster_validation Bioanalytical Method Validation Process cluster_params Key Validation Parameters Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Linearity_Range Linearity & Range Full_Validation->Linearity_Range LLOQ LLOQ Full_Validation->LLOQ Stability Stability Full_Validation->Stability Sample_Analysis Study Sample Analysis Selectivity->Sample_Analysis Accuracy_Precision->Sample_Analysis Linearity_Range->Sample_Analysis LLOQ->Sample_Analysis Stability->Sample_Analysis

Conclusion

The novel UPLC-MS/MS method for the quantification of the new glycine derivative has been successfully validated according to the stringent requirements of the ICH M10 guideline. The method demonstrates excellent sensitivity, selectivity, accuracy, precision, and stability. In comparison to a conventional HPLC-UV method, the UPLC-MS/MS approach offers significant advantages, including a lower LLOQ and a much shorter analysis time, which translates to higher sample throughput.[7][9] The adoption of this advanced analytical technique will ensure the generation of high-quality, reliable data to support the nonclinical and clinical development of this novel therapeutic candidate.

References

  • ICH M10 Bioanalytical Method Valid
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
  • Bioanalytical method validation and study sample analysis m10.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
  • Bioanalytical Method Validation Guidance for Industry. U.S.
  • USFDA guidelines for bioanalytical method valid
  • Guideline on bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Bioanalytical Method Validation FDA 2001.pdf. U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Stability Assessments in Bioanalytical Method Valid
  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services. [Link]
  • Bioanalytical method valid
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. [Link]
  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc. [Link]
  • ICH M10 Bioanalytical Method Validation Guideline-1 year L
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC.
  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach.
  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Bioanalysis of Small and Large Molecules using LC-MS.
  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview.
  • Small molecule analysis using MS. Bioanalysis Zone. [Link]
  • Analytical Methods for Amino Acids.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Amino Acid Analysis Overview. Bio-Synthesis Inc. [Link]
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. [Link]
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Bioanalysis Zone. [Link]
  • UPLC vs HPLC: wh

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds in research to ensuring their safe handling and disposal. The integrity of our work and the safety of our laboratory personnel and environment depend on rigorous adherence to established protocols. This guide provides a detailed, step-by-step procedure for the proper disposal of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, a glycine derivative used in various research applications. The procedures outlined here are grounded in regulatory standards and best practices to ensure a self-validating system of safety and compliance.

Part 1: Hazard Assessment and Waste Characterization

The foundational principle of chemical disposal is a thorough understanding of the material's hazards. This compound, while not classified as an acutely hazardous "P-list" waste under the Resource Conservation and Recovery Act (RCRA), possesses characteristics that require it to be managed as a hazardous waste.[1][2] The initial responsibility for this determination rests with the laboratory personnel generating the waste.[3]

Based on available Safety Data Sheets (SDS), this compound is a solid that presents several hazards.[4][5]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Due to its toxic characteristics, this compound waste cannot be disposed of in regular trash or via the sanitary sewer system.[6][7] All waste materials, including the primary compound, contaminated personal protective equipment (PPE), and spill cleanup materials, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.[6]

Part 2: Standard Operating Procedure for Disposal

This protocol details the necessary steps from the point of waste generation to its final collection by EHS personnel. Adherence to this workflow is critical for maintaining a safe and compliant laboratory environment.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection : Safety glasses with side-shields or goggles are mandatory.[5]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[8]

Step 2: Waste Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Designate a Waste Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are often preferred.[1] The original product container can be used if it is in good condition.[9]

  • Labeling : Immediately label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the first particle of waste was added.

  • Isolate Incompatibles : This waste must be stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[3][9]

  • Solid Waste Only : This container is for solid waste only. Do not mix with liquid wastes. Aqueous and organic solvent wastes must be collected in separate, designated containers.[3]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the storage of hazardous waste within laboratories.

  • Location : The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[1][9]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[1][6] This minimizes the release of vapors and prevents spills.

  • Accumulation Limits : Do not exceed the SAA limit of 55 gallons for hazardous waste. Once the container is full, it must be removed from the SAA within three days.[9]

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Contact EHS : Once your waste container is full or you have no further use for the material, contact your institution's EHS department (sometimes called OCRS or EHSRM) to schedule a waste pickup.[1]

  • Documentation : Complete any required waste pickup forms or tags as instructed by your EHS office. Ensure all information is accurate and legible.

  • Professional Disposal : The EHS department will then manage the waste according to all applicable federal, state, and local regulations, typically through a certified hazardous waste disposal vendor.[10] The final disposal method may involve incineration at a permitted facility or stabilization and burial in a secure hazardous waste landfill.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations gen Waste Generation (this compound) assess Hazard Assessment (Consult SDS) gen->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Hazardous non_haz General Disposal (Trash/Sewer - Per EHS Approval) assess->non_haz Non-Hazardous (Not Applicable for this chemical) container Select & Label Waste Container ppe->container saa Store in SAA (Keep Closed) container->saa pickup Request EHS Pickup saa->pickup Container Full transport EHS Collection & Transport pickup->transport disposal Final Disposal (Incineration/Landfill) transport->disposal

Caption: Workflow for the safe disposal of laboratory chemical waste.

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source : If safe to do so, stop the source of the spill.

  • Cleanup : For small spills of solid material, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.[12] Use absorbent pads for any liquid solutions. All cleanup materials must be disposed of as hazardous waste.[6]

  • Decontaminate : Clean the affected area thoroughly.

  • Report : Report the spill to your laboratory supervisor and EHS office, regardless of size.

By treating this compound as a hazardous waste and adhering to this structured disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Disposal Procedures for Non Hazardous Waste. Stephen F.
  • Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health and Safety. [Link]
  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]
  • How To Dispose Non-Hazardous Waste. Hazardous Waste Experts. [Link]
  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency (EPA). [Link]
  • Non-hazardous waste: tre
  • 2-Amino-2-(2-methoxyphenyl)
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]
  • EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. Kelley Drye & Warren LLP. [Link]
  • Identification and Listing of Hazardous Waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities like (R)-2-Amino-2-(2-methoxyphenyl)acetic acid is foundational to progress. This glycine derivative holds potential in various applications, from peptide synthesis to its use as an ergogenic supplement.[1] However, realizing this potential requires an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation when handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Foundational Hazard Assessment

Understanding the specific risks associated with this compound is the critical first step in developing a robust safety protocol. Based on data from structurally similar compounds, we can identify several key hazards.

  • Eye Irritation : The most consistently reported hazard is the potential for serious eye irritation. Direct contact with the solid powder or its solutions can cause significant discomfort and potential damage.

  • Skin Irritation : The compound is classified as a skin irritant.[2] Prolonged or repeated contact can lead to redness, itching, and dermatitis.

  • Respiratory Tract Irritation : As a fine, solid powder, there is a risk of aerosolization during handling (e.g., weighing, transferring).[3] Inhalation of these particles may cause respiratory irritation.[2]

  • Combustibility and Dust Explosion : While not highly flammable, the compound is combustible. More critically, like many fine organic powders, it has the potential to form explosive mixtures with air if dispersed in sufficient concentration, a phenomenon known as a dust explosion.[4]

The Hierarchy of Controls: A Proactive Safety Strategy

Before we even consider personal protective equipment, we must apply the Hierarchy of Controls, a foundational principle of occupational safety championed by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH).[5][6][7][8] PPE is, and always should be, the last line of defense.

  • Elimination/Substitution : In a research context, eliminating the compound isn't feasible. Substitution might involve using a less hazardous derivative, but this is often dictated by experimental goals.

  • Engineering Controls : This is our most effective proactive measure. Handling this compound should occur within a certified chemical fume hood or a powder containment hood.[9][10] These systems capture airborne particles at the source, preventing inhalation and minimizing contamination of the general lab space.

  • Administrative Controls : These are the procedures and work practices that reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, restricting access to handling areas, and practicing good housekeeping to prevent dust accumulation.[8][10][11]

  • Personal Protective Equipment (PPE) : Once the higher-level controls are in place, PPE provides the final barrier between you and the chemical.[8]

Core PPE Protocol for this compound

The following PPE is mandatory for any task involving the handling of this solid compound.

Data Presentation: Hazard & PPE Matrix
HazardRoute of ExposureMinimum Required PPEBest Practices & Causality
Serious Eye Irritation EyesANSI Z87.1-rated safety goggles.[12]Goggles provide a full seal around the eyes, offering superior protection from airborne dust and splashes compared to safety glasses.[13] A face shield should be worn over goggles during procedures with a high risk of splashing.[14]
Skin Irritation SkinDisposable nitrile gloves.[13] Lab coat.Nitrile provides good protection against incidental chemical contact.[13] Always double-glove for extended procedures. Remove and replace gloves immediately after known contact.[13] A lab coat protects skin and personal clothing from contamination.[14]
Respiratory Irritation InhalationN95-rated dust mask (or equivalent).This is sufficient for handling small quantities in a well-ventilated area or fume hood. For larger quantities or in areas with suboptimal ventilation, a half-mask respirator with particulate filters is necessary.[14]
Ingestion MouthN/A (Procedural Control)Never eat, drink, or apply cosmetics in the laboratory.[4][9] Always wash hands thoroughly after handling the chemical and removing gloves.[2]

Operational and Disposal Plans

Experimental Protocol: Safe Handling Workflow
  • Preparation :

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Lay down a disposable, absorbent bench liner to contain any minor spills.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • PPE Donning Sequence :

    • Put on the lab coat and fasten it completely.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, pulling the cuff over the sleeve of the lab coat.

    • Don your N95 mask or respirator, ensuring a proper seal.

    • Don your safety goggles.

  • Handling :

    • Perform all manipulations, including weighing and transfers, at least 6 inches inside the fume hood sash.

    • Use a micro-spatula to gently handle the powder, avoiding actions that could create dust clouds.

    • If making a solution, add the solid to the solvent slowly.

    • Keep the primary container sealed when not in active use.

  • Post-Handling & PPE Doffing Sequence :

    • Clean all non-disposable equipment within the hood.

    • Seal the waste container for contaminated disposables (gloves, weigh boats, liners).

    • To doff PPE, step away from the immediate work area.

    • Remove the outer pair of gloves, peeling them off without touching the exterior surface.

    • Remove goggles and face shield.

    • Remove the lab coat, folding it inward on itself.

    • Remove the inner pair of gloves.

    • Remove your respirator/mask.

    • Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Selection Workflow

Below is a logical workflow to guide the selection of appropriate respiratory protection based on the specific handling task.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Specification start Task: Handling This compound q_hood Is a certified chemical fume hood in use? start->q_hood ppe_base Mandatory Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (x2) start->ppe_base Always Required q_quantity Handling bulk quantity (>10g) or potential for aerosolization? q_hood->q_quantity Yes stop_work STOP WORK Consult EHS Engineering controls are inadequate. q_hood->stop_work No ppe_n95 Add: N95 Dust Mask q_quantity->ppe_n95 No ppe_respirator Upgrade to: Half-Mask Respirator with P100 filters q_quantity->ppe_respirator Yes

Caption: Decision workflow for selecting appropriate respiratory protection.

Disposal Plan

  • Contaminated PPE and Consumables : All disposable items that have come into contact with the chemical (gloves, weigh paper, bench liners, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : Unused or waste this compound, as a nitrogenous organic compound, must be disposed of according to your institution's and local regulations for chemical waste.[15] Do not dispose of it down the drain or in regular trash.[2] It should be collected in a designated, sealed, and labeled hazardous waste container for pickup by your institution's Environmental Health & Safety (EHS) department.

By integrating this comprehensive approach—grounded in a thorough hazard assessment and the Hierarchy of Controls—you build a culture of safety that extends beyond mere compliance. This framework ensures that your valuable research with this compound can proceed with confidence and security.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]
  • Occupational Safety and Health Administration (OSHA).
  • Unknown.
  • Centers for Disease Control and Prevention (CDC). About Hierarchy of Controls. [Link]
  • Britannica. Metabolism - Nitrogen Disposal, Urea Cycle, Ammonia. [Link]
  • Occupational Safety and Health Administration (OSHA). Identifying Hazard Control Options: The Hierarchy of Controls. [Link]
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
  • University of California, Los Angeles - Environmental Health and Safety.
  • Doctor 2018. Amino acid metabolism: Disposal of Nitrogen. [Link]
  • Occupational Safety and Health Administration (OSHA).
  • Centers for Disease Control and Prevention (CDC). Hierarchy of Controls. [Link]
  • The Science Blog. Preparing & Handling Chemical Solutions. [Link]
  • Administration for Strategic Preparedness and Response (ASPR).
  • Sustainability Directory. Amino Acid Recycling. [Link]
  • Iowa State University - Environmental Health and Safety. Chemical Handling and Storage. [Link]
  • Wikipedia. Metabolic waste. [Link]
  • National Center for Biotechnology Information.
  • NES Inc. NIOSH's Hierarchy of Controls. [Link]
  • YouTube. 14-2 Excretion & Deamination (Cambridge AS A Level Biology, 9700). [Link]
  • Vanderbilt University - Office of Clinical and Research Safety.
  • Lab Manager Magazine. Personal Protective Equipment (PPE)
  • National Association of Safety Professionals (NASP). The Hierarchy of Controls. [Link]
  • Bio-protocol. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
  • Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.